molecular formula C8H14O3 B152794 Propyl levulinate CAS No. 645-67-0

Propyl levulinate

Cat. No.: B152794
CAS No.: 645-67-0
M. Wt: 158.19 g/mol
InChI Key: QOSMNYMQXIVWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl levulinate is a prominent alkyl levulinate ester serving as a key biomass-derived compound in renewable chemistry and biofuels research. Its primary application is as a advanced biofuel additive; its physicochemical properties are similar to those of biodiesel, but it avoids principal drawbacks like cold flow properties and gum formation. The addition of alkyl levulinates to biodiesel is beneficial due to their low toxicity, high lubricity, flash point stability, and moderate flow properties at low temperatures . Furthermore, this compound acts as a versatile precursor for synthesizing other valuable chemicals, most notably γ-valerolactone, a valuable fuel additive and green solvent . It is also investigated for use as a green solvent, flavoring agent, and fragrance . From a synthetic chemistry perspective, researchers can efficiently produce this compound from multiple biomass-derived platforms. The main pathways include the acid-catalyzed esterification of levulinic acid with 1-propanol and the alcoholysis of furfuryl alcohol . Advanced, recyclable heterogeneous catalysts such as phosphotungstic acid supported on humin-derived activated carbon (PTA/HAC) and propylsulfonic acid-functionalized mesostructured nanocomposites have been demonstrated to achieve excellent yields in these reactions, providing more sustainable and economical processes. Another significant route involves the one-pot conversion of furfural through catalytic transfer hydrogenation and sequential etherification and alcoholysis reactions, a process that requires catalysts with balanced Lewis and Brønsted acid sites . This versatility in sourcing from different biomass intermediates makes this compound a compelling subject for optimizing integrated biorefinery processes and developing efficient solid acid catalysts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-6-11-8(10)5-4-7(2)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSMNYMQXIVWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214753
Record name Propyl levulinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Sweet very slight carmellic aroma
Record name Propyl levulinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1949/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

220.00 to 221.00 °C. @ 760.00 mm Hg
Record name Propyl levulinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Propyl levulinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1949/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.989-0.995 (20°)
Record name Propyl levulinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1949/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

645-67-0
Record name Propyl 4-oxopentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl levulinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 645-67-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propyl levulinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPYL LEVULINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2C79957U4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Propyl levulinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Propyl levulinate chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Propyl Levulinate: Structure, Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (PL), the propyl ester of levulinic acid, is a versatile bio-based platform chemical garnering significant attention across multiple industries. Derived from the catalytic conversion of biomass, it represents a sustainable alternative to petroleum-derived compounds. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic signature, synthesis methodologies, and diverse applications. It is intended for researchers, chemists, and professionals in drug development, materials science, and the flavor and fragrance industries who require a deep, mechanistic understanding of this compound.

Molecular Structure and Chemical Identity

This compound is classified as a gamma-keto ester. Its structure features a terminal propyl ester group and a ketone functional group at the C4 position, making it a bifunctional molecule and a valuable precursor for further chemical synthesis.[1][2]

  • IUPAC Name : Propyl 4-oxopentanoate[1]

  • Synonyms : Levulinic acid propyl ester, n-Propyl levulinate, Propyl 4-oxovalerate[3][4]

  • CAS Number : 645-67-0[1]

  • Molecular Formula : C₈H₁₄O₃[1]

  • Molecular Weight : 158.19 g/mol [1]

Structural Identifiers:
  • SMILES : CCCOC(=O)CCC(=O)C[1][5]

  • InChI : InChI=1S/C8H14O3/c1-3-6-11-8(10)5-4-7(2)9/h3-6H2,1-2H3[1][3]

  • InChIKey : QOSMNYMQXIVWKY-UHFFFAOYSA-N[1][3]

Figure 1: Chemical Structure of this compound C1 CH₃ C2 C C1->C2 O1 O C2->O1 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 C C4->C5 O2 O C5->O2 O3 O C5->O3 C6 CH₂ O3->C6 C7 CH₂ C6->C7 C8 CH₃ C7->C8

Caption: Figure 1: Chemical Structure of this compound

Physicochemical and Spectroscopic Properties

This compound is a clear, colorless liquid with a characteristic sweet, fruity, and caramellic odor.[1][3][5] Its physical properties make it suitable for a range of applications, from a high-boiling point solvent to a flavor ingredient.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Appearance Clear colorless liquid[1][3]
Boiling Point 220-221 °C @ 760 mmHg[1][4]
Density 0.989 - 0.995 g/mL @ 20°C[1][4][6]
Refractive Index 1.419 - 1.425 @ 20°C[1][6]
Flash Point 87.78 °C (190 °F)[6][7]
Solubility Practically insoluble in water; Soluble in ethanol, methanol, chloroform[1][3][5]
Vapor Pressure 0.0673 hPa @ 20°C (est.)[5]
LogP 0.93[3]
Spectroscopic Profile

The bifunctional nature of this compound gives it a distinct spectroscopic signature, which is essential for its identification and quantification.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides a clear map of the molecule's aliphatic chains. Key expected signals include: a triplet corresponding to the terminal methyl protons (-CH₂-CH₃) around 0.94 ppm, a multiplet for the methylene protons of the propyl group (-CH₂-CH₂-CH₃) near 1.65 ppm, a triplet for the ester methylene protons (-O-CH₂-) around 4.04 ppm, a sharp singlet for the ketone's methyl protons (-C(=O)-CH₃) near 2.20 ppm, and two triplets for the central methylene groups (-CH₂-CH₂-) between 2.58 and 2.76 ppm.[8]

  • ¹³C NMR Spectroscopy : The carbon spectrum confirms the presence of eight distinct carbon environments. Characteristic peaks include signals for the two carbonyl carbons (ester and ketone), the oxygen-linked methylene carbon of the propyl group, and the remaining aliphatic carbons.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by two strong carbonyl stretching bands. The ester carbonyl (C=O) absorption typically appears around 1735-1750 cm⁻¹, while the ketone carbonyl stretch is observed at a lower wavenumber, approximately 1715 cm⁻¹. The C-O stretching of the ester group is also prominent.[9]

  • Mass Spectrometry (MS) : In electron ionization (EI) mass spectrometry, this compound exhibits a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 158 may be observed. A prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is typically the base peak.[1] Other significant fragments arise from the cleavage of the ester group.

Synthesis of this compound: From Biomass to High-Value Chemical

The synthesis of this compound is a prime example of biomass valorization. The primary routes involve the esterification of levulinic acid or direct conversion from other biomass-derived precursors like furfuryl alcohol.[10][11]

Primary Synthesis Route: Fischer Esterification of Levulinic Acid

The most direct and well-established method is the Fischer esterification of levulinic acid with n-propanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or increasingly, solid acid catalysts to facilitate easier separation and recycling.[12]

Causality : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of n-propanol. The subsequent elimination of a water molecule yields the propyl ester. The reaction is reversible, so removal of water is crucial to drive the equilibrium towards the product side, maximizing the yield.

Protocol: Lab-Scale Synthesis via Acid Catalysis
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine levulinic acid (1.0 eq), n-propanol (3.0-5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reaction : Heat the mixture to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring : Monitor the reaction progress by tracking the amount of water collected or using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification : Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation to yield a high-purity product.

Figure 2: Synthesis Workflow from Biomass Biomass Lignocellulosic Biomass Hexose Hexose Sugars (e.g., Glucose) Biomass->Hexose Hydrolysis LA Levulinic Acid Hexose->LA Acid-catalyzed Dehydration/Rehydration PL This compound LA->PL Esterification Propanol n-Propanol Propanol->PL Catalyst Acid Catalyst Catalyst->PL

Caption: Figure 2: Synthesis Workflow from Biomass

Alternative "Green" Synthesis Routes

Research is actively exploring one-pot conversions from biomass-derived molecules to streamline production.[10] For instance, the alcoholysis of furfuryl alcohol in propanol using solid acid catalysts can yield this compound directly.[13] This pathway is advantageous as it bypasses the isolation of levulinic acid, potentially reducing process steps and costs.[11]

Key Applications in Research and Industry

The unique combination of a ketone and an ester group, along with its favorable physical properties and renewable origin, makes this compound a highly valuable molecule.

Biofuel and Fuel Additive

Short-chain alkyl levulinates, including this compound, are excellent biofuel additives.[14] They can be blended with gasoline and diesel to improve performance.

  • Octane Booster : this compound has a high blending octane number, which helps to prevent engine knocking.[14]

  • Improved Flow Properties : It can enhance the cold-flow characteristics of diesel fuels, which is particularly beneficial in colder climates.[15]

  • Reduced Emissions : Its oxygenated nature promotes more complete combustion, leading to a reduction in harmful emissions like particulate matter and carbon monoxide.[14]

Flavor and Fragrance Agent

This compound is recognized as a safe flavoring agent.[1]

  • FEMA Number : 4480[1][6]

  • JECFA Number : 1971[1][3]

  • Safety Status : The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent."[1] Its sweet, caramellic, and fruity profile makes it a useful component in the formulation of flavors for beverages, confectionery, and baked goods.[5]

Green Solvents and Plasticizers

As industries move towards more sustainable practices, this compound is being explored as a green solvent. Its high boiling point and low volatility make it a potential replacement for more hazardous conventional solvents. It has also been investigated as a bio-based plasticizer for polymers such as cellulose ethers.[4][14]

Chemical Intermediate

This compound is a key building block for synthesizing other high-value chemicals. For example, it can be hydrogenated to produce γ-valerolactone (GVL), another important platform chemical used in the production of fuels and polymers.[16]

Figure 3: Application Pathways of this compound PL This compound Biofuel Biofuel Additive PL->Biofuel Blending Flavor Flavoring Agent PL->Flavor Formulation Solvent Green Solvent & Plasticizer PL->Solvent Direct Use Intermediate Chemical Intermediate PL->Intermediate Chemical Conversion (e.g., Hydrogenation)

Caption: Figure 3: Application Pathways of this compound

Safety, Handling, and Storage

While generally considered safe for its intended use as a flavoring agent, this compound requires appropriate handling in a laboratory or industrial setting.

GHS Hazard Classification:
  • Skin Irritation (Category 2) : H315 - Causes skin irritation.[1]

  • Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[1]

Recommended Handling and Storage:
  • Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields, and a lab coat.[17]

  • Ventilation : Handle in a well-ventilated area or under a chemical fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][17]

  • First Aid : In case of skin contact, wash with plenty of soap and water.[3] If in eyes, rinse cautiously with water for several minutes.[3] If irritation persists, seek medical attention.

Conclusion

This compound stands out as a highly promising and versatile bio-based chemical. Its straightforward synthesis from renewable resources, coupled with its valuable applications as a fuel additive, flavoring agent, green solvent, and chemical intermediate, positions it as a key player in the transition towards a more sustainable chemical industry. For researchers and drug development professionals, its unique bifunctional structure offers a robust platform for the synthesis of more complex molecules, underscoring its significance in modern green chemistry.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • The Good Scents Company. (n.d.). This compound.
  • Scent.vn. (n.d.). This compound (CAS 645-67-0): Odor profile, Properties, & IFRA compliance.
  • Stenutz. (n.d.). propyl 4-oxopentanoate.
  • MDPI. (2023). Conversion of Biomass-Derived Molecules into Alkyl Levulinates Using Heterogeneous Catalysts.
  • ResearchGate. (n.d.). Levulinic Acid from Biomass: Synthesis and Applications.
  • ResearchGate. (n.d.). Potential alkyl levulinates applications.
  • ResearchGate. (n.d.). Synthesis of alkyl levulinates from various biomass reactants.
  • ACS Sustainable Chemistry & Engineering. (n.d.). Synthesis and Applications of Alkyl Levulinates.
  • Flavor and Extract Manufacturers Association. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). Conversion of levulinic acid and alkyl levulinates into biofuels and high-value chemicals. Green Chemistry.
  • Ann-Connect. (n.d.). The Multifaceted Role of Ethyl Levulinate in Food and Biofuel Applications.
  • Royal Society of Chemistry. (2016). Supporting Information - Fast catalytic conversion of recalcitrant cellulose into alkyl levulinates....
  • Scribd. (n.d.). Chapter 8: NMR and IR Spectroscopy Problems.

Sources

Physicochemical characteristics of propyl 4-oxopentanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of Propyl 4-Oxopentanoate

This guide provides a comprehensive technical overview of the physicochemical properties of propyl 4-oxopentanoate (CAS No. 645-67-0), a compound of interest in various chemical and pharmaceutical applications. Intended for researchers, scientists, and professionals in drug development, this document synthesizes core data with practical, field-proven insights into its characterization. The methodologies described herein are grounded in established principles to ensure reproducibility and scientific integrity.

Core Molecular Identity and Description

Propyl 4-oxopentanoate, also widely known as propyl levulinate, is an organic chemical compound classified as both a ketone and an ester.[1] Its structure incorporates a propyl ester group attached to a five-carbon chain with a ketone functional group at the C4 position. This bifunctionality makes it a versatile intermediate in organic synthesis.

Visually, it presents as a clear, colorless liquid.[2][3] It possesses a characteristically sweet aroma with subtle carmellic notes.[2][3]

IdentifierDataSource(s)
Chemical Name Propyl 4-oxopentanoate[2][4]
Synonyms This compound, n-Propyl levulinate, Pentanoic acid, 4-oxo-, propyl ester[5][6][7]
CAS Number 645-67-0[1][2][4][5]
Molecular Formula C₈H₁₄O₃[1][2][4][5]
Molecular Weight 158.20 g/mol [4][7][8]
Appearance Clear colourless liquid[2][3]
Aroma Sweet, very slight carmellic[2][3]

Physicochemical Data Summary

The physical and chemical properties of a compound are critical for its application, dictating its behavior in various processes such as reactions, formulations, and purifications. The following table summarizes the key physicochemical data for propyl 4-oxopentanoate.

PropertyValueConditionsSource(s)
Density 0.98988 g/cm³20 °C[2][3]
0.9898 g/cm³27 °C, 760 Torr[4]
0.981 g/cm³Not Specified[5]
Boiling Point 214-216 °C760 mmHg[2][3]
221 °C760 mmHg[5][8]
95-96 °C10 Torr[4]
Refractive Index 1.419-1.425Not Specified[2][3]
1.421Not Specified[5]
Flash Point 88.3 °CNot Specified[5]
Vapor Pressure 0.11 mmHg25 °C[5]
Water Solubility Practically insoluble or insolubleNot Specified[2][3][7]
Ethanol Solubility SolubleNot Specified[7]
XLogP3 0.6Calculated[2][3]

Insight into Boiling Point Discrepancies: The variation in reported boiling points at atmospheric pressure (760 mmHg) is common in technical literature and can stem from minor impurities or differences in measurement methodology. The boiling point under reduced pressure (95-96 °C at 10 Torr) is a crucial piece of data, as it indicates that vacuum distillation is a highly suitable method for purification, minimizing the risk of thermal decomposition that can occur at higher temperatures.[4]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The key functional groups of propyl 4-oxopentanoate—the ester and the ketone—provide distinct spectral signatures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.

  • Expected Molecular Ion (M⁺): m/z = 158.10

  • Key Fragmentation Patterns: Electron ionization (EI) would likely lead to characteristic fragments. The NIST Mass Spectrometry Data Center provides spectral data showing major peaks.[7][9][10] Common fragments would arise from:

    • Loss of the propoxy group (-OCH₂CH₂CH₃)

    • Loss of the propyl group (-CH₂CH₂CH₃)

    • McLafferty rearrangement involving the ketone group.

    • Cleavage at the ester linkage.

    • A prominent peak is often observed at m/z = 43, corresponding to the acetyl group [CH₃C=O]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their absorption of infrared radiation. For propyl 4-oxopentanoate, two prominent carbonyl (C=O) stretching vibrations are expected:

  • Ester C=O Stretch: Strong absorption band around 1735-1750 cm⁻¹ .

  • Ketone C=O Stretch: Strong absorption band around 1715 cm⁻¹ .

  • C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, characteristic of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectrum (Proton NMR): The proton NMR spectrum will show distinct signals for each unique proton environment. The expected chemical shifts (δ) in ppm relative to TMS are:

    • ~4.0 ppm (triplet): Protons on the oxygen-linked methylene group of the propyl ester (-O-CH₂ -CH₂-CH₃).

    • ~2.7 ppm (triplet): Protons on the methylene group adjacent to the ketone (CH₂ -C(=O)CH₃).

    • ~2.5 ppm (triplet): Protons on the methylene group adjacent to the ester carbonyl (CH₂ -C(=O)O-).

    • ~2.1 ppm (singlet): Protons of the methyl group adjacent to the ketone (-C(=O)-CH₃ ).

    • ~1.6 ppm (sextet): Protons on the central methylene group of the propyl ester (-O-CH₂-CH₂ -CH₃).

    • ~0.9 ppm (triplet): Protons on the terminal methyl group of the propyl ester (-O-CH₂-CH₂-CH₃ ).

  • ¹³C NMR Spectrum (Carbon NMR): The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Experimental Methodologies

The following section details the protocols for the synthesis and characterization of propyl 4-oxopentanoate. These protocols are designed to be self-validating, with clear endpoints and criteria for success.

Synthesis: Fischer Esterification of Levulinic Acid

Propyl 4-oxopentanoate is commonly synthesized via the Fischer esterification of levulinic acid (4-oxopentanoic acid) with n-propanol, using an acid catalyst.

Causality: Fischer esterification is a robust and cost-effective method for producing esters from carboxylic acids and alcohols. An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A molar excess of the alcohol (n-propanol) is used to drive the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

Diagram of Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification Reactants Levulinic Acid + n-Propanol (excess) + Acid Catalyst (e.g., H₂SO₄) Reflux Heat mixture under reflux (e.g., 2-4 hours) Reactants->Reflux Charge Reactor Cool Cool reaction mixture Reflux->Cool Reaction Complete Neutralize Neutralize with NaHCO₃ (aq) Cool->Neutralize Extract Extract with organic solvent (e.g., Diethyl Ether) Neutralize->Extract Wash Wash organic layer (H₂O, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Remove solvent (Rotary Evaporation) Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Crude Product Product Pure Propyl 4-oxopentanoate Distill->Product

Caption: Workflow for the synthesis and purification of propyl 4-oxopentanoate.

Step-by-Step Protocol:

  • Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reactants: To the flask, add levulinic acid, an excess of n-propanol (e.g., 5-8 molar equivalents), and a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and then with brine to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield the pure propyl 4-oxopentanoate.[4]

Characterization Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of the synthesized product.

CharacterizationWorkflow cluster_identity Identity & Structure cluster_purity Purity Assessment cluster_physical Physical Properties NMR ¹H and ¹³C NMR MS Mass Spectrometry IR FT-IR Spectroscopy GC Gas Chromatography (GC) NMR_purity qNMR (optional) GC->NMR_purity BP Boiling Point Density Density RI Refractive Index Start Synthesized Product Start->NMR Structural Confirmation Start->MS Structural Confirmation Start->IR Structural Confirmation Start->GC Purity Check Start->BP Physical Measurement Start->Density Physical Measurement Start->RI Physical Measurement

Caption: Logical workflow for the physicochemical characterization of the final product.

Safety, Handling, and Storage

Propyl 4-oxopentanoate requires careful handling due to its potential hazards.

  • Hazard Identification: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[7][11]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

    • Wash hands and skin thoroughly after handling.[11]

    • Use in a well-ventilated area or under a chemical fume hood.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

    • Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This guide has detailed the essential physicochemical characteristics of propyl 4-oxopentanoate, providing a robust framework for its synthesis, purification, and analytical characterization. The data and protocols presented are grounded in established scientific principles to support the work of researchers and developers. Adherence to the described methodologies and safety precautions is essential for obtaining reliable results and ensuring safe laboratory practice.

References

  • Propyl 4-oxopentanoate - CAS Common Chemistry. (n.d.).
  • propyl 4-oxopentanoate price & availability - MOLBASE. (n.d.).
  • This compound | C8H14O3 | CID 221069 - PubChem. (n.d.).
  • propyl 4-oxopentanoate - Stenutz. (n.d.).
  • Chemical Properties of Pentanoic acid, 4-oxo-, propyl ester (CAS 645-67-0) - Cheméo. (n.d.).
  • 4-oxopentanoate - ChemBK. (n.d.).
  • Isothis compound | C8H14O3 | CID 89084 - PubChem. (n.d.).
  • Pentanoic acid, 4-oxo-, propyl ester - NIST WebBook. (n.d.).
  • Pentanoic acid, 4-oxo-, propyl ester - NIST WebBook, Mass Spectrum. (n.d.).
  • Pentanoic acid, 4-oxo-, propyl ester - NIST WebBook, Notes. (n.d.).

Sources

A Guide to the Spectroscopic Characterization of Propyl Levulinate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Propyl levulinate, also known as propyl 4-oxopentanoate, is a valuable bio-derived chemical with applications as a flavoring agent, solvent, and a key intermediate in the synthesis of biofuels and other value-added chemicals. Its molecular formula is C₈H₁₄O₃, and it has a molecular weight of 158.19 g/mol .[1][2] Accurate and comprehensive characterization of this molecule is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry, providing researchers and drug development professionals with a reliable reference.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for assigning spectroscopic signals. The diagram below illustrates the structure of this compound with a systematic numbering scheme that will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides data on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 MHz). Key acquisition parameters include an appropriate number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and referencing the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

The ¹H NMR spectrum of this compound shows six distinct signals, corresponding to the six unique proton environments in the molecule.

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssigned Protons
a4.04Triplet (t)6.62HC⁶H₂
b2.76Triplet (t)6.62HH₂
c2.58Triplet (t)6.62HC⁴H₂
d2.20Singlet (s)-3HH₃
e1.65Sextet (m)~7.02HC⁷H₂
f0.94Triplet (t)7.53HC⁸H₃
Data obtained in CDCl₃ at 300 MHz.

Causality Behind the Assignments:

  • Signal a (δ 4.04, 2H, t): This downfield triplet corresponds to the methylene protons on C⁶. They are shifted significantly downfield because they are attached to an oxygen atom of the ester group. The triplet multiplicity arises from coupling to the two adjacent protons on C⁷ (n+1 rule: 2+1=3 peaks).

  • Signals b & c (δ 2.76 & 2.58, 2H each, t): These two triplets represent the methylene protons on C³ and C⁴, which are situated between the two carbonyl groups. Their chemical shifts are downfield due to the electron-withdrawing effect of the adjacent C=O groups. They appear as triplets because they are coupled to each other.

  • Signal d (δ 2.20, 3H, s): This sharp singlet is characteristic of a methyl group attached to a ketone carbonyl (an acetyl group). It is a singlet because there are no protons on the adjacent C² atom to couple with.

  • Signal e (δ 1.65, 2H, m): This multiplet corresponds to the methylene protons on C⁷. They are coupled to both the C⁶ protons (2) and the C⁸ protons (3), resulting in a complex pattern (a theoretical triplet of quartets, which often appears as a sextet or multiplet).

  • Signal f (δ 0.94, 3H, t): This upfield triplet is the classic signal for a terminal methyl group of an alkyl chain (C⁸). It is a triplet due to coupling with the two adjacent methylene protons on C⁷.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).

The protocol is similar to that for ¹H NMR, but acquisition parameters are adjusted for the lower sensitivity and larger chemical shift range of the ¹³C nucleus. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

While experimental data from public databases is limited, the chemical shifts for this compound can be reliably predicted based on established substituent effects. The molecule has 8 unique carbon atoms, and thus 8 signals are expected.

Predicted Chemical Shift (δ, ppm)Assigned CarbonRationale
206.8Ketone carbonyl carbon, highly deshielded.
172.9C⁵Ester carbonyl carbon, deshielded but less so than a ketone.
66.2C⁶Carbon attached to the ester oxygen (-C H₂-O-).
37.8Methylene carbon alpha to the ketone carbonyl.
29.8Methyl carbon of the acetyl group.
27.9C⁴Methylene carbon beta to the ketone, alpha to the ester carbonyl.
21.9C⁷Methylene carbon of the propyl group.
10.4C⁸Terminal methyl carbon of the propyl group, most upfield.
Predicted values based on standard chemical shift correlation tables.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a single drop of the neat liquid between two salt (NaCl or KBr) plates.

  • Instrumentation: The sample is placed in the beam path of an FTIR (Fourier Transform Infrared) spectrometer.

  • Data Acquisition: A background spectrum is first collected (air), followed by the sample spectrum. The instrument software automatically ratios the two to produce the final absorbance or transmittance spectrum.

The IR spectrum of this compound is dominated by absorptions from its two carbonyl groups and the C-O bonds of the ester functionality.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2970-2880C-H stretchAlkyl C-H
~1740C=O stretchEster Carbonyl
~1717C=O stretchKetone Carbonyl
~1250-1150C-O stretchEster (O=C-O )
~1100-1000C-O stretchEster (O -C-C)

Causality Behind the Assignments:

  • C-H Stretching (~2970-2880 cm⁻¹): These absorptions are characteristic of all organic molecules containing sp³-hybridized carbon-hydrogen bonds.

  • Dual Carbonyl Peaks: The most diagnostic feature of this spectrum is the presence of two distinct C=O stretching absorptions. The ester carbonyl typically absorbs at a higher frequency (~1740 cm⁻¹) than the ketone carbonyl (~1717 cm⁻¹).[4] This dual-peak pattern in the carbonyl region is strong evidence for the presence of both functional groups.

  • C-O Stretching (~1250-1000 cm⁻¹): A strong, broad band or series of bands in this region confirms the presence of the ester's C-O single bonds.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information. For this compound, Electron Ionization (EI) is a common technique.

  • Sample Introduction: The sample is typically introduced via a Gas Chromatograph (GC), which separates it from any impurities before it enters the mass spectrometer. A dilute solution in a volatile solvent (e.g., dichloromethane) is injected.

  • Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the molecules, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation into smaller, charged ions and neutral radicals.

  • Analysis: The ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.

The mass spectrum provides a fingerprint of the molecule's fragmentation.

  • Molecular Ion (M⁺•): The molecular weight of this compound is 158.19. The molecular ion peak is expected at m/z = 158 . This peak may be of low intensity or absent in EI-MS due to rapid fragmentation.

  • Key Fragments: The most abundant fragments provide clues to the structure.[1]

m/zRelative IntensityProposed Fragment
115Low[M - C₃H₇]⁺ (Loss of propyl radical)
101Moderate[M - OC₃H₇]⁺ (Loss of propoxy radical)
74ModeratePropyl acetate-like ion via McLafferty rearrangement
43100% (Base Peak)[CH₃CO]⁺ (Acetyl cation)

Fragmentation Pathway Analysis:

The fragmentation of this compound is driven by the presence of the carbonyl groups and the ester linkage.

Fragmentation PL This compound [C₈H₁₄O₃]⁺• m/z = 158 frag101 [M - •OC₃H₇]⁺ m/z = 101 PL->frag101 - •OC₃H₇ frag43 [CH₃CO]⁺ Base Peak m/z = 43 PL->frag43 α-cleavage frag115 [M - •C₃H₇]⁺ m/z = 115 PL->frag115 - •C₃H₇

Sources

Theoretical yield calculation for propyl levulinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Theoretical Yield Calculation of Propyl Levulinate

Introduction: The Significance of this compound

This compound, an ester derived from biomass-based levulinic acid, is a chemical of significant interest in the pursuit of sustainable chemistry.[1][2][3] Its applications are diverse, ranging from a green solvent and a flavoring agent to a promising biofuel additive that can enhance the properties of diesel and biodiesel blends.[4][5] The synthesis of this compound is a classic example of Fischer-Speier esterification, a cornerstone reaction in organic chemistry. For researchers and drug development professionals, understanding the principles of its synthesis and, critically, the ability to accurately calculate its theoretical yield, is fundamental to optimizing reaction conditions, evaluating catalyst efficiency, and ensuring economic process viability.

This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and a step-by-step methodology for calculating the theoretical yield.

Part 1: The Chemistry of this compound Synthesis

The synthesis of this compound is achieved through the acid-catalyzed esterification of levulinic acid with propanol. This reaction is a reversible equilibrium process, a critical factor that dictates the experimental design.

The Balanced Chemical Equation:

CH₃C(O)CH₂CH₂CO₂H + CH₃CH₂CH₂OH ⇌ CH₃C(O)CH₂CH₂CO₂CH₂CH₂CH₃ + H₂O (Levulinic Acid + 1-Propanol ⇌ this compound + Water)

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The acid catalyst (commonly H₂SO₄ or p-TsOH) plays a crucial role by protonating the carbonyl oxygen of the levulinic acid's carboxylic group. This protonation renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of propanol.

To ensure a high yield of the desired ester, the equilibrium must be shifted to the product side, in accordance with Le Châtelier's principle. This is typically achieved in two ways:

  • Using an Excess of a Reactant: Propanol is often used in excess as it is typically less expensive than levulinic acid and can also serve as the reaction solvent.

  • Removing a Product: Water, a byproduct of the reaction, is actively removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.

Catalysis: The Engine of the Reaction

While homogeneous catalysts like sulfuric acid are effective, the field is increasingly moving towards heterogeneous (solid acid) catalysts to simplify product purification and catalyst recycling.[6] Catalysts such as Amberlyst-15, zeolites, and various metal oxides have demonstrated high efficiency in converting levulinic acid into its esters.[1][7][8] These solid catalysts reduce corrosive waste streams and allow for continuous flow processes, aligning with the principles of green chemistry.[9][10]

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the acid-catalyzed esterification of levulinic acid.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products LA Levulinic Acid (R-COOH) Protonated_LA Protonated Carbonyl LA->Protonated_LA + H+ H H+ PrOH Propanol (R'-OH) Tetrahedral Tetrahedral Intermediate Protonated_LA->Tetrahedral + Propanol Protonated_Ester Protonated Ester Tetrahedral->Protonated_Ester - H₂O Water Water (H₂O) Ester This compound (R-COOR') Protonated_Ester->Ester - H+ H_regen H+

Caption: Acid-catalyzed Fischer esterification mechanism.

Part 2: Experimental Protocol for this compound Synthesis

This protocol describes a standard laboratory-scale batch synthesis using a homogeneous acid catalyst.

Materials & Reagents
Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)AmountNotes
Levulinic Acid (LA)116.11[11]1.14[11]11.61 g (0.1 mol)Purity ≥ 98%
1-Propanol60.100.80348.5 mL (0.5 mol)Anhydrous, serves as reactant/solvent
Sulfuric Acid (H₂SO₄)98.081.84~0.5 mLConcentrated (98%), catalyst
Saturated NaHCO₃ Solution--~100 mLFor neutralization
Saturated NaCl Solution (Brine)--~50 mLFor washing
Anhydrous MgSO₄120.37-~5 gDrying agent
Diethyl Ether74.120.713~150 mLExtraction solvent
Experimental Workflow

G A 1. Reactant Setup Combine LA, Propanol, and H₂SO₄ in a round-bottom flask. B 2. Reaction (Reflux) Heat mixture to reflux (approx. 97-100°C) for 3-4 hours. A->B C 3. Cooling & Quenching Cool to room temperature. Slowly add to NaHCO₃ solution. B->C D 4. Liquid-Liquid Extraction Transfer to separatory funnel. Extract aqueous layer with diethyl ether. C->D E 5. Washing & Drying Combine organic layers, wash with brine. Dry over anhydrous MgSO₄. D->E F 6. Solvent Removal Filter off drying agent. Remove diethyl ether via rotary evaporation. E->F G 7. Purification Purify crude product via fractional distillation under reduced pressure. F->G H 8. Product Characterization Obtain mass of pure product. Analyze via GC-MS, NMR. G->H

Sources

Propyl Levulinate (CAS 645-67-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Propyl levulinate (propyl 4-oxopentanoate), a derivative of the biomass-derived platform chemical levulinic acid, is an ester of significant interest across multiple scientific disciplines.[1] Its unique bifunctional nature, possessing both a ketone and an ester group, imparts a versatile chemical profile. This guide provides an in-depth analysis of its chemical and physical properties, synthesis methodologies, analytical characterization, key applications, and comprehensive safety protocols. The content is tailored for researchers, chemists, and formulation scientists who require a thorough understanding of this compound for applications ranging from flavor and fragrance creation to the development of sustainable biofuels and green solvents.

Chemical Identity and Core Physicochemical Properties

This compound is structurally defined as the propyl ester of 4-oxopentanoic acid.[2] This structure is fundamental to its properties; the ester linkage provides a characteristic fruity, caramellic aroma, while the ketone group offers a site for further chemical modification.[3][4] Its moderate chain length and oxygenated nature influence its solvency and physical characteristics.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
CAS Number 645-67-0 [1][2][3][4]
IUPAC Name propyl 4-oxopentanoate [2]
Molecular Formula C₈H₁₄O₃ [2][3][4]
Molecular Weight 158.19 g/mol [2][4]
InChI Key QOSMNYMQXIVWKY-UHFFFAOYSA-N [2][3]
SMILES CCCOC(=O)CCC(=O)C [2][4]
Synonyms Propyl 4-oxopentanoate, n-Propyl levulinate, Levulinic acid propyl ester [2][3]

| FEMA Number | 4480 |[2][3] |

Table 2: Physicochemical Properties of this compound

Property Value Source(s)
Appearance Clear, colorless liquid [2][3]
Odor Sweet, fruity, caramellic, slightly buttery [2][3][4]
Boiling Point 218 - 224 °C at 760 mmHg [1][2][3]
Density 0.989 - 0.995 g/mL at 20°C [1][2][3]
Refractive Index 1.419 - 1.425 at 20°C [2][3]
Flash Point 80 - 88 °C [1]
Solubility Practically insoluble in water; Soluble in ethanol and methanol. [2][4]

| LogP | 0.93 |[3] |

Synthesis and Manufacturing Insights

The primary and most industrially viable route to this compound is the direct esterification of levulinic acid with n-propanol.[1][5] This reaction is a classic example of Fischer-Speier esterification, which requires an acid catalyst to proceed at a practical rate.

Causality in Catalyst Selection: The choice of catalyst is a critical decision in the synthesis design, balancing reaction efficiency, cost, and environmental impact.

  • Homogeneous Catalysts: Mineral acids like HCl or H₂SO₄ were historically used, offering high reaction rates.[5] However, their corrosiveness, difficulty in separation from the product mixture, and the generation of neutralized salt waste make them less favorable in modern green chemistry contexts.

  • Heterogeneous Catalysts: Solid acid catalysts are now preferred.[5] These include zeolites, ion-exchange resins (e.g., Amberlyst-15), and sulfonated carbons.[6][7] Their primary advantage is the ease of separation from the reaction mixture via simple filtration, allowing for catalyst recycling and a streamlined purification process. The catalyst's pore structure and acid site density are key parameters that must be optimized to accommodate the reactants and achieve high yields.[5]

Typical Laboratory Synthesis Workflow

The following diagram outlines the typical workflow for the synthesis, workup, and purification of this compound in a research setting.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification & Analysis reactants 1. Combine Levulinic Acid, n-Propanol (excess), and Acid Catalyst in a Flask reflux 2. Heat Mixture to Reflux (e.g., 5-8 hours) reactants->reflux Stirring cool 3. Cool Reaction Mixture reflux->cool filter 4. Filter to Remove Heterogeneous Catalyst cool->filter extract 5. Perform Liquid-Liquid Extraction (e.g., with Hexane/Water) filter->extract wash 6. Wash Organic Layer (e.g., with NaHCO₃ soln) extract->wash dry 7. Dry Organic Layer (e.g., with Na₂SO₄) wash->dry evap 8. Evaporate Solvent (Rotary Evaporation) dry->evap distill 9. Purify via Vacuum Distillation evap->distill analyze 10. Characterize Product (GC-MS, NMR, IR) distill->analyze

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis via Heterogeneous Catalysis

This protocol is a self-validating system; the final analysis confirms the identity and purity of the product synthesized.

  • Reactor Charging: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine levulinic acid (e.g., 0.1 mol), n-propanol (0.6 mol, serving as both reactant and solvent), and a solid acid catalyst (e.g., 5-10 wt% relative to levulinic acid).

  • Reaction: Heat the mixture to the reflux temperature of n-propanol (approx. 97°C) with vigorous stirring. Monitor the reaction progress by withdrawing small aliquots over time and analyzing the conversion of levulinic acid via titration or GC.[6][7] A typical reaction time is 5-8 hours.[6]

  • Catalyst Removal: After cooling the mixture to room temperature, remove the solid catalyst by vacuum filtration. The recovered catalyst can be washed, dried, and stored for potential reuse.

  • Solvent Removal: Remove the excess n-propanol from the filtrate using a rotary evaporator.

  • Purification: The crude this compound is then purified by vacuum distillation to separate it from unreacted starting material and any high-boiling side products.

  • Validation: The purity of the final product should be assessed by Gas Chromatography (GC). The identity is confirmed by comparing its ¹H NMR, IR, and Mass Spectra against known data.[2][8]

Analytical Characterization & Spectral Data

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound.

Table 3: Key Spectroscopic Data for this compound

Technique Observed Features and Interpretation Source(s)
¹H NMR δ = 4.04 (t, 2H, -O-CH₂-), 2.76 (t, 2H, -CH₂-C=O), 2.58 (t, 2H, -CH₂-CH₂-), 2.20 (s, 3H, -C(=O)-CH₃), 1.65 (m, 2H, -CH₂-CH₂-CH₃), 0.94 (t, 3H, -CH₂-CH₃). [8]
¹³C NMR Predicted values: Signals expected for the ester carbonyl (~173 ppm), ketone carbonyl (~207 ppm), ester methylene (-O-CH₂-, ~66 ppm), methyl ketone (-CH₃, ~30 ppm), and other aliphatic carbons. [2]
IR Spectroscopy Strong absorption bands characteristic of C=O stretching for the ester group (~1735 cm⁻¹) and the ketone group (~1715 cm⁻¹). [2]

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 158. Key fragment ions at m/z = 101 (loss of -OCH₂CH₂CH₃), 74, and 43 (acetyl group, often the base peak). |[2] |

Expert Interpretation: The ¹H NMR spectrum is particularly informative. The distinct triplet at ~4.04 ppm is characteristic of the methylene group adjacent to the ester oxygen, while the sharp singlet at ~2.20 ppm is the hallmark of the methyl ketone group.[8] In mass spectrometry, the fragment at m/z 43 is a strong indicator of the terminal acetyl group, providing clear evidence of the levulinate structure.[2]

Applications and Industrial Relevance

The bifunctional nature of this compound makes it a valuable molecule in several industries. Its derivation from levulinic acid, a key bio-based platform chemical, positions it as a sustainable alternative to petrochemicals.[9]

G cluster_apps Key Application Areas PL This compound (C₈H₁₄O₃) Ester Group (-COO-) Ketone Group (C=O) Propyl Chain Flavor Flavors & Fragrances PL:ester->Flavor Fruity/Sweet Odor Biofuel Biofuels & Fuel Additives PL:alkyl->Biofuel Improves Stability & Flow Properties PL:ester->Biofuel Oxygenate, Cleaner Combustion Solvent Green Solvents & Intermediates PL:ester->Solvent Polarity, Solvency PL:ketone->Solvent Polarity, H-bonding Coatings Coalescing Agents PL:ester->Coatings Plasticizing Effect

Caption: Relationship between this compound's structure and its applications.

  • Flavors and Fragrances: this compound is recognized as a flavoring agent by FEMA (No. 4480).[2] It imparts sweet, fruity, and caramellic notes, making it useful in beverage, bakery, and confectionery formulations.[4][10] Its organoleptic profile is a direct result of the propyl ester functionality.

  • Biofuels and Fuel Additives: Alkyl levulinates, including this compound, are considered promising biofuel additives.[11] When blended with diesel or gasoline, they can act as oxygenates, potentially leading to more complete combustion and reduced harmful emissions like carbon monoxide and particulates.[12][13] The alkyl chain length influences properties like cold flow and stability in fuel blends.[12]

  • Green Solvents and Chemical Intermediates: As a bio-derived, low-volatility solvent, this compound is an attractive replacement for more hazardous petrochemical solvents. Its ester and ketone moieties provide good solvency for a range of organic compounds. It can also serve as a versatile intermediate for the synthesis of other high-value chemicals.

  • Coatings and Polymers: Levulinate esters can function as coalescing agents in water-based paints and coatings.[9] They help in the formation of a uniform and durable film by temporarily plasticizing the polymer particles during the drying process.[9]

Safety, Handling, and Toxicology

Understanding the hazard profile of this compound is crucial for its safe handling in a laboratory or industrial setting. The information is derived from Globally Harmonized System (GHS) classifications and Safety Data Sheets (SDS).[14]

Table 4: GHS Hazard and Safety Information

Category Information Source(s)
Pictogram GHS07 (Exclamation Mark) [14]
Signal Word Warning [14]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation. [2][14]
Precautionary Codes P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313 [14]

| Storage Class | 10 - Combustible liquids | |

Protocol for Safe Handling and Emergency Response
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14]

  • Handling: Avoid contact with skin, eyes, and clothing.[15] Prevent ingestion and inhalation. Keep away from heat, sparks, and open flames.[15]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3]

  • First Aid - Skin Contact: If skin contact occurs, take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[14]

  • First Aid - Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[14]

  • Spill Response: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation.[14]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[14]

Conclusion

This compound stands out as a versatile and sustainable chemical with a strong foothold in the flavor and fragrance industry and burgeoning potential in the biofuel and green solvent sectors. Its synthesis from levulinic acid aligns with the principles of green chemistry, offering a bio-based alternative to traditional petrochemicals. For researchers and developers, its well-defined properties, straightforward synthesis, and clear safety profile make it a valuable compound for innovation in a wide array of applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Scent.vn. (n.d.). This compound (CAS 645-67-0): Odor profile, Properties, & IFRA compliance.
  • LangFang Hawk T&D. (n.d.). This compound.
  • Climent, M. J., Corma, A., & Iborra, S. (2014). Synthesis and Applications of Alkyl Levulinates. ACS Sustainable Chemistry & Engineering, 2(5), 1275-1290.
  • Cambridge Bioscience. (n.d.). This compound.
  • Hassan, A. H., et al. (2023). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions, 100.
  • Hassan, A. H., et al. (2023). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions.
  • Ogura, K., et al. (2025). Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10. RSC Advances.
  • Advanced Biotech. (2025). Safety Data Sheet - Ethyl levulinate.
  • da Silva, R. L., et al. (2024). Metal-Nitrate-Catalyzed Levulinic Acid Esterification with Alkyl Alcohols: A Simple Route to Produce Bioadditives. MDPI.
  • The Royal Society of Chemistry. (2016). Supporting Information - Fast catalytic conversion of recalcitrant cellulose into alkyl levulinates and levulinic acid.
  • Zhang, Z., et al. (2018). Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO₂ Particles. MDPI.
  • The Good Scents Company. (n.d.). This compound.
  • ResearchGate. (2023). Physicochemical characterization of levulinate esters with different alkyl chain lengths blended with fuel.
  • ResearchGate. (n.d.). Potential alkyl levulinates applications.
  • ResearchGate. (n.d.). Effect of different synthesized catalysts on n-propyl levulinate yield.
  • American Coatings Association. (n.d.). The Use Of Levulinates As Coalescing Agents in Water-based Coatings.
  • Climent, M. J., Corma, A., & Iborra, S. (2014). Synthesis and Applications of Alkyl Levulinates. ACS Publications.
  • Longe, O. A., et al. (2022). Rapid Transformation of Furfural to Biofuel Additive Ethyl Levulinate. ACS Sustainable Chemistry & Engineering.
  • De Monchy Aromatics. (n.d.). Biobased platform chemicals in flavours & fragrances.

Sources

An In-Depth Technical Guide to the Solubility of Propyl Levulinate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Propyl Levulinate as a Key Bio-derived Platform Chemical

This compound, the propyl ester of levulinic acid, is a versatile and increasingly important bio-derived chemical.[1] Levulinic acid itself is recognized as a key platform chemical, readily synthesized from the degradation of cellulose.[2] This positions this compound and other levulinate esters as sustainable alternatives in a wide array of applications, from flavorings and fragrances to biofuels and green solvents.[1] Their utility as fuel additives, for instance, is attributed to their low toxicity and high flash points.[3] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in common organic solvents is paramount for its effective use in synthesis, purification, formulation, and quality control. This guide provides a comprehensive overview of the solubility of this compound, methodologies for its determination, and an analysis of the underlying physicochemical principles.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to comprehend its solubility characteristics. These properties dictate the intermolecular forces at play between the solute and various solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
Appearance Clear, colorless liquid
Boiling Point 220-221 °C at 760 mmHg[1]
Density 0.9896 g/cm³[4]
logP (o/w) 0.93[4]
Water Solubility Practically insoluble[1]
Solubility in Ethanol Soluble[1]

The structure of this compound contains both a ketone and an ester functional group, contributing to its moderate polarity. The propyl chain, on the other hand, introduces a degree of nonpolar character. This amphiphilic nature suggests that its solubility will be significant in a range of organic solvents, with the specific degree of solubility being a function of the solvent's polarity and hydrogen bonding capabilities.

Quantitative Solubility of this compound in Common Organic Solvents at 25°C

The following table presents a comprehensive set of quantitative solubility data for this compound in a variety of common organic solvents at a standard temperature of 25°C. This data is invaluable for solvent selection in various laboratory and industrial processes.

Table 2: Solubility of this compound in Common Organic Solvents at 25°C [5]

SolventSolubility (g/L)
Methanol2767.4
Ethanol1675.93
Isopropanol1273.34
n-Propanol946.04
n-Butanol797.59
Isobutanol678.56
sec-Butanol826.92
n-Pentanol570.95
Isopentanol676.32
n-Hexanol370.52
n-Heptanol155.51
n-Octanol202.46
Acetone877.44
2-Butanone (MEK)584.33
Cyclohexanone620.8
Ethyl Acetate423.77
Methyl Acetate604.08
n-Propyl Acetate287.94
Isopropyl Acetate266.98
n-Butyl Acetate320.07
Isobutyl Acetate198.3
n-Pentyl Acetate193.2
Toluene189.15
Ethylbenzene155.56
Dichloromethane965.6
Chloroform1096.15
1,2-Dichloroethane517.28
Tetrachloromethane122.46
Acetonitrile1000.51
N,N-Dimethylformamide (DMF)1518.11
Dimethyl Sulfoxide (DMSO)1258.59
Tetrahydrofuran (THF)885.34
1,4-Dioxane1023.23
n-Hexane41.59
Cyclohexane35.03
n-Heptane16.52

Analysis of Solubility Trends

The data presented in Table 2 reveals distinct trends in the solubility of this compound, which can be rationalized by considering the principles of "like dissolves like" and the interplay of intermolecular forces.

  • Polar Protic Solvents: this compound exhibits very high solubility in polar protic solvents such as methanol, ethanol, and other short-chain alcohols. This is attributable to the ability of these solvents to engage in hydrogen bonding with the oxygen atoms of the ketone and ester groups in the this compound molecule, in addition to favorable dipole-dipole interactions.

  • Polar Aprotic Solvents: High solubility is also observed in polar aprotic solvents like DMF, DMSO, and acetonitrile. These solvents possess large dipole moments, enabling strong dipole-dipole interactions with the polar functional groups of this compound.

  • Nonpolar Solvents: In contrast, the solubility of this compound is significantly lower in nonpolar solvents such as n-hexane, cyclohexane, and n-heptane. The weak van der Waals forces between the nonpolar solvent molecules and the propyl chain of the solute are not sufficient to overcome the stronger dipole-dipole interactions between this compound molecules.

  • Effect of Alkyl Chain Length in Alcohols: A clear trend is observable within the homologous series of n-alcohols. As the alkyl chain length of the alcohol increases (from methanol to n-octanol), the solubility of this compound generally decreases. This is because the increasing nonpolar character of the longer-chain alcohols makes them less effective at solvating the polar regions of the this compound molecule.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent. The following protocol outlines the steps for determining the solubility of this compound.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable column and flame ionization detector (FID), or a high-performance liquid chromatograph (HPLC) with an appropriate detector.

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a series of sealed vials or flasks. The presence of undissolved solute is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for several hours to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solute, centrifuge the vials at a controlled temperature.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining particulate matter.

    • Accurately weigh the collected filtrate and then dilute it to a known volume with the same solvent.

  • Quantitative Analysis:

    • Analyze the diluted samples using a calibrated GC-FID or HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the results in appropriate units, such as g/L or mol/L.

Diagram of the Isothermal Shake-Flask Method Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Dilution cluster_analysis Analysis prep1 Add excess this compound to a known volume of solvent prep2 Seal vials prep1->prep2 equil1 Place in thermostatic shaker bath at constant temperature prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Allow to settle equil2->sep1 sep2 Centrifuge at constant temperature sep1->sep2 sample1 Withdraw supernatant with syringe sep2->sample1 sample2 Filter through 0.45 µm filter sample1->sample2 sample3 Dilute to a known volume sample2->sample3 analysis1 Analyze by calibrated GC or HPLC sample3->analysis1 analysis2 Calculate concentration analysis1->analysis2

Caption: Workflow for the isothermal shake-flask method.

The Influence of Temperature on Solubility

While comprehensive experimental data on the temperature-dependent solubility of this compound is not widely available in the literature, the general principles of thermodynamics can provide valuable insights. For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the intermolecular forces within the solute and the solvent.

The relationship between solubility and temperature can be described by the van't Hoff equation, which relates the change in the equilibrium constant (in this case, related to solubility) to the change in temperature and the enthalpy of dissolution. A positive enthalpy of dissolution indicates that solubility will increase with increasing temperature.

Studies on related compounds, such as levulinic acid, have shown a temperature-dependent solubility in various organic solvents.[6] For instance, the solubility of levulinic acid in toluene, dichloromethane, and ethyl acetate shows a significant dependence on temperature.[6] It is reasonable to infer that this compound would exhibit similar behavior. For precise process design and optimization, it is recommended to experimentally determine the solubility of this compound at the specific temperatures of interest using the protocol described above.

Diagram of Solute-Solvent Interactions:

G cluster_solute This compound cluster_solvent_polar Polar Solvent (e.g., Ethanol) cluster_solvent_nonpolar Nonpolar Solvent (e.g., Hexane) solute This compound (Dipole-Dipole) solvent_p Ethanol (H-Bonding, Dipole-Dipole) solute->solvent_p Strong Interaction (High Solubility) solvent_np Hexane (van der Waals) solute->solvent_np Weak Interaction (Low Solubility)

Caption: Intermolecular forces governing solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in a wide range of common organic solvents. The quantitative data presented, along with the detailed experimental protocol for solubility determination, serves as a valuable resource for researchers, scientists, and drug development professionals. The analysis of solubility trends based on the physicochemical properties of both the solute and the solvents offers a rational basis for solvent selection. While specific temperature-dependent solubility data for this compound remains an area for further investigation, the fundamental principles outlined here provide a strong framework for predicting its behavior at different temperatures. A thorough understanding of these solubility characteristics is crucial for harnessing the full potential of this important bio-derived platform chemical.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]. Accessed January 9, 2026.[1]
  • The Good Scents Company.
  • Scent.vn. This compound (CAS 645-67-0): Odor profile, Properties, & IFRA compliance. [Link]. Accessed January 9, 2026.[5]
  • Wikipedia. Levulinic acid. [Link]. Accessed January 9, 2026.[2]
  • ResearchGate. Physicochemical characterization of levulinate esters with different alkyl chain lengths blended with fuel. [Link]. Accessed January 9, 2026.[3]
  • MDPI. Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. [Link]. Accessed January 9, 2026.[6]

Sources

A Technical Guide to the Thermal Degradation Pathway of Propyl Levulinate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl levulinate, a biomass-derived platform chemical, holds significant promise in applications ranging from biofuels to green solvents. Its utility in formulations often requires thermal stability. However, a detailed experimental analysis of its thermal degradation pathway is not extensively covered in current literature. This technical guide synthesizes established chemical principles of ester pyrolysis with proven analytical methodologies to propose a comprehensive, scientifically-grounded degradation pathway for this compound. We provide an in-depth exploration of the primary and secondary decomposition reactions, including the classic ester pyrolysis (Ei elimination) mechanism. Furthermore, this document serves as a practical handbook, offering detailed, step-by-step protocols for the essential analytical techniques—Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)—required to experimentally validate these proposed mechanisms. Kinetic analysis using isoconversional methods is also detailed, providing a complete framework for the full characterization of this compound's thermal behavior.

Introduction: The Need for Thermal Characterization

This compound (PL), the propyl ester of 4-oxopentanoic acid, is a bio-derived compound recognized for its potential as a sustainable fuel additive and versatile solvent.[1] Its synthesis from levulinic acid, a key platform chemical from cellulose degradation, positions it as a valuable component in the modern biorefinery.[2][3] As with any chemical intended for industrial applications, particularly those involving heat (e.g., combustion engines, high-temperature chemical synthesis), a thorough understanding of its thermal stability and decomposition mechanism is paramount for predicting performance, ensuring safety, and controlling reactivity.

While the synthesis and potential applications of alkyl levulinates are well-documented, specific studies detailing the high-temperature degradation pathways of this compound are scarce. This guide bridges that gap by proposing a logical degradation pathway based on fundamental principles of organic chemistry and providing the experimental blueprint for its validation.

Proposed Thermal Degradation Pathways of this compound

The thermal decomposition of this compound is hypothesized to proceed through a primary elimination reaction, characteristic of esters possessing a β-hydrogen on the alkyl chain, followed by secondary degradation of the resulting products.

Primary Degradation: Ester Pyrolysis (Syn-Elimination)

The most probable initial degradation step for this compound is a unimolecular, intramolecular elimination reaction known as ester pyrolysis . This reaction proceeds through a concerted, six-membered cyclic transition state, resulting in the formation of an alkene and a carboxylic acid.[4][5] For this compound, this pathway involves the transfer of a β-hydrogen from the propyl group to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O ester bond.

The primary products are therefore predicted to be:

  • Propene (C₃H₆)

  • Levulinic Acid (C₅H₈O₃)

This type of syn-elimination is a well-established mechanism in the thermal decomposition of esters and does not require a catalyst.[6]

Secondary Degradation Pathways

The initial products of the primary pyrolysis are themselves thermally labile and are expected to undergo further decomposition, leading to a more complex final product mixture.

  • Decarboxylation of Levulinic Acid: Levulinic acid, a γ-keto acid, can undergo intramolecular cyclization followed by dehydration to form α-Angelica lactone, or it can be decarboxylated. A key secondary reaction is the conversion to γ-Valerolactone (GVL) , a stable and valuable chemical, through hydrogenation or other routes, although direct thermal pathways to other products are also possible.[1]

  • Ketonization: Another potential pathway for carboxylic acids at high temperatures, particularly in the presence of certain catalytic surfaces, is ketonic decarboxylation, which could lead to the formation of symmetric or asymmetric ketones.[7]

  • Fragmentation of Propene: At sufficiently high temperatures, the propene molecule can undergo further cracking to yield smaller hydrocarbons like methane and ethylene.

The following diagram illustrates the proposed multi-step degradation pathway.

G cluster_primary Primary Degradation cluster_secondary Secondary Degradation PL This compound TS Six-Membered Cyclic Transition State PL->TS Heat (Pyrolysis) Ester Syn-Elimination LA Levulinic Acid TS->LA Propene Propene TS->Propene GVL γ-Valerolactone (GVL) LA->GVL Secondary Degradation (e.g., Cyclization) Other Other Ketones & Decarboxylation Products LA->Other Frags Smaller Hydrocarbon Fragments Propene->Frags High Temp. Cracking G cluster_workflow Experimental Workflow cluster_tga TGA Analysis cluster_pygcms Py-GC/MS Analysis cluster_kinetics Kinetic Analysis PL_Sample This compound (High Purity Sample) TGA_Exp Run TGA at multiple heating rates (β) (5, 10, 15, 20 °C/min) PL_Sample->TGA_Exp Py_Exp Pyrolyze sample at Tpeak (determined from TGA) PL_Sample->Py_Exp TGA_Data Obtain TGA/DTG Curves TGA_Exp->TGA_Data TGA_Results Determine Tonset, Tpeak Thermal Stability Profile TGA_Data->TGA_Results ModelFree Apply Isoconversional Models (FWO, KAS) to TGA data TGA_Data->ModelFree TGA_Results->Py_Exp Informs Pyrolysis Temperature GCMS_Run Separate & Detect Fragments (GC/MS) Py_Exp->GCMS_Run GCMS_Data Obtain Total Ion Chromatogram & Mass Spectra GCMS_Run->GCMS_Data GCMS_Results Identify Degradation Products (Propene, Levulinic Acid, etc.) GCMS_Data->GCMS_Results Final_Pathway Validated Degradation Pathway & Kinetics GCMS_Results->Final_Pathway Kinetic_Params Calculate Activation Energy (Ea) as a function of conversion (α) ModelFree->Kinetic_Params Kinetic_Params->Final_Pathway

Sources

From Fields to Fuels: A Technical Guide to Propyl Levulinate Synthesis from Biomass

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propyl levulinate, a promising biofuel additive and green solvent, stands at the forefront of renewable chemical innovation. Its synthesis from non-food biomass feedstocks offers a sustainable alternative to petroleum-based products. This guide provides an in-depth technical exploration of the synthesis pathway, beginning with the conversion of lignocellulosic biomass to the platform chemical, levulinic acid, and culminating in its catalytic esterification to this compound. We will dissect the causality behind experimental choices, from feedstock pretreatment to catalyst selection and reaction optimization. Detailed protocols, comparative data, and mechanistic diagrams are provided to equip researchers and chemical engineers with the foundational knowledge required to advance this critical biorefinery process.

Introduction: The Strategic Importance of this compound

This compound (PL) is an ester derived from levulinic acid (LA), a key platform chemical identified by the U.S. Department of Energy as a top value-added chemical from biomass.[1] PL's properties, such as high lubricity, low toxicity, and a moderate flash point, make it an excellent candidate for a diesel blend additive, enhancing fuel properties and reducing emissions.[2][3][4] Furthermore, its utility as a versatile, bio-based solvent in various industrial applications underscores the economic and environmental impetus for developing efficient and scalable production methods from renewable sources.[5]

The synthesis of this compound from biomass is fundamentally a two-stage process. The first, and often most challenging, stage involves the deconstruction of complex lignocellulosic biomass into its constituent sugars and their subsequent conversion into levulinic acid. The second stage is the esterification of the purified levulinic acid with propanol to yield the final product. This guide will navigate the technical intricacies of this entire workflow.

Stage 1: Levulinic Acid Production from Lignocellulosic Biomass

The journey from raw biomass to this compound begins with the production of its precursor, levulinic acid (LA). Lignocellulosic biomass, composed primarily of cellulose, hemicellulose, and lignin, is an abundant and non-food-competitive feedstock.[6][7] The conversion process targets the C6 sugars (hexoses) within the cellulose fraction.[8]

Biomass Pretreatment: Unlocking the Sugars

The rigid, crystalline structure of cellulose, shielded by a matrix of lignin and hemicellulose, makes it recalcitrant to chemical conversion.[9] Therefore, pretreatment is a critical first step to disrupt this structure and enhance the accessibility of cellulose for hydrolysis.[7][9]

Common Pretreatment Methods:

  • Dilute Acid Hydrolysis: This is one of the most common methods, often employing sulfuric acid (H₂SO₄) at elevated temperatures (e.g., 120-150°C).[7][9] This process effectively hydrolyzes the more labile hemicellulose fraction and disrupts the lignin seal, making the cellulose more accessible for the main hydrolysis step. A two-step acid hydrolysis can be employed to first remove C5 sugars under milder conditions before a harsher step converts the remaining solids to LA, which can inhibit the formation of undesirable byproducts called humins.[10][11]

  • Alkaline Pretreatment: Using bases like sodium hydroxide (NaOH), this method primarily removes lignin, increasing the porosity of the biomass.[7]

  • Ionic Liquids: Certain ionic liquids can dissolve cellulose, breaking its crystalline structure and making it highly accessible for subsequent conversion.[8][12] This method can lead to high LA yields, with one study reporting a 72.9 mol% conversion of cellulose to LA after pretreatment with an ionic liquid.[12]

The choice of pretreatment is a crucial experimental decision, balancing efficacy, cost, and environmental impact. Acidic pretreatment is often favored as the residual acid can catalyze the subsequent hydrolysis and dehydration steps.[9]

Catalytic Conversion of Cellulose to Levulinic Acid

Once pretreated, the cellulose fraction is hydrolyzed to glucose, which then undergoes a series of acid-catalyzed reactions to form levulinic acid.[13] The overall pathway is as follows:

  • Hydrolysis: Cellulose is hydrolyzed into glucose units.

  • Isomerization: Glucose isomerizes to fructose.

  • Dehydration: Fructose is dehydrated to 5-hydroxymethylfurfural (HMF).

  • Rehydration: HMF is rehydrated to form levulinic acid and formic acid as a co-product.[10][13]

This cascade of reactions is typically catalyzed by a single acid catalyst, most commonly a homogeneous mineral acid like sulfuric acid or hydrochloric acid.[10][14] However, the corrosive nature and separation challenges of mineral acids have driven research towards solid acid catalysts.[15]

The process yields can vary significantly based on the biomass source, pretreatment method, and reaction conditions. For example, a two-step acid-catalyzed conversion of hybrid poplar wood chips yielded 17.5 wt% LA based on the initial biomass.[10] Using sugarcane bagasse with H₂SO₄ catalysis, an LA yield of 55% has been achieved.[7]

Stage 2: Esterification of Levulinic Acid to this compound

The purified levulinic acid is then converted to this compound via esterification with n-propanol. This reaction is an equilibrium-limited process, and an acid catalyst is required to achieve reasonable reaction rates.[16]

The Fischer-Speier Esterification Mechanism

The acid-catalyzed esterification of levulinic acid with propanol follows the well-established Fischer-Speier esterification mechanism.[16][17] Understanding this mechanism is key to optimizing reaction conditions.

The process involves several reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group on levulinic acid. This significantly increases the electrophilicity of the carbonyl carbon.[18][19]

  • Nucleophilic Attack: The nucleophilic oxygen atom of n-propanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[16][17]

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.[18]

  • Elimination of Water: The protonated hydroxyl group leaves as water, a good leaving group, reforming the carbonyl double bond.[20]

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final this compound product.[17]

To drive the reaction towards the product side, Le Châtelier's principle is applied. This is typically achieved by using a large excess of the alcohol (n-propanol) or by removing water from the reaction mixture as it is formed, for instance, through azeotropic distillation.[17][18]

Diagram: Overall Synthesis Workflow

G cluster_0 Stage 1: Levulinic Acid Production cluster_1 Stage 2: Esterification Biomass Lignocellulosic Biomass Feedstock Pretreatment Pretreatment (e.g., Dilute Acid) Biomass->Pretreatment Hydrolysis Acid-Catalyzed Hydrolysis & Dehydration Pretreatment->Hydrolysis LA Crude Levulinic Acid & Formic Acid Hydrolysis->LA Purification_LA Purification LA->Purification_LA Pure_LA Purified Levulinic Acid Purification_LA->Pure_LA Esterification Esterification Reaction Pure_LA->Esterification Propanol n-Propanol Propanol->Esterification Catalyst Acid Catalyst Catalyst->Esterification Crude_PL Crude this compound Esterification->Crude_PL Purification_PL Purification (e.g., Distillation) Crude_PL->Purification_PL Pure_PL High-Purity This compound Purification_PL->Pure_PL

Caption: Overall workflow from biomass to this compound.

Diagram: Fischer Esterification Mechanism

G LA Levulinic Acid (R-COOH) Protonated_LA Protonated LA (Activated Electrophile) LA->Protonated_LA + H⁺ Propanol Propanol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H⁺ (Catalyst) Protonated_LA->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O PL This compound (R-COOR') Protonated_Ester->PL - H⁺ PL->H_plus Catalyst Regenerated

Caption: Acid-catalyzed Fischer esterification mechanism.

Catalyst Selection: Homogeneous vs. Heterogeneous

The choice of catalyst is pivotal for an efficient and sustainable esterification process.

  • Homogeneous Catalysts: Mineral acids like H₂SO₄ and HCl are effective and widely used.[21] They offer high catalytic activity but present significant drawbacks, including reactor corrosion, difficulty in separation from the product mixture, and environmental concerns related to disposal.[15][21]

  • Heterogeneous Catalysts: Solid acid catalysts are highly favored as they mitigate the issues associated with homogeneous catalysts.[15] They are easily separated from the reaction mixture by simple filtration, are typically less corrosive, and can be regenerated and reused for multiple cycles.[21]

    • Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, are effective solid acid catalysts for levulinate ester production.[15][22] They have demonstrated good performance for producing various levulinate esters, although yields can sometimes be lower than with other solid acids. For example, Amberlyst-15 yielded 55% butyl levulinate under certain conditions.[22][23]

    • Zeolites: These crystalline aluminosilicates, such as H-ZSM-5, possess strong Brønsted acid sites and shape-selective properties, making them effective catalysts.[24][25]

    • Sulfonated Carbons: Materials like sulfonated lignin-based carbon have shown high activity, yielding 73.5–83.3 mol% of various alkyl levulinates.[26][27]

    • Metal Oxides and MOFs: Materials like nanosized TiO₂ and Zirconium-based Metal-Organic Frameworks (MOFs) are also being explored as stable and active catalysts.[21][23]

  • Enzymatic Catalysts: Lipases, such as Candida antarctica lipase B (often immobilized as Novozym 435), can catalyze the esterification under very mild conditions, offering high selectivity.[28][29][30] This route avoids harsh acidic conditions but can be limited by higher catalyst cost and slower reaction rates.

The industry trend is a clear shift towards robust, reusable heterogeneous catalysts to improve process economics and sustainability.[15]

Experimental Protocol: this compound Synthesis using a Solid Acid Catalyst

This section provides a representative step-by-step methodology for the synthesis of this compound using a solid acid catalyst, such as sulfonated carbon or an ion-exchange resin.

Materials & Equipment:

  • Levulinic Acid (LA), ≥98% purity

  • n-Propanol, anhydrous

  • Solid Acid Catalyst (e.g., Amberlyst-15, dried)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Catalyst Preparation: The solid acid catalyst (e.g., Amberlyst-15) should be dried in an oven at 100-110°C for several hours to remove adsorbed water, which can inhibit the reaction.

  • Reaction Setup: In a round-bottom flask, combine levulinic acid and n-propanol. A typical molar ratio of alcohol to LA is between 6:1 and 10:1 to shift the equilibrium towards the product.[26]

  • Catalyst Loading: Add the dried solid acid catalyst to the flask. A typical catalyst loading is 5-10 wt% relative to the mass of levulinic acid.[23]

  • Reaction: Heat the mixture to the reflux temperature of n-propanol (approx. 97°C) with vigorous stirring.[26] Monitor the reaction progress by taking small aliquots over time (e.g., every hour for 5-8 hours) and analyzing them by GC-MS or titration to determine the conversion of levulinic acid.[26][27]

  • Catalyst Separation: After the reaction reaches the desired conversion or equilibrium, cool the mixture to room temperature. Separate the solid catalyst from the liquid product mixture by filtration. The recovered catalyst can be washed with fresh propanol, dried, and stored for reuse.

  • Product Purification: The excess n-propanol from the filtrate can be removed using a rotary evaporator. The remaining crude this compound can be further purified by vacuum distillation to obtain a high-purity product.[31]

  • Analysis: Confirm the identity and purity of the final product using techniques like GC-MS and NMR spectroscopy.[31]

Data Presentation: Comparative Performance of Catalytic Systems

The selection of a catalyst and reaction conditions has a profound impact on the yield of this compound. The table below summarizes performance data from various studies to provide a comparative overview.

Catalyst SystemAlcoholMolar Ratio (Alcohol:LA)Temp (°C)Time (h)LA Conversion (%)Ester Yield (%)Reference
Sulfonated Lignin-Based Carbonn-Butanol6:1Reflux5~8583.3 (Butyl Levulinate)[26]
Amberlyst-15n-Butanol----55 (Butyl Levulinate)[22][23]
Nanosized TiO₂n-Butanol-1208>8077.6 (Butyl Levulinate)[23]
H-ZSM-5Ethanol----54-60 (Ethyl Levulinate)[24]
Montmorillonite K10Ethanol~30:11703.75>9896.5 (Ethyl Levulinate)[32][33]
Novozym 435 (Lipase)Ethanol3:14024~95~95 (Ethyl Levulinate)[28]

Note: Data for this compound is extrapolated from studies on similar alkyl levulinates (ethyl and butyl) as they follow the same reaction principles. Yields are highly dependent on specific conditions not always captured in a summary table.

Conclusion and Future Outlook

The synthesis of this compound from biomass represents a viable and important pathway within the modern biorefinery concept. The conversion of lignocellulose to levulinic acid, while challenging, is a well-studied process with continually improving yields. The subsequent esterification to this compound is efficiently achieved, particularly with the use of reusable solid acid catalysts that enhance the economic and environmental viability of the process.

Future research will likely focus on several key areas:

  • Integrated Processes: Developing one-pot reactions that convert biomass-derived sugars directly to alkyl levulinates without isolating the levulinic acid intermediate.[34]

  • Advanced Catalysts: Designing more robust, active, and selective heterogeneous catalysts with higher tolerance to impurities present in crude biomass hydrolysates.

  • Process Intensification: Utilizing technologies like microwave-assisted heating or flow chemistry to significantly reduce reaction times and improve energy efficiency.[35]

As the global economy transitions towards more sustainable resources, this compound and other biomass-derived chemicals will play a crucial role in displacing fossil-based fuels and materials, paving the way for a greener chemical industry.

References

  • Catalytic Production of Levulinic Acid (LA) from Actual Biomass. (2019). Molecules. [Link]
  • Catalytic Production of Levulinic Acid (LA) from Actual Biomass. (2019). PubMed. [Link]
  • Catalytic conversion of lignocellulosic biomass to levulinic acid in ionic liquid. (n.d.). BioResources. [Link]
  • Effective Production of Levulinic Acid from Biomass through Pretreatment Using Phosphoric Acid, Hydrochloric Acid, or Ionic Liquid. (2014). Industrial & Engineering Chemistry Research. [Link]
  • Production of liquid hydrocarbon fuels by catalytic conversion of biomass-derived levulinic acid. (2010). Green Chemistry. [Link]
  • Catalytic Conversion of Biomass Into Levulinic Acid, Formic Acid, and Gamma-Valerolactone. (n.d.).
  • Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO₂ Particles. (2021). MDPI. [Link]
  • Effective Production of Levulinic Acid from Biomass through Pretreatment Using Phosphoric Acid, Hydrochloric Acid, or Ionic Liquid. (2014).
  • Catalytic Production of Levulinic Acid (LA) from Actual Biomass. (2019). PMC - NIH. [Link]
  • Solid Acid-Catalyzed Esterification of Levulinic Acid for Production of Value-Added Chemicals. (n.d.).
  • Production of Levulinic Acid from Cellulose and Cellulosic Biomass in Different C
  • Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. (2023). Chemical Engineering Transactions. [Link]
  • Esterification of renewable levulinic acid to levulinate esters using amberlyst-15 as a solid acid catalyst. (2016).
  • Effective Production of Levulinic Acid from Biomass through Pretreatment Using Phosphoric Acid, Hydrochloric Acid, or Ionic Liquid. (n.d.).
  • Conversion of Biomass-Derived Molecules into Alkyl Levulinates Using Heterogeneous C
  • Esterification of Levulinic Acid to Methyl Levulinate over Zr-MOFs C
  • Direct Production of Alkyl Levulinates from Cellulosic Biomass by a Single-Step Acidic Solvolysis System at Ambient Atmospheric Pressure. (n.d.).
  • Proposed mechanism of the esterification of levulinic acid (LA) with... (n.d.).
  • Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. (2023). Chemical Engineering Transactions. [Link]
  • Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10. (2025). RSC Publishing. [Link]
  • Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the C
  • Optimized enzymatic synthesis of levulinate ester in solvent-free system. (2010). SciSpace. [Link]
  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]
  • Levulinic Acid from Biomass: Synthesis and Applications. (n.d.).
  • Fischer Esterific
  • A chemo-enzymatic route to synthesize (S)-γ-valerolactone from levulinic acid. (n.d.). SciSpace. [Link]
  • Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. (2021). MDPI. [Link]
  • Critical Review on the Synthesis of Levulinate Esters from Biomass-Based Feedstocks and Their Application. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
  • Fischer–Speier esterific
  • Fischer Esterification. (2023). Chemistry LibreTexts. [Link]
  • Critical Review on the Synthesis of Levulinate Esters from Biomass-Based Feedstocks and Their Applic
  • Process for the production of levulinic acid and derivatives thereof. (2023).
  • Critical Review on the Synthesis of Levulinate Esters from Biomass-Based Feedstocks and Their Application. (2023). Industrial & Engineering Chemistry Research - ACS Figshare. [Link]
  • Effect of different synthesized catalysts on n-propyl levulinate yield. (n.d.).
  • Current Approaches to Alkyl Levulinates via Efficient Valorization of Biomass Deriv
  • Main pathways to synthesizing alkyl levulinate. (n.d.).
  • Levulinic Acid Is a Key Strategic Chemical
  • A Green Chemistry Approach to Catalytic Synthesis of Ethyl Levulin
  • Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10. (2020). RSC Publishing. [Link]
  • This compound, 645-67-0. (n.d.). The Good Scents Company. [Link]
  • Enzymatic Synthesis of a Polyol Ester from Levulinic Acid and Trimethylolpropane and Its Tribological Behavior as Potential Biolubricant Basestock. (2021). MDPI. [Link]
  • This compound. (n.d.).
  • This compound (CAS 645-67-0): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. [Link]
  • Propyl levulin

Sources

An In-depth Technical Guide to Green Chemistry Metrics for Propyl Levulinate Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Sustainable Propyl Levulinate Production

This compound, an ester derived from levulinic acid and propanol, is a promising green solvent and biofuel additive.[1] Its growing demand necessitates the development of environmentally benign and economically viable production processes. Green chemistry, with its focus on minimizing waste and maximizing efficiency, provides a robust framework for evaluating and optimizing the synthesis of this compound. This guide delves into the core green chemistry metrics, offering a technical and practical understanding of their application in the production of this valuable bio-based chemical.

The valorization of renewable lignocellulosic biomass is a key strategy in aligning with the principles of green chemistry.[2] Alkyl levulinates, including this compound, can be synthesized from biomass-derived products like levulinic acid or furfuryl alcohol, often with high yields and selectivities.[3] The development of efficient and recyclable catalysts is crucial for creating greener and more sustainable processes.[3]

This guide will explore the following key green chemistry metrics in the context of this compound production:

  • Atom Economy: A measure of how many atoms from the reactants are incorporated into the final product.

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials used in a process to the mass of the final product.

  • Life Cycle Assessment (LCA): A comprehensive evaluation of the environmental impacts of a product or process throughout its entire life cycle.

By understanding and applying these metrics, researchers and chemical engineers can design and optimize this compound production processes that are not only efficient but also environmentally responsible.

PART 1: Core Green Chemistry Metrics in this compound Synthesis

Atom Economy: A Fundamental Measure of Efficiency

Atom economy is a theoretical calculation that assesses the efficiency of a chemical reaction in converting reactants into the desired product.[4][5] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, multiplied by 100%.[6] A higher atom economy indicates a more efficient reaction with less waste generated as byproducts.[7]

Calculation of Atom Economy for this compound Synthesis:

The synthesis of this compound from levulinic acid and propanol is an esterification reaction:

C5H8O3 (Levulinic Acid) + C3H8O (Propanol) → C8H14O3 (this compound) + H2O (Water)

  • Molecular Weight of this compound (C8H14O3): 158.20 g/mol [1]

  • Molecular Weight of Levulinic Acid (C5H8O3): 116.12 g/mol

  • Molecular Weight of Propanol (C3H8O): 60.10 g/mol

Atom Economy (%) = (Molecular Weight of this compound / (Molecular Weight of Levulinic Acid + Molecular Weight of Propanol)) * 100

Atom Economy (%) = (158.20 / (116.12 + 60.10)) * 100 = 89.78%

This high atom economy suggests that the esterification reaction is inherently efficient in terms of atom utilization. However, it's important to note that atom economy does not account for reaction yield, excess reactants, solvents, or catalyst usage.[7]

E-Factor: Quantifying Waste Generation

The Environmental Factor (E-Factor) provides a more practical measure of the environmental impact of a chemical process by quantifying the amount of waste generated.[8] It is calculated as the total mass of waste produced divided by the mass of the desired product.[9][10] An ideal E-Factor is zero, indicating no waste generation.[10]

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The E-Factor considers all waste streams, including byproducts, unreacted starting materials, solvents, and catalyst losses.[10] For bulk chemicals, E-factors typically range from 1 to 5, while for fine chemicals and pharmaceuticals, they can be significantly higher.[10]

Hypothetical E-Factor Calculation for this compound Synthesis:

Let's assume a laboratory-scale synthesis of this compound with the following parameters:

  • Inputs:

    • Levulinic Acid: 116.12 g (1 mole)

    • Propanol: 90.15 g (1.5 moles - 50% excess)

    • Catalyst (e.g., Amberlyst-15): 5 g

    • Solvent (e.g., Toluene): 200 g

  • Output:

    • This compound (90% yield): 142.38 g (0.9 moles)

  • Waste Streams:

    • Water (byproduct): 16.22 g (0.9 moles)

    • Unreacted Levulinic Acid: 11.61 g (0.1 moles)

    • Unreacted Propanol: 30.05 g (0.5 moles)

    • Solvent Loss (assuming 5% loss): 10 g

    • Catalyst (assuming non-recyclable): 5 g

Total Waste = 16.22 + 11.61 + 30.05 + 10 + 5 = 72.88 g

E-Factor = 72.88 g / 142.38 g = 0.51

This example illustrates how factors like excess reactants, solvent usage, and catalyst recyclability significantly influence the E-Factor. The use of heterogeneous catalysts, which can be easily separated and reused, is a key strategy for reducing the E-Factor in this compound production.[11][12][13]

Process Mass Intensity (PMI): A Holistic View of Process Efficiency

Process Mass Intensity (PMI) is a comprehensive metric that evaluates the overall efficiency of a manufacturing process.[14] It is defined as the ratio of the total mass of all materials used (raw materials, solvents, reagents, process water) to the mass of the final product.[15][16]

PMI = Total Mass of Inputs (kg) / Mass of Product (kg)

A lower PMI indicates a more efficient and sustainable process.[17] The pharmaceutical industry has widely adopted PMI to benchmark and improve the greenness of its manufacturing processes.[17][18][19] The relationship between PMI and E-Factor is straightforward: PMI = E-Factor + 1 .[8][20]

Hypothetical PMI Calculation for this compound Synthesis:

Using the same parameters as the E-Factor calculation:

  • Total Mass of Inputs = 116.12 g (Levulinic Acid) + 90.15 g (Propanol) + 5 g (Catalyst) + 200 g (Solvent) = 411.27 g

  • Mass of Product = 142.38 g

PMI = 411.27 g / 142.38 g = 2.89

This PMI value highlights that for every kilogram of this compound produced, nearly 2.9 kilograms of materials are consumed. The largest contributor to this PMI is the solvent, emphasizing the importance of solvent selection and recycling in greening the process.[21]

PART 2: Practical Application and Optimization Strategies

Data Presentation: Comparing Synthesis Scenarios

To effectively evaluate and compare different production routes for this compound, it is essential to present the green chemistry metrics in a clear and structured format.

Metric Scenario 1: Homogeneous Catalyst (H₂SO₄) Scenario 2: Heterogeneous Catalyst (Amberlyst-15) Scenario 3: Optimized Heterogeneous Process
Catalyst Sulfuric AcidAmberlyst-15Recycled Amberlyst-15
Solvent TolueneTolueneNo Solvent (Neat)
Yield 85%90%95%
Atom Economy 89.78%89.78%89.78%
E-Factor 1.20.510.15
PMI 2.21.511.15

This table clearly demonstrates the significant improvements in E-Factor and PMI that can be achieved by switching from a homogeneous to a heterogeneous catalyst and by optimizing the process to eliminate the need for a solvent.

Experimental Protocols for Metric Calculation

Protocol 1: Calculating Atom Economy

  • Write the balanced chemical equation for the synthesis of this compound.

  • Determine the molecular weights of the desired product (this compound) and all reactants (levulinic acid and propanol).

  • Apply the Atom Economy formula: % Atom Economy = (Molecular Weight of this compound / (Sum of Molecular Weights of all Reactants)) * 100

Protocol 2: Calculating E-Factor and PMI

  • Identify and quantify all inputs to the process, including reactants, catalysts, solvents, and any other auxiliary materials.

  • Measure the mass of the isolated, purified final product (this compound).

  • Calculate the total mass of waste by subtracting the mass of the product from the total mass of all inputs.

  • Calculate the E-Factor: E-Factor = Total Mass of Waste / Mass of Product

  • Calculate the PMI: PMI = Total Mass of Inputs / Mass of Product

Visualization of Process Flows and Metric Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts and workflows discussed.

G cluster_inputs Process Inputs cluster_process Synthesis & Purification cluster_outputs Process Outputs Levulinic Acid Levulinic Acid Reaction Reaction Levulinic Acid->Reaction Propanol Propanol Propanol->Reaction Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Separation Separation Reaction->Separation This compound This compound Separation->this compound Waste Streams Waste Streams Separation->Waste Streams

Caption: A simplified workflow for this compound synthesis, highlighting inputs, process stages, and outputs.

G Metrics Green Chemistry Metrics Atom Economy E-Factor PMI Inputs Inputs Reactants Solvents Catalysts Inputs->Metrics:pmi Total Mass Inputs->Metrics:ae Reactant MWs Product Product Desired Product Product->Metrics:pmi Mass Product->Metrics:ef Mass Product->Metrics:ae Product MW Waste Waste Byproducts Unreacted Materials Solvent Loss Waste->Metrics:ef Total Mass

Caption: The relationship between process components and key green chemistry metrics.

PART 3: Advanced Metrics and Future Outlook

Life Cycle Assessment (LCA): A Cradle-to-Grave Perspective

While Atom Economy, E-Factor, and PMI are valuable metrics for evaluating a specific chemical process, a Life Cycle Assessment (LCA) provides a more holistic view of the environmental impacts associated with a product over its entire life cycle.[22][23][24][25] An LCA for this compound would consider the environmental burdens from:

  • Raw Material Acquisition: Cultivation and harvesting of biomass feedstock (e.g., sugarcane bagasse, rice straw).[26][27]

  • Production: The synthesis of levulinic acid and its subsequent esterification to this compound.

  • Use: The application of this compound as a solvent or fuel additive.

  • End-of-Life: The disposal or recycling of the product.

LCA is a complex and data-intensive methodology, but it provides the most comprehensive understanding of the true environmental footprint of this compound production.[22][27]

The Future of Green this compound Production

The pursuit of greener and more sustainable methods for producing this compound is an ongoing endeavor. Key areas of research and development include:

  • Advanced Catalysis: The development of highly active, selective, and recyclable catalysts is paramount.[11][13][28][29] This includes novel heterogeneous catalysts and biocatalysts (enzymes).[30]

  • Process Intensification: The use of technologies such as microwave-assisted synthesis, ultrasound, and mechanochemistry can significantly reduce reaction times and energy consumption.[31]

  • Integrated Biorefineries: The production of this compound within an integrated biorefinery concept, where biomass is converted into a variety of value-added products, can improve overall process economics and sustainability.[32][33][34]

  • Solvent-Free Reactions: Conducting the esterification reaction under neat conditions (without a solvent) can dramatically reduce the PMI and environmental impact of the process.

By embracing the principles of green chemistry and utilizing the metrics outlined in this guide, the chemical industry can move towards a more sustainable and environmentally responsible future for the production of this compound and other bio-based chemicals.

References

  • Alkyl levulinate synthesis from sugar and agricultural waste using acidic heterogeneous catalysts - Chula Digital Collections. (n.d.).
  • Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling - ProQuest. (n.d.).
  • Conversion of Biomass-Derived Molecules into Alkyl Levulinates Using Heterogeneous Catalysts - MDPI. (2023, November 1).
  • This compound | BioFuran Materials. (n.d.).
  • Conversion of levulinic acid to levulinate ester biofuels by heterogeneous catalysts in the presence of acetals and ketals | Request PDF - ResearchGate. (n.d.).
  • How to Calculate E-factor (Green Chem) - YouTube. (2022, October 28).
  • METRICS - Green Chemistry Toolkit. (n.d.).
  • Synthesis and Applications of Alkyl Levulinates | ACS Sustainable Chemistry & Engineering. (n.d.).
  • Production of levulinic acid and alkyl levulinates: A process insight - ResearchGate. (n.d.).
  • Effect of different synthesized catalysts on n-propyl levulinate yield. - ResearchGate. (n.d.).
  • Atom Economy Calculator. (n.d.).
  • How to Calculate Atom Economy - YouTube. (2021, April 29).
  • Enzymatic Synthesis of a Polyol Ester from Levulinic Acid and Trimethylolpropane and Its Tribological Behavior as Potential Biolubricant Basestock - MDPI. (n.d.).
  • 13.10: The E-Factor in Green Chemistry. (2021, March 24).
  • Atom Economy in Drug Synthesis is a Playground of Functional Groups | Prime Scholars. (n.d.).
  • Organic Chemistry Module | English - University of Scranton. (n.d.).
  • E-Factor - Welcome to www.sheldon.nl. (n.d.).
  • Atom Economy Calculator | Green Chemistry & Reaction Efficiency - Pearson. (n.d.).
  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH. (n.d.).
  • Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10 - RSC Publishing. (n.d.).
  • Process Mass Intensity (PMI) – ACSGCIPR. (n.d.).
  • Using Metrics to Drive Innovations in Green Chemistry and Engineering - US EPA. (n.d.).
  • Levulinic acid biorefinery in a life cycle perspective. (2024, August 22).
  • A Green Chemistry Approach to Catalytic Synthesis of Ethyl Levulinate - MDPI. (n.d.).
  • Production of levulinic acid and alkyl levulinates: a process insight - Green Chemistry (RSC Publishing). (n.d.).
  • Process Mass Intensity Calculator - Green Chemistry For Sustainability. (n.d.).
  • Improving Process Mass Intensity for Bio/Pharmaceutical Production. (2019, March 11).
  • The E factor at 30: a passion for pollution prevention - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04747K. (2023, January 17).
  • Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry - ChemRxiv. (n.d.).
  • Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry. (2021, October 15).
  • Making Levulinic Acid and Ethyl Levulinate Economically Viable: A Worldwide Technoeconomic and Environmental Assessment of Possible Routes - ResearchGate. (2025, August 6).
  • Life cycle inventory data for ethyl levulinate production from Colombian rice straw - PubMed. (2022, October 20).
  • Sustainable Exploitation of Residual Cynara cardunculus L. to Levulinic Acid and n-Butyl Levulinate - ResearchGate. (2025, November 23).
  • Production of Levulinic Acid and n-Butyl Levulinate from the Waste Biomasses Grape Pomace and Cynara Cardunculus L. - ResearchGate. (2020, November 30).
  • Total Life Cycle of Polypropylene Products: Reducing Environmental Impacts in the Manufacturing Phase - MDPI. (n.d.).
  • CRADLE-TO-GATE LIFE CYCLE ANALYSIS OF POLYPROPYLENE (PP) RESIN | American Chemistry Council. (2021, February 28).
  • Life-Cycle Assessment of Polypropylene Production in the Gulf Cooperation Council (GCC) Region - ResearchGate. (2021, November 2).

Sources

Mitigating the Environmental Footprint of Propyl Levulinate Synthesis: A Senior Application Scientist’s Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Foreword

Propyl levulinate, a bio-derived ester, stands at the confluence of green chemistry and industrial application. Its utility as a potential biofuel additive, a green solvent, and a precursor for various chemicals positions it as a key player in the transition away from a petro-centric economy.[1][2][3] However, the promise of a "green" product is only as robust as the process used to create it. This guide provides a critical examination of the environmental impact associated with this compound synthesis. Moving beyond a mere recitation of protocols, we will dissect the causality behind synthetic choices, from feedstock selection to downstream processing, to build a framework for developing truly sustainable and self-validating manufacturing systems.

The Synthetic Landscape: Pathways to this compound

The production of this compound is not monolithic. It can be approached from multiple starting points, each with a unique environmental calculus. The most direct and common method is the Fischer esterification of levulinic acid (LA) with n-propanol.[4] However, a holistic environmental assessment demands we also consider integrated pathways that begin further upstream with raw biomass or other platform molecules like furfuryl alcohol.[2][3][5][6]

Biomass Lignocellulosic Biomass (e.g., Agricultural Waste) LA Levulinic Acid (LA) Biomass->LA Acid Hydrolysis (Energy & Waste Intensive) FA Furfuryl Alcohol (FA) Biomass->FA Selective Conversion PL This compound LA->PL Esterification FA->LA Alcoholysis/Rearrangement Propanol n-Propanol Propanol->PL

Caption: Primary synthesis routes to this compound.

The direct esterification of levulinic acid is the most mature route. However, the environmental burden is significantly influenced by the provenance of the LA itself. LA derived from the acid-catalyzed hydrolysis of lignocellulosic biomass is a prime example of a value-added chemical from waste.[7][8][9] Yet, this upstream process is often an environmental hotspot, demanding significant energy input and generating considerable waste streams, including insoluble humins.[10][11]

Deconstructing the Environmental Impact: A Factor-by-Factor Analysis

A synthesis is a system of interconnected variables. To optimize for environmental performance, we must understand the impact of each component.

The Catalyst: The Heart of Green Synthesis

The choice of catalyst is arguably the most critical decision influencing the "greenness" of this compound synthesis.

  • Homogeneous Mineral Acids (H₂SO₄, HCl): These are the traditional workhorses of esterification. Their low cost and high activity are well-documented.[7] However, their use is fraught with environmental liabilities. They are highly corrosive, hazardous to handle, and notoriously difficult to separate from the product mixture, leading to complex neutralization and purification steps that generate significant salt waste.[12][13][14] Their homogeneous nature precludes effective recycling, rendering them single-use reagents.

  • Heterogeneous Solid Acids: This catalyst class represents a significant step toward a more sustainable process. Materials like acidic zeolites, sulfated zirconia, functionalized carbons, and ion-exchange resins offer a distinct advantage: ease of separation.[5][13][15] This simplifies downstream processing and, most importantly, allows for catalyst recovery and reuse, aligning with the principles of a circular economy.[2][3] While some solid catalysts may exhibit lower activity or be prone to deactivation compared to their homogeneous counterparts, ongoing research focuses on developing robust materials with high activity and longevity.

  • Emerging Catalytic Systems: Innovations like Deep Eutectic Solvents (DES) are pushing the boundaries. DES, formed from a mixture of hydrogen bond donors and acceptors (e.g., choline chloride and p-toluenesulfonic acid), can act as both catalyst and solvent.[12] Their tunable properties and potential for biocompatibility are attractive, though questions of long-term stability and ecotoxicity require further investigation.[12]

Catalyst TypeKey AdvantagesKey Environmental DrawbacksReusability
Mineral Acids High activity, low initial cost.[7]Corrosive, hazardous, generates salt waste, non-recyclable.[12][13]No
Solid Acids Easily separated, recyclable, reduced waste.[2][3][5]Potential for lower activity, leaching, deactivation over time.High
Deep Eutectic Solvents Tunable properties, potential dual catalyst/solvent role.[12]Long-term stability, cost, and ecotoxicity are still under evaluation.Moderate to High
Reaction Conditions: The Energy and Waste Equation

The energy consumed during synthesis is a direct contributor to its carbon footprint. Process intensification and the adoption of alternative energy sources are key to minimizing this impact.

  • Heating Method: Conventional conductive heating can be inefficient. Alternative methods like microwave irradiation offer a more direct and efficient means of energy transfer to polar molecules in the reaction mixture.[12] This can dramatically reduce reaction times from hours to minutes and lower overall energy consumption.[12]

  • Solvents: While the esterification can be performed neat using an excess of propanol, the choice of solvent in other synthesis variations is critical. The ideal is to avoid volatile organic compounds (VOCs) in favor of greener alternatives or solvent-free conditions. Interestingly, levulinate esters themselves are being investigated as green solvents, opening the possibility for product-as-solvent systems.[16]

  • Downstream Processing: The purification of this compound, typically via distillation, is an energy-intensive step.[11][17] The complexity of this stage is directly related to the initial reaction's efficiency and selectivity. A clean, high-yielding reaction catalyzed by a heterogeneous catalyst simplifies purification, thereby reducing the energy demand and potential for waste generation.[17][18]

Toxicity and Ecotoxicity Profile

A truly green product must be benign throughout its lifecycle. This includes the reagents used in its synthesis and the product itself.

  • Reagents and Catalysts: The hazards of mineral acids are well-known. While many solid acids are more benign, the potential for metal leaching into the product stream must be assessed.

  • Levulinate Esters: The ecotoxicity of levulinate esters has been studied, revealing an important trend: toxicity in aquatic environments tends to increase with the length of the ester's alkyl chain.[16][19] Butyl levulinate, for instance, is more toxic to aquatic organisms than methyl or ethyl levulinate.[19] While this compound is generally considered to have low toxicity, this structure-toxicity relationship is a critical consideration for drug development professionals concerned with environmental persistence and impact.[16][19][20]

Protocol for a Greener Synthesis of this compound

This protocol describes a self-validating system using a recyclable solid acid catalyst, minimizing waste and simplifying purification.

Objective: Synthesize this compound via esterification of levulinic acid with n-propanol using Amberlyst-15 as a recyclable heterogeneous catalyst.

Materials:

  • Levulinic Acid (98%)

  • n-Propanol (99.5%)

  • Amberlyst-15 (ion-exchange resin)

  • Toluene (for Dean-Stark, optional)

  • Sodium Bicarbonate (Saturated Solution)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware including a round-bottom flask, reflux condenser, and Dean-Stark apparatus (optional, for water removal).

Experimental Workflow Diagram:

A 1. Reaction Setup (LA, n-Propanol, Amberlyst-15) B 2. Reflux (e.g., 100°C, 4-6h) Monitor by TLC/GC A->B C 3. Catalyst Recovery (Simple Filtration) B->C D 4. Workup (Wash with NaHCO₃ soln) C->D G Washed & Dried Catalyst for Reuse C->G Recycle E 5. Drying (Anhydrous MgSO₄) D->E F 6. Purification (Vacuum Distillation) E->F H Pure this compound F->H

Caption: Workflow for the heterogeneous catalysis of this compound.

Step-by-Step Methodology:

  • Catalyst Preparation: Wash the Amberlyst-15 resin with n-propanol to remove any impurities and activate the acid sites. Dry the resin in a vacuum oven at 60°C overnight.

  • Reaction Assembly: To a 250 mL round-bottom flask, add levulinic acid (e.g., 0.1 mol), n-propanol (0.3 mol, 3 molar equivalents), and the pre-treated Amberlyst-15 (15 wt% with respect to levulinic acid). Causality: Using an excess of the alcohol helps to shift the reaction equilibrium towards the product side.

  • Esterification: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100°C) with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the consumption of levulinic acid is complete (typically 4-6 hours). Insight: The use of a Dean-Stark trap to remove the water byproduct can further drive the equilibrium and increase the yield, though it adds complexity to the setup.

  • Catalyst Recovery: After cooling the reaction mixture to room temperature, recover the Amberlyst-15 catalyst by simple filtration. Wash the recovered catalyst with fresh n-propanol and dry it for reuse in subsequent batches. Trustworthiness: The ability to recover and reuse the catalyst with minimal loss of activity is a key validation point for the protocol's sustainability.

  • Product Workup: Transfer the filtrate to a separatory funnel. Wash the solution with a saturated sodium bicarbonate solution to neutralize any unreacted levulinic acid, followed by a wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation to yield a clear, colorless liquid.[17]

A Life Cycle Assessment (LCA) Perspective

A formal Life Cycle Assessment (LCA) provides a quantitative framework for evaluating the environmental impact of a product from "cradle to grave".[10][21][22][23] For this compound synthesis, a "cradle-to-gate" analysis would highlight several key hotspots.

cluster_0 Cradle (Upstream) cluster_1 Gate (Core Process) Biomass Biomass Cultivation & Harvesting Pretreatment Biomass Pretreatment & Hydrolysis to LA Biomass->Pretreatment Impact: Land Use, Water Esterification Esterification (Energy, Catalyst) Pretreatment->Esterification Impact: Energy, Acid Waste, Humins Purification Purification (High Energy Demand) Esterification->Purification Impact: Catalyst Waste (if any)

Caption: Key hotspots in a 'Cradle-to-Gate' LCA of this compound.

Studies on similar bio-based chemicals consistently identify two major contributors to the overall environmental impact:

  • Energy for Feedstock Conversion: The initial conversion of raw lignocellulosic biomass to levulinic acid is highly energy-intensive.[10]

  • Energy for Purification: Distillation processes required to achieve high product purity consume a substantial amount of thermal energy.[11]

Conclusion and Future Outlook

The synthesis of this compound offers a compelling example of the potential and the challenges inherent in the modern bio-refinery. While its bio-based origin is a significant advantage, a holistic assessment reveals that the true measure of its "greenness" is determined by the cumulative impact of its entire production pathway.

Future research and development must prioritize a systems-thinking approach, focusing on:

  • Catalyst Innovation: Designing highly active, selective, and robust heterogeneous catalysts that can be recycled multiple times without significant loss of performance.[2]

  • Process Intensification: Integrating reaction and separation steps, such as in reactive distillation, to reduce capital costs and energy consumption.[24]

  • One-Pot Syntheses: Developing catalytic systems capable of converting raw biomass or polysaccharides directly into this compound in a single, efficient process, thereby eliminating intermediate separation steps.[3][7]

By focusing on these areas, the scientific and industrial communities can ensure that this compound fulfills its promise not just as a high-performance molecule, but as a truly sustainable component of our chemical future.

References

  • A Green Chemistry Approach to Catalytic Synthesis of Ethyl Levulin
  • Sustainable Exploitation of Residual Cynara cardunculus L.
  • Effect of different synthesized catalysts on n-propyl levulinate yield. (n.d.).
  • Progress of Application of Solid Catalysts in Levulinic Acid and Alkyl Levulinates Produced from Biomass. (n.d.).
  • Physicochemical characterization of levulinate esters with different alkyl chain lengths blended with fuel. (n.d.).
  • Levulinic acid biorefinery in a life cycle perspective. (2024). Current Opinion in Green and Sustainable Chemistry. [Link]
  • Synthesis and Applications of Alkyl Levulinates. (2017). ACS Sustainable Chemistry & Engineering. [Link]
  • Synthesis and Applications of Alkyl Levulinates. (n.d.).
  • Production of levulinic acid and alkyl levulinates: A process insight. (n.d.).
  • Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation. (2023).
  • Propyl levulin
  • Production of levulinic acid and alkyl levulinates: a process insight. (2021). Royal Society of Chemistry. [Link]
  • Clean synthesis of alkyl levulinates from levulinic acid over one pot synthesized WO3-SBA-16 catalyst. (n.d.).
  • Analysis of Process Intensification Impact on Circular Economy in Levulinic Acid Purific
  • Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. (n.d.). MDPI. [Link]
  • Intensification of Processes for the Production of Ethyl Levulinate Using AlCl3·6H2O. (n.d.). MDPI. [Link]
  • This compound, 645-67-0. (n.d.). The Good Scents Company. [Link]
  • Energy consumption for the whole levulinic acid production. (n.d.).
  • The yield of pentyl levulinate in the consecutive cycles of levulinic acid. (n.d.).
  • Biobased synthesis of butyl levulinate from levulinic acid by using CTAB-based hydrophobic deep eutectic solvent as a catalyst. (2020). Semantic Scholar. [Link]
  • Production of Levulinic Acid and n-Butyl Levulinate from the Waste Biomasses Grape Pomace and Cynara Cardunculus L. (2020).
  • Sustainable Exploitation of Residual Cynara cardunculus L. to Levulinic Acid and n-Butyl Levulinate. (2021).
  • Ecotoxicity studies of the levulin
  • Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. (2022).
  • COMPARISON OF DIFFERENT METHODS OF PURIFICATION OF ENVIRONMENTAL SAMPLES FOR ANALYSIS OF POLYCYCLIC AROMATIC HYDROCARBONS. (n.d.).
  • Review and synthesis of data on the potential environmental impact of artificial sweeteners. (2021).
  • Life Cycle assessment of biorefinery technology producing activated carbon and levulinic acid. (n.d.).
  • Production of levulinic acid and n-butyl levulinate from the waste biomasses grape pomace and Cynara Cardunculus L. (2020). ARPI - Agenzia Regionale per la Protezione dell'Ambiente. [Link]
  • Production of levulinic acid and n-butyl levulinate from the waste biomasses grape pomace and Cynara Cardunculus L. (2020). Iris-ARPI. [Link]
  • Synthesis and Properties of a Novel Levulinic Acid-Based Environmental Auxiliary Plasticizer for Poly(vinyl chloride). (n.d.). MDPI. [Link]
  • Synthesis and characterization of novel ethyl levulinate coupled N-phenyl-p-phenylenediamine multifunctional additive: oxidation stability and lubricity improver in biodiesel. (n.d.). Taylor & Francis Online. [Link]
  • Life-Cycle Assessment of Polypropylene Production in the Gulf Cooperation Council (GCC) Region. (n.d.). MDPI. [Link]
  • LEVULINIC ACID PRODUCTION FROM WASTE BIOMASS. (n.d.).
  • Life-Cycle Assessment of Polypropylene Production in the Gulf Cooperation Council (GCC) Region. (2021).
  • Investigating Life Cycle Assessment of Polypropylene Products. (n.d.).

Sources

A Comprehensive Guide to the Safe Laboratory Handling of Propyl Levulinate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Compound Profile

Propyl levulinate (CAS No. 645-67-0), the propyl ester of levulinic acid, is a valuable compound in the fields of organic synthesis and biochemical research and is also utilized as a flavoring agent.[1][2] Its unique caramellic and fruity odor profile, combined with its chemical properties, makes it a versatile building block.[3][4] However, like any chemical substance, its safe handling in a laboratory environment is paramount to ensure the health and safety of researchers and to maintain the integrity of experimental work.

This guide provides an in-depth technical overview of the safety and handling precautions for this compound. It is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and specific data for this compound. The narrative moves beyond a simple checklist, explaining the causality behind each recommendation to foster a comprehensive safety culture.

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of a robust risk assessment. This compound is classified under the Globally Harmonized System (GHS) with specific health and physical hazards that must be managed.

GHS Hazard Classification

The primary hazards associated with this compound are related to its irritant properties and its combustibility.[5]

Hazard ClassCategoryHazard StatementGHS Pictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)
Flammable LiquidsCategory 4H227: Combustible liquidNone required for this category

Data compiled from multiple sources.[3][5][6]

Health Hazard Analysis
  • Dermal and Ocular Exposure: The most immediate risks when handling this compound are skin and eye irritation.[5][6] Direct contact can lead to redness, inflammation, and discomfort. The classification of "serious eye irritation" (Category 2A) implies that contact can cause significant, though reversible, damage if not addressed immediately. The causality lies in the ester's ability to interact with and disrupt the lipid bilayers of skin and eye tissues.

  • Inhalation: Vapors or aerosols of this compound may cause respiratory tract irritation.[3] This is a common hazard for many organic esters and ketones. While its vapor pressure is relatively low, operations that generate aerosols (e.g., sonicating, heating, or vigorous mixing) increase the risk of inhalation exposure.

  • Ingestion: this compound is classified as harmful if swallowed.[3] Accidental ingestion can lead to gastrointestinal distress. While intentional ingestion is unlikely in a laboratory setting, contamination of hands, food, or drink is a potential route of exposure that must be mitigated through strict hygiene practices.

Physicochemical Hazard Analysis

This compound is a combustible liquid, which means it can ignite, but not as readily as flammable liquids.[7][8] Understanding its physical properties is critical for preventing fire-related incidents.

PropertyValueSignificance & Handling Implication
Flash Point 80 - 88 °C (176 - 190.4 °F)This temperature is well above typical room temperature, meaning vapors are unlikely to ignite under ambient conditions. However, it necessitates storing the compound away from heat sources, open flames, and spark-producing equipment.[8][9]
Boiling Point ~218 - 224 °CThe high boiling point indicates low volatility at room temperature, reducing the risk of vapor accumulation.[9] Heating operations, especially distillations, must be conducted with appropriate fire safety measures in place.
Vapor Density >1 (Air = 1)The vapors are heavier than air and can accumulate in low-lying areas, potentially traveling to a distant ignition source.[10] This underscores the importance of working in a well-ventilated area, preferably a chemical fume hood.

Data compiled from multiple sources.[8][9][10]

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. Engineering controls are the first and most effective line of defense, followed by the mandatory use of appropriate PPE.

Primary Engineering Controls

The primary engineering control for handling this compound, and most volatile or irritating chemicals, is a properly functioning chemical fume hood .[11] A fume hood protects the user by:

  • Containing vapors and aerosols, preventing their release into the laboratory environment.

  • Exhausting contaminated air to the outside.

  • Providing a physical barrier (the sash) between the researcher and the chemical.

All procedures involving the transfer, heating, or vigorous agitation of this compound must be performed within a fume hood.[12]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the hazardous substance. The selection of PPE must be based on the specific hazards of this compound.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[13][14] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's glove compatibility data for the specific glove model being used. Gloves should be inspected before use and changed immediately if contamination or degradation is suspected.

    • Lab Coat: A flame-resistant lab coat or a standard lab coat worn over non-synthetic clothing provides protection against splashes.

  • Respiratory Protection: Respiratory protection is generally not required when handling this compound in a properly functioning fume hood. If vapors or aerosols are generated outside of a fume hood, a risk assessment must be conducted to determine the need for a respirator.

Workflow: PPE Donning and Doffing

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Eye Protection (Goggles/Face Shield) don1->don2 don3 3. Gloves (Pull cuffs over lab coat sleeves) don2->don3 doff1 1. Gloves (Peel off without touching exterior) doff2 2. Lab Coat (Handle by interior surfaces) doff1->doff2 doff3 3. Eye Protection (Handle by earpieces/strap) doff2->doff3 doff4 4. Wash Hands Thoroughly doff3->doff4

Caption: Correct sequence for donning and doffing Personal Protective Equipment (PPE).

Section 4: Standard Operating Procedures (SOPs) for Handling & Storage

Adherence to standardized procedures minimizes variability and risk.

General Handling & Hygiene
  • Always consult the Safety Data Sheet (SDS) before using the chemical for the first time.[11]

  • Work in a well-ventilated area, preferably a chemical fume hood.[12]

  • Avoid contact with skin, eyes, and clothing.[15]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.

  • Keep containers tightly closed when not in use.

Storage Requirements

Proper storage is crucial for both safety and chemical integrity.

  • Store in a cool, dry, well-ventilated area away from direct sunlight and sources of heat or ignition.[7][8]

  • Store away from incompatible materials such as strong oxidizing agents.[10]

  • Ensure containers are clearly labeled with the chemical name and associated hazards.[16][17]

  • This compound is a combustible liquid (Storage Class 10), which should be considered in the context of overall laboratory chemical inventory and storage limits.[6]

Experimental Protocol: Dispensing this compound

This protocol outlines the steps for safely transferring the liquid from a stock container to an experimental vessel.

  • Preparation:

    • Verify the chemical fume hood is operational (check airflow monitor).

    • Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.

    • Assemble all necessary equipment (stock bottle, receiving flask, graduated cylinder/pipette) inside the fume hood.

    • Place absorbent bench paper on the floor of the fume hood.

  • Dispensing:

    • Securely clamp the receiving flask to a retort stand.

    • Loosen the cap on the stock bottle of this compound.

    • Carefully pour the required amount into the graduated cylinder or draw it up with a pipette. Perform this action slowly to minimize splashing.

    • Transfer the measured liquid from the cylinder/pipette to the receiving flask.

  • Completion:

    • Securely recap the stock bottle immediately after use.

    • Wipe the exterior of the stock bottle with a damp cloth if necessary and return it to its designated storage location.

    • Proceed with the experimental work within the fume hood.

Section 5: Emergency Response Protocols

Preparedness is key to effectively managing any laboratory incident.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[15]

Spill Management

The response to a spill depends on its size and location.

  • Minor Spill (inside a fume hood):

    • Alert nearby personnel.

    • Use a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

    • Cover the spill with the absorbent material, starting from the outside and working inward.

    • Once absorbed, carefully scoop the material into a labeled, sealable waste container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Place all contaminated materials (gloves, cloths, absorbent) into the hazardous waste container.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory supervisor and institutional safety personnel.

    • Prevent entry into the affected area.

    • If safe to do so, remove ignition sources and increase ventilation.

    • Allow only trained emergency responders to conduct the cleanup.

Workflow: Minor Spill Response

Spill_Workflow start Spill Occurs alert 1. Alert Personnel & Assess Risk start->alert absorb 2. Cover with Inert Absorbent alert->absorb If minor & contained collect 3. Collect Absorbed Material into Waste Container absorb->collect decon 4. Decontaminate Spill Area collect->decon dispose 5. Dispose of All Contaminated Waste Properly decon->dispose end Response Complete dispose->end

Caption: Logical workflow for responding to a minor laboratory spill of this compound.

Fire Response

Given its status as a combustible liquid, a fire involving this compound should be treated as a chemical fire.

  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Do NOT use a direct stream of water, as it may spread the fire.[10][11]

  • Procedure: For a small, containable fire, use an appropriate fire extinguisher. For any larger fire, or if you are not trained to use an extinguisher, activate the fire alarm, evacuate the area, and call emergency services.

Section 6: Waste Disposal

Chemical waste must be managed in accordance with institutional, local, and national regulations.[18]

  • Chemical Waste: Collect all unused this compound and solutions containing it in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be labeled "Hazardous Waste" and list all chemical contents.

  • Contaminated Materials: All items that have come into direct contact with this compound, such as gloves, absorbent materials, and disposable labware, must also be disposed of as hazardous waste.[15]

  • Prohibition: Never dispose of this compound by pouring it down the drain or mixing it with other incompatible waste streams.[18]

Section 7: Conclusion

This compound is a compound with a well-defined hazard profile. Its primary risks—skin/eye irritation and combustibility—can be effectively managed through a conscientious and informed approach to laboratory safety. The foundational pillars of this approach are a thorough understanding of the chemical's properties, the consistent use of engineering controls and PPE, adherence to established SOPs, and preparedness for emergency situations. By integrating these principles into daily laboratory practice, researchers can work with this compound safely and effectively.

References

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]
  • NIOSH Pocket Guide to Chemical Hazards - Labelmaster. Labelmaster. [Link]
  • Esterific
  • Pocket Guide to Chemical Hazards Introduction | NIOSH. Centers for Disease Control and Prevention (CDC). [Link]
  • Niosh Pocket Guide To Chemical Hazards. U.S. Government Publishing Office. [Link]
  • This compound | C8H14O3 | CID 221069.
  • This compound (CAS 645-67-0): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]
  • niosh pocket guide to chemical hazards. Centers for Disease Control and Prevention (CDC). [Link]
  • OSHA Flammable Storage Requirements Explained. LOC Scientific. [Link]
  • Osha requirements for storing flammable liquids. U.S. Compliance. [Link]
  • Preparation of Esters.
  • Ester Lab Student Handout. Ms. kropac. [Link]
  • 1.31: Experiment_731_Esters 1_0. Chemistry LibreTexts. [Link]
  • This compound - LangFang Hawk T&D. LangFang Hawk T&D. [Link]
  • This compound - TargetMol Chemicals Inc. Cambridge Bioscience. [Link]
  • Laboratory Safety Guidance.
  • ESTERS - chymist.com. The Chymist. [Link]
  • This compound, 645-67-0. The Good Scents Company. [Link]
  • Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. University of Nevada, Reno Environmental Health & Safety. [Link]
  • Material Safety Data Sheet - Ethyl levulin

Sources

A Mechanistic Guide to the Catalytic Conversion of Furfural to Propyl Levulinate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Biomass to Biofuels

The transition from a fossil-fuel-dependent economy to a sustainable, bio-based circular economy necessitates the efficient valorization of renewable resources. Lignocellulosic biomass stands as a plentiful and non-food-competitive feedstock. Its derivative, furfural (FUR), is a pivotal platform molecule, produced from the acid-catalyzed dehydration of C5 sugars like xylose found in the hemicellulose fraction.[1][2] The strategic upgrading of furfural into high-value chemicals and biofuels is a cornerstone of modern biorefinery research.[1][3]

Among the myriad of furfural derivatives, alkyl levulinates are exceptionally promising.[4][5] Propyl levulinate (PL), in particular, is gaining significant attention as a green solvent and a superior "biodiesel" additive that can improve fuel properties and reduce soot emissions.[4][6] This guide provides an in-depth exploration of the core mechanisms governing the direct, one-pot catalytic conversion of furfural to this compound, a process often termed a "domino" or "cascade" reaction.[1][7] We will dissect the intricate reaction pathway, elucidate the critical role of bifunctional catalysts, and provide actionable experimental protocols for researchers in the field.

The Core Reaction Pathway: A Multi-Step Cascade

The conversion of furfural to this compound is not a single transformation but a sophisticated sequence of reactions that must be precisely controlled. The process hinges on a bifunctional catalyst capable of orchestrating distinct chemical steps within a single reactor.[1][8][9] The generally accepted mechanism involves three primary stages, each catalyzed by a specific type of active site.

Step 1: Hydrogenation of Furfural to Furfuryl Alcohol

The journey begins with the reduction of furfural's aldehyde group to an alcohol. In this system, the hydrogen source is not typically gaseous H₂ but is provided by a secondary alcohol, such as n-propanol, which also serves as the reactant for the final esterification step. This process is known as a catalytic transfer hydrogenation, specifically a Meerwein-Ponndorf-Verley (MPV) type reduction.[1][7]

  • Causality: This initial reduction is catalyzed by Lewis acid sites on the catalyst surface (e.g., coordinatively unsaturated metal centers like Zr⁴⁺, Al³⁺, or Sn⁴⁺).[7][10][11] The Lewis acid activates the carbonyl group of furfural, making it more susceptible to a hydride transfer from the propanol molecule, which is concomitantly oxidized to acetone. The choice of a Lewis acid catalyst is critical; strong Lewis acidity promotes high conversion of furfural.[7]

Step 2: Propanolysis and Furan Ring Opening

Once furfuryl alcohol (FA) is formed, the reaction cascade proceeds to the next stage, which is governed by Brønsted acid sites (proton donors, H⁺).[1][4]

  • Etherification: The Brønsted acid protonates the hydroxyl group of furfuryl alcohol, forming a good leaving group (water). A molecule of n-propanol then attacks the resulting carbocation, leading to the formation of an ether intermediate, 2-(propoxymethyl)furan (PMF).[1][7]

  • Hydrolysis & Rearrangement: The PMF intermediate undergoes a Brønsted acid-catalyzed ring-opening reaction in the presence of water (which can be present in trace amounts or formed in situ).[1] This complex step involves hydrolysis and rearrangement to form a 4-oxopentanoic acid intermediate.

Step 3: Esterification to this compound

In the final step, the carboxylic acid group of the 4-oxopentanoic acid intermediate is esterified with excess n-propanol, another reaction catalyzed by Brønsted acid sites, to yield the desired product, this compound.[1]

Throughout this process, side reactions can occur. For instance, strong Brønsted acidity can lead to the formation of acetals from furfural and propanol or further conversion of this compound into other products like α- and β-angelica lactones.[1][7] Therefore, a well-balanced ratio of Lewis to Brønsted acid sites is paramount for achieving high selectivity.[1][12]

G FUR Furfural (FUR) FA Furfuryl Alcohol (FA) FUR->FA Step 1: Hydrogenation (MPV Reduction) Catalyst: Lewis Acid Side1 Side Products (e.g., Dipropoxymethylfuran) FUR->Side1 Acetalization PMF 2-(Propoxymethyl)furan (PMF) (Ether Intermediate) FA->PMF Step 2a: Etherification Catalyst: Brønsted Acid PL This compound (PL) PMF->PL Step 2b & 3: Ring Opening & Esterification Catalyst: Brønsted Acid Side2 Side Products (e.g., Angelica Lactones) PL->Side2 Further Conversion

Caption: Overall reaction pathway from furfural to this compound.

The Heart of the Process: Bifunctional Catalyst Systems

The elegance of the one-pot conversion lies in the design of a robust, bifunctional heterogeneous catalyst that combines both Lewis and Brønsted acidity in a single material. This approach avoids intermediate separation steps, reduces waste, and improves process economics.[8][9]

  • Expertise in Catalyst Selection: The choice of catalyst is the most critical variable. Materials like zeolites (e.g., Beta, Mordenite) are inherently bifunctional, possessing Lewis acid sites associated with framework aluminum and Brønsted acid sites from charge-compensating protons.[1] However, their microporous structure can lead to diffusion limitations. Creating hierarchical zeolites with additional mesopores can significantly enhance activity by improving access to active sites.[1] Other successful strategies involve supporting a Lewis acid (like ZrO₂) on a solid Brønsted acid support or vice-versa.[10][11]

  • Trustworthiness through Design: A self-validating protocol relies on catalysts where the ratio of acid sites is tunable. For example, in Zr-modified zeolites or supported heteropolyacids, the Lewis-to-Brønsted acid ratio can be adjusted by varying the metal loading.[11] This allows for systematic optimization, demonstrating a clear structure-activity relationship and ensuring that high selectivity is achieved by rational design, not by chance. The interplay between Lewis acids that drive the initial conversion and Brønsted acids that complete the transformation is a well-established principle for cascade reactions involving biomass.[2][13][14]

Catalyst SystemPrimary Acidity Type(s)Typical Temp. (°C)Furfural Conversion (%)This compound Selectivity/Yield (%)Reference
Hierarchical Beta Zeolite Lewis & Brønsted1109490 (Selectivity)[1]
Pt/ZrNbPO₄ Lewis (Zr, Nb) & Pt Hydrogenation140>9991 (Yield)[8]
HPMo/Zr-MCM-41 Lewis (Zr) & Brønsted (HPMo)160~10079.6 (Yield)[11]
ZrO₂@SBA-15 Lewis & Brønsted180>9987.2 (Yield)[10]
Amberlyst-70 & Cu-Fe₃O₄ Brønsted (Resin) & Lewis/Redox (Cu)120>95up to 80 (Yield)[4]

Table 1: Comparison of various bifunctional catalyst systems for the conversion of furfural to alkyl levulinates.

Experimental Protocol: From Reactor to Analysis

This section provides a trusted, step-by-step methodology for conducting the catalytic conversion and analyzing the results, ensuring reproducibility and accuracy.

Catalytic Reaction Procedure
  • Reactor Charging: To a 10 mL thick-walled glass reactor or a stainless-steel autoclave, add the bifunctional catalyst (e.g., 50 mg of hierarchical Beta zeolite).[1]

  • Reagent Addition: Add furfural (e.g., 0.34 mmol) and n-propanol (e.g., 5 mL), which acts as both the solvent and hydrogen donor. An internal standard, such as dodecane, can be added at this stage for chromatographic quantification.

  • Sealing and Reaction: Seal the reactor tightly. Place it in a preheated oil bath or heating block set to the desired reaction temperature (e.g., 110 °C).[1]

  • Agitation: Ensure constant and vigorous stirring (e.g., 700 rpm) for the duration of the reaction (e.g., 24 hours) to overcome mass transfer limitations.[1]

  • Reaction Quench and Sample Preparation: After the specified time, quench the reaction by placing the reactor in an ice bath. Once cool, open the reactor.

  • Catalyst Separation: Withdraw a sample from the liquid phase and filter it through a 0.22 µm syringe filter to remove all solid catalyst particles before analysis. This step is crucial to prevent ongoing reactions in the sample vial.

Product Analysis Workflow

The accurate quantification of reactants and products is essential for determining catalyst performance. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical method.[7][15]

  • Sample Dilution: Dilute the filtered sample with additional propanol or another suitable solvent if necessary to fall within the calibrated concentration range.

  • GC-MS Analysis: Inject the prepared sample into a GC-MS system.

    • Typical Column: A polar capillary column, such as a SupelcoWax or DB-WAX (30 m x 0.25 mm x 0.25 µm), is highly effective for separating the components.[7]

    • Operating Parameters:

      • Inlet Temperature: 230 °C.[7]

      • Oven Program: Start at 100 °C, hold for a few minutes, then ramp at a rate of 10 °C/min to 230 °C and hold.[7]

      • Carrier Gas: Helium.

      • Detector: Mass Spectrometer operating in scan mode for product identification and Selective Ion Monitoring (SIM) mode for quantification if needed.

  • Quantification:

    • Identification: Identify the peaks for furfural, furfuryl alcohol, this compound, and major by-products by comparing their mass spectra with a library (e.g., NIST) and by running authentic standards.

    • Calculation: Calculate the furfural conversion and this compound selectivity/yield using calibration curves previously generated with authentic standards and the internal standard method.

G cluster_reaction Reaction Stage cluster_analysis Analysis Stage Charge Charge Reactor: Furfural, Propanol, Catalyst React Seal & Heat (e.g., 110-180°C) with Stirring Charge->React Quench Quench Reaction (Ice Bath) React->Quench Filter Filter Sample (Remove Catalyst) Quench->Filter Transfer Dilute Dilute for GC Filter->Dilute Inject Inject into GC-MS Dilute->Inject Data Identify & Quantify (Conversion, Selectivity) Inject->Data

Caption: Standard experimental workflow for synthesis and analysis.

Conclusion and Future Perspectives

The catalytic conversion of furfural to this compound is a prime example of a sustainable chemical transformation that aligns with the principles of a circular bioeconomy. The success of this process is fundamentally linked to the rational design of bifunctional catalysts that possess a synergistic balance of Lewis and Brønsted acid sites. Hierarchical zeolites, supported metal oxides, and functionalized resins have all demonstrated significant promise.

Future research should focus on enhancing catalyst stability and reusability, which are critical for industrial viability.[4] Minimizing the formation of humins and other undesirable by-products through precise control of acid site strength and distribution remains a key challenge.[16] Furthermore, exploring continuous flow reactor systems and advanced heating technologies like microwave assistance could lead to significant improvements in reaction efficiency and process scalability, paving the way for the commercial production of this valuable biofuel additive from renewable biomass.[4]

References

  • Goliszek, M., et al. (2022). Selective Synthesis of Levulinic Ester from Furfural Catalyzed by Hierarchical Zeolites. MDPI. [Link]
  • RSC Publishing. (n.d.). Function of Brønsted and Lewis acid sites in xylose conversion into furfural. RSC Advances. [Link]
  • ResearchGate. (n.d.). Catalytic conversion of furfural to isothis compound through a domino reaction.
  • Lanza, M., et al. (2021). Synthesis of isothis compound from furfural: Insights on a cascade production perspective. Preprints.org. [Link]
  • NIH. (n.d.). Function of Brønsted and Lewis acid sites in xylose conversion into furfural. PMC. [Link]
  • Ciriminna, R., et al. (2020).
  • Deng, J., et al. (2014). Integrated catalytic process to directly convert furfural to levulinate ester with high selectivity. ChemSusChem. [Link]
  • ResearchGate. (n.d.). Recent advances on bifunctional catalysts for one-pot conversion of furfural to γ-valerolactone.
  • ResearchGate. (n.d.). Conversion of Xylose to Furfural Using Lewis and Bronsted Acid Catalysts in Aqueous Media.
  • Chheda, J. N., et al. (2012). Conversion of Xylose to Furfural Using Lewis and Brønsted Acid Catalysts in Aqueous Media.
  • Pagan-Torres, Y. J., et al. (2013). Insights into the Interplay of Lewis and Brønsted Acid Catalysts in Glucose and Fructose Conversion to 5-(Hydroxymethyl)furfural and Levulinic Acid in Aqueous Media. Journal of the American Chemical Society. [Link]
  • Zhang, J., et al. (2020). Highly Selective Conversion of Furfural to Furfural Alcohol or Levulinate Ester in One Pot over ZrO₂@SBA-15 and Its Kinetic Behavior. ACS Sustainable Chemistry & Engineering. [Link]
  • Li, H., et al. (2021). Coupled Transfer Hydrogenation and Alcoholysis of Furfural To Yield Alkyl Levulinate over Multifunctional Zirconia-Zeolite-Supported Heteropoly Acid. Energy & Fuels. [Link]
  • Hassan, M. S., et al. (2023). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions. [Link]
  • ResearchGate. (n.d.). Electrocatalytic Biomass Upgrading of Furfural using Transition-Metal Borides via Density Functional Theory Investigation.
  • Pileidis, F. D., & Titirici, M. M. (2016). Synthesis and Applications of Alkyl Levulinates. ACS Sustainable Chemistry & Engineering. [Link]
  • ResearchGate. (n.d.). Physicochemical characterization of levulinate esters with different alkyl chain lengths blended with fuel.

Sources

The Biological Degradation of Propyl Levulinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propyl levulinate, a short-chain aliphatic ester, is gaining interest as a bio-based solvent and flavor ingredient. Understanding its environmental fate and biodegradability is crucial for its sustainable application. This technical guide provides a comprehensive overview of the putative biological degradation pathway of this compound, the enzymology and microbiology involved, and detailed experimental methodologies for its study. Drawing upon established knowledge of the catabolism of levulinic acid and the action of microbial esterases, this document serves as a foundational resource for researchers, scientists, and drug development professionals investigating the biotransformation of this and other related bio-based chemicals.

Introduction to this compound

This compound (propyl 4-oxopentanoate) is an organic compound with the chemical formula C₈H₁₄O₃.[1] It is the ester of levulinic acid and propanol. Levulinic acid is recognized as a key platform chemical derivable from the degradation of cellulose, positioning its derivatives as promising components of a circular bioeconomy.[2] this compound is characterized by a fruity, sweet, and caramellic aroma, leading to its use as a flavoring agent in the food and fragrance industries.[3][4]

As the use of bio-based chemicals expands, a thorough understanding of their environmental persistence and potential for biodegradation is paramount. This guide outlines the likely biological mechanisms by which this compound is broken down in microbial systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [4]
Appearance Colorless liquid[1]
Odor Fruity, sweet, caramellic[3]
Boiling Point 218 °C (estimate)[1]
Density ~0.99 g/cm³[1]
Solubility in Water Practically insoluble[4]

Proposed Biological Degradation Pathway of this compound

While direct studies on the microbial degradation of this compound are not extensively documented, a scientifically sound pathway can be proposed based on the known metabolism of its constituent parts: levulinic acid and propanol, and the well-established action of microbial esterases on short-chain esters.[5][6] The proposed degradation is a two-stage process initiated by the hydrolysis of the ester bond.

Stage 1: Enzymatic Hydrolysis

The initial and rate-limiting step in the biodegradation of this compound is the cleavage of the ester linkage by a carboxylesterase (EC 3.1.1.1), yielding levulinic acid and n-propanol.

This compound + H₂O ---(Esterase)--> Levulinic Acid + n-Propanol

Microorganisms are known to produce a wide array of esterases that hydrolyze short-chain carboxylic acid esters.[7] These enzymes are typically inducible and play a role in utilizing esterified compounds as carbon sources.[5]

Stage 2: Catabolism of Hydrolysis Products

Following hydrolysis, levulinic acid and n-propanol are channeled into central metabolic pathways.

  • Levulinic Acid Catabolism: The biodegradation of levulinic acid has been well-characterized in bacteria, particularly in Pseudomonas putida.[8][9] The pathway involves the activation of levulinic acid to levulinyl-CoA, followed by a series of enzymatic reactions that ultimately yield acetyl-CoA and propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.

  • n-Propanol Catabolism: n-Propanol is a readily biodegradable short-chain alcohol. Microorganisms typically oxidize it to propionaldehyde and then to propionic acid, which is subsequently converted to propionyl-CoA and enters central metabolism.

The following diagram illustrates the proposed overall pathway for the complete mineralization of this compound.

G PL This compound Esterase Carboxylesterase PL->Esterase H2O H₂O H2O->Esterase LA Levulinic Acid Esterase->LA Propanol n-Propanol Esterase->Propanol LACatabolism Levulinic Acid Catabolic Pathway LA->LACatabolism PropanolCatabolism n-Propanol Oxidation Pathway Propanol->PropanolCatabolism CentralMetabolism Central Metabolism (TCA Cycle) LACatabolism->CentralMetabolism PropanolCatabolism->CentralMetabolism

Proposed two-stage biodegradation pathway of this compound.

Enzymology of this compound Degradation

The key enzymes in the biodegradation of this compound are carboxylesterases and the enzymes of the levulinic acid catabolic pathway.

Carboxylesterases

Carboxylesterases (EC 3.1.1.1) are a diverse group of hydrolases that catalyze the cleavage and formation of ester bonds.[7] They are distinguished from lipases by their preference for short-chain, water-soluble esters.[10] Several bacterial species, including those from the genus Pseudomonas, are known to produce esterases with high activity towards short-chain esters.[11][12] For instance, an esterase from Pseudomonas putida JD1 has been shown to be most active on short-chain p-nitrophenyl esters.[13] It is highly probable that similar enzymes are responsible for the initial hydrolysis of this compound.

Levulinic Acid Catabolic Pathway Enzymes in Pseudomonas putida

The genetic and biochemical basis for levulinic acid catabolism has been elucidated in Pseudomonas putida. A seven-gene operon, designated lva, is responsible for the conversion of levulinic acid to intermediates of the β-oxidation pathway.[8]

The key enzymatic steps are:

  • Activation: Levulinic acid is converted to levulinyl-CoA by an acyl-CoA synthetase (LvaE).

  • Reduction: Levulinyl-CoA is reduced to 4-hydroxyvaleryl-CoA by a reductase (LvaD).

  • Phosphorylation: 4-hydroxyvaleryl-CoA is phosphorylated to 4-phosphovaleryl-CoA by a kinase (LvaAB).

  • Dephosphorylation/Isomerization: 4-phosphovaleryl-CoA is converted to 3-pentenoyl-CoA.

  • Hydration: 3-pentenoyl-CoA is hydrated to 3-hydroxyvaleryl-CoA (LvaC), which can then be further metabolized to propionyl-CoA and acetyl-CoA.

The following diagram details the enzymatic cascade of levulinic acid degradation.

G LA Levulinic Acid LvaE LvaE (Acyl-CoA Synthetase) LA->LvaE ATP, CoA LA_CoA Levulinyl-CoA LvaE->LA_CoA LvaD LvaD (Reductase) LA_CoA->LvaD NADPH HV_CoA 4-Hydroxyvaleryl-CoA LvaD->HV_CoA LvaAB LvaAB (Kinase) HV_CoA->LvaAB ATP PV_CoA 4-Phosphovaleryl-CoA LvaAB->PV_CoA Lva_unknown Putative Enzymes PV_CoA->Lva_unknown Pentenoyl_CoA 3-Pentenoyl-CoA Lva_unknown->Pentenoyl_CoA LvaC LvaC (Hydratase) Pentenoyl_CoA->LvaC H₂O HV3_CoA 3-Hydroxyvaleryl-CoA LvaC->HV3_CoA BetaOxidation β-Oxidation HV3_CoA->BetaOxidation Propionyl_CoA Propionyl-CoA BetaOxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA BetaOxidation->Acetyl_CoA TCA TCA Cycle Propionyl_CoA->TCA Acetyl_CoA->TCA

Levulinic acid catabolic pathway in Pseudomonas putida.

Microbiology of this compound Degradation

Microorganisms capable of degrading this compound are likely to be widespread in environments where esters are present, such as soils and aquatic sediments. The isolation of such organisms is a critical step in characterizing the biodegradation process.

Enrichment and Isolation of Degrading Microorganisms

The enrichment culture technique is a powerful method for isolating microorganisms with specific metabolic capabilities from a mixed environmental sample.[14][15] For this compound degraders, this involves using a mineral salts medium with this compound as the sole source of carbon and energy.

The following diagram outlines a typical workflow for the enrichment and isolation of this compound-degrading bacteria.

G cluster_0 Enrichment Phase cluster_1 Isolation & Purification cluster_2 Characterization EnvSample Environmental Sample (e.g., soil, water) EnrichmentFlask Mineral Salts Medium + this compound (Sole Carbon Source) EnvSample->EnrichmentFlask Inoculate Incubation Incubation (e.g., 25-30°C, shaking) EnrichmentFlask->Incubation Subculture Serial Subculturing Incubation->Subculture Transfer aliquot Subculture->EnrichmentFlask Repeat 3-5 times Plating Plate on Solid Medium + this compound Subculture->Plating Spread dilution ColonySelection Select Colonies with Clearing Zones Plating->ColonySelection Purification Streak for Purity ColonySelection->Purification PureCulture Pure Culture of Degrading Bacterium Purification->PureCulture Identification 16S rRNA Gene Sequencing & Phylogenetic Analysis PureCulture->Identification DegradationAssay Degradation Kinetics Assay (HPLC/GC-MS) PureCulture->DegradationAssay EnzymeAssay Esterase Activity Assay PureCulture->EnzymeAssay

Workflow for isolation of this compound-degrading bacteria.

Experimental Methodologies for Studying Biodegradation

Rigorous experimental design is essential for quantifying the biodegradation of this compound and identifying its metabolites.

Protocol for Biodegradation Assay

This protocol describes a batch experiment to assess the biodegradation of this compound by a pure or mixed microbial culture.

  • Medium Preparation: Prepare a sterile mineral salts medium (e.g., M9 medium) lacking any other carbon source.

  • Inoculum Preparation: Grow the microbial culture to be tested (either a pure isolate or an enriched consortium) in a suitable medium. Harvest the cells by centrifugation, wash with sterile phosphate buffer to remove residual carbon sources, and resuspend in the mineral salts medium to a desired optical density (e.g., OD₆₀₀ of 0.1).

  • Experimental Setup: In sterile flasks, combine the mineral salts medium, the cell suspension, and this compound to a final concentration (e.g., 100 mg/L).

  • Controls:

    • Abiotic Control: Flask with medium and this compound, but no inoculum, to measure any non-biological degradation.

    • No-Substrate Control: Flask with medium and inoculum, but no this compound, to monitor background cellular activity.

  • Incubation: Incubate the flasks under appropriate conditions (e.g., 30°C, 150 rpm).

  • Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw samples from each flask.

  • Sample Preparation for Analysis: Centrifuge the samples to pellet the cells. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and particles. The supernatant is now ready for chemical analysis.

Analytical Methods for Quantification

The simultaneous quantification of this compound, levulinic acid, and propanol is necessary to confirm the proposed degradation pathway. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

5.2.1. HPLC Method

A reversed-phase HPLC (RP-HPLC) system with a UV detector can be used.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution with a mixture of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile. The ratio will need to be optimized to achieve good separation of the polar levulinic acid and the less polar this compound.

  • Detection: UV detection at 210 nm for levulinic acid. This compound may also show some absorbance at this wavelength. Propanol is not UV-active and would require a different detector (e.g., refractive index) or a different method.

5.2.2. GC-MS Method

GC-MS is a highly sensitive and specific method for analyzing volatile and semi-volatile organic compounds.

  • Sample Preparation: The aqueous sample can be extracted with a suitable organic solvent (e.g., ethyl acetate). For more quantitative analysis of levulinic acid, derivatization to a more volatile ester (e.g., with BSTFA to form a trimethylsilyl ester) may be necessary.[16]

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: A temperature gradient program, for example, starting at 50°C and ramping up to 250°C, to separate propanol, this compound, and derivatized levulinic acid.

  • Detection: Mass spectrometry in scan or selected ion monitoring (SIM) mode for identification and quantification.

Environmental Significance and Ecotoxicity

The biodegradability of this compound is a key factor in its environmental risk assessment. As an ester, it is expected to undergo hydrolysis, which is the first step in its degradation.[17] The ecotoxicity of the parent compound and its degradation products is also an important consideration.

A study on the acute ecotoxicity of levulinic acid and its methyl, ethyl, and butyl esters on various aquatic organisms revealed a trend of increasing toxicity with increasing alkyl chain length.[18] Butyl levulinate was found to be the most toxic of the esters tested. Based on this trend, it can be inferred that this compound will have an ecotoxicity intermediate between that of ethyl and butyl levulinate.

Table 2: Ecotoxicity of Levulinate Esters (EC50 values in mg/L)

OrganismLevulinic AcidMethyl LevulinateEthyl LevulinateButyl Levulinate
Vibrio fischeri >1000276.198.215.1
Daphnia magna 109.3291.6134.325.6
C. reinhardtii 165.7179.9102.725.2
(Data sourced from Espartero et al., 2014)[18]

The degradation products, levulinic acid and propanol, are generally considered to have low toxicity and are readily biodegradable. Therefore, the complete mineralization of this compound is expected to lead to a significant reduction in any potential environmental impact.

Conclusion and Future Research

The biological degradation of this compound is proposed to proceed via a two-stage pathway involving an initial enzymatic hydrolysis to levulinic acid and n-propanol, followed by the catabolism of these intermediates into central metabolic pathways. This proposed pathway is based on strong evidence from the biodegradation of related compounds.

Future research should focus on:

  • Isolation and identification of specific microorganisms capable of utilizing this compound as a sole carbon source.

  • Purification and characterization of the specific esterases responsible for the initial hydrolysis of this compound.

  • Transcriptomic and proteomic studies to elucidate the genetic regulation of the degradation pathway in these organisms.

  • Determination of the biodegradation kinetics of this compound in various environmental matrices, such as soil and water.

  • Direct ecotoxicological assessment of this compound to confirm its environmental safety profile.

This guide provides a solid foundation for such investigations, paving the way for a more complete understanding of the environmental fate of this and other bio-based esters.

References

  • Böttcher, D., et al. (2012). Pseudomonas putida esterase contains a GGG(A)X-motif confering activity for the kinetic resolution of tertiary alcohols. Applied Microbiology and Biotechnology, 93(3), 1119-26. [Link][11]
  • Böttcher, D., et al. (2011). Pseudomonas putida esterase contains a GGG(A)X-motif confering activity for the kinetic resolution of tertiary alcohols.
  • Espartero, J. L., et al. (2014). Ecotoxicity studies of the levulinate ester series. Ecotoxicology, 23(7), 1254-1260. [Link][18]
  • Lu, J., et al. (2024). Pseudomonas putida as a platform for medium-chain length α,ω-diol production: Opportunities and challenges. Biotechnology and Bioengineering. [Link][8]
  • Chen, X., et al. (2021). Unravelling the thioesterases responsible for propionate formation in engineered Pseudomonas putida KT2440. Microbial Biotechnology, 14(3), 1237-1247. [Link][9]
  • Zhang, G., et al. (2018). Substrate specificity of esterase towards pNP esters.
  • Manco, G., et al. (2000). Stereoselective Esterase from Pseudomonas putida IFO12996 Reveals α/β Hydrolase Folds for d-β-Acetylthioisobutyric Acid Synthesis. Applied and Environmental Microbiology, 66(10), 4477-4483. [Link][12]
  • Webflow. (n.d.). Esters in food flavourings. [Link][17]
  • Liu, J. (2008). Environmental fate of fluorotelomer alcohols and esters in soils. Purdue e-Pubs. [Link][20]
  • Gricelda, R., et al. (2018). Structural insights into the substrate specificity of two esterases from the thermophilic Rhizomucor miehei. Journal of Biological Chemistry, 293(15), 5573-5584. [Link][10]
  • Gotor-Fernández, V., et al. (2023). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. International Journal of Molecular Sciences, 24(13), 10833. [Link][7]
  • Gu, J.-D. (2021). On Enrichment Culturing and Transferring Technique.
  • Biology Notes. (n.d.). Enrichment Culture Technique - Definition, Composition, Advantages. [Link][14]
  • Wikipedia. (n.d.). Enrichment culture. [Link][15]
  • Sharma, P., et al. (2022). Sustainable Biosynthesis of Esterase Enzymes of Desired Characteristics of Catalysis for Pharmaceutical and Food Industry Employing Specific Strains of Microorganisms.
  • Wu, W.-M., et al. (2009). Microbial dynamics in anaerobic enrichment cultures degrading di-n-butyl phthalic acid ester.
  • CAT Theni. (n.d.). Enrichment Culture. [Link][23]
  • ResearchGate. (n.d.). Substrates commonly used to test for esterase activity: a p-nitrophenyl... [Link][24]
  • Yao, J., et al. (2025). Biodegradation of short-chain phthalate esters (PAEs) by Sinomonas sp. S2 isolated from a soil contaminated by metal(loid)s smelting. Ecotoxicology and Environmental Safety, 289, 115159. [Link][25]
  • de Freitas, L., et al. (2023). Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. Processes, 11(10), 2849. [Link][26]
  • Shanaida, M., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(23), 8206. [Link][27]
  • Wei, L., et al. (2024). Biodegradation of phthalic acid esters (PAEs) by Janthinobacterium sp. strain E1 under stress conditions.
  • De, S., et al. (2019). Synthesis of flavor esters by a novel lipase from Aspergillus niger in a soybean-solvent system. 3 Biotech, 9(6), 237. [Link][28]
  • Yao, J., et al. (2025). Biodegradation of short-chain phthalate esters (PAEs) by Sinomonas sp. S2 isolated from a soil contaminated by metal(loid)s smelting.
  • Profnit. (n.d.). A New Validated Rp Hplc Method For Simultaneous. [Link][30]
  • Zumstein, M. T., et al. (2018). Biodegradation of Synthetic Aliphatic-Aromatic Polyesters in Soils: Linking Chemical Structure to Biodegradability. ETH Zurich Research Collection. [Link][31]
  • Gigli, M., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. International Journal of Molecular Sciences, 23(9), 4939. [Link][32]
  • PubChem. (n.d.).
  • Gigli, M., et al. (2025). (PDF) Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study.
  • Api, A. M., et al. (2018). RIFM fragrance ingredient safety assessment, ethyl levulinate, CAS Registry Number 539-88-8. Food and Chemical Toxicology, 122, S203-S210. [Link][34]
  • Imbibe. (2016). Esters – The Fruity Building Blocks of Flavor. [Link][3]
  • Ruiz-Bernal, Z., et al. (2024). The unveiling of a Levulinic Acid Isomer in High Performance Liquid Chromatography analysis, a key point for the reliable.
  • Das, S., et al. (2023). Bacterial enzymatic degradation of recalcitrant organic pollutants: catabolic pathways and genetic regulations. Environmental Science and Pollution Research, 30(28), 71493-71518. [Link][35]
  • Šimek, P., et al. (2018). GC-MS Metabolomic Profiling of Protic Metabolites Following Heptafluorobutyl Chloroformate Mediated Dispersive Liquid Microextraction Sample Preparation Protocol. Methods in Molecular Biology, 1738, 159-181. [Link][16]

Sources

Propyl levulinate as a bio-based platform chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Propyl Levulinate: From Biomass to a High-Performance Bio-Based Chemical

Executive Summary

This compound, the ester of levulinic acid and propanol, is emerging as a pivotal bio-based platform chemical with diverse industrial applications. Derived from renewable lignocellulosic biomass, it represents a sustainable alternative to petroleum-based chemicals, contributing to the development of a circular bioeconomy. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this compound. We delve into the catalytic conversion of biomass to its precursor, levulinic acid, followed by a detailed examination of the esterification process. Key physicochemical properties are tabulated for easy reference, and detailed, field-proven experimental protocols for its synthesis and purification are provided. Furthermore, this guide explores its primary applications as a green solvent, a next-generation fuel additive, and a versatile chemical intermediate, supported by an analysis of its safety and ecotoxicity profile.

Introduction: The Rise of a Bio-Derived Ester

The global imperative to reduce dependence on fossil fuels has catalyzed significant research into renewable chemical feedstocks. Levulinic acid (LA) has been identified by the U.S. Department of Energy as one of the top 12 platform molecules derivable from biomass[1]. It serves as a versatile building block for a wide array of value-added chemicals[2][3]. This compound (PL), an ester of levulinic acid, is a particularly promising derivative due to its favorable properties, including low toxicity, high flash point, and biodegradability[4][5].

This guide illuminates the journey from raw biomass to purified this compound, focusing on the underlying chemical principles and practical methodologies that enable its production and application.

The Synthesis Pathway: From Lignocellulose to this compound

The production of this compound is a multi-step process that begins with the conversion of biomass into its key precursor, levulinic acid, followed by a targeted esterification reaction.

Upstream Processing: Production of Levulinic Acid (LA)

Levulinic acid is not naturally abundant but can be efficiently produced from the C6 sugars (hexoses) found in lignocellulosic biomass, such as agricultural residues, wood, and paper waste[6][7]. The conversion process is an acid-catalyzed hydrothermal reaction that involves several sequential steps[8][9].

  • Hydrolysis: The cellulose and hemicellulose polymers in biomass are first hydrolyzed into their constituent monosaccharides, primarily glucose[10].

  • Isomerization: Glucose is isomerized to fructose.

  • Dehydration: Fructose is then dehydrated to form 5-hydroxymethylfurfural (HMF)[10].

  • Rehydration: Finally, HMF undergoes rehydration to yield levulinic acid and formic acid as a co-product[9][10].

Various catalytic systems, including mineral acids (e.g., H₂SO₄, HCl) and solid acid catalysts, are employed to drive this conversion, with ongoing research focused on improving LA yield and process efficiency[9][10][11].

Biomass_to_PL_Workflow Biomass Lignocellulosic Biomass (e.g., Wood, Agri-Residues) Cellulose Cellulose / Hemicellulose Biomass->Cellulose Pretreatment Glucose Hexose Sugars (e.g., Glucose) Cellulose->Glucose Acid Hydrolysis HMF 5-Hydroxymethylfurfural (HMF) Glucose->HMF Dehydration LA Levulinic Acid (LA) HMF->LA Rehydration PL This compound (PL) LA->PL Esterification Propanol Propanol Propanol->PL

Caption: Workflow from Lignocellulosic Biomass to this compound.

Core Synthesis: Catalytic Esterification of Levulinic Acid

The conversion of levulinic acid to this compound is achieved through Fischer esterification with propanol. The reaction is catalyzed by an acid, which protonates the carbonyl oxygen of the carboxylic acid group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of propanol[12][13].

While homogeneous mineral acids like H₂SO₄ are effective, they pose challenges related to corrosion, product separation, and catalyst recycling[14]. Consequently, significant research has focused on developing heterogeneous solid acid catalysts, such as ion-exchange resins, zeolites, and sulfonated carbons, which are more environmentally benign and easily separable[5][14][15][16]. The reaction is reversible, so an excess of the alcohol (propanol) is typically used to shift the equilibrium towards the formation of the ester product.

Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_products Products LA Levulinic Acid Protonated_LA Protonated LA (Activated) LA->Protonated_LA 1. Protonation Propanol Propanol Tetrahedral_Int Tetrahedral Intermediate Propanol->Tetrahedral_Int 2. Nucleophilic Attack H_plus H+ (Catalyst) H_plus->Protonated_LA Protonated_LA->Tetrahedral_Int PL This compound Tetrahedral_Int->PL 3. Proton Transfer & Water Elimination Water Water Tetrahedral_Int->Water

Caption: Acid-Catalyzed Esterification of Levulinic Acid with Propanol.

Physicochemical Properties

This compound is a clear, colorless liquid with a characteristic sweet, caramellic, and fruity aroma[17][18]. Its physical and chemical properties make it suitable for a wide range of applications.

PropertyValueSource(s)
IUPAC Name Propyl 4-oxopentanoate[17]
CAS Number 645-67-0[4][17]
Molecular Formula C₈H₁₄O₃[4][17]
Molar Mass 158.19 g/mol [17][19]
Appearance Clear, colorless liquid[18][20]
Odor Sweet, caramellic, fruity[17][19][20]
Boiling Point 220-221 °C @ 760 mmHg[17][18]
Density ~0.989 - 0.995 g/cm³ @ 20 °C[17][18]
Flash Point ~88 °C[4][18]
Refractive Index ~1.419 - 1.425 @ 20 °C[17][18]
Solubility Practically insoluble in water; Soluble in alcohols[17][19]

Key Applications and Industrial Relevance

The unique properties of this compound have positioned it as a high-value chemical in several industrial sectors.

  • Fuel Additive: Alkyl levulinates, including this compound, are excellent oxygenate additives for diesel and biodiesel blends[21][22]. They can enhance fuel lubricity, improve flow properties at low temperatures, and lead to cleaner combustion with reduced particulate matter emissions[5][14]. This compound is often considered more promising than its shorter-chain counterparts (e.g., ethyl levulinate) due to its lower water solubility, which improves its miscibility with diesel fuel[5].

  • Green Solvent: With increasing regulations on volatile organic compounds (VOCs), this compound serves as a sustainable, biodegradable, and low-toxicity solvent[23][24]. Its high boiling point and low vapor pressure make it a safe and effective replacement for conventional petrochemical solvents in formulations for coatings, cleaners, and cosmetics[1][23].

  • Flavoring & Fragrance Agent: Due to its pleasant sweet and fruity aroma, this compound is approved for use as a flavoring agent in the food industry and as a component in fragrances[9][17][18].

  • Chemical Intermediate: The keto-ester functionality of this compound makes it a versatile precursor for the synthesis of other valuable chemicals and polymers, including γ-valerolactone (GVL), a significant biofuel and green solvent itself[2][12].

Experimental Protocols

The following protocols provide a framework for the laboratory-scale synthesis and purification of this compound.

Protocol 1: Synthesis of this compound via Heterogeneous Acid Catalysis

This protocol describes the esterification of levulinic acid using a solid acid catalyst, which simplifies downstream processing.

Causality Statement: The use of a solid acid catalyst (e.g., Amberlyst-15) is chosen for its high catalytic activity, thermal stability, and ease of separation from the liquid product mixture, embodying a core principle of green chemistry. An excess of propanol is used to drive the reversible reaction towards the product side, maximizing the yield of this compound.

Methodology:

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, add levulinic acid (e.g., 0.2 mol, 23.22 g).

  • Addition of Reagents: Add n-propanol in a 6:1 molar ratio to levulinic acid (1.2 mol, 72.12 g, ~92 mL). The large excess shifts the reaction equilibrium to favor ester formation.

  • Catalyst Addition: Add the solid acid catalyst (e.g., Amberlyst-15, 5-10% by weight of levulinic acid).

  • Reaction: Heat the mixture to the reflux temperature of n-propanol (~97 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them via gas chromatography (GC) to determine the conversion of levulinic acid. The reaction is typically run for 4-8 hours.

  • Catalyst Removal: After the reaction reaches the desired conversion, cool the mixture to room temperature. Separate the solid catalyst by simple filtration. The catalyst can be washed with fresh propanol, dried, and stored for reuse.

Protocol 2: Purification and Characterization

This protocol details the purification of the synthesized this compound from the crude reaction mixture.

Causality Statement: The crude product contains unreacted propanol, unreacted levulinic acid, and the desired this compound. Vacuum distillation is the chosen purification method because the components have significantly different boiling points. Propanol (B.P. ~97 °C) is removed first, followed by the collection of the high-boiling this compound (B.P. ~220 °C), leaving behind any non-volatile impurities or unreacted levulinic acid.

Methodology:

  • Solvent Removal: Remove the excess n-propanol from the filtered reaction mixture using a rotary evaporator.

  • Liquid-Liquid Extraction (Optional Wash): The remaining crude product can be transferred to a separatory funnel and washed with a saturated sodium bicarbonate solution to remove any residual acidic catalyst or unreacted levulinic acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate. This step improves the purity before distillation[21].

  • Vacuum Distillation: Purify the crude this compound by vacuum distillation[25]. This allows the product to be distilled at a lower temperature, preventing potential thermal degradation. Collect the fraction corresponding to the boiling point of this compound at the operating pressure.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (m/z) and purity.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The expected ¹H NMR signals would include a triplet for the terminal methyl of the propyl group, a singlet for the methyl ketone, and various multiplets for the methylene groups.

Safety, Ecotoxicity, and Handling

This compound is generally regarded as having a favorable safety profile. It is not classified as highly toxic, but standard laboratory safety precautions (gloves, safety glasses) should be observed. Ecotoxicity studies on levulinate esters indicate low toxicity, though toxicity in aquatic environments tends to increase with the length of the alkyl chain[24][26][27]. It is considered readily biodegradable, minimizing its environmental persistence[23]. Store in a cool, dry, well-ventilated area away from ignition sources.

Future Outlook and Research Directions

This compound stands as a testament to the potential of biomass-derived chemicals. Future research will likely focus on several key areas:

  • Catalyst Development: Engineering more robust, active, and selective heterogeneous catalysts to further improve the efficiency and economics of the esterification process[28].

  • Process Intensification: Developing integrated processes that combine LA production and esterification into a one-pot synthesis directly from biomass or sugars, reducing separation steps and costs[29].

  • New Applications: Exploring novel applications for this compound and its derivatives as performance-enhancing additives in biolubricants, polymers, and advanced materials[30].

As the chemical industry continues its transition towards sustainability, this compound is well-positioned to become a cornerstone of green chemistry, offering a high-performance, renewable solution across a multitude of sectors.

References

  • Yang, Z., et al. (2022). Production of Levulinic Acid from Cellulose and Cellulosic Biomass in Different Catalytic Systems. MDPI. [Online]. Available: [Link]
  • Kim, T. H., et al. (2014). Effective Production of Levulinic Acid from Biomass through Pretreatment Using Phosphoric Acid, Hydrochloric Acid, or Ionic Liquid.
  • KOYON. (2025). What are the sources of biomass for producing levulinic acid?. KOYON Blog. [Online]. Available: [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Online]. Available: [Link]
  • Gholipour, S., et al. (2021). Catalytic Production of Levulinic Acid (LA) from Actual Biomass. MDPI. [Online]. Available: [Link]
  • Yang, Z., et al. (2022). Production of Levulinic Acid from Cellulose and Cellulosic Biomass in Different Catalytic Systems.
  • BioFuran Materials. (n.d.).
  • The Good Scents Company. (n.d.).
  • ResearchGate. (n.d.). Proposed mechanism of the esterification of levulinic acid (LA) with.... [Online]. Available: [Link]
  • Scent.vn. (n.d.). This compound (CAS 645-67-0): Odor profile, Properties, & IFRA compliance. [Online]. Available: [Link]
  • The Good Scents Company. (n.d.).
  • ResearchGate. (n.d.). Esterification of levulinic acid with different alcohols.... [Online]. Available: [Link]
  • Hassan, A. H., et al. (2024). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions. [Online]. Available: [Link]
  • da Silva, F. A., et al. (2015). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. ACS Omega. [Online]. Available: [Link]
  • Kim, M., et al. (2018). Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10. RSC Publishing. [Online]. Available: [Link]
  • Sharma, P., et al. (2024). Levulinic Acid: Types and Versatile Applications in Science and Industry. Preprints.org. [Online]. Available: [Link]
  • Pizzo, F., et al. (2023). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. MDPI. [Online]. Available: [Link]
  • da Silva, R. C., et al. (2024). Metal-Nitrate-Catalyzed Levulinic Acid Esterification with Alkyl Alcohols: A Simple Route to Produce Bioadditives. MDPI. [Online]. Available: [Link]
  • RE:CHEMISTRY. (n.d.).
  • Wang, C., et al. (2019). Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO2 Particles. MDPI. [Online]. Available: [Link]
  • Hassan, A. H., et al. (2024). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions. [Online]. Available: [Link]
  • Lomba, L., et al. (2014). Ecotoxicity studies of the levulinate ester series. PubMed. [Online]. Available: [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Ecotoxicity studies of the levulinate ester series | Request PDF. [Online]. Available: [Link]
  • Google Patents. (n.d.). WO2010106536A1 - Diesel fuel from vegetable and animal oils blended with alkyl levulinates. [Online].
  • Seagraves, J., et al. (n.d.). The Use Of Levulinates As Coalescing Agents in Water-based Coatings. Paint & Coatings Industry. [Online]. Available: [Link]
  • Wang, Y., et al. (2021). Enzymatic Synthesis of a Polyol Ester from Levulinic Acid and Trimethylolpropane and Its Tribological Behavior as Potential Biolubricant Basestock. MDPI. [Online]. Available: [Link]
  • ResearchGate. (n.d.). Production of levulinic acid and alkyl levulinates: A process insight. [Online]. Available: [Link]
  • Wang, L., et al. (2015). Efficient Production of N-Butyl Levulinate Fuel Additive from Levulinic Acid Using Amorphous Carbon Enriched with Oxygenated Groups. MDPI. [Online]. Available: [Link]
  • Kim, M., et al. (2018). Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10. RSC Publishing. [Online]. Available: [Link]
  • Lim, H. Y., et al. (2021). Influence of green solvent on levulinic acid production from lignocellulosic paper waste. ScienceDirect. [Online]. Available: [Link]
  • Pileidis, F. D., & Titirici, M. M. (2016). Synthesis and Applications of Alkyl Levulinates. ACS Sustainable Chemistry & Engineering. [Online]. Available: [Link]
  • Chen, B., et al. (2018). Fast and efficient upgrading of levulinic acid into long-chain alkyl levulinate fuel additives with a tungsten salt catalyst at low temperature. RSC Publishing. [Online]. Available: [Link]
  • Bakos, B., et al. (2023).

Sources

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of Propyl Levulinate from Levulinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of propyl levulinate, a valuable bio-derived chemical with applications as a fuel additive, solvent, and fragrance component.[1] The synthesis is achieved through the Fischer-Speier esterification of levulinic acid with n-propanol. This note details two robust protocols utilizing either a homogenous mineral acid catalyst (sulfuric acid) or a recyclable, heterogeneous solid acid catalyst (Amberlyst-15). The content is structured to provide not only step-by-step instructions but also the underlying chemical principles, safety protocols, and comparative data to empower researchers in making informed experimental choices.

Introduction and Scientific Background

This compound (propyl 4-oxopentanoate) is an ester derived from levulinic acid, a key platform chemical obtainable from the acid-catalyzed degradation of lignocellulosic biomass.[1] The increasing focus on sustainable and green chemistry has propelled interest in levulinate esters as replacements for petroleum-derived compounds. The synthesis of this compound is a classic example of Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3]

The reaction equilibrium is a critical consideration. To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using one of the reactants (usually the alcohol) in a large excess or by removing the water byproduct as it forms, in accordance with Le Châtelier's principle.[2][4][5]

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from levulinic acid and n-propanol proceeds via the Fischer-Speier esterification mechanism. This acid-catalyzed process involves several key equilibrium steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (H⁺) protonates the carbonyl oxygen of levulinic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][6]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-propanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[3][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[6]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[3]

Fischer_Esterification cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Proton Transfer & Water Elimination cluster_3 Step 5: Deprotonation LA Levulinic Acid (R-COOH) Protonated_LA Protonated Levulinic Acid LA->Protonated_LA + H+ H_plus H+ Propanol n-Propanol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_LA->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Water H2O Propyl_Levulinate This compound (R-COOR') Protonated_Ester->Propyl_Levulinate - H+ H_plus_regen H+

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Choice of Catalyst: Homogeneous vs. Heterogeneous
  • Homogeneous Catalyst (Sulfuric Acid): Strong mineral acids like sulfuric acid (H₂SO₄) are effective and widely used catalysts.[7] They offer high reaction rates due to their excellent miscibility in the reaction medium. However, their use presents challenges, including difficulty in separation from the product, the need for neutralization steps which generate waste, and their corrosive nature.[8]

  • Heterogeneous Catalyst (Amberlyst-15): Solid acid catalysts, such as the sulfonic acid-functionalized ion-exchange resin Amberlyst-15, provide a greener alternative.[1][9] These catalysts are easily separated from the reaction mixture by simple filtration, are reusable, and are generally less corrosive, simplifying the work-up procedure and reducing waste.[8] Amberlyst-15 has demonstrated high activity and selectivity in various esterification reactions.[1][9]

Materials and Safety

Prior to beginning any experimental work, it is imperative to review the Safety Data Sheets (SDS) for all chemicals. The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagents and Equipment
Reagent/EquipmentGradeSupplier Example
Levulinic Acid (≥98%)Synthesis GradeSigma-Aldrich
n-Propanol (≥99.5%)AnhydrousFisher Scientific
Sulfuric Acid (95-98%)ACS ReagentVWR
Amberlyst-15 (H⁺ form)Ion-Exchange ResinSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher Scientific
Round-bottom flask (100 mL)-Glassco
Reflux condenser-Glassco
Magnetic stirrer/hotplate-IKA
Heating mantle--
Separatory funnel (250 mL)-Glassco
Rotary evaporator-Büchi
Filtration apparatus--
Critical Safety Information
Chemical NameCAS NumberKey Hazards
Levulinic Acid 123-76-2Harmful if swallowed.[10] Causes serious eye irritation and skin irritation.[10][11][12] Light sensitive.[7]
n-Propanol 71-23-8Highly flammable liquid and vapor.[13][14][15] Causes serious eye damage.[13][16] May cause drowsiness or dizziness.[13][16]
Sulfuric Acid 7664-93-9Causes severe skin burns and eye damage.[17][18][19][20] May be corrosive to metals.[18][19][20] Reacts violently with water.[17]
This compound 645-67-0Causes skin irritation and serious eye irritation.[21]

Experimental Protocols

Two distinct protocols are presented. Protocol A utilizes a traditional homogeneous catalyst, while Protocol B employs a modern, reusable heterogeneous catalyst.

Protocol A: Sulfuric Acid-Catalyzed Synthesis

This method is a classic approach that typically results in high conversion rates but requires a more involved purification process.

Rationale: Concentrated sulfuric acid acts as both the catalyst and a dehydrating agent, helping to drive the reaction equilibrium toward the product.[4] Using n-propanol as the solvent and in large molar excess further shifts the equilibrium.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add levulinic acid (e.g., 5.81 g, 0.05 mol).

  • Reagent Addition: Add an excess of n-propanol (e.g., 30.05 g, 0.5 mol, approx. 37.5 mL), establishing a 10:1 molar ratio of alcohol to acid.

  • Catalyst Addition: While stirring the mixture, slowly and cautiously add concentrated sulfuric acid (e.g., 0.5 mL) dropwise. Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (the boiling point of n-propanol is ~97 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess n-propanol using a rotary evaporator.

  • Work-up - Neutralization: Dilute the residue with ethyl acetate (50 mL) and transfer it to a 250 mL separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to neutralize the acidic catalyst. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

  • Work-up - Washing: Wash the organic layer with a saturated sodium chloride solution (brine) (1 x 30 mL) to remove residual water and salts.

  • Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture to remove the drying agent.

  • Final Purification: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound. For higher purity, the product can be distilled under vacuum.

Protocol B: Amberlyst-15-Catalyzed Synthesis

This protocol offers a more environmentally benign process with a significantly simplified work-up.

Rationale: Amberlyst-15, a solid-supported sulfonic acid resin, provides acidic sites for catalysis without dissolving in the reaction medium. This allows for easy removal post-reaction, eliminating the need for a neutralization wash. Studies have shown Amberlyst-15 to be an effective catalyst for producing various levulinate esters with good yields.[1]

Step-by-Step Procedure:

  • Catalyst Preparation: If the Amberlyst-15 resin is new or has been stored for a long time, it should be activated. Wash the resin with methanol and then dry it in an oven at 80-100 °C overnight to remove any adsorbed water.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add levulinic acid (e.g., 5.81 g, 0.05 mol) and n-propanol (e.g., 30.05 g, 0.5 mol, approx. 37.5 mL).

  • Catalyst Addition: Add the pre-dried Amberlyst-15 resin (e.g., 15-20 wt% relative to levulinic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (~97 °C) with vigorous stirring to ensure good contact between the reactants and the solid catalyst. Maintain reflux for 5-8 hours.

  • Cooling and Catalyst Removal: Allow the reaction mixture to cool to room temperature. Separate the Amberlyst-15 catalyst by vacuum filtration. The recovered catalyst can be washed with fresh n-propanol or methanol, dried, and stored for reuse in subsequent reactions.

  • Purification: Transfer the filtrate to a round-bottom flask and remove the excess n-propanol using a rotary evaporator. The remaining residue is this compound. Due to the clean nature of the reaction, this crude product is often of high purity. Further purification can be achieved by vacuum distillation if required.

Workflow and Data Presentation

Comparative Experimental Workflow

Workflow_Comparison cluster_A Protocol A: Sulfuric Acid cluster_B Protocol B: Amberlyst-15 A1 Mix LA, Propanol, & H₂SO₄ A2 Reflux (4-6h) A1->A2 A3 Cool & Rotovap A2->A3 A4 Liquid-Liquid Extraction (Neutralization & Wash) A3->A4 A5 Dry & Filter A4->A5 A6 Final Rotovap A5->A6 A_Product This compound A6->A_Product B1 Mix LA, Propanol, & Amberlyst-15 B2 Reflux (5-8h) B1->B2 B3 Cool & Filter Catalyst B2->B3 B4 Rotovap Filtrate B3->B4 B_Catalyst Recycle Catalyst B3->B_Catalyst B_Product This compound B4->B_Product

Sources

Esterification of levulinic acid with n-propanol using solid acid catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Heterogeneous Catalysis for Green Chemistry: A Detailed Guide to the Esterification of Levulinic Acid with n-Propanol Using Solid Acid Catalysts

Introduction: The Shift to Sustainable Chemical Synthesis

Levulinic acid (LA) stands out as a pivotal, biomass-derived platform chemical, recognized by the U.S. Department of Energy for its potential to replace petroleum-based feedstocks in the chemical industry.[1][2] Its unique structure, featuring both a ketone and a carboxylic acid group, makes it a versatile precursor for a wide array of value-added chemicals and biofuels.[3][4] Among its derivatives, alkyl levulinates are gaining significant traction as green solvents and next-generation fuel additives, enhancing biodiesel and gasoline performance.[1][3][5] This guide focuses on the synthesis of propyl levulinate through the esterification of levulinic acid with n-propanol.

Traditionally, this reaction employs homogeneous mineral acids like sulfuric acid (H₂SO₄), which, despite their efficacy, are fraught with challenges including equipment corrosion, difficulty in catalyst separation and recovery, and environmental pollution.[6] The adoption of solid (heterogeneous) acid catalysts offers a compelling solution, aligning with the principles of green chemistry by providing high catalytic activity, easy separation from the product stream, reduced waste, and enhanced potential for reuse and continuous processing.[2][6] This document provides a comprehensive overview and detailed protocols for researchers engaged in the synthesis of this compound using various solid acid catalysts, with a focus on ion-exchange resins, sulfated metal oxides, and supported heteropolyacids.

Reaction Mechanism and the Role of Solid Acid Catalysts

The esterification of levulinic acid with n-propanol is a reversible, acid-catalyzed condensation reaction that produces this compound and water. The reaction equilibrium can be shifted toward the product side by using an excess of the alcohol or by removing water as it is formed.[4]

The catalytic cycle on a solid acid surface involves several key steps:

  • Adsorption: The reactants, levulinic acid and n-propanol, diffuse from the bulk liquid to the catalyst's surface and adsorb onto the active acid sites.[3]

  • Protonation: A Brønsted acid site (e.g., a sulfonic acid group, -SO₃H) donates a proton to the carbonyl oxygen of the levulinic acid's carboxyl group. This protonation increases the electrophilicity of the carbonyl carbon.[3]

  • Nucleophilic Attack: The n-propanol molecule acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer & Dehydration: A proton is transferred to one of the hydroxyl groups of the intermediate, forming a good leaving group (water). The subsequent elimination of a water molecule reforms the carbonyl double bond.

  • Deprotonation & Desorption: The final step involves the deprotonation of the ester, regenerating the catalyst's active site. The products, this compound and water, then desorb from the catalyst surface back into the bulk solution.[3]

Lewis acid sites on catalysts like zirconia can also facilitate the reaction by coordinating with the carbonyl oxygen, thereby activating the carboxyl group for nucleophilic attack.[6]

Esterification_Mechanism cluster_activation 1. Activation cluster_attack 2. Nucleophilic Attack cluster_dehydration 3. Dehydration cluster_regeneration 4. Regeneration reactant reactant intermediate intermediate product product catalyst catalyst LA Levulinic Acid (R-COOH) Protonated_LA Protonated Acid [R-C(OH)₂]⁺ LA->Protonated_LA + H⁺ (from catalyst) H_plus H+ Propanol n-Propanol (R'-OH) Tetra_Intermediate Tetrahedral Intermediate Protonated_LA->Tetra_Intermediate + R'-OH Water_Leaving [R-C(OH)(OH₂)(OR')]⁺ Tetra_Intermediate->Water_Leaving Proton Transfer Ester_Protonated Protonated Ester [R-COOR']H⁺ Water_Leaving->Ester_Protonated - H₂O Ester This compound (R-COOR') Ester_Protonated->Ester - H⁺ (to catalyst) Water Water (H₂O)

Caption: Acid-catalyzed esterification mechanism.

Solid Acid Catalyst Systems: Selection and Characterization

The choice of catalyst is critical and depends on factors like reaction temperature, solvent polarity, and desired reusability. Several classes of solid acids have proven effective.[2]

Catalyst TypeExamplesKey CharacteristicsAdvantagesDisadvantages
Sulfonated Resins Amberlyst-15, NafionMacroporous polystyrene backbone with -SO₃H groups. High Brønsted acidity.[7][8]High activity at mild temperatures (<120°C), commercially available, good performance.[7][8][9]Limited thermal stability (~120-150°C), potential for swelling in polar solvents.[4]
Sulfated Metal Oxides Sulfated Zirconia (SZ), Sulfated TitaniaStrong Brønsted and Lewis acid sites created by treating metal oxides with sulfuric acid.[10][11]High thermal stability, superacidic properties, high activity.[11][12]Can be susceptible to deactivation by coking or leaching of sulfate groups.[9][12]
Supported Heteropolyacids H₃PW₁₂O₄₀ on SiO₂, H₄SiW₁₂O₄₀ on CarbonKeggin-type structures with very strong Brønsted acidity, dispersed on a high surface area support.[1][13][14]Extremely high acidity, tunable properties by changing support material.[1][14]Potential for leaching of the active HPA from the support in polar media.[13][14]
Zeolites & Mesoporous Silicas ZSM-5, SBA-15-SO₃HCrystalline aluminosilicates or amorphous silica with defined pore structures and tunable acidity.[9][15]High surface area, shape selectivity due to defined pores, good thermal stability.[15]Acidity and activity can be lower than other types; potential for pore blockage.[9]

Catalyst Characterization: Before use, it is crucial to characterize the solid acid catalyst to understand its physical and chemical properties, which directly influence its performance.

  • Fourier Transform Infrared Spectroscopy (FT-IR): To identify functional groups, such as -SO₃H, on the catalyst surface.[16][17]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the catalyst and quantify the loading of functional groups.[16][17]

  • Ammonia Temperature-Programmed Desorption (NH₃-TPD): To measure the total acidity (number of acid sites) and acid strength distribution of the catalyst.[18]

  • N₂ Physisorption (BET analysis): To determine the surface area and pore size distribution, which are critical for understanding reactant accessibility to active sites.

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the batch esterification of levulinic acid with n-propanol.

Protocol 1: Catalyst Pre-treatment

Rationale: Solid catalysts, particularly hygroscopic ones like Amberlyst-15, can adsorb atmospheric moisture, which can inhibit the reaction (as water is a product) and reduce catalytic activity. Drying is a critical first step.

Procedure (Example for Amberlyst-15):

  • Place the required amount of Amberlyst-15 resin in a vacuum oven.

  • Dry the catalyst overnight (12-16 hours) at 80-100 °C under vacuum.[3]

  • After drying, cool the catalyst in a desiccator to prevent moisture re-adsorption before weighing and adding it to the reactor.

Protocol 2: Batch Esterification Reaction

Rationale: This procedure outlines the setup and execution of the esterification reaction in a standard laboratory batch reactor. Key parameters like molar ratio, catalyst loading, and temperature are based on typical conditions reported in the literature to achieve high conversion.[7][19][20]

Materials & Equipment:

  • Levulinic Acid (LA, ≥98%)

  • n-Propanol (≥99%)

  • Solid Acid Catalyst (e.g., pre-treated Amberlyst-15)

  • Three-neck round-bottom flask or a dedicated batch reactor vessel

  • Reflux condenser

  • Magnetic stirrer with hotplate or overhead stirrer

  • Temperature controller and probe

  • Sampling syringe with needle

Experimental_Workflow step_prep step_prep step_reaction step_reaction step_analysis step_analysis decision decision start Start pretreat Catalyst Pre-treatment (Drying) start->pretreat setup Assemble Reactor: Flask, Condenser, Stirrer, Temp. Probe pretreat->setup charge Charge Reactants: Levulinic Acid & n-Propanol setup->charge add_catalyst Add Pre-treated Catalyst charge->add_catalyst run_reaction Heat to Target Temp (e.g., 90-110°C) & Start Stirring add_catalyst->run_reaction sampling Take Samples at Timed Intervals (t=0, 1h, 2h...) run_reaction->sampling completion Reaction Complete? sampling->completion completion->sampling No stop_reaction Cool Reactor to Room Temperature completion->stop_reaction Yes separate Separate Catalyst (Filtration/Decanting) stop_reaction->separate analyze Analyze Liquid Samples (GC-FID or Titration) separate->analyze end End analyze->end

Caption: General workflow for batch esterification.

Procedure:

  • Reactor Assembly: Assemble the reactor setup, ensuring all glassware is dry. Attach the reflux condenser and ensure a steady flow of cooling water.

  • Charging Reactants: To the reactor, add levulinic acid and n-propanol. A common molar ratio of alcohol to levulinic acid is between 5:1 and 20:1 to favor the forward reaction.[7][19][21] For example, for a 10:1 ratio, use 11.61 g of LA (0.1 mol) and 60.1 g of n-propanol (1.0 mol).

  • Catalyst Loading: Add the pre-treated solid acid catalyst. A typical catalyst loading ranges from 1 wt% to 30 wt% relative to the mass of levulinic acid.[7][19] For a 10 wt% loading in the example above, add 1.16 g of the catalyst.

  • Reaction Execution:

    • Begin vigorous stirring (e.g., >300 RPM) to ensure the system is not limited by mass transfer between the liquid and solid phases.[8]

    • Heat the mixture to the desired reaction temperature. For n-propanol, a temperature near its boiling point (reflux condition, ~97°C) is often effective, though temperatures up to 120°C can be used depending on the catalyst's stability.[19]

    • Start the timer (t=0) once the desired temperature is reached.

  • Monitoring the Reaction:

    • Withdraw small aliquots (approx. 0.2-0.5 mL) of the reaction mixture at regular intervals (e.g., 0, 30, 60, 120, 180, 240 minutes).

    • Immediately filter the sample using a syringe filter to remove catalyst particles and quench the reaction.

    • Prepare the samples for analysis as described in the next protocol.

  • Shutdown and Catalyst Recovery:

    • Once the reaction reaches completion (indicated by stable conversion from sequential samples), turn off the heat and allow the reactor to cool to room temperature.

    • Separate the catalyst from the liquid product mixture by filtration or decantation. The recovered catalyst can be washed (e.g., with fresh propanol), dried, and stored for reusability tests.

Protocol 3: Product Analysis and Quantification

Rationale: Accurate quantification of reactants and products is essential to determine the reaction kinetics, catalyst performance, and final yield. Acid-base titration provides a simple way to measure the consumption of levulinic acid, while Gas Chromatography is used for more detailed analysis of all components.

Method A: Acid-Base Titration (for LA Conversion)

  • Accurately weigh a small amount of the filtered reaction sample into a flask.

  • Dilute the sample with deionized water or a suitable solvent.

  • Add a few drops of a pH indicator (e.g., phenolphthalein).

  • Titrate with a standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M) until the endpoint is reached.[8][19]

  • Calculate the conversion of levulinic acid using the following formula: Conversion (%) = [1 - (Moles of LA at time t / Initial Moles of LA)] x 100

Method B: Gas Chromatography (for Conversion and Selectivity)

  • Instrument: A Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Column: A polar capillary column (e.g., CP-Wax or similar) is suitable for separating the components.[22]

  • Sample Preparation: Dilute the filtered reaction sample in a suitable solvent (e.g., fresh n-propanol or ethanol). The use of an internal standard (e.g., 1,6-hexanediol or dodecane) is highly recommended for accurate quantification.[22]

  • Calibration: Prepare calibration standards of pure levulinic acid and this compound at known concentrations to create calibration curves.

  • Analysis: Inject the prepared sample into the GC. Identify the peaks corresponding to n-propanol, levulinic acid, and this compound based on their retention times compared to the standards.

  • Calculation:

    • LA Conversion (%): Calculated from the decrease in the levulinic acid peak area relative to its initial area (at t=0).

    • This compound Yield (%): Calculated from the amount of this compound formed relative to the initial theoretical maximum.

    • Selectivity (%): (Yield / Conversion) x 100. For this reaction, selectivity to the ester is typically very high (>99%).

References

  • Gouranle, A. A., & Gholami, M. (2021). Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation. Industrial & Engineering Chemistry Research, 60(33), 12265–12279. [Link]
  • Al-SBAHI, A. A., & Khan, Z. (2018). Esterification of renewable levulinic acid to levulinate esters using amberlyst-15 as a solid acid catalyst. King Fahd University of Petroleum & Minerals. [Link]
  • Yan, K., Jarvis, C., Gu, J., & Yan, Y. (2015). Production and catalytic transformation of levulinic acid: a platform for specialty chemicals and fuels. Renewable and Sustainable Energy Reviews, 51, 986-997. [Link]
  • Gürbüz, E. I., Kunkes, E. L., & Dumesic, J. A. (2013). Carbon-Based Heterogeneous Catalysis for Biomass Conversion to Levulinic Acid.
  • Liu, Y. Z., Wang, S. P., Yuan, K., & Tang, H. (2014). The Preparation and Characterization of the Solid Acid Catalyst for the Esterification of the Gutter Oil. Advanced Materials Research, 881-883, 297-301. [Link]
  • Ribeiro, L. S., et al. (2012).
  • Melero, J. A., Iglesias, J., & Morales, G. (2009). Levulinic acid esterification kinetics with ethanol catalyzed by Amberlyst-15. Chemical Engineering Journal, 149(1-3), 329-334. [Link]
  • Kuzminska, M., Kovalchuk, T. V., Backov, R., & Gaigneaux, E. M. (2014). Immobilizing heteropolyacids on zirconia-modified silica as catalysts for oleochemistry transesterification and esterification reactions.
  • Rani, M., Shanker, U., & Kumar, V. (2019). Levulinic Acid is a Key Strategic Chemical from Biomass.
  • Ramli, N. A. S., & Amin, N. A. S. (2016). Kinetic Modeling of scCO2-Assisted Levulinic Acid Esterification with Ethanol Using Amberlyst-15 as a Catalyst in a Batch Reactor. Energy & Fuels, 30(10), 8356-8365. [Link]
  • Li, H., et al. (2021). A review on solid acid catalysis for sustainable production of levulinic acid and levulinate esters from biomass derivatives. Bioresource Technology, 342, 125977. [Link]
  • White, R. J., et al. (2014). Conversion of Levulinic Acid to Levulinate Ester Biofuels by Heterogeneous Catalysts in the Presence of Acetals. ChemSusChem, 7(6), 1643-1651. [Link]
  • Lanaya, S., et al. (2022). Sulfated Well-Defined Mesoporous Nanostructured Zirconia for Levulinic Acid Esterification. ACS Omega, 7(32), 27839-27850. [Link]
  • Dodds, T., et al. (2018). Continuous flow (Sulfated) Zirconia Catalysed Cascade Conversion of Levulinic Acid to γ‐Valerolactone.
  • Lanaya, S., et al. (2022). Sulfated Well-Defined Mesoporous Nanostructured Zirconia for Levulinic Acid Esterification. ACS Omega, 7(32), 27839-27850. [Link]
  • Lanaya, S., et al. (2022). Sulfated Well-Defined Mesoporous Nanostructured Zirconia for Levulinic Acid Esterification.
  • Lanaya, S., et al. (2022). Sulfated Well-Defined Mesoporous Nanostructured Zirconia for Levulinic Acid Esterification. ACS Omega, 7(32), 27839-27850. [Link]
  • Zhang, Q., et al. (2019). Immobilizing Ni (II)-Exchanged Heteropolyacids on Silica as Catalysts for Acid-Catalyzed Esterification Reactions. Periodica Polytechnica Chemical Engineering, 63(4), 527-533. [Link]
  • Zhang, Q., et al. (2019). Immobilizing Ni (II)-Exchanged Heteropolyacids on Silica as Catalysts for Acid-Catalyzed Esterification Reactions. Semantic Scholar. [Link]
  • Al-Bonayan, A. A., & Al-Otaibi, A. M. (2025). Enhancing silica foam with NaY zeolite and heteropoly acid for efficient esterification and transesterification catalysis.
  • Li, Y., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Advances, 13(41), 28835-28844. [Link]
  • Li, Y., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Advances, 13(41), 28835-28844. [Link]
  • Brown, R. C., et al. (2019). Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. Industrial & Engineering Chemistry Research, 58(31), 13876-13885. [Link]
  • Reddy, K. S. K., et al. (2020). Synthesis and characterization of supported heteropoly acid: Efficient solid acid catalyst for glycerol esterification to produce biofuel additives. International Journal of Chemical Reactor Engineering, 18(3). [Link]
  • Zhang, Q., et al. (2019). Immobilizing Ni (II)-Exchanged Heteropolyacids on Silica as Catalysts for Acid-Catalyzed Esterification Reactions. Periodica Polytechnica Chemical Engineering. [Link]
  • Kaewmeesri, R., et al. (2022). Propylsulfonic Acid-Functionalized Mesostructured Natural Rubber/Silica Nanocomposites as Promising Hydrophobic Solid Catalysts for Alkyl Levulinate Synthesis. ACS Omega, 7(7), 6066-6075. [Link]
  • Yadav, G. D., & Kulkarni, R. D. (2018). Kinetics and Modelling of Levulinic Acid Esterification in Batch and Continuous Reactors. Chemical Engineering & Technology, 41(6), 1147-1155. [Link]
  • Fu, Y., et al. (2019). Conversion of levulinic acid and alkyl levulinates into biofuels and high-value chemicals. Green Chemistry, 21(1), 18-45. [Link]
  • Le, T. H., & Le, A. T. (2021). Production of levulinic acid and alkyl levulinates: a process insight. Green Chemistry, 23(18), 6899-6923. [Link]
  • Le, T. H., & Le, A. T. (2021). Production of levulinic acid and alkyl levulinates: A process insight.
  • Kumar, A., & Singh, R. (2022). Levulinic acid as a bridge molecule connecting biorefinery and petroleum refining. In Biorefinery Production Technologies for Chemicals and Energy. [Link]
  • Isah, L. A., et al. (2020). Esterification of levulinic acid with different alcohols in the presence of catalysts propyl- and arene-SO3H-modified mesostructured SBA-15.
  • da Silva, A. S., et al. (2024).
  • Chen, Y. C., et al. (2020). Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO2 Particles.
  • Hassan, A. H., et al. (2023). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions, 100, 439-444. [Link]
  • da Silva, A. S., et al. (2024).
  • Horvat, G., et al. (2021). A Green Chemistry Approach to Catalytic Synthesis of Ethyl Levulinate.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. [Link]
  • Orlińska, B., & Zawadiak, J. (2025). Kinetics of esterification of the levulinic acid with n-hexanol, n-octanol, and 2-ethylhexanol in the presence of methanesulfonic acid as a catalyst under nonisothermal conditions. Journal of Thermal Analysis and Calorimetry. [Link]
  • da Silva, A. S., et al. (2024).
  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
  • Bart, H. J., et al. (1995). Kinetics of esterification of levulinic acid with n-butanol by homogeneous catalysis. Industrial & Engineering Chemistry Research, 34(9), 2980-2985. [Link]
  • Lin, T. Y., & Hsieh, T. S. (2001). A Rapid Method for Direct Determination of Levulinic Acid in Soy Sauce. Journal of Food and Drug Analysis, 9(3), 149-153. [Link]

Sources

Application Note: A Researcher's Guide to Heterogeneous Catalysis for Propyl Levulinate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propyl levulinate (PL) is a promising biomass-derived chemical with significant potential as a green solvent and a valuable fuel additive.[1] Its synthesis via the esterification of levulinic acid (LA) with n-propanol represents a key reaction in modern biorefineries. While traditional homogeneous acid catalysts are effective, they suffer from issues of corrosion, difficult separation, and waste generation.[2][3][4] This guide provides an in-depth exploration of heterogeneous solid acid catalysts as a superior alternative, offering enhanced reusability, simplified product purification, and improved process sustainability.[1][2] We present detailed protocols for the synthesis, characterization, and application of various solid acid catalysts, including zeolites, ion-exchange resins, and functionalized carbon materials, for the efficient production of this compound. This document is intended for researchers and chemical engineers focused on developing robust and environmentally benign catalytic processes.

Introduction: The Case for Heterogeneous Catalysis

Levulinic acid, a platform chemical readily obtained from the acid hydrolysis of cellulosic biomass, is a versatile precursor to numerous value-added chemicals.[5][6] The esterification of LA with alcohols produces alkyl levulinates, which are recognized for their favorable properties as fuel extenders and blending agents.[7] The transition from homogeneous catalysts (e.g., H₂SO₄) to solid, heterogeneous catalysts is a critical step toward greener industrial chemistry.[8]

The primary advantages of using heterogeneous catalysts in this process include:

  • Ease of Separation: Solid catalysts can be easily removed from the liquid reaction mixture by simple filtration, eliminating complex and energy-intensive separation steps.[1]

  • Reusability: Robust solid catalysts can be recovered, regenerated, and reused for multiple reaction cycles, significantly reducing catalyst cost and waste.[3][9]

  • Reduced Corrosion and Pollution: Solid acids are generally less corrosive than their liquid mineral acid counterparts, leading to safer operations and minimizing the generation of acidic waste streams.[4]

This guide focuses on providing the scientific rationale and practical methodologies for employing these advanced catalytic systems.

Selecting the Optimal Heterogeneous Catalyst

The efficacy of a solid acid catalyst in LA esterification is determined by several key properties, including acid site density, acid strength (Brønsted vs. Lewis acidity), surface area, pore structure, and hydrothermal stability.[10][11]

Dominant Catalyst Systems
  • Zeolites: These crystalline aluminosilicates possess strong Brønsted acid sites and a well-defined microporous structure.[12][13] Their shape-selectivity can be advantageous, but diffusion limitations can occur, especially with bulkier molecules.[12][13] Creating hierarchical zeolites with both micro- and mesopores is a promising strategy to overcome these diffusion restrictions, improving access to active sites and enhancing catalyst longevity.[12][13]

  • Sulfonated Ion-Exchange Resins: Polymeric resins functionalized with sulfonic acid groups (-SO₃H), such as Amberlyst-15 and Dowex variants, are highly effective catalysts for esterification.[5][14][15] Their high acid site density and operational flexibility at moderate temperatures make them excellent candidates.[14][16] Macroporous resins are often preferred over gel-type resins as they provide superior accessibility to the catalytic sites.[17]

  • Functionalized Carbon Materials: Activated carbons, derived from renewable sources like lignin, can be functionalized with -SO₃H groups via sulfonation to create potent solid acid catalysts.[7][18] These materials are valued for their high surface area, thermal stability, and the ability to tailor their surface chemistry.

  • Metal Oxides: Solid superacids, such as sulfated zirconia (SO₄²⁻/ZrO₂), and other mixed metal oxides exhibit both Brønsted and Lewis acidity, which can synergistically catalyze the esterification reaction.[19][20][21][22] Lewis acid sites can activate the carbonyl group of levulinic acid, making it more susceptible to nucleophilic attack by the alcohol.[2]

Comparative Performance of Catalysts

The choice of catalyst significantly impacts reaction outcomes. The following table summarizes typical performance data for various catalyst types in the synthesis of alkyl levulinates.

Catalyst TypeExampleReaction Temp. (°C)Reaction Time (h)LA Conversion (%)Alkyl Levulinate Yield (%)Reference
Ion-Exchange Resin Dowex 50Wx21208-43.4 (Butyl Levulinate)[23]
Ion-Exchange Resin Purolite CT15180-1205-up to 63 (various)[24]
Zeolite H-ZSM-51800.593.493.4 (Ethyl Levulinate)[25]
Hierarchical Zeolite Alkaline-Treated Beta130249490 (Isothis compound)[12][13]
Functionalized Carbon Sulfonated Lignin-Carbon1105~8383.3 (Butyl Levulinate)[7]
Metal Salt Fe(NO₃)₃608>90>90 (Butyl Levulinate)[2]

Experimental Guide: Protocols and Methodologies

This section provides detailed, step-by-step protocols for catalyst preparation, the esterification reaction, and product analysis.

Visualization of Key Processes

To better understand the relationships between different stages of the process, the following diagrams are provided.

G cluster_reactants Reactants cluster_products Products Levulinic_Acid Levulinic Acid Reaction Esterification Levulinic_Acid->Reaction n_Propanol n-Propanol n_Propanol->Reaction Propyl_Levulinate This compound Water Water Catalyst Solid Acid Catalyst (e.g., Zeolite, Resin) Catalyst->Reaction Catalyzes Reaction->Propyl_Levulinate Reaction->Water

Caption: Reaction scheme for the synthesis of this compound.

G A Catalyst Preparation (e.g., Sulfonation) B Catalyst Characterization (XRD, FT-IR, TPD-NH₃) A->B Validate Properties C Esterification Reaction (LA + Propanol + Catalyst) B->C Use Validated Catalyst D Product Separation (Filtration) C->D Separate Solid/Liquid E Product Analysis (GC-MS, Titration) D->E Analyze Liquid Phase F Catalyst Regeneration (Washing, Drying) D->F Recover Solid Catalyst G Catalyst Reuse F->G G->C Recycle

Sources

High-Yield, One-Pot Synthesis of Propyl Levulinate from Furfural Using Bifunctional Heterogeneous Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract: Propyl levulinate is a promising green solvent and biofuel additive derivable from lignocellulosic biomass. This application note provides a detailed protocol and scientific rationale for the one-pot catalytic conversion of furfural, a key biomass-derived platform chemical, into this compound. By employing a bifunctional heterogeneous catalyst possessing both Lewis and Brønsted acid sites, this process integrates multiple reaction steps—catalytic transfer hydrogenation and subsequent alcoholysis—into a single, efficient operation. This guide is intended for researchers in green chemistry, catalysis, and renewable resource valorization, offering a comprehensive overview of the reaction mechanism, a step-by-step experimental protocol, analytical methods for product quantification, and a comparative analysis of catalytic systems.

Introduction: The Imperative for Green Chemical Synthesis

The transition from a fossil-fuel-based economy to one founded on renewable resources is a paramount challenge for modern chemistry. Lignocellulosic biomass is a plentiful and non-food-competitive feedstock for producing valuable chemicals and fuels. Furfural, readily obtained from the acid-catalyzed dehydration of C5 sugars (like xylose) found in hemicellulose, is a critical platform molecule.[1][2] Its conversion into higher-value products is a key objective in the development of integrated biorefineries.

This compound, an ester of levulinic acid, has garnered significant attention as a potential "green" solvent and a diesel/biodiesel blend component that can reduce soot formation.[3] Traditionally, its synthesis involves multi-step processes, often starting with the hydrogenation of furfural followed by the alcoholysis of the resulting furfuryl alcohol.[4] The one-pot, or tandem, approach streamlines this process, reducing energy consumption, minimizing waste, and simplifying purification, thereby enhancing process economics and sustainability.[5] This guide details a robust one-pot method using n-propanol, which uniquely serves as a hydrogen donor, a reactant, and the reaction solvent.

The Catalytic Cascade: Mechanism and Rationale

The one-pot conversion of furfural to this compound is a sophisticated cascade reaction that hinges on a bifunctional catalyst.[6] Such catalysts, typically solid acids like hierarchical zeolites or functionalized metal oxides, possess both Lewis and Brønsted acid sites, which are crucial for sequentially catalyzing the distinct steps of the reaction pathway.[5][6]

The process can be broken down into two primary stages:

  • Catalytic Transfer Hydrogenation (CTH) of Furfural: The first step is the reduction of furfural's aldehyde group to form furfuryl alcohol. In this system, n-propanol acts as the hydrogen donor in a Meerwein-Ponndorf-Verley (MPV)-type reaction, which is catalyzed by the Lewis acid sites on the catalyst (e.g., extra-framework Al species in zeolites or ZrO₂).[6][7] The propanol is oxidized to acetone in the process. This approach elegantly circumvents the need for high-pressure molecular hydrogen, enhancing operational safety.[4]

  • Acid-Catalyzed Alcoholysis of Furfuryl Alcohol: The furfuryl alcohol intermediate then undergoes a series of reactions catalyzed by the Brønsted acid sites (e.g., protons associated with framework Al in zeolites).[6] This stage involves the protonation of furfuryl alcohol, followed by a ring-opening reaction and subsequent esterification with another molecule of n-propanol to yield the final product, this compound.[8] An intermediate, 2-(propoxymethyl)furan, may also form via etherification, which can then further react to form the final ester.[9]

The efficiency of the overall process is therefore critically dependent on the balance and accessibility of these two types of acid sites within the catalyst structure.

Process Visualization: Reaction Pathway

The following diagram illustrates the key transformations in the one-pot synthesis of this compound from furfural.

G Furfural Furfural Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Step 1: Transfer Hydrogenation Catalyst: Lewis Acid Sites H-Donor: n-Propanol Propoxymethylfuran 2-(propoxymethyl)furan (Intermediate) Furfuryl_Alcohol->Propoxymethylfuran Etherification Propyl_Levulinate This compound (Product) Furfuryl_Alcohol->Propyl_Levulinate Step 2: Ring Opening & Alcoholysis Catalyst: Brønsted Acid Sites Reactant: n-Propanol Propoxymethylfuran->Propyl_Levulinate

Caption: Reaction pathway for the one-pot conversion of furfural.

Comparative Performance of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency of the synthesis. The table below summarizes performance data from various reported bifunctional catalytic systems.

Catalyst SystemAlcoholTemp (°C)Time (h)Furfural Conversion (%)Alkyl Levulinate Yield (%)Reference
Hierarchical Beta ZeoliteIsopropanol130249490 (Isothis compound)[6]
Au-H₄SiW₁₂O₄₀/ZrO₂Isopropanol1208~10080.2 (Isothis compound)[4]
Pt/ZrNbPO₄n-Butanol160610091 (Butyl Levulinate)[5]
Sulfonic acid-functionalized UiO-66Isopropanol14012>9995 (Isothis compound)[10]
Lu(OTf)₃n-Propanol1206~10078 (this compound)

Note: The table showcases results for different alkyl levulinates to provide a broad view of catalyst performance. The protocol below is specifically tailored for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from furfural in a one-pot reaction using a solid acid catalyst and n-propanol.

Materials:

  • Furfural (≥98%)

  • n-Propanol (Anhydrous, ≥99.5%)

  • Bifunctional Catalyst (e.g., Hierarchical Beta Zeolite, Amberlyst-70)

  • Internal Standard for GC analysis (e.g., Dodecane)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Gas Chromatograph with Mass Spectrometer (GC-MS) and Flame Ionization Detector (GC-FID)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Catalyst Preparation (Pre-treatment): Before use, the solid acid catalyst must be activated to remove adsorbed water and organic impurities.

  • Place the required amount of catalyst (e.g., hierarchical Beta zeolite) in a ceramic crucible.

  • Transfer the crucible to a muffle furnace.

  • Calcine the catalyst at 550 °C for 5 hours under a static air atmosphere.[6]

  • After calcination, cool the catalyst in a desiccator to room temperature and store it under anhydrous conditions until use.

Reaction Procedure:

  • To a glass liner for the autoclave reactor, add the activated catalyst (e.g., 50 mg).[6]

  • Add furfural (e.g., 0.34 mmol).[6]

  • Add n-propanol (e.g., 1.5 mL).[6] The alcohol acts as the solvent, hydrogen donor, and reactant.

  • Seal the glass liner inside the stainless-steel autoclave.

  • Purge the reactor with an inert gas (e.g., N₂ or Ar) three times to remove air.

  • Begin magnetic stirring and heat the reactor to the desired temperature (e.g., 130 °C).[6]

  • Maintain the reaction at this temperature for the specified duration (e.g., 24 hours).[6]

  • After the reaction is complete, cool the reactor to room temperature using a water or ice bath.

  • Carefully vent any residual pressure and open the reactor.

Product Isolation and Analysis:

  • Sample Preparation: Withdraw the reaction mixture from the liner. Separate the solid catalyst from the liquid product mixture by centrifugation followed by filtration through a syringe filter (0.22 µm).

  • Qualitative Analysis (GC-MS): Dilute an aliquot of the filtered liquid sample with n-propanol. Inject the diluted sample into the GC-MS to identify the products (this compound, furfuryl alcohol) and any unreacted furfural by comparing their mass spectra with a standard library (e.g., NIST).

  • Quantitative Analysis (GC-FID):

    • Prepare a stock solution of a known concentration of the internal standard (e.g., dodecane) in n-propanol.

    • Add a precise amount of the internal standard stock solution to a precisely weighed amount of the filtered liquid product mixture.

    • Inject this sample into the GC-FID.

    • Calculate the furfural conversion and this compound yield based on pre-established calibration curves for furfural and this compound against the internal standard.

    • Furfural Conversion (%) = [(Initial moles of furfural - Final moles of furfural) / Initial moles of furfural] × 100

    • This compound Yield (%) = (Moles of this compound produced / Initial moles of furfural) × 100

  • Structural Confirmation (NMR): For definitive structural verification, the this compound can be purified from the reaction mixture via column chromatography or distillation. Dissolve the purified product in CDCl₃ and acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the known structure of this compound.

References
  • Catalytic conversion of furfural to isothis compound through a...
  • Synthesis of of isothis compound from furfural: Insights on a cascade production perspective
  • Selective Synthesis of Levulinic Ester from Furfural C
  • Integrated catalytic process to directly convert furfural to levulin
  • One-pot conversion of furfural to alkyl levulinate over bifunctional Au-H4SiW12O40/ZrO2 without external H2 - Green Chemistry (RSC Publishing)
  • One-pot cascade conversion of furfural to isothis compound catalyzed by sulfonic acid-functionalized UiO-66 - ResearchG
  • One pot cascade conversion of furfural to alkyl levulinate over Lu(OTf)3 without external H2 - RSC Publishing
  • Synthesis of isothis compound from furfural: Insights on a cascade production perspective - ResearchG
  • One-pot synthesis of levulinate esters based on furfuryl alcohol.
  • One-pot conversion of biomass-derived xylose and furfural into levulinate esters via acid catalysis - Chemical Communic
  • Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purific
  • Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review - MDPI
  • Furfural and Levulinic Acid: Synthesis of Platform Molecules from Keggin Heteropolyacid-Catalyzed Biomass Conversion Reactions - MDPI
  • Mini-Review on the Synthesis of Furfural and Levulinic Acid
  • Analytical Methods - Japan Environment Agency

Sources

Application Note: A Validated GC-MS Method for the Quantitative Determination of Propyl Levulinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propyl levulinate, a promising biofuel additive and green solvent, requires accurate and reliable quantification for process optimization, quality control, and various research applications.[1][2] This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of this compound. The described protocol outlines sample preparation, instrument parameters, and data analysis, providing a robust framework for researchers, scientists, and drug development professionals. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis in both academic and industrial settings.

Introduction: The Significance of this compound Quantification

This compound is a biomass-derived ester with significant potential as a renewable fuel component and a versatile chemical intermediate.[1] Its properties, such as high lubricity and flash point stability, make it an attractive additive for biodiesel and diesel blends.[3] Accurate determination of this compound concentrations is crucial for monitoring its synthesis, assessing its purity, and studying its performance in various applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the identification and quantification of volatile and semi-volatile compounds.[4][5] This note provides a comprehensive guide to a validated GC-MS method tailored for this compound analysis.

Principles of GC-MS for Ester Quantification

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized and carried through the column by an inert gas. As compounds elute from the column, they enter the Mass Spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides both qualitative (identification) and quantitative (concentration) information. For robust quantification, an internal standard (IS) is often employed to correct for variations in sample injection and instrument response.

Experimental Workflow and Rationale

The following diagram illustrates the overall workflow for the quantification of this compound using the described GC-MS method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution with Solvent Sample->Dilution Accurate Weighing IS_Addition Internal Standard Spiking Dilution->IS_Addition Vortexing Vortexing & Transfer IS_Addition->Vortexing Injection GC Injection Vortexing->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM/Scan) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Sources

Application Note: 1H and 13C NMR Spectral Analysis of Propyl Levulinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propyl levulinate, the propyl ester of 4-oxopentanoic acid, is a valuable bio-derived chemical with applications as a green solvent and a flavoring agent in the food industry.[1][2][3] Accurate structural confirmation and purity assessment are critical for its use in research and commercial applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of small organic molecules.[4] This application note provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of this compound, including a comprehensive experimental protocol for sample preparation and data acquisition, and a thorough interpretation of the resulting spectra.

Introduction: The Chemical Identity of this compound

This compound (C₈H₁₄O₃, Molar Mass: 158.19 g/mol ) is an ester characterized by a propyl group attached to a levulinate backbone, which contains a ketone functional group.[5][6] Its utility in various fields necessitates stringent quality control, for which NMR spectroscopy is the premier analytical technique. By providing detailed information about the chemical environment of each hydrogen and carbon atom, NMR allows for unequivocal confirmation of the molecule's structure and the detection of any impurities.[4]

This guide is designed for researchers, scientists, and drug development professionals who utilize NMR for the characterization of organic compounds. We will explore the theoretical underpinnings of the NMR signals observed for this compound, provide a field-proven protocol for sample analysis, and present a detailed interpretation of the ¹H and ¹³C NMR spectra.

Principle of NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[4] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency energy causes a transition between these levels, and the specific frequency required for this transition is known as the chemical shift (δ).

The chemical shift is highly sensitive to the local electronic environment of the nucleus. Electronegative atoms or functional groups, for instance, will "deshield" a nearby nucleus, causing it to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups will "shield" a nucleus, leading to a lower chemical shift (upfield).

In ¹H NMR, two additional key pieces of information are obtained:

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling: The magnetic field of a proton can influence its neighbors on adjacent atoms, causing their signals to split into multiplets. The magnitude of this splitting is the coupling constant (J), which provides valuable information about the connectivity of atoms.

For ¹³C NMR, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shift of each signal provides insight into the type of carbon (e.g., carbonyl, aliphatic, etc.).

Experimental Protocol: From Sample to Spectrum

The quality of an NMR spectrum is profoundly dependent on proper sample preparation. This protocol outlines a robust procedure for preparing a this compound sample for high-resolution NMR analysis.

Materials and Equipment
  • This compound (≥95% purity)[6]

  • Deuterated chloroform (CDCl₃, 99.8% D)

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes with glass wool plugs

  • Volumetric glassware

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

Step-by-Step Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial. For ¹H NMR, this concentration is sufficient for rapid data acquisition.[7] For ¹³C NMR, a more concentrated sample (50-100 mg) may be beneficial to reduce acquisition time, though this can increase viscosity and potentially broaden lines in the corresponding ¹H spectrum.[7]

  • Solvent Selection & Addition: Chloroform-d (CDCl₃) is an excellent solvent for this compound, offering good solubility and a convenient residual solvent signal for referencing (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[8] Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the analyte. This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube, which is crucial for proper shimming and spectral quality.[8][9]

  • Homogenization: Securely cap the vial and gently vortex or swirl it until the this compound is completely dissolved, creating a homogeneous solution.

  • Filtration and Transfer: To ensure the removal of any particulate matter that could degrade spectral resolution by distorting magnetic field homogeneity, filter the solution directly into the NMR tube. This is achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool.

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly near the top with a permanent marker.[9]

NMR Data Acquisition Workflow

The following diagram outlines the general workflow for acquiring NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh this compound (10-20 mg for 1H, 50-100 mg for 13C) B Dissolve in CDCl3 (0.6-0.7 mL) A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock on Deuterium Signal (CDCl3) D->E F Shim Magnetic Field E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Reference Spectra (TMS or Residual Solvent) K->L M Integrate (1H) & Pick Peaks L->M

NMR analysis workflow from sample preparation to final spectrum.

Structure and Spectral Assignments

To facilitate a clear discussion of the NMR spectra, the atoms in this compound are numbered as shown in the structure below.

Structure of this compound with atom numbering for NMR assignment.
¹H NMR Spectrum Analysis (300 MHz, CDCl₃)

The ¹H NMR spectrum of this compound displays six distinct signals, each corresponding to a unique set of protons in the molecule. The experimental data are consistent with values reported in the literature.

Signal Assignment (Position)Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Integration
H-80.94triplet (t)7.53H
H-71.65multiplet (m)-2H
H-52.20singlet (s)-3H
H-32.58triplet (t)6.62H
H-22.76triplet (t)6.62H
H-64.04triplet (t)6.62H
  • δ 0.94 (t, 3H, J = 7.5 Hz): This upfield triplet corresponds to the three protons of the terminal methyl group (H-8) of the propyl chain. It is split into a triplet by the two adjacent methylene protons (H-7).

  • δ 1.65 (m, 2H): This multiplet represents the two protons of the central methylene group (H-7) of the propyl chain. It appears as a complex multiplet due to coupling with both the H-8 methyl protons and the H-6 methylene protons.

  • δ 2.20 (s, 3H): The sharp singlet integrates to three protons and is assigned to the methyl group (H-5) adjacent to the ketone carbonyl. The absence of splitting indicates no neighboring protons.

  • δ 2.58 (t, 2H, J = 6.6 Hz): This triplet is assigned to the methylene protons (H-3) adjacent to the ester carbonyl group. It is split by the neighboring H-2 methylene protons.

  • δ 2.76 (t, 2H, J = 6.6 Hz): Assigned to the methylene protons (H-2), this signal appears as a triplet due to coupling with the H-3 protons. It is slightly further downfield than H-3 due to its proximity to the ketone.

  • δ 4.04 (t, 2H, J = 6.6 Hz): This most downfield aliphatic signal is a triplet corresponding to the methylene protons (H-6) directly attached to the ester oxygen. The strong deshielding effect of the oxygen atom explains its chemical shift. It is split into a triplet by the adjacent H-7 protons.

¹³C NMR Spectrum Analysis (CDCl₃)

The proton-decoupled ¹³C NMR spectrum of this compound shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. The assignments are based on general chemical shift principles and data available in spectral databases.

Signal Assignment (Position)Chemical Shift (δ) [ppm] (Predicted/Typical)
C-8~10.4
C-7~22.0
C-3~27.9
C-5~29.9
C-2~37.9
C-6~66.3
C-2 (Ester C=O)~172.8
C-4 (Ketone C=O)~206.5
  • δ ~10.4 (C-8): The most upfield signal corresponds to the terminal methyl carbon of the propyl group.

  • δ ~22.0 (C-7): This signal is assigned to the central methylene carbon of the propyl chain.

  • δ ~27.9 (C-3): Assigned to the methylene carbon adjacent to the ester carbonyl.

  • δ ~29.9 (C-5): This signal corresponds to the methyl carbon adjacent to the ketone group.

  • δ ~37.9 (C-2): Assigned to the methylene carbon between the two carbonyl groups.

  • δ ~66.3 (C-6): This downfield aliphatic signal is from the methylene carbon directly bonded to the ester oxygen.

  • δ ~172.8 (C-2, Ester C=O): This signal in the far downfield region is characteristic of an ester carbonyl carbon.

  • δ ~206.5 (C-4, Ketone C=O): The most downfield signal is assigned to the ketone carbonyl carbon, which typically resonates at a lower field than an ester carbonyl.

Conclusion

The ¹H and ¹³C NMR spectra provide a complete and unambiguous structural confirmation of this compound. The chemical shifts, coupling patterns, and integration values in the ¹H spectrum, along with the distinct chemical shifts in the ¹³C spectrum, are all in excellent agreement with the proposed structure. The protocols and data presented herein serve as a reliable reference for scientists and researchers engaged in the synthesis, quality control, and application of this compound.

References

  • The Royal Society of Chemistry. (2016). Supporting Information - Fast catalytic conversion of recalcitrant cellulose into alkyl levulinates and levulinic acid in presence of soluble and recoverable sulfonated hyperbranched poly(arylene oxindole)s.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University of Leicester. (n.d.). NMR Sample Preparation.
  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • JEOL. (n.d.). NMR Sample Preparation.
  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • MDPI. (2022). Propylsulfonic Acid-Functionalized Mesostructured Natural Rubber/Silica Nanocomposites as Promising Hydrophobic Solid Catalysts for Alkyl Levulinate Synthesis.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162).
  • Cambridge Bioscience. (n.d.). This compound - TargetMol Chemicals Inc.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000720).
  • LangFang Hawk T&D. (n.d.). This compound.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0040433).
  • PubChem. (n.d.). Ethyl levulinate propyleneglycol ketal. National Center for Biotechnology Information.
  • YouTube. (2020, August 31). How To Label NMR Spectra.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000720).
  • MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants.
  • ResearchGate. (n.d.). Chemical Shifts and Coupling Constants for C18H28N3O3PS2.
  • ResearchGate. (n.d.). Chemical Shifts and Coupling Constants for C25H22Cl2NPPt.

Sources

Application Note: Functional Group Analysis of Propyl Levulinate using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propyl levulinate, a versatile bio-derived chemical, is gaining significant attention as a green solvent and a key intermediate in the synthesis of various value-added products.[1][2] Its molecular structure, containing both a ketone and an ester functional group, imparts unique chemical properties that are crucial for its applications.[3][4] Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the qualitative analysis of organic compounds by identifying their constituent functional groups.[5][6] This application note provides a detailed guide for the functional group analysis of this compound using FTIR spectroscopy, including theoretical background, a step-by-step experimental protocol, and data interpretation.

Introduction to this compound and FTIR Analysis

This compound (propyl 4-oxopentanoate) is an ester of levulinic acid, which is a platform chemical derived from the acid-catalyzed hydrolysis of cellulose. Its applications span various industries, including flavors and fragrances, coatings, and as a sustainable fuel additive.[1] The presence and integrity of the ketone and ester moieties are critical to its performance in these roles.

FTIR spectroscopy is an ideal technique for the routine quality control and structural verification of this compound. The principle of FTIR spectroscopy lies in the absorption of infrared radiation by a molecule at specific frequencies that correspond to the vibrational energies of its chemical bonds.[5] By analyzing the resulting spectrum, a molecular "fingerprint" is obtained, which allows for the unambiguous identification of functional groups.[6]

Theoretical Background: Vibrational Frequencies of this compound

The FTIR spectrum of this compound is characterized by the vibrational modes of its two primary functional groups: a ketone and an ester.

  • Carbonyl (C=O) Stretching Vibrations: The carbonyl group is an excellent chromophore in the infrared region due to its large change in dipole moment during vibration, resulting in a strong and sharp absorption band.[7] In this compound, two distinct C=O stretching bands are expected:

    • The ester carbonyl (R-C(=O)-OR') typically absorbs at a higher frequency than the ketone carbonyl. Saturated aliphatic esters show a strong C=O stretching band in the range of 1750-1735 cm⁻¹ .[8][9] This is due to the inductive effect of the oxygen atom in the C-O bond, which strengthens the C=O bond.

    • The ketone carbonyl (R-C(=O)-R') in a saturated aliphatic environment typically absorbs in the range of 1720-1710 cm⁻¹ .[9][10]

  • C-O Stretching Vibrations: Esters also exhibit characteristic C-O stretching vibrations. Two distinct C-O stretching bands are expected in the fingerprint region, typically between 1300-1000 cm⁻¹ .[8][11] These bands arise from the asymmetric and symmetric stretching of the C-O-C linkage of the ester group.

  • C-H Stretching and Bending Vibrations: The aliphatic propyl and levulinate backbone of the molecule will give rise to C-H stretching vibrations just below 3000 cm⁻¹ (typically in the 2950-2850 cm⁻¹ region). C-H bending vibrations for methyl (CH₃) and methylene (CH₂) groups will appear in the 1470-1350 cm⁻¹ region.[10]

Experimental Protocol: FTIR Analysis of this compound

This protocol outlines the procedure for acquiring an FTIR spectrum of neat this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.[12][13]

Materials and Instrumentation
  • Sample: this compound (purity ≥98%)

  • Instrumentation: FTIR spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Consumables: Isopropanol or ethanol for cleaning, laboratory wipes.

Experimental Workflow Diagram

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Preparation cluster_analysis Sample Analysis cluster_post Post-Analysis prep_atr Clean ATR Crystal (Isopropanol/Ethanol) collect_bg Collect Background Spectrum (Clean, empty ATR crystal) prep_atr->collect_bg apply_sample Apply a Drop of This compound to Crystal collect_bg->apply_sample acquire_spectrum Acquire Sample Spectrum (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ res., 16 scans) apply_sample->acquire_spectrum process_data Data Processing (Baseline Correction, Peak Picking) acquire_spectrum->process_data interpret_spectrum Spectral Interpretation (Functional Group Assignment) process_data->interpret_spectrum clean_up Clean ATR Crystal interpret_spectrum->clean_up

Caption: Workflow for FTIR analysis of this compound.

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

    • Clean the ATR crystal surface thoroughly with a soft laboratory wipe soaked in isopropanol or ethanol and allow it to dry completely. This is crucial to remove any residues from previous analyses.[13]

  • Background Collection:

    • With the clean, dry ATR crystal in the beam path, collect a background spectrum. This spectrum will contain the spectral information of the ambient atmosphere (water vapor and carbon dioxide) and the instrument itself, which will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[14]

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typical acquisition parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (signal-to-noise ratio can be improved by increasing the number of scans)

  • Data Processing and Analysis:

    • The acquired spectrum should be baseline corrected to account for any sloping baseline.

    • Use the spectrometer software to identify and label the wavenumbers of the major absorption peaks.

    • Compare the observed peak positions with the expected frequencies for the functional groups in this compound.

  • Clean-up:

    • After the analysis, thoroughly clean the ATR crystal with isopropanol or ethanol to remove all traces of the sample.

Data Interpretation and Expected Spectral Features

The FTIR spectrum of this compound is expected to show a combination of characteristic peaks that confirm its molecular structure. The key absorption bands are summarized in the table below.

Expected Frequency Range (cm⁻¹) Vibrational Mode Functional Group Intensity
2960-2850C-H StretchAliphatic (CH₂, CH₃)Medium-Strong
1745-1735C=O StretchEsterStrong, Sharp
1720-1710C=O StretchKetoneStrong, Sharp
1470-1430C-H Bend (Scissoring)Methylene (CH₂)Medium
1380-1365C-H Bend (Umbrella)Methyl (CH₃)Medium
1250-1150C-O Stretch (Asymmetric)Ester (C-O-C)Strong
1100-1000C-O Stretch (Symmetric)Ester (C-O-C)Strong

The most prominent features in the spectrum will be the two strong carbonyl peaks in the 1700-1750 cm⁻¹ region.[7][11][15] The presence of two distinct peaks is a strong indicator of the two different carbonyl environments (ester and ketone). The strong absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the C-O stretching of the ester group further confirm the identity of the molecule.

Conclusion

FTIR spectroscopy is a powerful and efficient tool for the functional group analysis of this compound. By following the protocol outlined in this application note, researchers, scientists, and drug development professionals can rapidly verify the chemical identity and purity of this compound samples. The characteristic absorption bands for the ester and ketone carbonyl groups, along with the C-O stretching and aliphatic C-H vibrations, provide a unique spectral fingerprint for this important bio-derived chemical.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Numerade. (n.d.). Ketones and esters have very similar spectra because both have C=O bands in their spectra. What....
  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction.
  • MDPI. (2022, February 11). Propylsulfonic Acid-Functionalized Mesostructured Natural Rubber/Silica Nanocomposites as Promising Hydrophobic Solid Catalysts for Alkyl Levulinate Synthesis.
  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?.
  • University of California, Berkeley. (n.d.). Sample preparation for FT-IR.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • PubChem. (n.d.). This compound.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • YouTube. (2013, January 10). FTIR Spectroscopy - Liquid IR Spectroscopy.
  • Cambridge Bioscience. (n.d.). This compound - TargetMol Chemicals Inc.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Scent.vn. (n.d.). This compound (CAS 645-67-0): Odor profile, Properties, & IFRA compliance.
  • ResearchGate. (n.d.). FTIR spectra (500–4000 cm⁻¹ range) of levulinic acid.
  • Patsnap Eureka. (2025, September 22). How to Identify Functional Groups in FTIR Spectra.
  • World Journal of Biology Pharmacy and Health Sciences. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy.

Sources

Application Notes and Protocols for Propyl Levulinate as a Biofuel Additive

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Propyl Levulinate in the Biofuel Landscape

This compound, an ester derived from the versatile platform chemical levulinic acid, is emerging as a promising biofuel additive.[1][2] Levulinic acid itself can be renewably produced from lignocellulosic biomass, positioning this compound as a second-generation biofuel component with the potential to reduce greenhouse gas emissions and enhance energy security.[3][4] Alkyl levulinates, including this compound, are recognized for their potential to improve fuel properties and reduce harmful emissions.[5] This document serves as a comprehensive technical guide for researchers, scientists, and fuel development professionals on the application of this compound as a biofuel additive. It provides an in-depth analysis of its properties, blending protocols with conventional fuels, and detailed methodologies for performance evaluation.

The core advantage of levulinate esters lies in their oxygen content, which can lead to more complete combustion and a reduction in particulate matter (smoke) and carbon monoxide emissions.[6][7] However, the introduction of oxygen also impacts key fuel parameters such as energy density, cetane/octane number, and cold-flow properties. Understanding and mitigating these effects is crucial for the successful commercialization of this compound as a fuel additive. These notes will guide the user through a systematic evaluation of this compound, drawing parallels from studies on similar esters like ethyl and butyl levulinate where direct data on the propyl variant is limited.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is the foundation for its application as a fuel additive. These properties dictate its behavior in blends with gasoline and diesel, its compatibility with engine components, and its overall performance.

PropertyValueUnitSource
Chemical FormulaC8H14O3-[1]
Molecular Weight158.20 g/mol [1]
Boiling Point218-224°C[1]
Flash Point80-88°C[1]
Density0.9-1.0g/ml[1]

Note: Some properties are ranges as reported in the literature and may vary depending on the purity of the sample.

Synthesis of this compound from Biomass

The sustainable production of this compound is a key aspect of its viability as a biofuel additive. The general pathway involves the conversion of biomass to levulinic acid, which is then esterified with propanol to yield this compound.

G Biomass Lignocellulosic Biomass Hexoses Hexose Sugars (e.g., Glucose) Biomass->Hexoses Acid Hydrolysis LA Levulinic Acid Hexoses->LA Acid-Catalyzed Dehydration PL This compound LA->PL Esterification Propanol Propanol Propanol->PL

Caption: Simplified pathway for the synthesis of this compound from lignocellulosic biomass.

Application in Diesel Fuel

The addition of this compound to diesel fuel has the potential to modify its combustion and emission characteristics. The primary considerations for diesel applications are the cetane number, cold-flow properties, and material compatibility. While specific engine data for this compound is scarce, studies on ethyl and butyl levulinate provide valuable insights.[6][8]

Expected Effects on Diesel Fuel Properties:
  • Cetane Number: Levulinate esters generally have a very low cetane number, which can lead to increased ignition delay and combustion noise.[8] It is highly probable that the use of a cetane improver, such as 2-ethylhexyl nitrate (EHN), will be necessary when blending this compound with diesel fuel.[6]

  • Emissions: The oxygen content of this compound is expected to lead to a reduction in particulate matter (smoke) emissions.[6] However, an increase in nitrogen oxide (NOx) emissions has been observed with some levulinate ester blends, which may be attributed to higher local combustion temperatures.[6][7]

  • Cold-Flow Properties: The impact on cold-flow properties, such as the cloud point (CP) and cold filter plugging point (CFPP), is a critical consideration. Shorter-chain levulinates like ethyl levulinate have shown poor solubility in diesel at low temperatures.[6] Longer-chain levulinates, such as butyl levulinate, exhibit better miscibility.[9] this compound's performance is expected to be intermediate, and thorough testing is required.

  • Lubricity: Levulinate esters have been shown to significantly improve the lubricity of diesel fuel, which is beneficial for protecting fuel injection systems.[6]

Protocol for Blending and Evaluating this compound in Diesel Fuel

This protocol outlines the steps for preparing and evaluating diesel blends containing this compound.

Objective: To determine the effect of this compound on the key properties of diesel fuel according to ASTM D975 standards.

Materials:

  • This compound (≥95% purity)

  • Base diesel fuel (meeting ASTM D975 specifications)

  • Cetane improver (e.g., 2-ethylhexyl nitrate)

  • Laboratory glassware (volumetric flasks, graduated cylinders)

  • Analytical equipment for fuel property testing (as per ASTM methods)

Procedure:

  • Blend Preparation:

    • Prepare blends of this compound in diesel fuel at various volume percentages (e.g., 5%, 10%, 15%, 20% v/v). These blends can be denoted as PL5, PL10, PL15, and PL20.

    • For each blend, accurately measure the required volumes of this compound and base diesel using volumetric flasks.

    • If a cetane improver is used, add it to the this compound before blending with diesel, as this can aid in miscibility.

    • Thoroughly mix the components by gentle agitation.

    • Store the blends in sealed, labeled containers away from direct sunlight.

  • Physicochemical Property Testing:

    • Conduct the following tests on the base diesel and each blend, adhering to the specified ASTM methods.[10][11]

PropertyASTM MethodPurpose
DensityD1298 or D4052To assess the impact on fuel mass per unit volume.
Kinematic ViscosityD445To evaluate the effect on fuel flow characteristics.
Flash PointD93To determine the safe handling and storage temperature.
Cetane NumberD613 or D6890To measure the ignition quality of the fuel.
Cloud PointD2500To determine the temperature at which wax crystals begin to form.
Cold Filter Plugging PointD6371To predict low-temperature operability.
Lubricity (HFRR)D6079To assess the fuel's ability to prevent wear on engine components.
Oxidation StabilityEN 15751To evaluate the fuel's resistance to degradation during storage.[8]
  • Engine Performance and Emissions Testing:

    • Utilize a single-cylinder or multi-cylinder diesel engine mounted on a dynamometer.

    • Measure key performance parameters such as brake-specific fuel consumption (BSFC), brake thermal efficiency (BTE), and engine power and torque.

    • Use an exhaust gas analyzer to measure emissions of NOx, CO, unburned hydrocarbons (HC), and particulate matter (PM).

    • Compare the results for each blend against the baseline performance with pure diesel fuel.

G cluster_prep Blend Preparation cluster_physchem Physicochemical Testing cluster_engine Engine & Emissions Testing PL This compound Blends PL5, PL10, PL15, PL20 PL->Blends Diesel Base Diesel Diesel->Blends ASTM ASTM D975 Property Tests Blends->ASTM Engine Dynamometer Engine Test ASTM->Engine Emissions Exhaust Gas Analysis Engine->Emissions

Caption: Experimental workflow for evaluating this compound in diesel fuel.

Application in Gasoline Fuel

As a gasoline additive, this compound's primary role would be as an oxygenate and octane booster. Its impact on volatility and water tolerance are key parameters to evaluate.

Expected Effects on Gasoline Properties:
  • Octane Number: Levulinate esters have been shown to increase the Research Octane Number (RON) and Motor Octane Number (MON) of gasoline, which helps to prevent engine knocking.[12][13]

  • Volatility: The addition of levulinate esters can affect the distillation curve and Reid Vapor Pressure (RVP) of gasoline.[12][14] This is a critical parameter for ensuring proper engine operation and controlling evaporative emissions.

  • Water Tolerance: Oxygenates can increase the affinity of gasoline for water. The water solubility of this compound will influence the potential for phase separation if water is present in the fuel system.[12]

  • Material Compatibility: The ester functional group in this compound may affect certain elastomers and plastics used in fuel systems. Compatibility testing is therefore essential.

Protocol for Blending and Evaluating this compound in Gasoline Fuel

This protocol provides a framework for assessing the suitability of this compound as a gasoline additive.

Objective: To evaluate the effect of this compound on key gasoline properties as defined by ASTM D4814.

Materials:

  • This compound (≥95% purity)

  • Base gasoline (e.g., BOB - Blendstock for Oxygenate Blending)

  • Laboratory glassware (volumetric flasks, graduated cylinders)

  • Analytical equipment for gasoline property testing (as per ASTM methods)

Procedure:

  • Blend Preparation:

    • Prepare blends of this compound in gasoline at various volume percentages (e.g., 5%, 10%, 15% v/v).

    • Ensure accurate volumetric measurements and thorough mixing.

    • Store blends in appropriate sealed and labeled containers.

  • Physicochemical Property Testing:

    • Perform the following tests on the base gasoline and each blend in accordance with the specified ASTM methods.[12][13]

PropertyASTM MethodPurpose
Research Octane Number (RON)D2699To measure anti-knock performance under low-speed, mild conditions.
Motor Octane Number (MON)D2700To measure anti-knock performance under more severe, high-speed conditions.
DistillationD86To determine the volatility characteristics of the fuel.
Reid Vapor Pressure (RVP)D5191To measure the volatility of the fuel at 37.8°C (100°F).
Water ToleranceD6422To assess the fuel's ability to hold water in solution at different temperatures.
Material CompatibilitySAE J1748To evaluate the effect of the fuel blend on various elastomers and metals.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating systems. By adhering to standardized ASTM and other recognized test methods, the data generated will be reliable, reproducible, and comparable to existing data on conventional and alternative fuels.[10][15][16] The inclusion of a baseline fuel (unblended diesel or gasoline) in all testing provides a crucial control for evaluating the precise impact of this compound.

Conclusion and Future Outlook

This compound holds significant promise as a renewable biofuel additive. Its derivation from biomass, coupled with its potential to improve certain fuel properties and reduce emissions, makes it a compelling candidate for further research and development. While the existing literature on similar levulinate esters provides a strong foundation, dedicated studies on this compound are essential to fully characterize its performance in both diesel and gasoline applications. The protocols provided in this guide offer a robust framework for conducting such evaluations, ensuring that the data generated is both accurate and relevant to the challenges of developing next-generation transportation fuels.

References

  • Conversion of Biomass-Derived Molecules into Alkyl Levulinates Using Heterogeneous Catalysts - MDPI. (2023-11-01).
  • This compound | BioFuran Materials.
  • Physicochemical characterization of levulinate esters with different alkyl chain lengths blended with fuel - ResearchGate.
  • Properties and Performance of Levulinate Esters as Diesel Blend Components. (2011-10-05).
  • Biodiesel Certification - ASTM.
  • D8274 Standard Test Method for Determination of Biodiesel (Fatty Acid Methyl Esters) Content in Diesel Fuel Oil by Portable Rapid Mid-Infrared Analyzer - ASTM. (2024-11-25).
  • (535h) Synthesis, Characterization, and Performance of Alkyl Levulinate-Diesel Blends.
  • Performance investigations of a diesel engine using ethyl levulinate-diesel blends.
  • Chemical and Performance Properties of Levulinate Esters as Fuel Blend Components. (2015-01-10).
  • Renewable Oxygenate Blending Effects on Gasoline Properties.
  • ASTM D 6751 : 2023 Standard Specification for Biodiesel Fuel Blend St - Intertek Inform. (2023-03-22).
  • ASTM Biodiesel Specifications - Alternative Fuels Data Center - Department of Energy.
  • Effect of different synthesized catalysts on n-propyl levulinate yield. - ResearchGate.
  • Biodiesel Standards - EPA Background and Objectives.
  • Performance investigations of a diesel engine using ethyl levulinate-diesel blends. (2025-08-10).
  • Synthesis and Applications of Alkyl Levulinates | ACS Sustainable Chemistry & Engineering.
  • Properties and Performance of Levulinate Esters as Diesel Blend Components - American Chemical Society. (2011-10-05).
  • Renewable Oxygenate Blending Effects on Gasoline Properties - ACS Figshare. (2015-12-16).
  • Levulinic Acid from Biomass: Synthesis and Applications | Request PDF - ResearchGate.
  • Renewable Oxygenate Blending Effects on Gasoline Properties | Request PDF. (2025-08-05).
  • Potential alkyl levulinates applications. | Download Scientific Diagram - ResearchGate.
  • Synthesis of alkyl levulinates from various biomass reactants. - ResearchGate.

Sources

Application Notes and Protocols: Propyl Levulinate as a Green Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Solvents

The principles of green chemistry call for the reduction or elimination of hazardous substances in the design, manufacture, and application of chemical products. Solvents are a primary target for improvement, as they constitute the bulk of material used in many chemical processes and contribute significantly to waste and environmental impact.[1] In recent years, biomass-derived solvents have emerged as promising alternatives to conventional petroleum-based solvents, offering benefits such as renewability, biodegradability, and often lower toxicity.[2][3] Among these, propyl levulinate, an ester of the versatile platform chemical levulinic acid, is gaining attention as a high-performance, sustainable solvent for organic synthesis.[4][5]

Levulinic acid itself is readily produced from the acid-catalyzed hydrolysis of C6 carbohydrates like cellulose, a major component of lignocellulosic biomass.[6][7] The subsequent esterification of levulinic acid with propanol yields this compound, a process that can be achieved with high efficiency using various catalysts.[8][9][10] This direct lineage from renewable feedstocks firmly establishes this compound's credentials as a bio-derived solvent.[11][12][13] This guide provides an in-depth look at the properties of this compound and its practical application in key organic transformations, complete with detailed protocols for researchers and drug development professionals.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of a solvent is paramount to its successful implementation in a reaction. This compound is a clear, colorless liquid with a faint, sweet, caramel-like odor.[14][15] Its key properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name Propyl 4-oxopentanoate[14]
CAS Number 645-67-0[14][16]
Molecular Formula C₈H₁₄O₃[4][14]
Molecular Weight 158.19 g/mol [14][17]
Boiling Point 220-221 °C @ 760 mmHg[14]
Density ~0.99 g/mL @ 20 °C[14][16][18]
Flash Point ~88 °C[16][18]
Solubility in Water Practically insoluble[14][17]
Solubility in Organic Solvents Soluble in ethanol, methanol, chloroform[15][17]

The high boiling point of this compound makes it particularly suitable for reactions requiring elevated temperatures, while its insolubility in water simplifies aqueous work-up procedures. Its ester and ketone functionalities impart a moderate polarity, allowing it to dissolve a wide range of organic substrates and catalysts.

Application I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, particularly for the formation of carbon-carbon bonds in pharmaceutical and materials science.[19] The high thermal stability of this compound makes it an excellent medium for these often heat-intensive reactions, ensuring catalyst stability and promoting efficient turnover.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds by coupling an organoboron species with an organic halide or triflate.[20][21] The reaction mechanism involves a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[22][23]

Causality Behind Using this compound:

  • Thermal Stability: The high boiling point allows for a wide operational temperature range, which can be critical for activating less reactive substrates like aryl chlorides.

  • Catalyst Compatibility: this compound's polarity is suitable for dissolving the palladium catalyst, ligands, and organic substrates, while its coordinating ability is weak enough not to overly inhibit the catalyst.

  • Product Isolation: In many cases, the biaryl product, being less polar than the solvent, may precipitate upon cooling, simplifying isolation. Alternatively, the high boiling point of the solvent allows for easy removal of more volatile impurities.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetal_intermediate [R¹-Pd(II)L₂-R²] pd_complex->transmetal_intermediate Transmetalation transmetal_intermediate->pd0 Reductive Elimination product R¹-R² transmetal_intermediate->product rx R¹-X (Aryl Halide) rx->pd_complex boronic R²-B(OR)₂ (Boronic Acid/Ester) boronic->transmetal_intermediate base Base (e.g., K₂CO₃) base->transmetal_intermediate center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a representative Suzuki-Miyaura coupling reaction. It is designed to be self-validating through the expected formation of the biaryl product, which can be easily characterized.

Materials:

  • 4-Iodoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • This compound (anhydrous)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-iodoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl halide. The base is essential for activating the boronic acid to facilitate transmetalation.[21]

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition & Degassing: Add 5 mL of anhydrous this compound. Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

    • Rationale: Degassing is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.

  • Reaction: Place the flask under a positive pressure of inert gas, introduce a reflux condenser, and heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with 15 mL of toluene. c. Wash the organic layer sequentially with 10 mL of saturated NaHCO₃ solution and 10 mL of brine.

    • Rationale: The aqueous wash removes the inorganic base and boronic acid residues. This compound, being water-insoluble, will remain in the organic phase. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the toluene.

  • Purification: The crude product will be a mixture of the desired biaryl and this compound. Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 4-methoxybiphenyl.

    • Rationale: Due to the high boiling point of this compound, distillation is often impractical for product isolation. Chromatography is the preferred method.

The Heck-Mizoroki Reaction

The Heck reaction couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene, typically with high trans selectivity.[24][25] It is a powerful tool for constructing complex molecular scaffolds.

Causality Behind Using this compound:

  • High Temperature: The Heck reaction often requires temperatures above 100 °C, which is well within the capabilities of this compound.[26]

  • Base Solubility: Common inorganic bases (e.g., carbonates, acetates) and organic bases (e.g., triethylamine) used in the Heck reaction have sufficient solubility in this compound to be effective.

  • Reduced Volatility: Compared to common Heck solvents like DMF or NMP, this compound has lower volatility and is derived from renewable resources, improving the overall greenness of the process.

This protocol provides a step-by-step guide for a model Heck reaction. The success of the reaction is validated by the formation of the C-C coupled product.

Materials:

  • Iodobenzene

  • n-Butyl acrylate

  • Triethylamine (Et₃N)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • This compound (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Catalyst Preparation (in situ): In a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%). Add 2 mL of anhydrous this compound and stir at room temperature for 10 minutes.

    • Rationale: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the catalyst.

  • Reagent Addition: To the catalyst mixture, add iodobenzene (1.0 mmol, 1.0 equiv), n-butyl acrylate (1.5 mmol, 1.5 equiv), and triethylamine (1.2 mmol, 1.2 equiv) via syringe.

    • Rationale: An excess of the alkene is used to favor the desired coupling over side reactions. The base is required to neutralize the HX generated during the catalytic cycle.[27]

  • Reaction: Seal the vessel and heat the mixture to 120 °C for 12-16 hours. Monitor the reaction by GC-MS.

  • Work-up & Isolation: a. Cool the reaction to room temperature. A precipitate of triethylammonium iodide may form. b. Dilute the mixture with 20 mL of diethyl ether and filter to remove the salt. c. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).

    • Rationale: The acid wash removes the excess triethylamine, while the bicarbonate wash removes any acidic impurities. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (hexane/ethyl acetate) to yield pure n-butyl (E)-cinnamate.

Workflow A 1. Reaction Setup (Flask, Reagents, Catalyst, Stir Bar) B 2. Add this compound A->B C 3. Degas System (N₂ or Ar Purge) B->C D 4. Heat to Reaction Temp (e.g., 110-120 °C) C->D E 5. Reaction Monitoring (TLC, GC-MS) D->E F 6. Cool to Room Temp E->F G 7. Aqueous Work-up (Dilute with co-solvent, wash with aq. solutions) F->G H 8. Dry & Concentrate (Remove volatile co-solvent) G->H I 9. Purify Product (Column Chromatography) H->I

Caption: General workflow for reactions using high-boiling point solvents.

Application II: Acid-Catalyzed Esterification

This compound is itself synthesized via esterification. This reaction serves as an excellent example of a process where the product's properties (as a potential solvent) are directly relevant. The protocol below details the synthesis of this compound, a foundational process for its use.[8]

Causality Behind the Method:

  • Equilibrium Shift: Esterification is a reversible reaction. Using an excess of one reactant (propanol) or removing the water by-product drives the equilibrium towards the desired ester product (Le Châtelier's principle).

  • Catalyst Choice: A strong acid catalyst like sulfuric acid or a solid acid like Amberlyst-15 protonates the carbonyl oxygen of levulinic acid, making it more electrophilic and susceptible to nucleophilic attack by propanol.[9]

  • Temperature: Moderate heating increases the reaction rate without causing significant decomposition of the reactants or products.

Esterification reactants Levulinic Acid + n-Propanol product This compound + Water reactants->product H₂SO₄ (cat.) Heat

Caption: Acid-catalyzed synthesis of this compound from levulinic acid.

Materials:

  • Levulinic acid

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus (optional, but recommended for high yield)

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add levulinic acid (0.1 mol, 1.0 equiv) and n-propanol (0.3 mol, 3.0 equiv).

    • Rationale: Using a 3-fold excess of propanol helps to shift the reaction equilibrium towards the product side.

  • Catalyst Addition: Slowly and carefully add concentrated H₂SO₄ (0.5 mL) to the stirring mixture.

  • Reaction: Attach a reflux condenser (or a Dean-Stark apparatus filled with n-propanol) and heat the mixture to reflux (~100 °C) for 4-6 hours.

    • Rationale: Refluxing at the boiling point of the alcohol ensures a steady reaction temperature. If using a Dean-Stark trap, water will be azeotropically removed, further driving the reaction to completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and dilute with 50 mL of diethyl ether. c. Carefully wash the organic layer with saturated NaHCO₃ solution until effervescence ceases. This neutralizes the sulfuric acid catalyst and any unreacted levulinic acid. d. Wash the organic layer with 20 mL of brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and remove the diethyl ether and excess propanol by rotary evaporation.

  • Purification: The resulting crude this compound can be purified by vacuum distillation to obtain a clear, colorless liquid.

Conclusion and Future Outlook

This compound stands out as a highly promising, biomass-derived green solvent. Its favorable physicochemical properties, including a high boiling point, moderate polarity, and low water solubility, make it a versatile medium for a range of important organic reactions, particularly palladium-catalyzed cross-couplings. The protocols provided herein demonstrate its practical utility and offer a framework for its adoption in research and development. As the chemical industry continues its shift towards more sustainable practices, solvents like this compound, which are born from renewable resources and exhibit benign environmental profiles, will undoubtedly play an increasingly critical role in the future of organic synthesis.[12][28]

References

  • Exploration of New Biomass‐Derived Solvents: Application to Carboxylation Reactions. ChemSusChem.
  • This compound | C8H14O3. PubChem.
  • Bio-Based Solvents for Organic Synthesis. CORE.
  • Biomass-derived solvents as effective media for cross-coupling reactions and C–H functionalization processes. Green Chemistry (RSC Publishing).
  • This compound, 645-67-0. The Good Scents Company.
  • This compound - TargetMol Chemicals Inc. Cambridge Bioscience.
  • Bio-Based Solvents for Organic Synthesis. Semantic Scholar.
  • Ecotoxicity studies of the levulinate ester series. PubMed.
  • Physicochemical characterization of levulinate esters with different alkyl chain lengths blended with fuel. ResearchGate.
  • Biocatalysis in Biomass-derived Solvents: The Quest for Fully Sustainable Chemical Processes. Ingenta Connect.
  • This compound (CAS 645-67-0): Odor profile, Properties, & IFRA compliance. Scent.vn.
  • Conversion of Biomass-Derived Molecules into Alkyl Levulinates Using Heterogeneous Catalysts. MDPI.
  • Studies on the Reactions of Lactone Intermediates Derived from Levulinic Acid: Telescoped Routes to Higher Levulinate Ester Biofuels. ACS Omega.
  • The nontoxicity of levulinic acid. ResearchGate.
  • Proposed mechanism of the esterification of levulinic acid (LA) with.... ResearchGate.
  • Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Express Polymer Letters.
  • Synthesis and Applications of Alkyl Levulinates. ACS Sustainable Chemistry & Engineering.
  • Direct Catalytic Conversion of Biomass-derived Carbohydrates to Ethyl Levulinate. Ingenta Connect.
  • Alkyl Levulinates. Encyclopedia MDPI.
  • Levulinic Acid - CIR Report Data Sheet. Cosmetic Ingredient Review.
  • Conversion of carbohydrates biomass into levulinate esters using heterogeneous catalysts | Request PDF. ResearchGate.
  • Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions.
  • This compound. BioFuran Materials.
  • Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation. PMC - NIH.
  • Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. PMC - NIH.
  • Catalytic Production of Levulinic Acid (LA) from Actual Biomass. MDPI.
  • Levulinic Acid: Types and Versatile Applications in Science and Industry. ResearchGate.
  • Heck coupling in BuLev in the presence of Pd@NaY: recycling experiments (conditions: see Table 1). ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Aldol condensation of levulinic acid is a green and sustainable method. News.
  • Heck Reaction. Organic Chemistry Portal.
  • Heck Reaction—State of the Art. MDPI.
  • Heck Reaction. Chemistry LibreTexts.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • Suzuki cross-coupling reaction. YouTube.

Sources

Propyl levulinate as a flavoring agent in food science research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Propyl Levulinate for Food Science Research

Introduction: Unveiling the Potential of this compound

This compound (propyl 4-oxopentanoate) is an ester gaining significant attention in the food and beverage industry as a versatile flavoring agent.[1][2] Chemically, it is the ester formed from levulinic acid and propanol.[3] Its regulatory acceptance, underscored by its designation as FEMA Number 4480 and JECFA number 1971, positions it as a reliable component for flavor creation.[4][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound in 2010 and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent," providing a strong foundation for its use in product development.[4][6]

This guide serves as a comprehensive technical resource for researchers and scientists. It moves beyond a simple recitation of facts to provide field-proven protocols and the scientific rationale behind them. We will explore the physicochemical properties, quality control methodologies, sensory evaluation techniques, and stability assessment protocols necessary to effectively integrate this compound into food and beverage matrices.

Physicochemical Characteristics

Understanding the fundamental properties of a flavoring agent is paramount to predicting its behavior in complex food systems. This compound is a clear, colorless liquid with a characteristic sweet, caramellic, and fruity aroma profile.[4][7] Its solubility and volatility are key determinants of its application range. For instance, its practical insolubility in water suggests that for aqueous systems, a carrier solvent or emulsification system may be necessary for uniform dispersion.[4] Conversely, its solubility in ethanol makes it highly suitable for alcoholic beverages or as part of a flavor concentrate.[7]

PropertyValueSource(s)
Chemical Name Propyl 4-oxopentanoate[4][5]
CAS Number 645-67-0[3][5]
Molecular Formula C8H14O3[3][7]
Molecular Weight 158.20 g/mol [3]
Appearance Clear colorless liquid[4]
Odor Profile Sweet, caramellic, fruity, winey, buttery[7]
Boiling Point 218-224 °C[3][4]
Density 0.989 - 1.0 g/mL[3][4]
Solubility Practically insoluble in water; Soluble in ethanol[4][7]
FEMA Number 4480[4][5][8]
JECFA Number 1971[4][5][8]

Synthesis and Quality Assurance

This compound is typically synthesized via the esterification of levulinic acid with propanol.[3] Modern approaches often favor heterogeneous catalysts to improve yield and facilitate catalyst separation.[9] Given that the final application is in food, ensuring the purity of the synthesized or procured material is a critical, non-negotiable step. The primary concern is the presence of residual reactants (levulinic acid, propanol) or by-products that could impart off-flavors or pose safety risks. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.

cluster_synthesis Synthesis Pathway Levulinic_Acid Levulinic Acid Esterification Esterification Reaction Levulinic_Acid->Esterification Propanol Propanol Propanol->Esterification Catalyst Acid Catalyst (e.g., Heterogeneous) Catalyst->Esterification Propyl_Levulinate Crude Propyl Levulinate Esterification->Propyl_Levulinate Purification Purification (e.g., Distillation) Propyl_Levulinate->Purification Final_Product This compound (>98% Purity) Purification->Final_Product

Caption: Synthesis and purification workflow for this compound.

Protocol 1: Purity and Identity Confirmation by GC-MS

Causality: This protocol is designed to provide definitive identification and quantification of this compound and any potential impurities. The gas chromatograph separates volatile compounds based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, creating a unique mass spectrum "fingerprint" for unambiguous identification.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample.

    • Dissolve in 10 mL of a suitable solvent (e.g., HPLC-grade ethanol or hexane). This creates a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL. The exact concentration should be within the linear range of the instrument.

  • GC-MS Parameters (Illustrative):

    • Injector: Split mode (e.g., 50:1 split ratio), 250°C.

    • Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is typically effective.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/minute to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Detector:

      • Transfer Line Temperature: 280°C.

      • Ion Source Temperature: 230°C.

      • Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-300 m/z.

  • Data Analysis:

    • Identification: Compare the retention time and the acquired mass spectrum of the major peak with a certified reference standard of this compound. The mass spectrum should show characteristic fragments.

    • Purity Assessment: Integrate the peak areas of all detected compounds. Calculate the purity by dividing the peak area of this compound by the total peak area of all compounds (Area %). For food-grade applications, purity should typically exceed 98%.

Sensory Evaluation Protocols

The ultimate validation of a flavoring agent is its performance as perceived by human senses. Sensory analysis provides the tools to quantify the aroma and flavor characteristics of this compound, which is crucial for determining its optimal usage level and application.

Protocol 2: Determination of Detection Thresholds

Causality: Identifying the detection threshold—the minimum concentration at which a substance can be perceived—is fundamental. It prevents overuse (leading to off-notes and higher costs) or underuse (resulting in no perceivable effect). The 3-Alternative Forced Choice (3-AFC) method is a standard protocol that minimizes panelist bias by forcing a choice, even if the panelist is guessing.

Start Start: Prepare Serial Dilutions of this compound Present_Set Present a Set of 3 Samples (2 Blanks, 1 Spiked) Start->Present_Set Panelist_Task Panelist Identifies the 'Odd' Sample Present_Set->Panelist_Task Decision Correct Identification? Panelist_Task->Decision Next_Set Present Next Higher Concentration Set Decision->Next_Set No End End: Threshold is Geometric Mean of Last Incorrect and First Correct Decision->End Yes Next_Set->Present_Set

Caption: Workflow for 3-AFC Sensory Threshold Determination.

Methodology:

  • Panelist Selection: Recruit 15-25 panelists screened for their ability to detect basic tastes and aromas.

  • Sample Preparation:

    • Prepare a stock solution of this compound in food-grade ethanol.

    • Create a series of dilutions in the desired food matrix (e.g., spring water for aroma threshold, or a 5% sugar solution for flavor threshold). The dilution series should span a wide range, from clearly imperceptible to easily detectable (e.g., parts per trillion to parts per million). A geometric series (e.g., 1, 2, 4, 8 ppb) is recommended.

  • Testing Procedure:

    • For each concentration level, present panelists with a set of three samples in coded, identical containers. Two samples are blanks (matrix only), and one is spiked with this compound.

    • The position of the spiked sample should be randomized for each set.

    • Instruct panelists to smell (for aroma) or taste (for flavor) the samples and identify which one is different from the other two.

    • Start with the lowest concentration and move upwards.

  • Data Analysis:

    • The individual threshold is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified.

    • The group threshold is the geometric mean of the individual thresholds.

Protocol 3: Quantitative Descriptive Analysis (QDA)

Causality: While threshold testing determines detection, QDA provides a detailed map of the character of the flavor. This protocol allows researchers to create a comprehensive sensory profile, or "fingerprint," of this compound in a specific application. It is essential for understanding how the flavor interacts with other ingredients and for guiding product development.

Methodology:

  • Panelist Training & Lexicon Development:

    • Select 8-12 highly trained panelists.

    • In initial sessions, present various concentrations of this compound and other reference standards (e.g., pineapple juice for "pineapple," caramel candy for "caramellic").

    • The panel collaboratively develops a lexicon of descriptive terms (e.g., "caramellic," "fruity," "waxy," "sweet") to describe the aroma and flavor of this compound. This ensures all panelists are using the same language.

  • Sample Evaluation:

    • Prepare samples of the food product (e.g., a beverage or yogurt) with a fixed, supra-threshold concentration of this compound. Include a control sample without the flavoring.

    • Present the coded samples to the panelists in a randomized order.

    • Panelists individually rate the intensity of each attribute from the agreed-upon lexicon on a structured scale (e.g., a 15-point line scale where 0 = not perceptible and 15 = extremely strong).

  • Data Analysis:

    • Calculate the mean intensity scores for each attribute across all panelists for each product.

    • Use Analysis of Variance (ANOVA) to check for significant differences between products and to assess panel performance.

    • Visualize the results using a spider plot (radar chart) to provide a clear sensory fingerprint of the product with this compound compared to the control.

Caption: Representative QDA spider plot for this compound.

Stability and Matrix Interactions

A flavoring agent's stability is critical for ensuring a consistent product experience throughout its shelf life. Degradation can be influenced by factors such as temperature, pH, light, and interaction with other components in the food matrix.[10]

Protocol 4: Accelerated Shelf-Life Testing in a Model Beverage

Causality: This protocol uses elevated temperatures to accelerate degradation reactions, allowing for the prediction of long-term stability in a shorter timeframe. By quantifying the concentration of this compound over time, a degradation rate can be calculated, which is essential for determining product shelf life.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Over Time Prep_Matrix Prepare Model Beverage (e.g., pH 3.5, 10% Sugar) Spike Spike with this compound (Known Concentration) Prep_Matrix->Spike Aliquot Aliquot into Amber Vials Spike->Aliquot Storage_1 Store at 4°C (Control) Aliquot->Storage_1 Storage_2 Store at 25°C (Ambient) Aliquot->Storage_2 Storage_3 Store at 40°C (Accelerated) Aliquot->Storage_3 Sampling Pull Samples at Time Points (T=0, 1, 2, 4, 8 weeks) Storage_1->Sampling Storage_2->Sampling Storage_3->Sampling Quantify Quantify this compound (Using GC-MS Protocol 1) Sampling->Quantify Model Model Degradation Kinetics and Predict Shelf Life Quantify->Model

Caption: Workflow for Accelerated Shelf-Life Testing.

Methodology:

  • Sample Preparation:

    • Prepare a model beverage system representative of the target application (e.g., a citrate-buffered solution at pH 3.5 with 10% sucrose).

    • Spike the beverage with a known concentration of this compound (e.g., 5 ppm).

    • Dispense the spiked beverage into airtight, amber glass vials to prevent light degradation.

  • Storage:

    • Store sets of samples at different temperatures. A typical design includes:

      • Refrigerated (4°C) as a control.

      • Ambient (25°C).

      • Accelerated (35°C and/or 45°C).

  • Analysis:

    • At predetermined time points (e.g., T=0, 1, 2, 4, 8, 12 weeks), remove three vials from each temperature condition.

    • Allow samples to cool to room temperature.

    • Quantify the remaining concentration of this compound using a validated extraction method followed by the GC-MS protocol described in Protocol 1.

  • Data Interpretation:

    • Plot the concentration of this compound versus time for each temperature.

    • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the rate constants (k) for each temperature.

    • Use the Arrhenius equation to model the effect of temperature on the degradation rate, allowing for an estimation of the shelf life at normal storage conditions (e.g., 25°C).

Safety and Regulatory Synopsis

This compound has a well-established safety and regulatory profile, making it a low-risk ingredient for development.

Regulatory BodyIdentifier / StatusSource(s)
FEMA No. 4480; Generally Recognized as Safe (GRAS)[4][8]
JECFA No. 1971; "No safety concern at current levels of intake"[4][5][6]
FDA Listed as a flavoring agent or adjuvant[4]
GHS Classification Warning: Causes skin and serious eye irritation[4]

Trustworthiness: The "no safety concern" evaluation by JECFA is based on a rigorous assessment of metabolism, intake levels, and toxicological data.[8] This provides a high degree of confidence for its use in food. However, as with any chemical, appropriate personal protective equipment (gloves, safety glasses) should be used when handling the concentrated material due to its potential as a skin and eye irritant.[4]

Conclusion and Future Directions

This compound is a valuable and approved flavoring agent with a desirable sensory profile characterized by sweet, fruity, and caramellic notes. The protocols outlined in this guide provide a robust framework for its quality control, sensory characterization, and stability assessment. By applying these methodologies, food scientists and researchers can confidently explore the full potential of this compound to create innovative and appealing food and beverage products.

Future research should focus on exploring the synergistic and masking effects of this compound in complex flavor systems, as well as its stability and sensory performance in a wider variety of food matrices, such as dairy products, baked goods, and plant-based alternatives.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Scent.vn. (n.d.). This compound (CAS 645-67-0): Odor profile, Properties, & IFRA compliance.
  • LangFang Hawk T&D. (n.d.). This compound.
  • Food and Agriculture Organization of the United Nations. (n.d.). This compound. Online Edition: "Specifications for Flavourings".
  • Climent, M. J., Corma, A., & Iborra, S. (2014). Synthesis and Applications of Alkyl Levulinates. ACS Sustainable Chemistry & Engineering, 2(6), 1357–1371. [Link]
  • World Health Organization. (n.d.). This compound. JECFA.
  • Food and Agriculture Organization of the United Nations. (n.d.). This compound. Edition en ligne: "Spécifications concernant les aromatisants".
  • Food and Agriculture Organization of the United Nations. (n.d.). This compound. Food safety and quality: details-zh.
  • Flavor and Extract Manufacturers Association. (n.d.). This compound. FEMA.
  • D'Elia, V., & Pelletier, J. (2017). The yield of pentyl levulinate in the consecutive cycles of levulinic acid. ResearchGate.
  • TargetMol Chemicals Inc. (n.d.). This compound. Cambridge Bioscience.
  • The Good Scents Company. (n.d.). ethyl levulinate, 539-88-8.
  • U.S. Food and Drug Administration. (n.d.). Substances Added to Food.
  • The Good Scents Company. (n.d.). This compound, 645-67-0.
  • U.S. Food and Drug Administration. (n.d.). Substances Added to Food (BUTYL LEVULINATE).
  • Johnson, W., et al. (2025). Safety Assessment of Levulinic Acid and Sodium Levulinate as Used in Cosmetics.
  • Rytz, A., et al. (2025). Stability of nutrients in complex liquid and powder food matrices: learnings from shelf-life studies in foods for special medical purposes. Current Research in Food Science. [Link]
  • Primoli. (n.d.). Sensory analysis.
  • Wu, X., et al. (2021). Physicochemical characterization of levulinate esters with different alkyl chain lengths blended with fuel. ResearchGate.

Sources

Propyl Levulinate: A Bio-Based Plasticizer for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The increasing demand for sustainable and non-toxic materials has driven significant research into bio-based alternatives to conventional petroleum-derived plasticizers, such as phthalates.[1][2] Propyl levulinate, an ester derived from levulinic acid, has emerged as a promising green plasticizer candidate.[3][4] Levulinic acid itself is a versatile platform chemical obtainable from the acid-catalyzed hydrolysis of C6 sugars. This document provides a comprehensive technical guide on the application and performance evaluation of this compound as a plasticizer for various polymer systems. It is designed to equip researchers, scientists, and professionals in drug development with the necessary protocols and theoretical understanding to effectively utilize this bio-based additive. We will delve into the synthesis of this compound, its mechanism of action as a plasticizer, and detailed methodologies for characterizing the performance of plasticized polymers.

Introduction to this compound

This compound (propyl 4-oxopentanoate) is an organic ester with the chemical formula C₈H₁₄O₃.[5][6] It is a clear, colorless liquid with a sweet, slightly caramellic aroma.[6][7] Traditionally used in flavor preparation and organic synthesis, its potential as a bio-based plasticizer is now being recognized.[5][8] The synthesis of this compound can be achieved through the esterification of levulinic acid with propanol, often in the presence of an acid catalyst.[3] The use of heterogeneous catalysts is becoming a preferred method, offering high yields and selectivity.[3][4]

Key Properties of this compound:

PropertyValueReference
Molecular FormulaC₈H₁₄O₃[5][6]
Molecular Weight158.19 g/mol [6]
Boiling Point220.00 to 221.00 °C @ 760.00 mm Hg[6][7]
Flash Point190.00 °F (87.78 °C)[7]
AppearanceClear colorless liquid[6][7]

Mechanism of Plasticization

Plasticizers are additives that increase the flexibility, workability, and durability of a polymer.[9][10] The primary mechanism of action involves the insertion of plasticizer molecules between the polymer chains.[11] This increases the free volume and reduces the intermolecular forces, such as van der Waals forces, between the polymer chains.[1][12] Consequently, the glass transition temperature (Tg) of the polymer is lowered, transitioning it from a rigid, glassy state to a more flexible, rubbery state at room temperature.[11]

This compound, with its ester and ketone functional groups, can interact with polar polymers like polyvinyl chloride (PVC) and polylactic acid (PLA).[13] The polar groups on the this compound molecule can form hydrogen bonds or dipole-dipole interactions with the polymer chains, leading to effective plasticization.[14]

PlasticizationMechanism cluster_0 Rigid Polymer cluster_1 Plasticized Polymer PolymerChains_Rigid Polymer Chains (Closely Packed) PolymerChains_Flexible Polymer Chains (Increased Spacing) PolymerChains_Rigid->PolymerChains_Flexible  Addition of This compound PL This compound Molecules FilmPreparationWorkflow Start Start DissolvePolymer Dissolve Polymer in Solvent Start->DissolvePolymer AddPlasticizer Add this compound and Mix DissolvePolymer->AddPlasticizer SolventCasting Cast Solution onto Level Surface AddPlasticizer->SolventCasting SolventEvaporation Slow Solvent Evaporation (24-48h) SolventCasting->SolventEvaporation VacuumDrying Dry in Vacuum Oven SolventEvaporation->VacuumDrying Conditioning Condition Film (48h) VacuumDrying->Conditioning End End Conditioning->End

Caption: Workflow for the preparation of plasticized polymer films.

Thermal Analysis

Objective: To determine the effect of this compound on the thermal properties of the polymer, primarily the glass transition temperature (Tg), melting temperature (Tm), and thermal stability.

3.2.1. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as Tg, Tm, and crystallization temperature (Tc). [15][16] Protocol:

  • Accurately weigh 5-10 mg of the plasticized polymer film into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle would be:

    • Heat from room temperature to a temperature above the polymer's melting point at a rate of 10 °C/min.

    • Hold isothermally for 5 minutes.

    • Cool to a temperature below the Tg at a rate of 10 °C/min.

    • Heat again to the final temperature at a rate of 10 °C/min.

  • The Tg is determined from the second heating scan as the midpoint of the step transition in the heat flow curve. [15] 3.2.2. Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of the material.

Protocol:

  • Accurately weigh 10-15 mg of the plasticized polymer film into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Heat the sample from room temperature to approximately 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature. The onset of decomposition is a key indicator of thermal stability.

Mechanical Testing

Objective: To evaluate the effect of this compound on the mechanical properties of the polymer, such as tensile strength, elongation at break, and Young's modulus.

Principle: A universal testing machine (UTM) is used to apply a controlled tensile force to a sample until it fractures. The stress and strain are recorded to generate a stress-strain curve, from which key mechanical properties are determined. [16][17] Protocol (following ASTM D882 or ISO 527-3 for thin films):

  • Cut dumbbell-shaped specimens from the conditioned polymer films using a die cutter.

  • Measure the width and thickness of the gauge section of each specimen at several points and calculate the average cross-sectional area.

  • Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks. [16]5. Record the load and elongation data.

  • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve. Test at least five specimens for each formulation and report the average values.

Expected Results: The addition of an effective plasticizer like this compound is expected to decrease the tensile strength and Young's modulus while significantly increasing the elongation at break. [18]

Plasticizer Migration Study

Objective: To quantify the extent of this compound migration from the polymer matrix over time, which is a critical factor for applications in food packaging and medical devices. [19] Principle: The plasticized polymer is exposed to a simulant (e.g., food simulant, solvent) under controlled conditions. The amount of plasticizer that leaches into the simulant is then quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). [19][20] Protocol:

  • Cut a known surface area of the plasticized polymer film (e.g., 10 cm²).

  • Weigh the sample accurately.

  • Immerse the sample in a known volume of a suitable food simulant (e.g., ethanol/water mixtures, olive oil) in a sealed container. [21][22]4. Store the container at a controlled temperature (e.g., 40 °C) for a specified period (e.g., 10 days). [22]5. At predetermined time intervals, withdraw an aliquot of the simulant.

  • Analyze the aliquot using a calibrated GC-MS or HPLC method to determine the concentration of this compound. [20]7. Calculate the amount of migrated plasticizer per unit area of the film.

A simpler, qualitative method involves solvent extraction. [23]Immerse a weighed sample in a solvent like methanol for 24 hours. [23]After removing the sample, evaporate the solvent and weigh the residue to get a rough estimate of the extractable plasticizer content. [23]

Performance Data and Interpretation

The following tables summarize the expected trends in the properties of polymers when plasticized with this compound.

Table 1: Thermal Properties of Plasticized Polymers

This compound (phr)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Onset of Decomposition (°C)
0BaselineBaselineBaseline
10DecreasedSlightly DecreasedSlightly Decreased
20Further DecreasedFurther DecreasedFurther Decreased
30Significantly DecreasedSignificantly DecreasedSignificantly Decreased
40Substantially DecreasedSubstantially DecreasedSubstantially Decreased

A significant decrease in Tg is indicative of effective plasticization. [2]A decrease in thermal stability may be observed at higher plasticizer concentrations due to the lower thermal stability of the plasticizer itself compared to the polymer.

Table 2: Mechanical Properties of Plasticized Polymers

This compound (phr)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0BaselineBaselineBaseline
10DecreasedIncreasedDecreased
20Further DecreasedSignificantly IncreasedFurther Decreased
30Significantly DecreasedSubstantially IncreasedSignificantly Decreased
40Substantially DecreasedMaximizedSubstantially Decreased

These trends reflect the increased flexibility and reduced rigidity of the polymer matrix upon the addition of this compound.

Biodegradability Considerations

An attractive feature of this compound is its potential biodegradability, contributing to the development of more environmentally friendly plastic formulations. When incorporated into biodegradable polymers like PLA, this compound is not expected to hinder, and may even enhance, the overall biodegradability of the final product. [24]The rate of biodegradation of a polymer is influenced by factors such as its crystallinity. [24]Since plasticizers can reduce the degree of crystallinity, they may facilitate microbial attack and subsequent degradation. [24]

Conclusion

This compound presents a viable, bio-based alternative to traditional plasticizers. Its performance as a plasticizer can be thoroughly evaluated using the standardized protocols outlined in this guide. The ability of this compound to effectively reduce the glass transition temperature and modify the mechanical properties of polymers like PVC and PLA makes it a strong candidate for a wide range of applications, from flexible packaging to medical tubing. Further research into optimizing formulations and long-term stability will continue to expand its potential in the development of sustainable polymer materials.

References

  • Synthesis and Applications of Alkyl Levulinates.ACS Sustainable Chemistry & Engineering.[Link]
  • How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
  • The yield of pentyl levulinate in the consecutive cycles of levulinic acid.
  • Testing plastics.
  • Levulinic acid-based bioplasticizers: a facile approach to enhance the thermal and mechanical properties of polyhydroxyalkano
  • Plasticizer Analysis.SGS Polymer Solutions.[Link]
  • This compound.TargetMol Chemicals Inc - Cambridge Bioscience.[Link]
  • Further Step in the Transition from Conventional Plasticizers to Versatile Bioplasticizers Obtained by the Valorization of Levulinic Acid and Glycerol.PubMed Central.[Link]
  • Propyl levulin
  • Synthesis and Properties of a Novel Levulinic Acid-Based Environmental Auxiliary Plasticizer for Poly(vinyl chloride).MDPI.[Link]
  • Synthesis and Properties of a Novel Levulinic Acid-Based Environmental Auxiliary Plasticizer for Poly(vinyl chloride).PubMed.[Link]
  • Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins.MDPI.[Link]
  • Further Step in the Transition from Conventional Plasticizers to Versatile Bioplasticizers Obtained by the Valorization of Levulinic Acid and Glycerol.
  • Pharmaceutical Applications of Plasticized Polymers.
  • Repeated migration of additives from a polymeric article in food simulants.
  • Study on Migration Model of Antioxidants in Food Contact Polypropylene Plastics.
  • Synthesis and evaluation of novel sustainable aliphatic plasticizers into different polymer systems.ChemRxiv.[Link]
  • Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migr
  • Polymer additive migration to foods--a direct comparison of experimental data and values calculated from migration models for polypropylene.PubMed.[Link]
  • Synthesis and Properties of a Novel Levulinic Acid-Based Environmental Auxiliary Plasticizer for Poly(vinyl chloride).PMC - NIH.[Link]
  • This compound, 645-67-0.The Good Scents Company.[Link]
  • Type of Polypropylene Material Significantly Influences the Migration of Antioxidants from Polymer Packaging to Food Simulants During Microwave Heating.
  • Effect of Poly(propylene carbonate) on Properties of Polylactic Acid-Based Composite Films.MDPI.[Link]
  • Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins.
  • Biodegradable Polymers.MDPI.[Link]
  • Biodegradable Polymers.OUCI.[Link]
  • Mechanical, Thermal and Crystallization Properties of Polypropylene (PP) Reinforced Composites with High Density Polyethylene (HDPE)
  • The Biodegradability of Plastic Products for Agricultural Application: European Regulations and Technical Criteria.MDPI.[Link]
  • The Effects of Nucleating Agents and Processing on the Crystallization and Mechanical Properties of Polylactic Acid: A Review.MDPI.[Link]
  • Polymer Migration.
  • Strengthening polylactic acid (PLA) composites with poly(methyl methacrylate)-functionalized cellulose nanofibrils created through grafting-through emulsion polymerization.RSC Applied Polymers (RSC Publishing).[Link]
  • Enhanced Air Filtration Efficiency through Electrospun PVC/PVP/MWCNTs Nanofibers: Design, Optimization, and Performance Evalu
  • On the Mechanical, Thermal, and Rheological Properties of Polyethylene/Ultra-High Molecular Weight Polypropylene Blends.MDPI.[Link]
  • Thermal and Mechanical Properties of Poly(L-lactic Acid) Films Plasticized with Propylene Carbonate.
  • Poly(lactic Acid)
  • Results of static thermal aging test of PVC strip. (a) Pure PVC; (b) LDH.
  • Effect of Poly(propylene carbonate) on Properties of Polylactic Acid-Based Composite Films.
  • Enhancing Technical Performance of PVC Production: A WEP-Based Energy and W
  • Fabrication and Performance Evaluation of a Novel Composite PVC-ZnO Membrane for Ciprofloxacin Removal by Polymer-Enhanced Ultrafiltr

Sources

Application Note & Protocol: High-Purity Propyl Levulinate via Optimized Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propyl levulinate, a bio-based chemical with significant potential as a solvent and fuel additive, requires high purity for most applications.[1][2] This document provides a comprehensive guide to the purification of this compound using distillation techniques. We will explore the rationale behind selecting the appropriate distillation method, provide a detailed step-by-step protocol for both atmospheric and vacuum distillation, and discuss critical parameters for achieving high-purity fractions. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a reliable method for obtaining purified this compound.

Introduction: The Imperative for Pure this compound

This compound (propyl 4-oxopentanoate) is an ester derived from levulinic acid and propanol.[1] Its favorable properties, including a caramellic odor, make it a valuable compound in the flavor and fragrance industry.[3][4][5] Furthermore, its application as a green solvent and a potential biofuel component underscores the necessity for purification methods that can effectively remove residual starting materials and byproducts.[2]

Common impurities in crude this compound synthesized via esterification include unreacted levulinic acid, propanol, and potentially water. The presence of these impurities can adversely affect its performance in various applications. Distillation, a fundamental separation technique, is a highly effective method for isolating this compound to a high degree of purity.[6][7][8] The choice between atmospheric and vacuum distillation is contingent on the thermal stability of the compound and the boiling points of the impurities.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is crucial for designing an effective distillation protocol.

PropertyValueSource
Molecular Formula C₈H₁₄O₃[9]
Molecular Weight 158.19 g/mol [5][9]
Boiling Point 220-221 °C @ 760 mmHg[3][9]
Density 0.989-0.995 g/mL @ 20 °C[3]
Refractive Index 1.419-1.425 @ 20 °C[3]
Flash Point 87.78 °C[3]
Solubility Practically insoluble in water; soluble in alcohol.[3][9]

Distillation Strategy: Atmospheric vs. Vacuum

The selection of the appropriate distillation technique is a critical decision based on the boiling point of this compound and its susceptibility to thermal degradation.

Atmospheric Distillation

Simple or fractional distillation at atmospheric pressure is a viable option for separating compounds with significantly different boiling points.[7][10][11] Given that the boiling point of propanol (a likely impurity) is 97 °C, it can be readily separated from this compound (boiling point ~220-221 °C) using this method. However, the high boiling point of this compound raises concerns about potential thermal degradation during prolonged heating.[12][13][14]

Vacuum Distillation: The Preferred Method

To mitigate the risk of thermal degradation, vacuum distillation is the recommended method for purifying this compound.[15] By reducing the pressure of the system, the boiling point of the liquid is significantly lowered, allowing for distillation at a lower temperature.[16] This is particularly advantageous for high-boiling point compounds like this compound, as it minimizes the likelihood of decomposition and the formation of undesirable byproducts.

Experimental Protocol: Purification of this compound

This section provides a detailed, step-by-step protocol for the vacuum distillation of this compound.

Materials and Apparatus
  • Crude this compound

  • Round-bottom flask (appropriately sized for the volume of crude material)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Claisen adapter

  • Short path distillation head with a condenser and vacuum adapter

  • Thermometer and adapter

  • Receiving flasks (multiple, for collecting different fractions)

  • Vacuum pump or water aspirator

  • Cold trap (recommended to protect the vacuum pump)

  • Vacuum tubing

  • Glass wool or aluminum foil for insulation

  • Grease for glass joints

Pre-Distillation Preparation
  • Inspect Glassware: Thoroughly inspect all glassware for any cracks or defects that could compromise the integrity of the system under vacuum.

  • Assemble the Apparatus: Assemble the vacuum distillation apparatus as depicted in the workflow diagram below. Ensure all joints are properly greased to create a good seal.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. The flask should not be more than two-thirds full.

  • Position the Thermometer: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[17][18]

Distillation Workflow

Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_collection Fraction Collection cluster_shutdown System Shutdown A Charge Flask with Crude this compound & Stir Bar B Assemble Vacuum Distillation Apparatus A->B C Connect to Vacuum Source & Cold Trap B->C D Start Stirring & Apply Vacuum C->D E Gradually Heat the Flask D->E F Monitor Vapor Temperature E->F G Collect Low-Boiling Impurities (Forerun) F->G H Collect Pure This compound Fraction G->H I Stop Distillation When Temperature Drops or Rises Sharply H->I J Cool the System I->J K Vent to Atmospheric Pressure J->K L Disassemble Apparatus K->L

Caption: Workflow for the vacuum distillation of this compound.

Step-by-Step Distillation Procedure
  • Apply Vacuum: Begin stirring the crude this compound and slowly apply the vacuum. A gradual reduction in pressure will help to control any initial bumping.

  • Initial Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.

  • Forerun Collection: The first fraction to distill will be the more volatile impurities, such as residual propanol and water. This "forerun" should be collected in a separate receiving flask and discarded. The vapor temperature will be significantly lower than the expected boiling point of this compound at the given pressure.

  • Main Fraction Collection: As the temperature of the vapor rises and stabilizes near the expected boiling point of this compound under vacuum, change the receiving flask to collect the purified product.

  • Monitoring the Distillation: Maintain a slow and steady distillation rate.[17] The temperature of the vapor should remain relatively constant during the collection of the pure fraction.

  • Terminating the Distillation: When the majority of the this compound has been distilled, the vapor temperature may begin to drop as there is no more liquid to distill at that temperature, or it may rise if higher-boiling impurities are present. At this point, stop the distillation by removing the heat source.

  • System Shutdown: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure. Disassemble the glassware once it has reached room temperature.

Quality Control and Characterization

The purity of the collected this compound fractions can be assessed using standard analytical techniques such as:

  • Gas Chromatography (GC): To determine the percentage purity and identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the purified product.[6]

  • Refractive Index Measurement: As a quick and simple method to check for purity against the known value.

Troubleshooting

  • Bumping: Vigorous, uncontrolled boiling can occur under vacuum. Ensure smooth stirring and gradual heating to prevent this. Using a Claisen adapter can also help to prevent the solution from bumping into the condenser.[16]

  • No Distillate: If the liquid is refluxing but no distillate is being collected, the heating may be insufficient, or the system may not be adequately insulated. Wrapping the distillation neck with glass wool or aluminum foil can help.[17]

  • Unstable Vacuum: A fluctuating vacuum indicates a leak in the system. Check all joints and connections to ensure they are properly sealed.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the purification of this compound by vacuum distillation. By carefully controlling the distillation parameters and following the detailed steps, researchers can obtain high-purity this compound suitable for a wide range of applications. The principles and techniques described herein are also broadly applicable to the purification of other high-boiling point esters and organic compounds.

References

  • PubChem. This compound.
  • The Good Scents Company.
  • Scent.vn. This compound (CAS 645-67-0): Odor profile, Properties, & IFRA compliance. [Link]
  • Scribd.
  • California State University, Bakersfield. Lab 12: Synthesis of an Ester. [Link]
  • LangFang Hawk T&D.
  • Stenutz.
  • MDPI.
  • SOP: DISTILL
  • Wikipedia.
  • University of Rochester, Department of Chemistry.
  • Chemical Engineering Transactions.
  • Effect of Organic Solvents in Separation Section of Levulinic Acid Production: Synthesis of Distill
  • IRIS.
  • ResearchGate. Physicochemical characterization of levulinate esters with different alkyl chain lengths blended with fuel. [Link]
  • ACS Sustainable Chemistry & Engineering.
  • Google Patents.
  • University of Rochester, Department of Chemistry.
  • MDPI.
  • ResearchGate. Thermal oxidative degradation of polypropylene-containing pro-oxidants. [Link]
  • YouTube.
  • ResearchGate. Long term thermo-oxidative degradation and stabilization of polypropylene (PP)
  • PubMed. Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine. [Link]
  • Chemistry LibreTexts. 5.
  • ChemTalk.
  • ResearchGate. Thermal degradation behavior of polypropylene in the melt state: Molecular weight distribution changes and chain scission mechanism. [Link]

Sources

Application Note: Quantitative Analysis of Propyl Levulinate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of propyl levulinate. This compound (CAS 645-67-0) is an important ester with applications as a flavoring agent and a green solvent.[1] This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for purity assessment and quantification of this compound in various matrices. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision, making it suitable for routine analysis in a regulated environment.

Introduction and Scientific Rationale

This compound, the propyl ester of levulinic acid, is a bio-derived chemical gaining significant interest.[1] Its accurate quantification is crucial for ensuring product quality, stability, and compliance with regulatory standards in the food, fragrance, and pharmaceutical industries.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high specificity, sensitivity, and reproducibility. The method described herein is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity. This compound, being a moderately polar ester, is well-retained on a non-polar C18 stationary phase. An isocratic mobile phase consisting of acetonitrile and water provides a stable baseline and consistent retention times, which is ideal for quality control applications.

The causality behind our methodological choices is as follows:

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its versatility and strong hydrophobic retention of esters like this compound, ensuring a good separation from more polar or non-polar impurities. Discussions among chromatographers often favor standard C18 columns for levulinate esters to achieve optimal peak symmetry.[2]

  • Mobile Phase Composition: A blend of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC. Acetonitrile is selected for its low UV cutoff and miscibility with water. A small amount of acid (e.g., phosphoric acid) is added to the aqueous component to control the pH and sharpen the analyte peak by suppressing any potential silanol interactions on the column surface.

  • Detection Method: this compound contains a ketone carbonyl group which acts as a chromophore, allowing for detection by UV spectrophotometry. While the n→π* transition for the related levulinic acid occurs around 267 nm, this absorption is typically weak.[3] For maximum sensitivity suitable for quantifying both high-concentration active ingredients and low-level impurities, detection at a lower wavelength, such as 210 nm , is selected. This wavelength provides a significantly stronger signal for the carbonyl functional group.

Materials and Reagents

  • This compound Reference Standard: (Purity ≥98%)

  • Acetonitrile: HPLC grade or higher

  • Water: HPLC or Milli-Q grade

  • Phosphoric Acid (H₃PO₄): Analytical grade (approx. 85%)

  • Syringe Filters: 0.22 µm or 0.45 µm, PTFE or Nylon

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

Table 1: HPLC Method Parameters
ParameterCondition
HPLC Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Experimental Protocols

Mobile Phase Preparation
  • Aqueous Component (0.1% H₃PO₄): Carefully add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly.

  • Final Mobile Phase: Mix 500 mL of HPLC-grade acetonitrile with 500 mL of the 0.1% phosphoric acid solution. Degas the final solution for 10-15 minutes using sonication or vacuum filtration before use.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by performing serial dilutions of the stock solution with the mobile phase. These will be used to construct the calibration curve.

Sample Preparation

The goal of sample preparation is to extract this compound into a clean solution compatible with the HPLC system.

  • Accurately weigh an amount of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 20 mL of mobile phase and sonicate for 15 minutes to dissolve the analyte.

  • Allow the solution to return to room temperature, then dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[4][5] This step is critical to remove particulates that could damage the column. For complex matrices, a more rigorous extraction like solid-phase extraction (SPE) may be required to remove interfering substances.[6]

HPLC System Operation and Analysis Sequence
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the working standard solutions in order of increasing concentration.

  • Inject the prepared sample solutions.

  • It is good practice to inject a standard solution periodically (e.g., after every 10 sample injections) to monitor system suitability and ensure consistency.

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the trustworthiness and reliability of this method, it must be validated.[7][8] The following parameters should be assessed.

  • Specificity: Analyze a blank sample matrix (placebo) and a spiked sample to demonstrate that no endogenous components interfere with the this compound peak. A PDA detector can be used to check for peak purity.

  • Linearity and Range: Inject the prepared working standards (e.g., 10-250 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.[9]

  • Accuracy (Recovery): Analyze a blank matrix spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration) in triplicate. The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD should remain within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic baseline. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

Data Analysis and Visualization

The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve.

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final result calculation.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Std_Prep Standard Preparation (Stock & Dilutions) Injection Inject Standards & Samples Std_Prep->Injection Sample_Prep Sample Preparation (Weigh, Dissolve, Dilute) Filtration Syringe Filtration (0.22 µm) Sample_Prep->Filtration Filtration->Injection HPLC_Equil HPLC System Equilibration HPLC_Equil->Injection Chrom_Data Chromatographic Data Acquisition (UV @ 210 nm) Injection->Chrom_Data Peak_Int Peak Integration (Area vs. Time) Chrom_Data->Peak_Int Cal_Curve Calibration Curve Generation (y = mx + c) Peak_Int->Cal_Curve Quant Quantification of This compound Cal_Curve->Quant

Caption: HPLC analysis workflow for this compound.

Conclusion

The HPLC method detailed in this application note provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The isocratic method is easy to implement and offers high throughput. Proper validation of this method will ensure its suitability for quality control and research applications, providing trustworthy data for product release, stability studies, and formulation development.

References

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • Ben-Houcine, S., et al. (2024). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Applied Sciences.
  • LCGC North America. (2017). Improving Sample Preparation in HPLC.
  • ResearchGate. (n.d.). UV–Vis absorption spectra of levulinic acid (maximum absorbance at 267 nm).
  • The Good Scents Company. (n.d.). This compound.
  • ResearchGate. (2021). Levulinate esters analysis using HPLC?
  • PubChem. (n.d.). This compound.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2015). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl.
  • Shimadzu Corporation. (2022). How to do HPLC method validation.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.

Sources

Application Notes & Protocols: Enzymatic Synthesis of Propyl Levulinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Chemical Synthesis

Propyl levulinate, a versatile ester with applications as a flavoring agent, organic synthesis intermediate, and a potential biofuel additive, is traditionally synthesized using methods that often involve harsh acidic catalysts and elevated temperatures.[1][2][3][4][5] These conventional routes, while effective, present environmental and safety concerns. The principles of green chemistry necessitate a shift towards more sustainable and benign synthetic methodologies. Enzymatic catalysis, particularly employing lipases, has emerged as a powerful alternative, offering high selectivity, mild reaction conditions, and a reduced environmental footprint.[6][7][8][9]

Lipases (EC 3.1.1.3), a class of hydrolases, exhibit remarkable catalytic activity in non-aqueous environments, facilitating reactions such as esterification and transesterification.[10][11][12] The use of immobilized lipases further enhances the economic viability of the process by allowing for catalyst recovery and reuse over multiple cycles.[13][14] This application note provides a comprehensive guide to the synthesis of this compound via the enzymatic esterification of levulinic acid and propanol, with a focus on the widely used immobilized lipase B from Candida antarctica (commonly known as Novozym 435).[15][16][17]

Reaction Mechanism: The Ping-Pong Bi-Bi Model

The lipase-catalyzed esterification of levulinic acid with propanol is widely accepted to follow a Ping-Pong Bi-Bi mechanism.[18][19] This two-substrate, two-product reaction involves a series of steps where the enzyme forms a covalent intermediate with the first substrate before reacting with the second.

The catalytic cycle can be summarized as follows:

  • Acyl-Enzyme Formation: The catalytic triad (typically Ser-His-Asp) in the lipase's active site facilitates a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of levulinic acid.[10][20][21] This results in the formation of a tetrahedral intermediate, which then collapses to release water and form a covalent acyl-enzyme complex.

  • Alcoholysis: The propanol molecule then enters the active site and attacks the acyl-enzyme intermediate. This nucleophilic attack is also facilitated by the catalytic triad.

  • Product Release: A second tetrahedral intermediate is formed, which subsequently breaks down to release this compound and the regenerated free enzyme, ready to initiate another catalytic cycle.

It is important to note that substrate inhibition, particularly by the alcohol, can occur.[18] At high concentrations, propanol can compete with levulinic acid for the free enzyme, forming a dead-end complex that temporarily inactivates the catalyst. Therefore, optimizing the molar ratio of the substrates is crucial for maximizing reaction efficiency.

Experimental Workflow Overview

The overall process for the enzymatic synthesis of this compound involves several key stages, from reactant preparation to product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing cluster_analysis Analysis P1 Reactant & Solvent Preparation R1 Esterification Reaction P1->R1 P2 Enzyme Conditioning P2->R1 R2 Reaction Monitoring R1->R2 Sampling D1 Enzyme Separation R1->D1 R2->R1 Feedback for Optimization D2 Product Purification D1->D2 A1 Product Characterization D2->A1 A2 Yield & Conversion Calculation A1->A2

Caption: General workflow for the enzymatic synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Levulinic Acid≥98%Sigma-Aldrich
1-PropanolAnhydrous, ≥99.5%Sigma-Aldrich
Novozym 435 (Immobilized Candida antarctica lipase B)---NovozymesStore at 4°C.
tert-Butyl methyl ether (MTBE)Anhydrous, ≥99.8%Sigma-AldrichRecommended solvent.[18]
Molecular Sieves3 ÅSigma-AldrichFor solvent drying.
Ethyl AcetateHPLC GradeFisher ScientificFor GC analysis.
This compound Standard≥98%TargetMolFor GC calibration.[1][2]

Protocol: Enzymatic Esterification of Levulinic Acid

This protocol details the steps for the synthesis of this compound in a batch reactor system.

Preparation of Reactants and Solvent

1.1. Solvent Drying: Dry the tert-butyl methyl ether (MTBE) over activated 3 Å molecular sieves for at least 24 hours prior to use to minimize water content, which can promote the reverse hydrolysis reaction. 1.2. Reactant Mixture Preparation: In a clean, dry 100 mL round-bottom flask, prepare the reaction mixture according to the desired molar ratio of levulinic acid to 1-propanol. A common starting point is a 1:3 molar ratio.[22]

  • For a 10 mmol scale reaction:
  • Add 1.161 g (10 mmol) of levulinic acid.
  • Add 1.803 g (30 mmol) of 1-propanol.
  • Add 50 mL of dried MTBE.
Enzyme Conditioning

2.1. Weigh the desired amount of Novozym 435. A typical enzyme loading is 0.8% (w/v) of the total reaction volume.[22] For a 50 mL reaction, this corresponds to 0.4 g of the immobilized enzyme. 2.2. Pre-condition the enzyme by incubating it in the reaction solvent (MTBE) for at least 1 hour to allow for proper swelling and hydration of the support matrix.

Esterification Reaction

3.1. Add the pre-conditioned Novozym 435 to the reactant mixture in the round-bottom flask. 3.2. Equip the flask with a reflux condenser and a magnetic stirrer. 3.3. Place the reaction setup in a temperature-controlled oil bath or heating mantle set to the desired reaction temperature. An optimal temperature is often around 50°C.[22] 3.4. Commence stirring at a constant rate (e.g., 250 rpm) to ensure adequate mixing and to minimize mass transfer limitations.[22] 3.5. The reaction is typically run for a period of several hours. It is recommended to monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour).

Reaction Monitoring by Gas Chromatography (GC)

4.1. Sample Preparation: Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Dilute the sample with a known volume of ethyl acetate (e.g., 900 µL) in a GC vial. 4.2. GC Analysis: Analyze the diluted sample using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a DB-1ht column).[6]

  • GC Conditions (Example):
  • Injector Temperature: 250°C
  • Detector Temperature: 280°C
  • Oven Program: Start at 80°C, hold for 2 min, ramp to 200°C at 15°C/min, hold for 5 min.
  • Carrier Gas: Helium or Nitrogen. 4.3. Quantification: Determine the concentration of this compound and the remaining levulinic acid by comparing the peak areas to a pre-established calibration curve using authentic standards.
Downstream Processing

5.1. Enzyme Recovery: Upon completion of the reaction (as determined by GC analysis showing a plateau in product formation), cool the reaction mixture to room temperature. Separate the immobilized enzyme by simple filtration or decantation. 5.2. Enzyme Washing and Storage: Wash the recovered Novozym 435 with fresh solvent (MTBE or isopropanol) to remove any adsorbed reactants and products.[9] Dry the enzyme under vacuum and store it at 4°C for reuse in subsequent batches. 5.3. Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. 5.4. Product Purification (Optional): If a high purity product is required, the crude this compound can be further purified by vacuum distillation or column chromatography.

Optimization of Reaction Parameters

The yield and reaction rate of the enzymatic synthesis of this compound are influenced by several key parameters. A systematic optimization of these parameters is crucial for developing an efficient process.

ParameterRangeRationale and Key Insights
Temperature 30 - 70°CLipase activity generally increases with temperature up to an optimum, beyond which thermal denaturation occurs. For Novozym 435, temperatures between 40-60°C are often optimal for esterification.[23][24] Higher temperatures can also favor the forward reaction by aiding in the removal of water.
Substrate Molar Ratio (Propanol:Levulinic Acid) 1:1 to 5:1An excess of the alcohol is often used to shift the reaction equilibrium towards the product side. However, very high concentrations of propanol can lead to substrate inhibition of the lipase.[18] A molar ratio of 3:1 is a good starting point for optimization.[22]
Enzyme Loading 0.5 - 5% (w/v)Higher enzyme concentrations lead to faster reaction rates. However, there is a point of diminishing returns, and the cost of the enzyme becomes a significant factor. Optimization is necessary to balance reaction time and cost.
Solvent Various non-polar organic solventsThe choice of solvent can significantly impact enzyme activity and stability. Non-polar, hydrophobic solvents like MTBE, hexane, or heptane are generally preferred as they minimize the stripping of essential water from the enzyme's hydration layer.[18]
Water Removal N/AThe esterification reaction produces water as a byproduct, which can lead to the reverse hydrolysis reaction. In a solvent system, this effect is often minimized. For solvent-free systems, the continuous removal of water (e.g., by vacuum or by using molecular sieves) is critical for achieving high conversions.[9]

Catalytic Mechanism Visualization

The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification can be visualized as a series of binding and release steps.

G E Free Lipase (E) E_LA E-Levulinic Acid Complex E->E_LA E->E_LA Acyl_E Acyl-Enzyme Intermediate (E-Levulinoyl) E_LA->Acyl_E H₂O out E_LA->Acyl_E Acyl_E_PrOH Acyl-E-Propanol Complex Acyl_E->Acyl_E_PrOH Acyl_E->Acyl_E_PrOH H2O Water Acyl_E->H2O Acyl_E_PrOH->E this compound out Acyl_E_PrOH->E PL This compound Acyl_E_PrOH->PL LA Levulinic Acid LA->E_LA PrOH Propanol PrOH->Acyl_E_PrOH

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Conclusion and Future Outlook

The enzymatic synthesis of this compound represents a significant advancement towards sustainable chemical production. The use of immobilized lipases like Novozym 435 offers a robust, efficient, and reusable catalytic system that operates under mild conditions.[15][25] The protocols and optimization strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to implement this green methodology.

Future research in this area will likely focus on the development of novel immobilization techniques to further enhance enzyme stability and activity, the exploration of continuous flow reactor systems for improved productivity, and the expansion of the enzymatic approach to synthesize a broader range of levulinate esters.[7][13] As the demand for bio-based chemicals continues to grow, enzymatic catalysis is poised to play an increasingly vital role in the chemical industry.

References

  • Conversion of levulinic acid into alkyl levulinates: Using lipase immobilized on meso-molding three-dimensional macroporous organosilica as catalyst. PubMed.
  • Process optimization for enzymatic production of a valuable biomass-based ester from levulinic acid. PubMed.
  • Production and Use of Lipases in Bioenergy: A Review from the Feedstocks to Biodiesel Production. PMC - NIH.
  • Conversion of levulinic acid into alkyl levulinates: Using lipase immobilized on meso-molding three-dimensional macroporous organosilica as catalyst. ResearchGate.
  • Kinetic Modeling of Immobilized Lipase Catalysis in Synthesis of n-Butyl Levulinate. ResearchGate.
  • Mechanism of lipase-catalyzed transesterification. 1 The histidine... ResearchGate.
  • Mechanism of lipase in transesterification. ResearchGate.
  • This compound - TargetMol Chemicals Inc. Cambridge Bioscience.
  • Lipase in biodiesel production. Semantic Scholar.
  • Process optimization for enzymatic production of a valuable biomass-based ester from levulinic acid. ResearchGate.
  • Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. ACS Publications.
  • Biodiesel Production by Lipase-Catalyzed in Situ Transesterification of Rapeseed Oil Containing a High Free Fatty Acid Content with Ethanol in Diesel Fuel Media. MDPI.
  • Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology (RSC Publishing).
  • Enzymatic Synthesis of a Polyol Ester from Levulinic Acid and Trimethylolpropane and Its Tribological Behavior as Potential Biolubricant Basestock. MDPI.
  • Catalysis Science & Technology. ResearchGate.
  • A chemo-enzymatic route to synthesize (S)-γ-valerolactone from levulinic acid. Semantic Scholar.
  • The yield of pentyl levulinate in the consecutive cycles of levulinic acid. ResearchGate.
  • A chemo-enzymatic route to synthesize (S)-γ-valerolactone from levulinic acid. PubMed.
  • Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology (RSC Publishing).
  • Synthesis and Applications of Alkyl Levulinates. ACS Sustainable Chemistry & Engineering.
  • n-Butyl levulinate synthesis using lipase catalysis: comparison of batch reactor versus continuous flow packed bed tubular microreactor. ResearchGate.
  • Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). PubMed.
  • This compound. PubChem.
  • Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). MDPI.
  • An Update: Enzymatic Synthesis for Industrial Applications. PMC - NIH.
  • Enzymatic Synthesis of a Polyol Ester from Levulinic Acid and Trimethylolpropane and Its Tribological Behavior as Potential Biolubricant Basestock. PMC - NIH.
  • Optimized enzymatic synthesis of levulinate ester in solvent-free system. Semantic Scholar.
  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH.
  • Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10. RSC Publishing.
  • Optimisation of the biological production of levulinic acid in a mixed microbial culture fed with synthetic grape pomace. Frontiers.
  • Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions.
  • Intensification of Processes for the Production of Ethyl Levulinate Using AlCl3·6H2O. MDPI.
  • Esterification of Levulinic Acid to Methyl Levulinate over Zr-MOFs Catalysts. MDPI.
  • Green synthesis of amyl levulinate using lipase in the solvent free system: Optimization, Mechanism and Thermodynamics studies. ResearchGate.

Sources

Topic: Scale-up Considerations for Propyl Levulinate Production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl levulinate, a biomass-derived chemical, is gaining significant traction as a versatile platform molecule with applications as a green solvent, fuel additive, and precursor for pharmaceuticals and fine chemicals.[1][2][3] Its production, typically via the esterification of levulinic acid with propanol, presents unique challenges when transitioning from laboratory-scale synthesis to industrial-scale manufacturing. This document provides a comprehensive guide on the critical considerations for this scale-up process. We delve into the core aspects of reaction engineering, catalyst selection and management, downstream purification, and process optimization. Detailed protocols for lab-scale synthesis and catalyst reusability studies are provided to establish a robust baseline for process development.

Introduction to this compound

This compound (also known as propyl 4-oxopentanoate) is an ester derived from levulinic acid, a key platform chemical identified by the U.S. Department of Energy as one of the top value-added chemicals from biomass.[1] The molecule's structure, featuring both a ketone and an ester functional group, makes it a valuable intermediate for further chemical synthesis.[4] Its properties, such as low toxicity, high flash point, and good lubricity, make it an attractive green alternative in various industrial applications.[5]

The primary route to this compound is the acid-catalyzed esterification of levulinic acid with n-propanol. While seemingly straightforward, the process is an equilibrium-limited reaction, necessitating strategic choices in catalyst and reactor design to achieve high yields efficiently and economically.

Synthesis Pathways and Core Chemistry

While several routes exist for producing alkyl levulinates, the direct esterification of levulinic acid is the most common and high-yielding approach for this compound.[6]

Direct Esterification of Levulinic Acid

The reaction involves the condensation of the carboxylic acid group of levulinic acid with the hydroxyl group of n-propanol, producing this compound and water as a byproduct.

Esterification_Reaction Levulinic_Acid Levulinic Acid Equilibrium_Arrow Propanol n-Propanol Propanol:e->Equilibrium_Arrow:w Plus1 + Propyl_Levulinate This compound Water Water Plus2 + Catalyst H+Catalyst Catalyst:w->Equilibrium_Arrow:e Equilibrium_Arrow:w->Propyl_Levulinate:e

Caption: Fischer esterification of levulinic acid with n-propanol.

This equilibrium nature is a central challenge in scaling up production, as the presence of water can drive the reverse reaction (hydrolysis), thereby reducing the final yield.

Key Scale-Up Considerations

Transitioning from a lab-scale batch process to a continuous industrial operation requires a multi-faceted approach. The following sections detail the most critical factors.

Catalyst Selection and Management

The choice of catalyst is arguably the most crucial decision for an economically viable process. While homogeneous mineral acids (e.g., H₂SO₄, HCl) show high activity, they are corrosive and present significant challenges in separation, recovery, and waste generation, making them unsuitable for sustainable large-scale production.[5][7] Therefore, heterogeneous solid acid catalysts are highly preferred.[7][8]

Key Catalyst Attributes for Scale-Up:

  • High Activity and Selectivity: The catalyst must efficiently promote the esterification reaction with minimal side-product formation.

  • Thermal and Chemical Stability: It must withstand reaction temperatures (typically 80-150°C) and the acidic environment without significant degradation.

  • Ease of Separation: The catalyst should be easily separable from the liquid reaction mixture, for example, through filtration or by use in a packed-bed reactor.

  • Reusability and Lifetime: A long catalyst lifetime with minimal loss of activity over multiple cycles is essential to minimize operational costs.[9][10] Catalyst deactivation can occur due to the deposition of by-products like humins.[11]

Table 1: Comparison of Selected Solid Acid Catalysts for Alkyl Levulinate Synthesis

Catalyst Type Example Advantages Scale-Up Challenges Reference
Sulfonic Acid Resins Amberlyst-15, Purolite CT151 High acidity, commercially available, effective at mild temperatures. Limited thermal stability (<120-140°C), potential for swelling in solvent. [12]
Zeolites H-USY, H-ZSM-5 High thermal stability, shape selectivity can improve product specificity. Microporous structure can lead to diffusion limitations for bulky molecules.[4] [4][13]
Functionalized Silicas Propylsulfonic acid-functionalized HMS/SBA-15 High surface area, tunable acidity and hydrophobicity. Higher synthesis cost, potential for leaching of functional groups. [4]
Heteropolyacids H₃PW₁₂O₄₀ on a support Very strong Brønsted acidity, high activity. Can be soluble in polar media, requiring robust immobilization on a support. [13]

| Metal Oxides | Sulfated Zirconia (SO₄²⁻/ZrO₂) | High thermal stability, strong acid sites. | Can be prone to deactivation, requires specific preparation methods. |[9] |

Reaction Engineering and Reactor Design

The goal of reactor design is to maximize conversion and throughput while minimizing cost.

  • Batch vs. Continuous Operation: While lab syntheses are typically performed in batch reactors, continuous processes are favored for large-scale production due to better consistency, heat management, and lower operational costs.[14][15] A continuous stirred-tank reactor (CSTR) or a packed-bed reactor (PBR) containing the solid catalyst are common choices.

  • Water Removal (Equilibrium Shift): To overcome equilibrium limitations and drive the reaction towards >95% conversion, the water byproduct must be continuously removed.

    • Reactive Distillation: This integrated approach combines reaction and separation in a single unit. Reactants flow down a column containing a catalytic packing, while the more volatile components (water and sometimes an azeotrope with propanol) are removed from the top, pushing the equilibrium towards product formation.

    • Pervaporation: Using a hydrophilic membrane to selectively remove water from the reaction mixture is another effective strategy.

    • Inert Gas Sparging: Bubbling a dry, inert gas (like nitrogen) through the reactor can help carry away water vapor.

Downstream Processing and Purification

A significant portion of the capital and operational cost of a chemical plant is dedicated to separation and purification.[2] The goal is to isolate this compound at the desired purity (e.g., >98%) while recovering unreacted starting materials and the alcohol for recycling.

Purification_Workflow Reactor_Output Reactor Output (this compound, Propanol, Water, unreacted LA, Catalyst) Catalyst_Filtration Catalyst Separation (e.g., Filtration) Reactor_Output->Catalyst_Filtration Catalyst_Recycle Catalyst to Regeneration/ Recycle Catalyst_Filtration->Catalyst_Recycle Solid Neutralization Neutralization (optional) (Removes residual acidity) Catalyst_Filtration->Neutralization Liquid Excess_Propanol_Removal Excess Propanol Recovery (Distillation) Neutralization->Excess_Propanol_Removal Propanol_Recycle Propanol to Recycle Excess_Propanol_Removal->Propanol_Recycle Distillate Aqueous_Phase_Separation Aqueous Phase Separation (Decantation/Extraction) Excess_Propanol_Removal->Aqueous_Phase_Separation Bottoms Aqueous_Waste Aqueous Waste (Water, Salts) Aqueous_Phase_Separation->Aqueous_Waste Final_Purification Final Product Purification (Vacuum Distillation) Aqueous_Phase_Separation->Final_Purification Final_Product High-Purity This compound (>98%) Final_Purification->Final_Product

Caption: A generalized workflow for the production and purification of this compound.

  • Vacuum Distillation: this compound has a relatively high boiling point, making vacuum distillation the preferred method for final purification.[12][16] This allows distillation to occur at lower temperatures, preventing thermal degradation of the product.

  • Solvent Extraction: Liquid-liquid extraction can be employed to separate the less polar this compound from the more polar unreacted levulinic acid and water.[17]

Experimental Protocols

Protocol 1: Lab-Scale Batch Synthesis of this compound

This protocol describes a typical lab-scale synthesis using a solid acid catalyst and a Dean-Stark apparatus to remove water.

Materials and Reagents:

  • Levulinic Acid (LA), >98% purity

  • n-Propanol, anhydrous

  • Toluene (for azeotropic water removal)

  • Solid Acid Catalyst (e.g., Amberlyst-15, dried)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware: 3-neck round-bottom flask, reflux condenser, Dean-Stark trap, magnetic stirrer, heating mantle with temperature control.

Procedure:

  • Setup: Assemble the glassware, ensuring the Dean-Stark trap is filled with toluene.

  • Charging the Reactor: To the 3-neck flask, add levulinic acid (e.g., 0.2 mol), n-propanol (e.g., 0.6 mol, 3:1 molar ratio to LA), toluene (approx. 40 mL), and the solid acid catalyst (e.g., 10 wt% relative to LA).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected or by taking small aliquots for analysis (e.g., GC or titration of acidity). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the catalyst by filtration, washing it with a small amount of fresh n-propanol or other suitable solvent.

    • Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to light-yellow liquid.[12][16]

Protocol 2: Catalyst Reusability Test

This protocol is essential for evaluating the long-term performance and economic feasibility of a chosen catalyst.

Procedure:

  • Recovery: After the first reaction cycle (Protocol 1, Step 5a), recover the catalyst by filtration.

  • Washing: Wash the recovered catalyst thoroughly with a solvent that can dissolve reactants and products but does not harm the catalyst (e.g., acetone or fresh propanol), until the filtrate is clear.

  • Drying: Dry the washed catalyst in a vacuum oven at a suitable temperature (e.g., 80-100°C) for several hours to remove any residual solvent and adsorbed water.

  • Reuse: Use the regenerated catalyst for a subsequent batch reaction under identical conditions as the first cycle.

  • Analysis: Compare the levulinic acid conversion and this compound yield for each cycle. A robust catalyst should maintain >90% of its initial activity for at least 3-5 cycles.[9][10]

Conclusion

The successful scale-up of this compound production hinges on a holistic approach that integrates catalyst science, reaction engineering, and downstream processing. The selection of a robust, reusable heterogeneous catalyst is paramount to developing a sustainable and economically viable process. Efficient water removal during the reaction and an optimized purification train are critical for achieving high product yields and purity. The protocols and considerations outlined in this document provide a foundational framework for researchers and process chemists to navigate the challenges of transitioning this compound from a lab-scale novelty to an industrial-scale reality.

References

  • Nuntang, S., et al. (2022). Propylsulfonic Acid-Functionalized Mesostructured Natural Rubber/Silica Nanocomposites as Promising Hydrophobic Solid Catalysts for Alkyl Levulinate Synthesis. MDPI.
  • Silva, D., et al. (2024). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. ACS Omega.
  • Tabasso, S., et al. (2022). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. MDPI.
  • Jeon, J., et al. (2023). Conversion of Biomass-Derived Molecules into Alkyl Levulinates Using Heterogeneous Catalysts. MDPI.
  • Leveneur, S., et al. (2022). Production of levulinic acid and alkyl levulinates: a process insight. Green Chemistry.
  • Silva, D., et al. (2024). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. ACS Publications.
  • Yamada, T., et al. (2015). Direct Production of Alkyl Levulinates from Cellulosic Biomass by a Single-Step Acidic Solvolysis System at Ambient Atmospheric Pressure. BioResources.
  • Climent, M. J., et al. (2021). Synthesis and Applications of Alkyl Levulinates. ACS Sustainable Chemistry & Engineering.
  • Russo, V., et al. (2020). Intensification of Processes for the Production of Ethyl Levulinate Using AlCl3·6H2O. MDPI.
  • Leveneur, S., et al. (2022). Production of levulinic acid and alkyl levulinates: a process insight. Royal Society of Chemistry.
  • Ota, S., et al. (2022). Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10. RSC Advances.
  • Silva, D., et al. (2024). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. National Institutes of Health.
  • Ghorbani, F., et al. (2010). Optimized enzymatic synthesis of levulinate ester in solvent-free system. Industrial Crops and Products.
  • de Oliveira, A. S., et al. (2024). Metal-Nitrate-Catalyzed Levulinic Acid Esterification with Alkyl Alcohols: A Simple Route to Produce Bioadditives. MDPI.
  • Yamada, T., et al. (2015). Direct Production of Alkyl Levulinates from Cellulosic Biomass by a Single-Step Acidic Solvolysis System at Ambient Atmospheric Pressure. ResearchGate.
  • Silva, D., et al. (2024). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. PubMed.
  • Zelinski, T., et al. (1999). A chemo-enzymatic route to synthesize (S)-γ-valerolactone from levulinic acid. Tetrahedron: Asymmetry.
  • Tabasso, S., et al. (2022). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. ProQuest.
  • Patel, A., et al. (2022). Designing of a novel heterogeneous catalyst comprising 12-tungstophosphoric acid and zeolite HY for the synthesis of bio-based esters. ResearchGate.
  • Patel, A., et al. (2020). Clean synthesis of alkyl levulinates from levulinic acid over one pot synthesized WO3-SBA-16 catalyst. ResearchGate.
  • Ota, S., et al. (2022). Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10. RSC Publishing.
  • Wang, C., et al. (2020). Alcoholysis kinetics and mechanism studies of ethyl levulinate production from ball milled corn stover. RSC Publishing.
  • Wang, C., et al. (2017). Progress of Application of Solid Catalysts in Levulinic Acid and Alkyl Levulinates Produced from Biomass. ResearchGate.
  • Hassan, M. H., et al. (2024). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions.
  • Alvear-Daza, J. J., et al. (2024). One-Pot Synthesis of Acidic Mesoporous Activated Carbon Obtained from Yerba Mate Twigs as Suitable Catalyst for the Production of Levulinic Ester Biofuel Additives. ResearchGate.
  • Pileidis, F. D., & Titirici, M. M. (2016). New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock. MDPI.
  • Gholami, Z., et al. (2017). Techno-Economic Analysis of the Levulinic Acid Synthesis from Monosaccharides. BioEnergy Research.
  • Sajid, M., et al. (2020). Sustainable production of levulinic acid and its derivatives for fuel additives and chemicals: progress, challenges, and prospects. Green Chemistry.
  • Yang, L., et al. (2021). Enzymatic Synthesis of a Polyol Ester from Levulinic Acid and Trimethylolpropane and Its Tribological Behavior as Potential Biolubricant Basestock. MDPI.
  • Isberg, G. (2023). Techno-economic Analysis of Continuous Ester Technology: Production of Glycerol Trivalerate and Propyl Acetate. Diva-portal.org.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • García-Sancho, C., et al. (2021). Esterification of Levulinic Acid to Methyl Levulinate over Zr-MOFs Catalysts. MDPI.
  • Aguilar-Reynosa, A., et al. (2021). Technical Evaluation of a Levulinic Acid Plant Based on Biomass Transformation under Techno-Economic and Exergy Analyses. ACS Omega.
  • Nhien, C., et al. (2018). Making Levulinic Acid and Ethyl Levulinate Economically Viable: A Worldwide Technoeconomic and Environmental Assessment of Possible Routes. ResearchGate.

Sources

Troubleshooting & Optimization

Optimizing propyl levulinate yield in esterification reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of propyl levulinate synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the esterification of levulinic acid. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you maximize your reaction yields and product purity.

Fundamentals of this compound Esterification

This compound is synthesized through the Fischer-Speier esterification of levulinic acid with propanol, typically in the presence of an acid catalyst. The reaction is a reversible process where the carboxylic acid reacts with an alcohol to form an ester and water. Understanding the mechanism is crucial for optimizing reaction conditions.

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic group of levulinic acid by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of propanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of the ester results in the final product, this compound, and regeneration of the acid catalyst.

Esterification_Mechanism cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Water Elimination & Deprotonation Levulinic_Acid Levulinic Acid Protonated_LA Protonated Levulinic Acid Levulinic_Acid->Protonated_LA + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_LA->Tetrahedral_Intermediate + Propanol H+ H+ Propanol Propanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Propyl_Levulinate This compound Protonated_Intermediate->Propyl_Levulinate - H2O, - H+ H2O H2O

Caption: Fischer-Speier esterification mechanism for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: Why is my this compound yield lower than expected?

A1: Low yield is a common issue that can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The esterification of levulinic acid is a reversible reaction. To drive the equilibrium towards the product side, it is essential to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent. Additionally, using an excess of one reactant, typically propanol, can also shift the equilibrium.

  • Catalyst Inactivity: The choice and concentration of the catalyst are critical.

    • Homogeneous Catalysts: Mineral acids like sulfuric acid are effective but can be corrosive and difficult to remove.

    • Heterogeneous Catalysts: Solid acid catalysts such as Amberlyst-15, zeolites, and sulfonated carbons are reusable and less corrosive.[1][2] However, their activity can decrease over time due to fouling or leaching of active sites. Ensure your catalyst is active and used in the appropriate concentration. Catalyst loading can be optimized; for example, studies have shown good yields with catalyst dosages around 8.6 wt.%.[2]

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.[2] Higher temperatures generally favor faster reaction rates. However, excessively high temperatures can lead to the formation of byproducts. The optimal temperature is often near the boiling point of the alcohol used. For propanol, a reaction temperature of around 120°C is often effective.[2][3]

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to reach equilibrium. Monitoring the reaction progress by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) is recommended. Reaction times of 3 to 8 hours are commonly reported.[2][3]

Q2: I am observing significant byproduct formation. How can I improve the selectivity?

A2: Byproduct formation can significantly reduce the yield and purity of this compound. Common byproducts include ethers from the dehydration of propanol and colored humins from the degradation of levulinic acid.

  • Ether Formation: This is more prevalent at higher temperatures and with strong acid catalysts. Using a milder catalyst or lowering the reaction temperature can help minimize this side reaction.

  • Humin Formation: The presence of water and high temperatures can promote the formation of humins, which are undesirable polymeric byproducts.[4] Using anhydrous reactants and solvents can mitigate this issue.

  • Pseudo-esters: Intermediates like pseudo-propyl levulinate can form.[2] Ensuring complete reaction to the final ester is crucial and can be influenced by reaction time and temperature.

Table 1: Comparison of Catalysts for Levulinic Acid Esterification

Catalyst TypeExamplesAdvantagesDisadvantages
HomogeneousH₂SO₄, HClHigh activityCorrosive, difficult to separate and reuse
HeterogeneousAmberlyst-15, Zeolites, Sulfonated CarbonsReusable, less corrosive, easy separationCan be less active, potential for deactivation
BiocatalystsLipasesHigh selectivity, mild reaction conditionsHigher cost, potential for denaturation

Q3: How do I effectively purify the synthesized this compound?

A3: Proper purification is essential to obtain a high-purity product.

  • Catalyst Removal: If a heterogeneous catalyst is used, it can be simply filtered off. For homogeneous catalysts, neutralization with a base (e.g., sodium bicarbonate solution) is necessary, followed by washing with water to remove the resulting salt.

  • Removal of Unreacted Starting Materials: Unreacted levulinic acid can be removed by washing the organic phase with a dilute base. Excess propanol can be removed by distillation.

  • Final Purification: The most common method for purifying this compound is vacuum distillation.[5] The purity of the final product can be confirmed by analytical techniques such as GC-MS or NMR spectroscopy.[5] Liquid-liquid extraction with a suitable solvent like hexane can also be an effective separation method.[6]

Experimental Protocols

Standard Protocol for this compound Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine levulinic acid, propanol (in a molar excess, e.g., 5:1 alcohol to acid ratio), and the acid catalyst (e.g., 1-5 wt% of levulinic acid).[3]

  • Reaction: Heat the mixture to the desired temperature (e.g., 120°C) and maintain it for the specified time (e.g., 3-8 hours).[2][3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using a heterogeneous catalyst, filter it. If using a homogeneous catalyst, neutralize with a saturated sodium bicarbonate solution.

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the excess propanol and solvent (if any) under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation.

  • Analysis: Characterize the final product using GC, HPLC, NMR, and FTIR to confirm its identity and purity.[5][7]

Experimental_Workflow Start Start: Reactants & Catalyst Reaction_Setup 1. Reaction Setup (Levulinic Acid, Propanol, Catalyst) Start->Reaction_Setup Heating 2. Heating & Reflux (e.g., 120°C, 3-8h) Reaction_Setup->Heating Workup 3. Workup (Cooling, Neutralization/Filtration, Washing) Heating->Workup Drying 4. Drying (Anhydrous MgSO4/Na2SO4) Workup->Drying Solvent_Removal 5. Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification 6. Purification (Vacuum Distillation) Solvent_Removal->Purification Analysis 7. Product Analysis (GC, NMR, FTIR) Purification->Analysis End End: Pure this compound Analysis->End

Caption: General experimental workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use a different alcohol for this reaction?

A1: Yes, the esterification of levulinic acid can be performed with various alcohols. The reactivity of the alcohol generally follows the order: primary > secondary > tertiary, due to steric hindrance.[1] The reaction conditions, particularly temperature and time, may need to be adjusted based on the alcohol used.

Q2: Is it possible to run this reaction without a solvent?

A2: Yes, the reaction can be carried out under solvent-free conditions, where the excess alcohol also serves as the reaction medium. This approach is often preferred from a green chemistry perspective.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[7][8] Acid-base titration can also be used to determine the consumption of levulinic acid.

Q4: What is the role of water in this reaction?

A4: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, thereby reducing the yield of the ester.[4] It is crucial to remove water from the reaction mixture to achieve high conversion.

Q5: How can I regenerate and reuse my heterogeneous catalyst?

A5: After the reaction, the catalyst can be recovered by filtration, washed with a solvent (e.g., the alcohol used in the reaction or another suitable solvent like acetone), and then dried in an oven.[9] The regenerated catalyst can be reused in subsequent reactions, although its activity may decrease slightly with each cycle.[10]

References

  • Costa, B. E. B., da Silva, A. O. S., Meneghetti, S. M. P., & Meneghetti, M. R. (2020). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. ACS Omega, 5(30), 18973–18982. [Link]
  • ACS Omega. (2020).
  • da Silva, M. J., et al. (2022). Metal-Nitrate-Catalyzed Levulinic Acid Esterification with Alkyl Alcohols: A Simple Route to Produce Bioadditives. Molecules, 27(17), 5583. [Link]
  • ACS Omega. (2020).
  • ResearchGate. (n.d.). Proposed mechanism of the esterification of levulinic acid (LA) with...[Link]
  • Wang, Y., et al. (2020). Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO₂ Particles.
  • Royal Society of Chemistry. (2020). Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10. [Link]
  • D'Accolti, L., et al. (2022). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. Molecules, 27(21), 7545. [Link]
  • Hassan, A. H., et al. (2023). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions, 100, 85-90. [Link]
  • Canadian Journal of Chemistry. (2023).
  • Royal Society of Chemistry. (2020). Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10. [Link]
  • ResearchGate. (2022).
  • Chemical Engineering Transactions. (2023).
  • ResearchGate. (n.d.). Optimization of Esterification Conditions for Levulinic Acid in Methanol. [Link]
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
  • Chaffey, T. G., et al. (2021). Studies on the Reactions of Lactone Intermediates Derived from Levulinic Acid: Telescoped Routes to Higher Levulinate Ester Biofuels. ACS Omega, 6(14), 9576–9585. [Link]
  • ResearchGate. (n.d.). Conversion of levulinic acid to levulinate ester biofuels by heterogeneous catalysts in the presence of acetals and ketals. [Link]
  • ResearchGate. (n.d.).
  • Chulalongkorn University. (2024).
  • ResearchGate. (n.d.).
  • The Good Scents Company. (n.d.).
  • Google Patents. (n.d.).
  • ACS Publications. (2019).
  • ResearchGate. (2020).
  • ACS Publications. (2022).
  • ResearchGate. (n.d.). Quantitation of Propyl Gallate in an Active Pharmaceutical Ingredient (API)

Sources

Technical Support Center: Catalyst Deactivation in Propyl Levulinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for researchers engaged in the synthesis of propyl levulinate. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding a critical challenge in this process: catalyst deactivation. As specialists in the field, we understand that maintaining catalyst activity and stability is paramount for achieving high yields and process efficiency. This document synthesizes fundamental principles with practical, field-proven insights to help you diagnose, understand, and resolve issues encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers face when synthesizing this compound, a process that typically involves the esterification of levulinic acid with propanol using an acid catalyst.

Q1: What are the most common solid acid catalysts for this reaction, and why do they deactivate?

Solid acid catalysts are preferred over homogeneous mineral acids like H₂SO₄ to avoid corrosion, environmental pollution, and difficult separation processes[1]. The most common types include ion-exchange resins, zeolites, sulfated metal oxides, and functionalized carbons.[2][3][4]

Table 1: Common Solid Acid Catalysts and Their Characteristics

Catalyst TypeExamplesKey AdvantagesCommon Deactivation Routes
Sulfonated Resins Amberlyst-15, Amberlyst-70, Purolite CT151High acidity, readily availableLow thermal stability, swelling, leaching of sulfonic acid groups
Zeolites HZSM-5, H-Beta, H-YHigh thermal/hydrothermal stability, shape selectivityCoke formation within micropores, dealumination in presence of hot water[5]
Sulfated Metal Oxides Sulfated Zirconia (SZr), Sulfated TitaniaStrong acid sites, high thermal stabilityLeaching of sulfate groups, sintering at high temperatures
Functionalized Carbons Sulfonated biochar, graphene oxideHigh surface area, tunable surface chemistry, hydrophobic surface can repel waterLeaching of functional groups, mechanical instability[1]
Heteropolyacids (HPAs) Supported H₃PW₁₂O₄₀ (HPW)Very strong Brønsted acidityLeaching of the active HPA from the support material[6]

Catalyst deactivation is the primary cause of decreased process efficiency and is generally unavoidable over extended use[7]. Deactivation occurs through several mechanisms, including poisoning, fouling (coking), leaching of active sites, and thermal degradation (sintering).[7][8]

Q2: My reaction yield is decreasing with each catalyst reuse. What are the likely causes?

A gradual loss of activity is a classic symptom of catalyst deactivation. The two most probable causes in this compound synthesis are fouling by coke and leaching of active sites .

  • Coke Formation: This is the deposition of carbonaceous materials (coke or humins) on the catalyst surface.[9] These deposits physically block the pores and cover the active acid sites, preventing reactants from accessing them.[10] Coke precursors can be formed from reactants, the this compound product, or side-products, which polymerize on the catalyst's acid sites.[10][11] Elevated temperatures and long reaction times can significantly accelerate coke formation.[11]

  • Leaching: This involves the physical loss of the active species from the catalyst support into the reaction medium. For instance, sulfonic acid (-SO₃H) groups on a carbon support can be hydrolyzed and washed away, or the active metal in a supported catalyst can dissolve.[6][12] This leads to an irreversible decline in the number of available acid sites.

Q3: How can I determine the specific reason for my catalyst's deactivation?

Identifying the root cause is crucial for developing an effective solution.[13] A systematic characterization of the fresh and spent (used) catalyst is the most reliable approach.[14]

Table 2: Diagnostic Techniques for Catalyst Deactivation

TechniqueAbbreviationInformation ProvidedDeactivation Mechanism Indicated
Thermogravimetric Analysis TGAMeasures weight loss as a function of temperature. A significant weight loss in the 300-600°C range indicates the combustion of deposited organic species.Coking/Fouling
Nitrogen Physisorption (BET) BETMeasures surface area and pore volume.[15] A decrease in these parameters suggests that pores are blocked.Coking/Fouling , Sintering
Temperature Programmed Desorption TPD (e.g., NH₃-TPD)Quantifies the number and strength of acid sites. A decrease in total acidity points to a loss of active sites.Leaching , Poisoning, Sintering
X-ray Photoelectron Spectroscopy XPSDetermines the elemental composition and chemical states on the catalyst surface.[13][16] Can detect poisons or confirm the loss of active species (e.g., sulfur).Poisoning, Leaching
Inductively Coupled Plasma ICP (e.g., ICP-MS)Measures the elemental composition of the liquid reaction mixture after filtration. The presence of elements from the catalyst (e.g., sulfur, zirconium) confirms they have dissolved.Leaching [17]
X-ray Diffraction XRDAnalyzes the crystalline structure of the catalyst.[14][18] Changes in the crystal structure or crystallite size can indicate thermal damage.Sintering, Structural Collapse
Q4: How does the presence of water affect the synthesis and the catalyst?

Water is a byproduct of the esterification reaction. Its presence has a significant, and generally negative, impact on the process for two main reasons:

  • Reaction Equilibrium: Esterification is a reversible reaction. As water accumulates, it promotes the reverse reaction (hydrolysis of this compound back to levulinic acid and propanol), which limits the maximum achievable yield.[19]

  • Catalyst Activity: Water can competitively adsorb onto the acid sites, effectively "poisoning" them and preventing reactants from binding.[19][20] This effect is particularly pronounced for sulfonic acid catalysts, where water can hydrate the protons, reducing their catalytic strength.[21] Furthermore, under hydrothermal conditions (hot liquid water), some catalyst supports like certain zeolites and silicas can suffer structural damage or collapse.[5][22]

Troubleshooting Guides

This section provides structured guidance for specific experimental issues.

Guide 1: Gradual Decrease in Conversion Over Multiple Cycles

Problem: You observe a steady decline in this compound yield (e.g., 95% in run 1, 88% in run 2, 80% in run 3) under identical reaction conditions.

Logical Troubleshooting Flowchart

A Observe Gradual Activity Loss B Perform TGA on Spent Catalyst A->B C Significant Weight Loss (>5%) at 300-600°C? B->C D Diagnosis: Coking/Fouling is Likely Primary Cause C->D Yes E Perform ICP Analysis on Reaction Filtrate C->E No H Solution: Implement Regeneration (Calcination) D->H F Catalyst Components (e.g., S, Zr, W) Detected? E->F F->E No, Re-evaluate Other Causes G Diagnosis: Leaching of Active Sites is Occurring F->G Yes I Solution: Modify Catalyst Synthesis or Choose More Stable Support G->I cluster_0 Phase 1: Performance Test cluster_1 Phase 2: Characterization cluster_2 Phase 3: Diagnosis & Action A Run 1: Fresh Catalyst (Measure Baseline Yield) B Recover & Dry Catalyst A->B C Run 2: Recycled Catalyst (Measure Yield) B->C D Activity Loss Observed? C->D E Analyze Spent Catalyst: - TGA (Coke) - BET (Surface Area) - NH3-TPD (Acidity) - XPS/ICP (Leaching) D->E Yes F Compare to Fresh Catalyst Data E->F G Identify Primary Deactivation Mechanism F->G H Implement Solution: - Regenerate Catalyst - Purify Feedstock - Modify Catalyst G->H

Caption: Standard experimental workflow for deactivation studies.

Deactivation Mechanisms Overview

G cluster_deactivation Deactivation Pathways Catalyst Active Catalyst (Porous Support with Acid Sites) Coking Coking / Fouling (Pore Blockage) Catalyst->Coking Polymerization of organics on surface Leaching Leaching (Loss of -SO3H groups) Catalyst->Leaching Hydrolysis of active sites Poisoning Poisoning (Impurities bind to sites) Catalyst->Poisoning Strong adsorption of contaminants Sintering Sintering (Loss of Surface Area) Catalyst->Sintering High temperature exposure

Caption: The primary pathways of solid acid catalyst deactivation.

References

  • Applied Catalysts. (n.d.). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Wu, L., Hu, X., Wang, S., Mourant, D., Song, Y., Li, T., & Li, C.-Z. (2016). Formation of coke during the esterification of pyrolysis bio-oil. RSC Publishing.
  • Goff, M. J., Bauer, N. S., Lopes, S., Du, Y., & Graboski, M. S. (n.d.). Effects of water on the esterification of free fatty acids by acid catalysts. IDEAS/RePEc.
  • Al-Fatesh, A. S., & Kumar, R. (2022). An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries. MDPI.
  • Wu, L., Hu, X., Wang, S., Mourant, D., Song, Y., Li, T., & Li, C.-Z. (2016). Formation of coke during the esterification of pyrolysis bio-oil. ResearchGate.
  • NPTEL. (n.d.). Lecture 10 Catalyst characterization.
  • Unknown. (n.d.). functional carbon-based solid acid-induced hydrothermal conversion of biomass saccharides: catalyst rational design and kinetic analysis. Green Chemistry (RSC Publishing).
  • Bai, F., et al. (2018). Improving hydrothermal stability of supported metal catalysts for biomass conversions: a review. Iowa State University Digital Repository.
  • Goff, M. J., Bauer, N. S., Lopes, S., Yue, Y., & Graboski, M. S. (2006). Effects of water on the esterification of free fatty acids by acid catalysts. ResearchGate.
  • Goodwin, J. G., et al. (2005). Effect of water on sulfuric acid catalyzed esterification. ScienceDirect.
  • Unknown. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant.
  • Tascon GmbH. (n.d.). Analysis of Catalysts.
  • Kumar, R., & Kumar, P. (2021). The Role of Catalysts in Biomass Hydrothermal Liquefaction and Biocrude Upgrading. MDPI.
  • Pérez, G., et al. (2005). Effect of water on sulfuric acid catalyzed esterification. ResearchGate.
  • Hiden Analytical. (2021). Catalyst Characterization Techniques.
  • Xiong, S. S. (2022). Study Of Hydrothermal Conversion Of Biomass Derived Saccharides Over Carbon-based Solid Acid Catalyst. Globe Thesis.
  • Xue, D., Jiang, Y., & Zheng, F. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Publishing.
  • D'Angelo, A., et al. (2022). Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. MDPI.
  • Zhang, Y., et al. (2022). Carbon-Based Solid Acid Catalyzed Esterification of Soybean Saponin-Acidified Oil with Methanol Vapor for Biodiesel Synthesis. MDPI.
  • Unknown. (n.d.). Solid acid catalysts in esterification reactions. ResearchGate.
  • Wannako, P., et al. (2022). Propylsulfonic Acid-Functionalized Mesostructured Natural Rubber/Silica Nanocomposites as Promising Hydrophobic Solid Catalysts for Alkyl Levulinate Synthesis. PMC - NIH.
  • Unknown. (n.d.). Leaching of the catalyst after esterification reaction. ResearchGate.
  • NPTEL. (n.d.). Lecture 6 Catalyst characterization.
  • D'Elia, V., et al. (2021). New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock. MDPI.
  • Li, H., et al. (2018). Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO2 Particles. PMC - NIH.
  • Unknown. (n.d.). Heterogeneous Solid Acid Catalysts for Esterification of Free Fatty Acids. ResearchGate.
  • Hernández-Giménez, A. M., et al. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. KITopen.
  • Hassan, M. S., et al. (2023). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions.
  • Aprile, C., et al. (2021). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. MDPI.
  • Unknown. (n.d.). Levulinic acid as a bridge molecule connecting biorefinery and petroleum refining. DOI.
  • Fernandes, D. M., et al. (2021). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. PMC - NIH.
  • Wang, C., et al. (2021). A review on solid acid catalysis for sustainable production of levulinic acid and levulinate esters from biomass derivatives. PubMed.
  • Al-Sabawi, M., & At-Taras, M. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. MDPI.
  • Unknown. (n.d.). Solid acid-catalyzed reaction mechanism of esterification.[24] ResearchGate.
  • Unknown. (n.d.). Effect of different synthesized catalysts on n-propyl levulinate yield. ResearchGate.
  • Aprile, C., et al. (2021). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. SciProfiles.
  • Unknown. (n.d.). The concept of active site in heterogeneous catalysis.
  • Bartholomew, C. H. (2019). Advances in Catalyst Deactivation and Regeneration. MDPI.
  • Unknown. (n.d.). Heterogeneous catalytic approaches in C–H activation reactions. RSC Publishing.
  • Forzatti, P. (1999). Catalyst deactivation. OUCI.

Sources

Minimizing byproduct formation in furfural to propyl levulinate conversion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of propyl levulinate from furfural. This guide is designed for researchers and process chemists to navigate the complexities of this valuable conversion, with a specific focus on identifying, understanding, and minimizing the formation of unwanted byproducts. Our goal is to provide you with the causal understanding and actionable protocols necessary to enhance your yield, purity, and process efficiency.

The Challenge: Navigating the Reaction Landscape

The conversion of furfural, a readily available platform chemical derived from lignocellulosic biomass, into this compound is a multi-step cascade reaction that holds significant promise for the production of green solvents and fuel additives.[1][2][3] However, the reaction landscape is complex, with several competing pathways that can divert reactants and intermediates into undesirable byproducts. The primary challenge lies in selectively promoting the desired reaction sequence while suppressing these competing pathways. This guide provides the insights to achieve that control.

The Core Reaction Pathway

The synthesis is typically a one-pot domino or cascade reaction catalyzed by a bifunctional catalyst possessing both Lewis and Brønsted acid sites.[2] Understanding this main pathway is critical for troubleshooting.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: Furfural is first hydrogenated to furfuryl alcohol. In this process, propanol acts as both the solvent and the hydrogen donor, a reaction catalyzed by Lewis acid sites.[2]

  • Etherification: The newly formed furfuryl alcohol reacts with propanol in an acid-catalyzed etherification to produce propyl furfuryl ether, an important intermediate.[4]

  • Alcoholysis & Rearrangement: Catalyzed by Brønsted acid sites, the furan ring of the ether intermediate is opened and undergoes rearrangement and further reaction with propanol to yield the final product, this compound.[2][4]

Main Reaction Pathway Furfural Furfural FA Furfuryl Alcohol Furfural->FA  MPV Reduction (Lewis Acid Sites) PFE Propyl Furfuryl Ether FA->PFE  Etherification (Brønsted Acid Sites) PL This compound PFE->PL  Alcoholysis/  Ring Opening (Brønsted Acid Sites) Byproduct Pathways cluster_main Main Pathway Furfural Furfural FA Furfuryl Alcohol Furfural->FA Humins Humins/Polymers Furfural->Humins High Temp, Strong Acid PL This compound FA->PL FA->Humins High Temp, Strong Acid AL Angelica Lactones PL->AL High Temp, Long Reaction Time

Caption: Key byproduct formation pathways diverging from the main reaction.

Q3: The final purified product shows the presence of α- and β-angelica lactones. Where do these come from?

A3: Cause & Identification

Angelica lactones are isomers formed from the intramolecular cyclization of this compound, which eliminates a molecule of propanol. [2]This is essentially the reverse reaction of the final esterification step and is favored by:

  • Prolonged Reaction Times: Leaving the reaction to run for too long after reaching maximum this compound concentration can lead to its degradation.

  • High Temperatures: Elevated temperatures provide the energy needed to overcome the activation barrier for this cyclization. [2] Solutions & Rationale

  • Optimize Reaction Time: As mentioned previously, kinetic monitoring is crucial. Stop the reaction once the concentration of this compound plateaus to prevent its subsequent conversion to angelica lactones.

  • Moderate Temperature: Avoid excessive temperatures. The optimal temperature is one that provides a good reaction rate without significant product degradation.

Frequently Asked Questions (FAQs)

  • What type of propanol should I use?

    • Both n-propanol and isopropanol can be used. Isopropanol is frequently used as it is an excellent hydrogen donor for the initial MPV reduction. [4]The choice will affect the final product (n-propyl vs. isothis compound). Ensure the alcohol is of high purity and anhydrous.

  • How can I effectively remove the catalyst and purify the final product?

    • For solid heterogeneous catalysts, simple filtration after cooling the reaction mixture is effective. [5]For purification of the liquid product, vacuum distillation is the most common and effective method to separate the higher-boiling this compound from unreacted propanol and lighter byproducts. [5][6]

  • What analytical techniques are best for monitoring this reaction?

    • Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. It allows for the separation, identification, and quantification of furfural, furfuryl alcohol, propyl furfuryl ether, this compound, and other volatile byproducts. [5][7] * High-Performance Liquid Chromatography (HPLC) can also be used, particularly for analyzing the non-volatile humin precursors or for labs not equipped with GC. [8]

      Analytical Method Target Analytes Purpose
      GC-MS Furfural, Furfuryl Alcohol, this compound, Propyl Furfuryl Ether, Angelica Lactones Primary method for reaction monitoring, quantification, and byproduct identification. [5][7]
      HPLC Furfural, Furfuryl Alcohol, Levulinic Acid (if formed) Alternative quantification method, useful for non-volatile components. [8]
      NMR All components Structural confirmation of isolated products and intermediates. [5]

      | FT-IR | Functional groups | Quick check for the presence of key functional groups (e.g., C=O of ester vs. aldehyde). [9]|

Recommended Experimental Protocol

This protocol outlines a one-pot synthesis using Amberlyst 70, a strong acidic ion-exchange resin, which has shown good activity and stability for this conversion. [4] Materials:

  • Furfural (freshly distilled to remove polymers)

  • Anhydrous isopropanol

  • Amberlyst 70 (A70) catalyst (dried in a vacuum oven at 80 °C for 12 hours)

  • Reaction vessel (e.g., high-pressure autoclave or sealed reaction tube)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Reactor Setup: To a 50 mL autoclave, add Amberlyst 70 catalyst. The exact amount should be optimized, but a starting point is a substrate-to-catalyst ratio of approximately 6.5 mmol of furfural per meq of H+ sites on the resin. [4]2. Reagent Addition: Add 30 mL of anhydrous isopropanol. Then, add 1.5 g of furfural (~15.6 mmol). Add a known amount of internal standard for quantitative analysis.

  • Reaction: Seal the reactor. Begin stirring and heat the reaction mixture to 120 °C. The pressure will rise due to the vapor pressure of the solvent.

  • Monitoring: Take small aliquots of the reaction mixture at 1h, 2h, 4h, and 6h intervals using a sampling valve (if available) or by running parallel experiments for different durations. Quench the samples immediately in a cold solvent (e.g., acetone) and filter to remove the catalyst.

  • Analysis: Analyze the quenched samples by GC-MS to determine the conversion of furfural and the yield of this compound and byproducts.

  • Work-up (Post-Reaction): After the optimal reaction time is reached (e.g., ~2 hours as per literature)[4], cool the reactor to room temperature. Filter the mixture to remove the A70 catalyst. The catalyst can be washed with isopropanol and acetone, dried, and reused. [4]7. Purification: The filtrate, containing this compound, excess isopropanol, and soluble byproducts, can be purified by vacuum distillation.

Troubleshooting Workflow Start Low Propyl Levulinate Yield CheckAppearance Examine Reaction Mixture: Dark Color / Precipitate? Start->CheckAppearance YesHumins YES (Humin Formation) CheckAppearance->YesHumins Yes NoHumins NO (Clear Solution) CheckAppearance->NoHumins No ActionHumins Action: 1. Lower Temperature 2. Reduce Catalyst Load 3. Ensure Anhydrous Cond. YesHumins->ActionHumins CheckGC Analyze by GC-MS: High Intermediate Peak? NoHumins->CheckGC YesIntermediate YES (e.g., Propyl Furfuryl Ether) CheckGC->YesIntermediate Yes NoIntermediate NO (Unreacted Furfural or Other Byproducts) CheckGC->NoIntermediate No ActionIntermediate Action: 1. Increase Reaction Time 2. Increase Temperature (cautiously) 3. Use Catalyst with more Brønsted acidity YesIntermediate->ActionIntermediate ActionOther Action: 1. Check Catalyst Activity 2. Verify Starting Material Purity NoIntermediate->ActionOther

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

  • Garcı́a-Sancho, C., et al. (2018). Synthesis of isothis compound from furfural: Insights on a cascade production perspective. Catalysis Today.
  • Lulli, A. M., et al. (2021). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. Molecules.
  • Zhang, Z., & Deng, K. (2017). Mini-Review on the Synthesis of Furfural and Levulinic Acid from Lignocellulosic Biomass. ChemBioEng Reviews.
  • Hassan, N. N. R., et al. (2023). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions.
  • da Silva, G. M., et al. (2023). Selective Synthesis of Levulinic Ester from Furfural Catalyzed by Hierarchical Zeolites. Catalysts.
  • Garcı́a-Sancho, C., et al. (2018). Synthesis of isothis compound from furfural: Insights on a cascade production perspective. ResearchGate.
  • Pérez-Sanz, F. J., et al. (2018). Optimization of the One-Pot Synthesis of Butyl Levulinate from Fructose and 1-Butanol. Industrial & Engineering Chemistry Research.
  • Bhanot, L., et al. (2020). HPLC analysis of levulinic acid. ResearchGate.
  • GFBiochemicals Ltd. (2016). Process for the purification of levulinic acid. Google Patents.
  • Eda, V. M., et al. (2023). Reactive Extraction of Levulinic Acid from Aqueous Solutions Using Trioctylamine with Diluents 2-Ethyl-1-hexanol, 4-Methylpentan-2-one, and Isoamyl Alcohol. Journal of Chemical & Engineering Data.
  • Ooi, Y. S., et al. (2016). Catalytic Transfer Hydrogenation of Furfural for the Production of Ethyl Levulinate: Interplay of Lewis and Brønsted Acidities. ChemCatChem.
  • Mariscal, R., et al. (2016). The Role of Copper in the Hydrogenation of Furfural and Levulinic Acid. Molecules.
  • Villabrille, P., et al. (2022). One-Pot Synthesis of Acidic Mesoporous Activated Carbon Obtained from Yerba Mate Twigs as Suitable Catalyst for the Production of Levulinic Ester Biofuel Additives. ResearchGate.
  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.
  • Kumar, A., et al. (2022). Levulinic acid production from furfural: process development and techno-economics. Green Chemistry.
  • Li, G., et al. (2018). One pot cascade conversion of furfural to alkyl levulinate over Lu(OTf)3 without external H2. Green Chemistry.
  • Pokrovskii, A. G., et al. (2022). Methods of Analysis and Identification of Betulin and Its Derivatives. Molecules.
  • Gabbs, M., et al. (2021). Methods of the Analysis of Oxylipins in Biological Samples. Molecules.
  • Lulli, A. M., et al. (2021). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. ResearchGate.
  • Gundekari, S., & Srinivasan, S. (2023). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. Catalysts.

Sources

Troubleshooting low conversion rates in levulinic acid esterification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for levulinic acid (LA) esterification. As Senior Application Scientists, we understand the nuances and challenges of this valuable bio-based reaction. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome experimental hurdles and achieve optimal conversion rates. Our approach is grounded in scientific principles and validated by practical experience in the field.

Troubleshooting Guide: Low Conversion Rates

Low conversion of levulinic acid to its corresponding ester is a common challenge. This guide provides a systematic approach to diagnosing and resolving this issue.

Question 1: My levulinic acid esterification has a low conversion rate. What are the primary factors I should investigate?

Low conversion rates can stem from several factors, ranging from reaction equilibrium to catalyst deactivation. A logical, step-by-step investigation is crucial for identifying the root cause.

Initial Diagnostic Workflow:

Troubleshooting_Workflow start Low Conversion Rate Observed equilibrium 1. Evaluate Reaction Equilibrium (Excess Alcohol, Water Removal) start->equilibrium catalyst 2. Assess Catalyst Activity (Type, Loading, Acidity) equilibrium->catalyst conditions 3. Optimize Reaction Conditions (Temperature, Time) catalyst->conditions reactants 4. Check Reactant Purity & Side Reactions conditions->reactants solution Optimized Conversion Achieved reactants->solution

Caption: A stepwise workflow for troubleshooting low conversion rates.

In-Depth Troubleshooting Steps:

1. Evaluate Reaction Equilibrium:

Esterification is a reversible reaction.[1] To favor the formation of the ester, the equilibrium must be shifted towards the products.

  • Excess Alcohol: Employing a higher molar ratio of alcohol to levulinic acid can drive the reaction forward.[2] However, an excessive amount can dilute the reactants and catalyst, potentially reducing the reaction rate.

  • Water Removal: Water is a byproduct of the reaction, and its presence can promote the reverse reaction (hydrolysis).[1] While moderate amounts of water can sometimes convert Lewis acid sites to more active Brønsted acid sites, an excess is generally detrimental.[3][4] Consider using a Dean-Stark apparatus or molecular sieves to remove water as it is formed.

2. Assess Catalyst Activity:

The choice and condition of the catalyst are paramount for achieving high conversion. Both homogeneous and heterogeneous catalysts are commonly used.[5][6][7][8][9][10]

  • Catalyst Type and Acidity: The reaction is acid-catalyzed.[11] For solid acid catalysts, the concentration of acid sites is crucial for performance.[1] Catalysts with higher acidity generally exhibit greater activity.

  • Catalyst Loading: Insufficient catalyst loading will result in a slow reaction rate. Conversely, excessive loading can lead to a more viscous reaction mixture, limiting mass transfer.[1] It is important to optimize the catalyst loading for your specific reaction conditions.[12]

  • Catalyst Deactivation: Solid acid catalysts can deactivate over time.[13][14] Potential causes of deactivation include:

    • Leaching of Active Sites: The active sulfonic acid groups can leach from the support.[15][16]

    • Formation of Sulfonic Esters: The reaction of the alcohol with the sulfonic acid groups can form inactive sulfonic esters.[15][16]

    • Polymer Deposition: Polymers formed during the reaction can deposit on the catalyst surface, blocking active sites.[13][14]

    • Ion Exchange: Metal ions present in the feedstock can exchange with the protons of the acid catalyst, reducing its activity.[13][14]

3. Optimize Reaction Conditions:

Temperature and reaction time are critical parameters that must be carefully controlled.

  • Reaction Temperature: Higher temperatures generally increase the reaction rate and help shift the equilibrium towards the products.[3] However, excessively high temperatures can lead to side reactions and product degradation.[17] The optimal temperature will depend on the specific alcohol and catalyst being used.

  • Reaction Time: The reaction needs sufficient time to reach equilibrium. Monitoring the reaction progress over time is essential to determine the optimal reaction duration. Prolonged reaction times may not significantly increase the yield and could promote side reactions.

4. Check Reactant Purity and Side Reactions:

The purity of your starting materials and the potential for side reactions can significantly impact your conversion rate.

  • Reactant Purity: Ensure that your levulinic acid and alcohol are of high purity. Impurities can interfere with the catalyst and lead to unwanted byproducts.

  • Side Reactions: Several side reactions can occur during levulinic acid esterification, consuming reactants and reducing the yield of the desired ester.[18] These include:

    • Dehydration of the alcohol.[1]

    • Transfer hydrogenation of levulinic acid and its ester to γ-valerolactone (GVL).[1]

    • Dehydration of levulinic acid to α-angelica lactone.[1]

Question 2: I'm using a solid acid catalyst and see a decrease in conversion with each reuse. How can I regenerate my catalyst?

Catalyst deactivation is a common issue with solid acid catalysts in esterification reactions.[13][14] The regeneration method depends on the cause of deactivation.

Catalyst Regeneration Protocol:

  • Solvent Washing: To remove adsorbed organic compounds and polymers, wash the catalyst with a suitable solvent.[13][14]

  • Acid Treatment: If deactivation is due to ion exchange with metal ions or reaction with nitrogen-containing compounds, washing with a concentrated acid like sulfuric acid can restore the acidic sites.[13][14]

  • Calcination: For some catalysts, calcination at high temperatures can burn off deposited carbonaceous materials. However, this must be done carefully to avoid damaging the catalyst structure.

It's important to note that complete regeneration may not always be possible, and some loss of activity with each cycle is often observed.[12]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed esterification of levulinic acid?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group of levulinic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfer steps and the elimination of a water molecule to form the ester.[17][19]

Q2: How does the type of alcohol affect the esterification reaction?

The structure of the alcohol can have a significant impact on the reaction rate due to steric hindrance.[17][20][21] Shorter-chain primary alcohols, such as methanol and ethanol, are generally more reactive than longer-chain or branched alcohols like n-butanol, sec-butanol, and tert-butanol.[11][17][20][21]

Q3: Can levulinic acid esterification occur without a catalyst?

Yes, the reaction can proceed without an external catalyst, as levulinic acid itself can act as a catalyst.[1][22][23] However, the uncatalyzed reaction is typically much slower and requires higher temperatures and longer reaction times to achieve significant conversion.[10]

Q4: What are some common homogeneous and heterogeneous catalysts used for levulinic acid esterification?

  • Homogeneous Catalysts: Mineral acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄) are effective but can be corrosive and difficult to separate from the product mixture.[7][24]

  • Heterogeneous Catalysts: Solid acid catalysts are often preferred due to their ease of separation and potential for reuse.[7][8][9][19] Common examples include:

    • Ion-exchange resins: Amberlyst-15 is a widely used example.[25][26]

    • Sulfated metal oxides: Sulfated silica and titania have shown good catalytic activity.[1][3]

    • Zeolites and Clays: Materials like montmorillonite K10 have been used as catalysts.[22][27]

    • Sulfonated carbon-based catalysts: These can be prepared from biomass precursors.[2][17][28]

Q5: How can I monitor the progress of my levulinic acid esterification reaction?

Several analytical techniques can be used to monitor the reaction, including:

  • Gas Chromatography (GC): A common method for quantifying the reactants and products.[29]

  • High-Performance Liquid Chromatography (HPLC): Can also be used for reaction monitoring.

  • Acid-Base Titration: This method can be used to determine the amount of unreacted levulinic acid in the reaction mixture and is a simpler alternative to chromatographic methods.[17][20][21][30]

Data Summary

Table 1: Influence of Reaction Parameters on Ethyl Levulinate (EL) Yield

ParameterCondition 1Yield (%)Condition 2Yield (%)Reference
Reaction Time 1 h~404 h54
Catalyst Loading 10%4330%54
LA:Ethanol Molar Ratio 1:5351:2054

Experimental Protocols

Protocol 1: General Procedure for Levulinic Acid Esterification

  • Combine levulinic acid, the chosen alcohol (in the desired molar ratio), and the acid catalyst in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[23][28]

  • Heat the reaction mixture to the desired temperature and maintain it for the specified reaction time.[23][28]

  • After the reaction is complete, cool the mixture to room temperature.

  • If using a solid catalyst, separate it from the reaction mixture by filtration.[24]

  • Analyze the product mixture using a suitable analytical technique (e.g., GC or titration) to determine the conversion of levulinic acid and the yield of the ester.[17][29][30]

Protocol 2: Catalyst Reusability Study

  • After the initial reaction, recover the solid catalyst by filtration.

  • Wash the catalyst thoroughly with a solvent (e.g., methanol) to remove any adsorbed species.[12]

  • Dry the catalyst in an oven at a suitable temperature (e.g., 80 °C).[12]

  • Use the regenerated catalyst for a subsequent reaction cycle under the same conditions.

  • Repeat this process for several cycles, analyzing the product mixture after each cycle to evaluate the catalyst's stability and performance over time.[12]

Logical Relationships and Workflows

Catalyst Selection and Reaction Pathway:

Reaction_Pathway cluster_catalyst Catalyst Choice homogeneous Homogeneous (e.g., H₂SO₄) esterification Esterification Reaction homogeneous->esterification Catalyzes heterogeneous Heterogeneous (e.g., Amberlyst-15) heterogeneous->esterification Catalyzes reactants Levulinic Acid + Alcohol reactants->esterification product Levulinate Ester + Water esterification->product side_reactions Side Reactions (e.g., GVL formation) esterification->side_reactions

Caption: The central role of the catalyst in directing the esterification pathway.

References

  • Hu, X., Lievens, C., Mourant, D., Wang, Y., Wu, L., Gunawan, R., Song, Y., & Li, C.-Z. (2013). Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass. Applied Energy, 111, 94-103. [Link]
  • Optimization of levulinic acid conversion into methyl levulinate via methyl esterification catalyzed with aluminum sulf
  • Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions. [Link]
  • Esterification of Levulinic Acid to Levulinate Esters in the Presence of Sulfated Silica Catalyst. Universiti Kebangsaan Malaysia. [Link]
  • Metal-Nitrate-Catalyzed Levulinic Acid Esterification with Alkyl Alcohols: A Simple Route to Produce Bioadditives. MDPI. [Link]
  • Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO 2 Particles. MDPI. [Link]
  • Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation.
  • Proposed mechanism of the esterification of levulinic acid (LA) with...
  • Esterification of levulinic acid into ethyl levulinate catalyzed by sulfonated bagasse-carbonized solid acid. BioResources. [Link]
  • Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction | Request PDF.
  • Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass.
  • Full article: Optimization of levulinic acid esterification via surface response methodology using single metal oxide nanoparticle as heterogeneous c
  • CATALYTIC REACTION STUDY OF LEVULINIC ACID ESTERIFICATION TO ETHYL LEVULINATE USING MODIFIED CARBON C
  • Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10. RSC Publishing. [Link]
  • Process optimization for enzymatic production of a valuable biomass-based ester
  • Optimization of Esterification Conditions for Levulinic Acid in Methanol.
  • catalytic-performance-and-deactivation-mechanism-of-a-one-step-sulfonated-carbon-based-solid-acid-catalyst-in-an-esterification-reaction. Ask this paper | Bohrium. [Link]
  • Effects of water in the heterogeneous catalytic valorization of levulinic acid into γ-valerolactone and its derivatives. Green Chemistry (RSC Publishing). [Link]
  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors
  • Homogeneous Catalyzed Reactions of Levulinic Acid: To γ-Valerolactone and Beyond.
  • Homogeneous Catalyzed Reactions of Levulinic Acid: To γ-Valerolactone and Beyond. SciSpace. [Link]
  • Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions. [Link]
  • Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst.
  • Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the C
  • Catalytic Conversion of Levulinic Acid over Sn-BTC and Sn-H 3 -5-SIP Heterogeneous Acid C
  • Conversion of levulinic acid to levulinate ester biofuels by heterogeneous catalysts in the presence of acetals and ketals | Request PDF.
  • Conversion of levulinic acid to levulinate ester biofuels by heterogeneous catalysts in the presence of acetals and ketals. University of South Wales. [Link]
  • Esterification of Levulinic Acid to Methyl Levulinate over Zr-MOFs C
  • General reaction scheme for levulinic acid esterification a),...
  • The Preparation of Ethyl Levulinate Facilitated by Flow Processing: The Catalyzed and Uncatalyzed Esterification of Levulinic Acid | Request PDF.
  • (PDF) Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation.
  • SYNTHESIS OF ETHYL LEVULINATE BY ESTERIFICATION OF RENEWABLE LEVULINIC ACID OVER DODECATUNGSTOPHOSPHORIC ACID SUPPORTED ON ACIDI. [Link]

Sources

Purification challenges of propyl levulinate from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of propyl levulinate from various reaction mixtures. Here, we address common issues through a combination of frequently asked questions and detailed troubleshooting protocols, grounded in established scientific principles.

Introduction to Purification Challenges

This compound, a valuable bio-based chemical used as a green solvent and a precursor for various fine chemicals, is commonly synthesized via the esterification of levulinic acid with propanol.[1][2] While the synthesis can be straightforward, isolating pure this compound from the crude reaction mixture presents several challenges. The primary hurdles include separating the product from unreacted starting materials, the catalyst, and various side products formed during the reaction. The effectiveness of the purification strategy directly impacts the final product's purity, yield, and suitability for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in a crude this compound reaction mixture?

The composition of the crude mixture largely depends on the reaction conditions and the catalyst used. However, common impurities include:

  • Unreacted Starting Materials: Levulinic acid and n-propanol.

  • Catalyst: Homogeneous acid catalysts (e.g., sulfuric acid, hydrochloric acid) or heterogeneous solid acid catalysts.[1][3]

  • Water: A byproduct of the esterification reaction.

  • Side Products: Depending on the reaction temperature and catalyst, side products such as α- and β-angelica lactones (from intramolecular dehydration of levulinic acid) and dipropyl ether (from propanol) may be formed.[4] In syntheses starting from furfuryl alcohol, intermediates like 2-(propoxymethyl)furan can also be present.[5]

Q2: What are the key physical properties of this compound and its common impurities relevant to purification?

Understanding the physical properties of this compound and its potential contaminants is crucial for selecting and optimizing a purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compound 158.19220-221Practically insoluble[6][7]
Levulinic Acid116.12245-246Soluble
n-Propanol60.1097Miscible
α-Angelica Lactone98.10165-170Slightly soluble
Water18.02100-

Data sourced from[6][7][8][9][10].

Q3: What are the most common laboratory-scale methods for purifying this compound?

The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common techniques are:

  • Liquid-Liquid Extraction: Used to remove water-soluble impurities like unreacted levulinic acid, propanol, and homogeneous catalysts.[3][11]

  • Distillation: An effective method for separating this compound from less volatile (e.g., levulinic acid) and more volatile (e.g., propanol, water) impurities.[5][12] Due to its relatively high boiling point, vacuum distillation is often preferred to prevent thermal degradation.

  • Chromatography: Column chromatography can be used for high-purity applications or to remove impurities with similar boiling points to this compound.[13] However, it is generally less practical for large-scale purifications.

Q4: How can I assess the purity of my this compound sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for determining the purity of this compound.[3][14] It allows for the separation and identification of volatile impurities. Quantitative analysis can be performed by integrating the peak areas of the components. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also excellent for confirming the structure and assessing purity by identifying characteristic peaks of the product and any impurities.[5]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Low final purity after distillation, with a high-boiling contaminant present.
  • Symptom: Your final product, purified by distillation, shows a significant peak in the GC-MS analysis corresponding to a compound with a higher boiling point than this compound. The product may also have a slight acidic character.

  • Probable Cause: The most likely high-boiling contaminant is unreacted levulinic acid (Boiling Point: ~245 °C).[1] If a homogeneous acid catalyst was used, its residue can also co-distill or cause degradation at high temperatures.

  • Solution: Pre-distillation Aqueous Wash. Before distillation, it is critical to remove acidic components. This is achieved by washing the crude product with a basic solution followed by water.

    Protocol 1: General Aqueous Work-up for Crude this compound

    • Cool the crude reaction mixture to room temperature.

    • If a solid heterogeneous catalyst was used, filter it off.

    • Transfer the liquid mixture to a separatory funnel.

    • If a large excess of propanol was used, it can be first removed by rotary evaporation.

    • Dilute the mixture with an organic solvent in which this compound is soluble but has low water miscibility, such as ethyl acetate or diethyl ether.

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove unreacted levulinic acid and the acid catalyst. Repeat this wash until CO₂ evolution ceases.

    • Wash the organic layer with deionized water to remove any remaining salts and water-soluble impurities.

    • Wash the organic layer with brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the organic phase by rotary evaporation to yield the crude, washed this compound, which is now ready for distillation.

Problem 2: Significant product loss during the aqueous work-up.
  • Symptom: You experience a low yield of crude product after performing the liquid-liquid extraction and washing steps.

  • Probable Cause: Although this compound has low solubility in water, some product can be lost to the aqueous phase, especially if emulsions form or if large volumes of washing solutions are used.

  • Solution: Optimization of the Extraction Protocol.

    • Back-Extraction: After the initial separation, re-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

    • Use of Brine: As mentioned in Protocol 1, a final wash with brine reduces the solubility of organic compounds in the aqueous layer, thereby increasing the yield in the organic phase.[3]

    • Solvent Choice: Using a less polar organic solvent can sometimes minimize the partitioning of the desired ester into the aqueous phase.

Problem 3: Product degradation during purification.
  • Symptom: The product darkens in color (turns yellow or brown) during distillation, and GC-MS analysis reveals unexpected byproducts.

  • Probable Cause: this compound can undergo thermal degradation at its atmospheric boiling point (~220 °C).[6][10] This is often exacerbated by the presence of residual acidic impurities.

  • Solution: Vacuum Distillation. Performing the distillation under reduced pressure significantly lowers the boiling point, allowing the product to be distilled at a lower, less destructive temperature.

    Protocol 2: Purification by Vacuum Distillation

    • Ensure the crude this compound has been subjected to an aqueous work-up (Protocol 1) to remove acidic impurities.

    • Set up a fractional distillation apparatus suitable for vacuum operation. Use a short-path distillation apparatus for smaller scales.

    • Place the crude this compound in the distillation flask with a magnetic stir bar for smooth boiling.

    • Slowly apply vacuum to the system. A pressure of 40-60 mbar is a good starting point.[5]

    • Gradually heat the distillation flask using an oil bath.

    • Collect and discard any initial low-boiling fractions (e.g., residual solvent or water).

    • Collect the main fraction of pure this compound at the appropriate temperature for the applied vacuum.

    • Monitor the purity of the collected fractions using a suitable analytical technique like GC-MS.

Problem 4: Inability to separate an impurity with a similar boiling point.
  • Symptom: After careful distillation, a persistent impurity remains in your product, and its boiling point is very close to that of this compound.

  • Probable Cause: This could be a structural isomer or a byproduct with similar volatility, such as certain lactones or other esters that might have formed.

  • Solution: Column Chromatography. For high-purity requirements where distillation is insufficient, flash column chromatography is the method of choice.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase (Eluent): A non-polar/polar solvent mixture is typically used. A good starting point is a mixture of hexane and ethyl acetate. The polarity should be optimized using Thin Layer Chromatography (TLC) to achieve good separation between this compound and the impurity (aim for a ΔRf > 0.2).

    • Procedure: Dissolve the impure product in a minimal amount of the eluent, load it onto the column, and elute with the optimized solvent mixture, collecting fractions and analyzing them for purity.

Visualization of Workflows

A well-structured purification strategy is essential for achieving high-purity this compound. The following diagrams illustrate a general workflow and a troubleshooting decision tree.

PurificationWorkflow cluster_0 Reaction Stage cluster_1 Initial Cleanup cluster_2 Primary Purification cluster_3 Analysis & Polishing Reaction Crude Reaction Mixture Filter Filter Catalyst (if heterogeneous) Reaction->Filter Cool Wash Aqueous Work-up (Protocol 1) Filter->Wash Distill Vacuum Distillation (Protocol 2) Wash->Distill Crude Product Analyze Purity Analysis (GC-MS) Distill->Analyze Distilled Product Chromatography Column Chromatography (if needed) Analyze->Chromatography Purity < 98% Final Pure Propyl Levulinate Analyze->Final Purity > 98% Chromatography->Final

Caption: General purification workflow for this compound.

TroubleshootingTree Start Problem with Purified Product Purity Low Purity? Start->Purity Yield Low Yield? Start->Yield          No Purity->Yield No ImpurityType High-boiling or Low-boiling Impurity? Purity->ImpurityType Yes Degradation Product Degraded? Yield->Degradation Yes Solution_BackExtract Back-extract aqueous layers and use brine wash Yield->Solution_BackExtract No Solution_Vacuum Use Vacuum Distillation at lower temperature (Protocol 2) Degradation->Solution_Vacuum Yes HighBoiling High-boiling ImpurityType->HighBoiling High LowBoiling Low-boiling ImpurityType->LowBoiling Low SimilarBoiling Similar Boiling Point ImpurityType->SimilarBoiling Similar Solution_Wash Perform Aqueous Wash before distillation (Protocol 1) HighBoiling->Solution_Wash Solution_Distill Improve fractional distillation efficiency LowBoiling->Solution_Distill Solution_Chrom Use Column Chromatography SimilarBoiling->Solution_Chrom

Caption: Troubleshooting decision tree for this compound purification.

Final Analytical Protocol

Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of your purified this compound sample (~1 mg/mL) in a high-purity solvent like ethyl acetate or dichloromethane.

  • GC Column: A standard non-polar column (e.g., DB-5ms or equivalent) is typically suitable.

  • GC Oven Program:

    • Initial temperature: 40-50 °C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 10-20 °C/min up to 250-280 °C.

    • Hold: Maintain the final temperature for 5-10 minutes to elute any high-boiling impurities.

  • Injection: Inject 1 µL of the sample solution.

  • MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 40-400.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum.[6] Quantify purity by calculating the relative peak area percentage of the product compared to all other integrated peaks in the chromatogram.

This guide is intended to provide a solid foundation for tackling the common purification challenges associated with this compound. Always consult safety data sheets for all chemicals used and perform experiments in a well-ventilated fume hood with appropriate personal protective equipment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Scent.vn. (n.d.). This compound (CAS 645-67-0): Odor profile, Properties, & IFRA compliance.
  • The Good Scents Company. (n.d.). This compound.
  • BioFuran Materials. (n.d.). This compound.
  • Molinari, C., et al. (2020). Synthesis of isothis compound from furfural: Insights on a cascade production perspective.
  • Hassan, A. H., et al. (2023). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions, 100, 85-90.
  • Annatelli, M., et al. (2021). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. Sustainable Chemistry, 2(3), 493-505.
  • Hassan, A. H., et al. (2023). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. AIDIC - The Italian Association of Chemical Engineering.
  • SciProfiles. (2021). Publication: Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling.
  • Gavrilin, M., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(1), 234.
  • da Silva, M. J., et al. (2022). Metal-Nitrate-Catalyzed Levulinic Acid Esterification with Alkyl Alcohols: A Simple Route to Produce Bioadditives.
  • da Silva, J. G., et al. (2015).
  • Di Bitonto, L., et al. (2020). Intensification of Processes for the Production of Ethyl Levulinate Using AlCl3·6H2O. Processes, 8(11), 1475.
  • Nakajima, K., et al. (2018). Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10. RSC Advances, 8(23), 12567-12574.
  • European Patent Office. (2020). EP3597624A1 - Levulinic acid purification. Google Patents.
  • Annatelli, M., et al. (2021). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. ResearchGate.
  • Google Patents. (n.d.). CN1325464C - Method for preparing and purifying propyl acetate.
  • ResearchGate. (n.d.). Proposed mechanism of the esterification of levulinic acid (LA) with....
  • Bhaumik, P., & Dhepe, P. L. (2023). Production of Alkyl Levulinates from Carbohydrate-Derived Chemical Intermediates Using Phosphotungstic Acid Supported on Humin-Derived Activated Carbon (PTA/HAC) as a Recyclable Heterogeneous Acid Catalyst.
  • ResearchGate. (n.d.). Solvent screening for liquid-liquid extraction of levulinic acid from aqueous medium.
  • Batista, E., et al. (2015). Solvent screening for liquid-liquid extraction of levulinic acid from aqueous medium.
  • MDPI. (2023). Production of Alkyl Levulinates from Carbohydrate-Derived Chemical Intermediates....
  • Rauti, R., et al. (2021). Reactive Chromatography Applied to Ethyl Levulinate Synthesis: A Proof of Concept. Processes, 9(9), 1642.
  • Lange, J. P., et al. (2017). Synthesis and Applications of Alkyl Levulinates. ACS Sustainable Chemistry & Engineering, 5(10), 8749-8767.
  • Agilent Technologies. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS.
  • Cialiè, Rosso, et al. (2022). Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS. Molecules, 27(19), 6592.
  • Hopmann, C., & Michaeli, W. (2018). Degradation of Polypropylene and Polypropylene Compounds on Co-Rotating Twin-Screw Extruders. Polymers, 10(12), 1361.
  • ResearchGate. (n.d.). Thermal oxidative degradation of polypropylene-containing pro-oxidants.
  • Roque, A. C. A., et al. (2013). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology Journal, 8(8), 917-931.
  • ResearchGate. (n.d.). Long term thermo-oxidative degradation and stabilization of polypropylene (PP) and the implications for its recyclability.
  • PubMed. (2021). Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine.
  • ResearchGate. (n.d.). Thermal degradation behavior of polypropylene in the melt state: Molecular weight distribution changes and chain scission mechanism.

Sources

Effect of reaction temperature on propyl levulinate selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and scientists engaged in the synthesis of propyl levulinate. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the critical role of reaction temperature in maximizing selectivity. As Senior Application Scientists, we have compiled this information based on established literature and practical field experience to help you navigate the complexities of this reaction.

Troubleshooting Guide: Optimizing this compound Selectivity

This section addresses specific experimental issues in a question-and-answer format, focusing on diagnosing and solving problems related to reaction temperature.

Question 1: My reaction shows high conversion of levulinic acid, but the selectivity for this compound is poor. What are the likely temperature-related causes?

Answer: High conversion with low selectivity is a classic sign that your reaction conditions are promoting side reactions. Temperature is a primary driver for these competing pathways.

Probable Causes:

  • Excessive Reaction Temperature: While higher temperatures accelerate the main esterification reaction, they disproportionately accelerate undesired side reactions.[1][2] For the esterification of levulinic acid, temperatures that are too high can lead to the dehydration of propanol to form dipropyl ether or propene, especially with strong acid catalysts.

  • Product Degradation: The desired product, this compound, or the levulinic acid starting material itself can degrade at elevated temperatures over prolonged reaction times, leading to the formation of humins (dark, polymeric byproducts).[3] This was observed in the synthesis of ethyl levulinate, where prolonging the reaction time led to a decreased yield, suggesting product degradation.[3]

  • Formation of Intermediates/Isomers: In some esterification reactions of levulinic acid, a pseudo-alkyl levulinate (a lactone intermediate) can form. Temperature influences the rate at which this intermediate converts to the final desired ester.[2] If the temperature is not optimized, you may be isolating a mixture of the desired product and this intermediate.

Step-by-Step Troubleshooting Protocol:

  • Conduct a Temperature Screening Experiment: Set up a series of parallel reactions across a temperature gradient (e.g., 90°C, 110°C, 130°C, 150°C) while keeping all other parameters constant (catalyst loading, reactant molar ratio, reaction time).

  • Time-Course Analysis: At your suspected optimal temperature, take aliquots from the reaction mixture at different time points (e.g., 1, 2, 4, 6, and 8 hours).

  • Analyze Samples: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the conversion of levulinic acid and the selectivity for this compound, dipropyl ether, and any other identifiable byproducts.

  • Interpret the Data: Plot both conversion and selectivity as a function of temperature. The optimal temperature is the point where you achieve the highest selectivity without a significant compromise in conversion rate. If selectivity drops after a certain time point in your time-course analysis, it indicates product degradation, and the reaction time should be shortened.

Question 2: I've noticed my solid acid catalyst is deactivating quickly when I run the reaction at higher temperatures. Why is this happening and how can I fix it?

Answer: Catalyst deactivation at high temperatures is a common issue, often linked to physical or chemical changes in the catalyst material.

Probable Causes:

  • Coking/Fouling: At elevated temperatures, organic molecules (reactants, products, or byproducts) can polymerize on the catalyst's active sites, forming "coke" or humins that block access to the sites. This is particularly prevalent with biomass-derived molecules like levulinic acid.

  • Active Site Leaching: For some supported catalysts, high temperatures can cause the active species (e.g., metal ions or sulfonic acid groups) to leach from the support material into the reaction medium, leading to a permanent loss of activity.

  • Structural Collapse: The physical structure of some catalysts, especially mesoporous materials like certain zeolites or silicates, can be unstable at very high temperatures, leading to a collapse of the pore structure and loss of surface area. For example, the maximum operating temperature for the commonly used Amberlyst-15 resin catalyst is around 120°C.[4]

Step-by-Step Troubleshooting Protocol:

  • Consult Catalyst Specifications: Always check the manufacturer's recommended maximum operating temperature for your specific catalyst.

  • Lower the Reaction Temperature: Based on your screening experiments, operate at the lowest possible temperature that still provides an acceptable reaction rate and selectivity.

  • Post-Reaction Catalyst Characterization: After a reaction run at high temperature, recover the catalyst and analyze it using techniques like Thermogravimetric Analysis (TGA) to detect coke formation or Brunauer-Emmett-Teller (BET) analysis to check for changes in surface area.

  • Consider Catalyst Regeneration: If coking is the issue, a calcination (burning off the coke in air or oxygen) procedure may regenerate the catalyst. Always follow recommended protocols for regeneration to avoid damaging the catalyst.

  • Test Catalyst Reusability: After finding an optimal temperature, perform several consecutive reaction cycles with the same catalyst batch to confirm its stability and reusability under your chosen conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the rate of this compound synthesis?

A1: In general, increasing the reaction temperature has a positive effect on the rate of esterification, leading to a higher conversion of levulinic acid in a shorter amount of time.[2] This is because the esterification of levulinic acid is an endothermic reaction, meaning it consumes heat.[2] According to chemical kinetics principles, higher temperatures provide the molecules with more kinetic energy, increasing the frequency and energy of collisions, thus accelerating the reaction.

Q2: Is there a "best" temperature for synthesizing this compound?

A2: There is no single "best" temperature; it is highly dependent on the specific catalytic system.

  • For heterogeneous acid catalysts like TiO2 nanoparticles or metal nitrates, temperatures in the range of 90-120°C have been shown to be effective for producing alkyl levulinates with excellent selectivity.[1][2]

  • Using microwave heating with a SAPO-34 catalyst, a temperature of 190°C achieved 100% selectivity to this compound in just 20 minutes, demonstrating that reaction time and temperature are interconnected.[5]

  • The optimal temperature is a trade-off between reaction rate and selectivity. The goal is to find the "sweet spot" that maximizes the formation of the desired product before side reactions become significant.

Q3: How does temperature influence the reaction equilibrium?

A3: The esterification of levulinic acid with propanol is a reversible reaction. According to Le Chatelier's principle, for an endothermic reaction, increasing the temperature will shift the equilibrium position towards the products, favoring the formation of this compound.[2] This means that at higher temperatures, a higher maximum conversion can theoretically be achieved. However, this thermodynamic benefit is often practically limited by the kinetic issues of byproduct formation and catalyst deactivation discussed previously.

Data Summary: Temperature Effects on Alkyl Levulinate Synthesis

The following table summarizes findings from various studies, illustrating the impact of temperature on reaction outcomes. Note that different starting materials and catalysts result in different optimal conditions.

Target ProductReactantsCatalystTemperature (°C)Time (h)Conversion (%)Selectivity (%)Source
n-Butyl LevulinateLevulinic Acid, n-ButanolTiO₂ Nanoparticles120671.6~100[1]
n-Butyl LevulinateLevulinic Acid, n-ButanolFe(NO₃)₃608>90>90[2]
Ethyl LevulinateFurfuryl Alcohol, EthanolPurolite CT151805>9571 (Yield)[3]
This compoundLevulinic Acid, 1-PropanolSAPO-341900.3391.5100[5]
Methyl LevulinateLevulinic Acid, MethanolSnMCM-411203~88N/A (Yield)[6][7]
Visualizing the Effect of Temperature on Reaction Pathways

The following diagram illustrates the desired reaction for this compound synthesis and the competing side reactions that are often accelerated at higher temperatures.

G cluster_main Desired Pathway (Favored at Optimal Temperature) cluster_side Side Reactions (Accelerated at High Temperature) LA Levulinic Acid Prop 1-Propanol PL This compound LA->PL + 1-Propanol (Esterification) Humins Degradation Products (Humins) LA->Humins Degradation Prop->PL Ether Dipropyl Ether Prop->Ether Dehydration Propene Propene Prop->Propene Dehydration Water Water PL->Humins Degradation

Caption: Reaction pathways in this compound synthesis.

Experimental Protocol: Optimization of Reaction Temperature

This protocol provides a standardized workflow for determining the optimal reaction temperature to maximize this compound selectivity for a given catalyst and reactor setup.

1. Materials and Setup:

  • Levulinic Acid (LA)

  • 1-Propanol

  • Your chosen acid catalyst (e.g., Amberlyst-15, SAPO-34, etc.)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Reaction vessels (e.g., sealed pressure vials, round-bottom flask with condenser)

  • Heating and stirring plate or parallel synthesis block

  • GC or HPLC system with an appropriate column

2. Procedure:

  • Prepare Reactant Mixture: Prepare a stock solution of levulinic acid and 1-propanol at your desired molar ratio (e.g., 1:10 LA to propanol). Add a known concentration of the internal standard.

  • Set Up Parallel Reactions:

    • To four separate reaction vessels, add the same amount of the reactant mixture.

    • Add the same catalytic loading (e.g., 5 wt% relative to levulinic acid) to each vessel.

    • Seal the vessels.

  • Temperature Gradient:

    • Place each vessel in a pre-heated reaction block or oil bath set to a different temperature. A suggested starting range is 90°C, 110°C, 130°C, and 150°C.

    • Begin stirring simultaneously in all vessels at a consistent rate (e.g., 500 RPM).

  • Reaction Execution:

    • Allow the reactions to proceed for a fixed duration (e.g., 4 hours).

  • Quenching and Sample Preparation:

    • After the specified time, stop the reactions by rapidly cooling the vessels in an ice bath.

    • Withdraw a small aliquot (e.g., 100 µL) from each vessel.

    • Dilute the aliquot with a suitable solvent (e.g., acetone or ethanol) to a known volume in a GC vial.

  • Analysis:

    • Analyze the prepared samples using GC or HPLC.

    • Identify and integrate the peaks corresponding to levulinic acid, this compound, and the internal standard.

  • Calculation and Interpretation:

    • Calculate the conversion of levulinic acid and the selectivity for this compound for each temperature point.

    • Plot "Conversion (%)" and "Selectivity (%)" versus "Temperature (°C)".

    • The optimal temperature is the point that provides the highest selectivity for this compound at an acceptable level of conversion.

References
  • Fernandes, D. M., et al. (2022).
  • Russo, V., et al. (2021).
  • Deng, D., et al. (2022). Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO2 Particles. MDPI. [Link]
  • da Silva, M. J., et al. (2021). Metal-Nitrate-Catalyzed Levulinic Acid Esterification with Alkyl Alcohols: A Simple Route to Produce Bioadditives. MDPI. [Link]
  • Deng, L., et al. (2019). Effect of temperature or reaction time on conversion of GVL and selectivity to products.
  • Al-Khattaf, S., et al. (2021).
  • Fernandes, D. M., et al. (2022). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst.
  • De Sitter, K., et al. (2023).
  • Ribeiro, L. S., et al. (2019). Effect of temperature on the levulinic acid esterification catalyzed by sulfuric acid.
  • Aguayo, A. T., et al. (2020). Temperature effect on product selectivity.
  • Przypis, M., et al. (2020). The influence of temperature on the yield of pentyl levulinate, obtained in the.
  • Patsos, G., et al. (2023). Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation.
  • Vereș, A., et al. (2022).

Sources

Technical Support Center: Optimizing Propyl Levulinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Influence of Catalyst Loading

Propyl levulinate, a versatile bio-based chemical, holds significant promise in various applications, including as a fuel additive, solvent, and a precursor for synthesizing valuable chemicals.[1][2] Its synthesis, typically through the esterification of levulinic acid with propanol, is highly dependent on catalytic activity. As Senior Application Scientists, we have observed that researchers frequently encounter challenges related to catalyst loading—a parameter that can profoundly impact reaction efficiency, yield, and overall process economics.

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind optimizing catalyst loading for successful and reproducible this compound synthesis.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or Stagnant Reaction Rate

Symptoms:

  • The conversion of levulinic acid to this compound is significantly slower than expected.

  • The reaction fails to reach completion even after an extended period.

Potential Causes and Solutions:

  • Insufficient Catalyst Loading: The most straightforward cause of a slow reaction is an inadequate amount of catalyst to facilitate the esterification process. The reaction rate is often directly proportional to the catalyst concentration, as a higher loading provides more active sites for the reactants.[3][4]

    • Solution: Incrementally increase the catalyst loading in subsequent experiments. For instance, if you started with 5 wt% of a solid acid catalyst, try increasing it to 10 wt% and monitor the change in reaction rate. Be mindful that there is a point of diminishing returns, and excessive catalyst can lead to other issues (see Issue 2).

  • Mass Transfer Limitations: In heterogeneous catalysis, the reactants must diffuse from the bulk liquid to the catalyst surface. If the catalyst loading is too high or the stirring is inadequate, the reaction can become limited by the rate of diffusion rather than the intrinsic reaction kinetics.[4][5]

    • Solution: Ensure vigorous stirring to minimize external mass transfer limitations. If you suspect internal mass transfer limitations within the catalyst pores, consider using a catalyst with a larger pore size or smaller particle size to increase the surface area-to-volume ratio.

  • Catalyst Deactivation: The catalyst may have lost its activity due to poisoning by impurities in the reactants or coking (the deposition of carbonaceous materials on the catalyst surface).

    • Solution: Ensure the purity of your levulinic acid and propanol. If using a recyclable solid catalyst, consider a regeneration step (e.g., calcination) to remove any accumulated residues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this compound synthesis?

The optimal catalyst loading is not a fixed value and depends on several factors, including the type of catalyst (e.g., homogeneous mineral acids like H₂SO₄, or heterogeneous catalysts like ion-exchange resins or zeolites), reaction temperature, and the molar ratio of reactants.[6][7]

Generally, for solid acid catalysts, loadings can range from 5 to 25 wt% relative to the mass of the reactants.[4] It is crucial to perform a preliminary study to determine the optimal loading for your specific system. This typically involves a series of experiments where the catalyst loading is varied while keeping other parameters constant. The optimal loading is the point at which a further increase in catalyst amount does not significantly improve the reaction rate or yield.[5]

Q2: How does excess catalyst loading affect the reaction and product?

While increasing catalyst loading can enhance the reaction rate, an excessive amount can have detrimental effects:

  • Increased Side Reactions: High catalyst concentrations, especially with strong mineral acids, can promote side reactions such as the etherification of propanol to dipropyl ether or the degradation of levulinic acid, leading to a decrease in selectivity and yield.[8]

  • Mass Transfer Limitations: As mentioned earlier, very high loadings of solid catalysts can lead to poor mixing and mass transfer limitations, where the reaction rate becomes independent of the catalyst concentration.[4][5]

  • Economic and Environmental Concerns: Using more catalyst than necessary increases the overall cost of the process. For homogeneous catalysts, this also translates to a greater need for neutralization and purification steps, generating more waste.

Q3: Can the catalyst be reused? How does loading affect reusability?

Heterogeneous (solid) catalysts are prized for their ease of separation and potential for reuse, which is a significant advantage over homogeneous catalysts.[6] However, the reusability can be influenced by the initial catalyst loading.

  • Higher Loading and Deactivation: While a higher initial loading might give a faster initial reaction rate, it can sometimes lead to faster deactivation in subsequent cycles. This can be due to a greater accumulation of byproducts on the more abundant active sites.

  • Mechanical Stress: For some catalysts, a very high loading combined with vigorous stirring can lead to mechanical degradation of the catalyst particles, reducing their effectiveness over time.

To assess reusability, after each reaction cycle, the catalyst should be recovered (e.g., by filtration), washed with a suitable solvent to remove adsorbed species, dried, and then used in a new reaction under the same conditions. A consistent yield over several cycles indicates good catalyst stability.

Q4: What are the key differences in catalyst loading considerations for homogeneous vs. heterogeneous catalysts?
FeatureHomogeneous Catalysts (e.g., H₂SO₄)Heterogeneous Catalysts (e.g., Amberlyst-15, Zeolites)
Phase Same phase as reactantsDifferent phase from reactants
Loading Typically lower (e.g., 0.5-5 wt%)Generally higher (e.g., 5-25 wt%)[4]
Separation Difficult; requires neutralization and extractionEasy; filtration or centrifugation
Reusability Generally not reusableOften reusable for multiple cycles
Corrosion Can be highly corrosive to equipmentLess corrosive
Mass Transfer No mass transfer limitationsPotential for mass transfer limitations

Experimental Protocols

Protocol 1: Determining Optimal Catalyst Loading

This protocol outlines a systematic approach to identify the optimal loading for a given solid acid catalyst in this compound synthesis.

Materials:

  • Levulinic acid

  • n-Propanol

  • Solid acid catalyst (e.g., Amberlyst-15, H-ZSM-5)

  • Reaction vessel with magnetic stirring and temperature control

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up a series of identical reaction vessels.

  • In each vessel, place a fixed amount of levulinic acid and n-propanol (a common molar ratio is 1:3 to 1:5, levulinic acid to propanol).

  • Add varying amounts of the solid acid catalyst to each vessel. For example: 5 wt%, 10 wt%, 15 wt%, 20 wt%, and 25 wt% (based on the total mass of reactants).

  • Set the reaction temperature (e.g., 90-120°C) and stirring speed.

  • Take samples from each reaction at regular intervals (e.g., every 30 minutes) and analyze the conversion of levulinic acid and the yield of this compound by GC.

  • Plot the conversion/yield as a function of time for each catalyst loading.

  • Compare the initial reaction rates and the final yields. The optimal catalyst loading will be the point beyond which there is no significant increase in rate or yield.[4][5]

Visualizing the Influence of Catalyst Loading

Diagram 1: Relationship Between Catalyst Loading and Reaction Rate

G cluster_loading Catalyst Loading cluster_rate Reaction Rate Low Low Slow Slow Low->Slow Insufficient active sites Optimal Optimal Fast Fast Optimal->Fast Sufficient active sites Excessive Excessive Plateau Plateau Excessive->Plateau Mass transfer limited

Caption: Catalyst loading's impact on reaction rate.

Diagram 2: Troubleshooting Workflow for Low this compound Yield

G start Low this compound Yield check_loading Is Catalyst Loading Sufficient? start->check_loading increase_loading Increase Catalyst Loading check_loading->increase_loading No check_stirring Is Stirring Adequate? check_loading->check_stirring Yes increase_loading->check_loading increase_stirring Increase Stirring Speed check_stirring->increase_stirring No check_catalyst_activity Is Catalyst Active? check_stirring->check_catalyst_activity Yes increase_stirring->check_stirring regenerate_catalyst Regenerate or Replace Catalyst check_catalyst_activity->regenerate_catalyst No optimized Optimized Yield check_catalyst_activity->optimized Yes regenerate_catalyst->check_catalyst_activity

Caption: Troubleshooting low this compound yield.

References

  • Kinetics and mechanism of esterification of palmitic acid with ethanol in the presence of Brønsted acidic ionic liquids as c
  • Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin - MDPI
  • Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin - PMC - PubMed Central
  • Effect of reaction time on esterification process, condition: temperature, 30 °C - ResearchG
  • Effect of Reaction Temperature and Catalyst Concentration for Producing Biodiesel from Waste Beef Tallow Using Heterogeneous C
  • Propylsulfonic Acid-Functionalized Mesostructured Natural Rubber/Silica Nanocomposites as Promising Hydrophobic Solid Catalysts for Alkyl Levulin
  • Effect of different synthesized catalysts on n-propyl levulinate yield.
  • The yield of pentyl levulinate in the consecutive cycles of levulinic acid - ResearchG
  • Effect of (a) Catalyst amount using 30 wt% catalyst loading and (b)...
  • Synthesis and Applications of Alkyl Levulinates - ACS Sustainable Chemistry & Engineering
  • Production of levulinic acid and alkyl levulinates: A process insight - ResearchG
  • Levulinic Acid is a Key Strategic Chemical
  • Main pathways to synthesizing alkyl levulinate.
  • New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock - MDPI
  • A review on solid acid catalysis for sustainable production of levulinic acid and levulinate esters

Sources

Technical Support Center: Enhancing the Stability of Propyl Levulinate Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development engaged in the synthesis of propyl levulinate. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the critical challenge of catalyst stability. Our goal is to empower you with the knowledge to not only identify the root causes of catalyst deactivation but also to implement effective strategies to enhance catalyst longevity and performance in your esterification reactions.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Stability Issues

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound, focusing on catalyst performance and stability.

Issue 1: Rapid Decrease in Catalyst Activity After a Single Run

Question: My solid acid catalyst shows high initial activity for this compound synthesis, but its performance drops significantly upon the first reuse cycle. What are the likely causes and how can I address this?

Answer: A sharp decline in activity after the initial run often points to one of two primary issues: active site poisoning or mechanical/thermal instability.

  • Plausible Cause 1: Active Site Poisoning by Impurities. Feedstock impurities, such as water or residual compounds from the synthesis of levulinic acid, can irreversibly bind to the active sites of your catalyst, rendering them inactive.

    • Troubleshooting Steps:

      • Feedstock Purity Analysis: Analyze your levulinic acid and propanol for water content and other potential impurities using techniques like Karl Fischer titration and Gas Chromatography-Mass Spectrometry (GC-MS).

      • Feedstock Purification: If impurities are detected, purify your reactants. Propanol can be dried using molecular sieves, and levulinic acid can be purified by distillation or recrystallization.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Plausible Cause 2: Catalyst Structural Changes. The reaction conditions, particularly temperature, might be causing a physical or chemical transformation of your catalyst, leading to a loss of active sites.

    • Troubleshooting Steps:

      • Thermal Stability Analysis: Characterize your fresh and spent catalyst using Thermogravimetric Analysis (TGA) to determine its thermal stability threshold. Ensure your reaction temperature remains well below this limit. For instance, some ion-exchange resins like Amberlyst-15 have a maximum operating temperature of around 120-140°C, while Amberlyst 70 can tolerate up to 190°C.[1]

      • Structural Characterization: Use techniques like X-ray Diffraction (XRD) and Brunauer-Emmett-Teller (BET) analysis to compare the crystalline structure and surface area of the fresh and spent catalyst. A significant change in these properties indicates structural degradation.

Issue 2: Gradual Decline in Catalyst Performance Over Multiple Cycles

Question: I observe a slow but steady decrease in this compound yield over several catalyst reuse cycles. What could be the underlying reason, and what are my options?

Answer: A gradual deactivation is often indicative of either leaching of active species or the slow accumulation of deactivating species on the catalyst surface.

  • Plausible Cause 1: Leaching of Active Sites. The active components of your catalyst may be dissolving into the reaction medium. This is a common issue with supported catalysts where the active phase is not strongly anchored to the support.

    • Troubleshooting Steps:

      • Hot Filtration Test: To confirm leaching, perform a hot filtration test.[2][3] Run the reaction for a short period (e.g., 30 minutes), then quickly filter the catalyst out of the hot reaction mixture and allow the filtrate to continue reacting under the same conditions.[2][3] If the reaction continues to proceed, it is a clear indication that active species have leached into the solution.

      • Strengthen Active Site Anchoring: If leaching is confirmed, consider strategies to improve the stability of the active sites. This can include:

        • Using a different support material: Materials with strong interactions with the active phase can prevent leaching.

        • Covalent grafting of active sites: For example, sulfonic acid groups can be covalently bonded to a silica support.[1]

        • Immobilization on magnetic nanoparticles: This not only enhances stability but also simplifies catalyst recovery.[1][4]

  • Plausible Cause 2: Fouling by Humin Byproducts. During the esterification of levulinic acid, especially at higher temperatures, side reactions can lead to the formation of polymeric, carbonaceous materials known as humins.[5][6] These can deposit on the catalyst surface, blocking pores and active sites.

    • Troubleshooting Steps:

      • Visual and Spectroscopic Inspection: A color change in the catalyst (e.g., turning from white to brown or black) is a strong indicator of fouling. Characterize the spent catalyst using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Temperature Programmed Oxidation (TPO) to identify the presence of organic deposits.

      • Optimize Reaction Conditions: Lowering the reaction temperature can often minimize the formation of humins, although this may also reduce the reaction rate. A careful optimization of temperature and reaction time is necessary.

      • Catalyst Regeneration: Fouled catalysts can often be regenerated. A common procedure involves washing with a solvent to remove adsorbed species followed by calcination at a controlled temperature to burn off the carbonaceous deposits. The specific regeneration protocol will depend on the nature of the catalyst. For example, a common regeneration procedure involves washing with the alcohol used in the reaction followed by drying at 120°C for 2 hours.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound synthesis and what are their typical stability limitations?

A1: The most common catalysts are solid acids, which offer advantages in terms of separation and reusability over homogeneous catalysts like sulfuric acid.[7][8]

Catalyst TypeExamplesTypical Stability Limitations
Ion-Exchange Resins Amberlyst-15, Purolite CT151[9]Limited thermal stability (typically < 150°C), swelling in certain solvents, and potential for sulfonic acid group leaching.[1]
Zeolites H-ZSM-5, H-BetaCan be susceptible to deactivation by water and pore blockage by bulky molecules or coke deposition.[1][10]
Sulfated Metal Oxides Sulfated Zirconia (SO₄²⁻/ZrO₂), Sulfated Titania (SO₄²⁻/TiO₂)Prone to leaching of sulfate groups, especially in the presence of water or polar solvents.[11]
Supported Catalysts Tungsten oxide on SBA-16 (WO₃-SBA-16)[8], Phosphotungstic acid on activated carbon[12]Stability is highly dependent on the interaction between the active phase and the support. Leaching of the active component is a primary concern.[7][12]

Q2: How can I improve the reusability of my catalyst for this compound synthesis?

A2: Improving reusability hinges on enhancing the catalyst's intrinsic stability and optimizing the post-reaction handling procedure.

  • Enhancing Intrinsic Stability:

    • Catalyst Support Modification: Utilizing mesoporous supports like SBA-15 or MCM-41 can provide a high surface area and protect the active sites.[2][3] Functionalizing the support to create stronger bonds with the active species is also effective.

    • Doping with Promoters: The addition of a second metal oxide can improve the thermal stability and acidity of the primary catalyst.[13]

    • Hierarchical Pore Structures: For zeolites, creating a hierarchical pore structure can improve mass transfer and reduce the likelihood of pore blockage.[1]

  • Optimizing Post-Reaction Handling:

    • Thorough Washing: After each cycle, wash the catalyst thoroughly with a suitable solvent (e.g., the alcohol used in the reaction) to remove any adsorbed products or byproducts.[2][3]

    • Controlled Drying: Dry the catalyst under controlled conditions (e.g., in a vacuum oven at a specific temperature) to remove the washing solvent without damaging the catalyst structure.[2][3]

    • Proper Storage: Store the regenerated catalyst in a desiccator to prevent re-adsorption of atmospheric moisture.

Q3: Can the choice of solvent affect the stability of my catalyst?

A3: Absolutely. The solvent plays a crucial role beyond just being a reaction medium. In the case of this compound synthesis, propanol acts as both a reactant and a solvent.

  • Polarity: Highly polar solvents can facilitate the leaching of active species, particularly from supported catalysts where the interaction with the support is weak.

  • Protic vs. Aprotic: Protic solvents, like alcohols, can compete with the reactants for active sites and can also influence the acid-base properties of the catalyst surface.

  • Water Content: As mentioned earlier, the presence of water in the solvent can lead to the deactivation of many solid acid catalysts.

It is crucial to use a high-purity solvent and to understand its potential interactions with your chosen catalyst system.

Experimental Protocols

Protocol 1: Hot Filtration Test for Leaching Detection

  • Set up the esterification reaction for this compound synthesis under your standard conditions.

  • After 30 minutes of reaction time, take a sample for analysis (Time = 30 min).

  • Immediately and carefully filter the hot reaction mixture to remove the solid catalyst. A pre-heated filter funnel can help prevent premature crystallization of the product.

  • Allow the filtrate (the liquid portion) to continue reacting in a separate flask under the same temperature and stirring conditions.

  • Take samples of the filtrate at regular intervals (e.g., 60, 90, and 120 minutes) and analyze for the conversion of levulinic acid.

  • Interpretation: If the conversion continues to increase in the absence of the solid catalyst, it confirms that active species have leached into the reaction medium.

Protocol 2: Catalyst Regeneration by Washing and Drying

  • After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Wash the catalyst multiple times with the alcohol used in the reaction (e.g., propanol) to remove any adsorbed reactants and products.

  • Perform a final wash with a low-boiling-point solvent (e.g., acetone or ethanol) to facilitate drying.

  • Dry the washed catalyst in a vacuum oven at a temperature below its thermal degradation point (e.g., 120°C) for a minimum of 2 hours or until a constant weight is achieved.[2][3]

  • Store the regenerated catalyst in a desiccator until its next use.

Visualizations

Catalyst_Deactivation_Pathways Poisoning Active Site Poisoning (e.g., Water, Impurities) Purification Feedstock Purification Poisoning->Purification Fouling Fouling (e.g., Humin Deposition) Optimization Reaction Condition Optimization (e.g., Lower Temperature) Fouling->Optimization Regeneration Catalyst Regeneration (Washing, Calcination) Fouling->Regeneration Leaching Active Site Leaching Modification Catalyst Modification (e.g., Stronger Support Anchoring) Leaching->Modification Sintering Thermal Degradation (Sintering) Sintering->Optimization Design Improved Catalyst Design (e.g., Hierarchical Pores) Sintering->Design Troubleshooting_Workflow Start Decreased Catalyst Performance Observed Deactivation_Type Rapid (1 run) or Gradual (multiple runs)? Start->Deactivation_Type Rapid_Causes Check for: - Active Site Poisoning - Thermal/Mechanical Instability Deactivation_Type->Rapid_Causes Rapid Gradual_Causes Check for: - Active Site Leaching - Fouling (Humin Formation) Deactivation_Type->Gradual_Causes Gradual Analyze_Feedstock Analyze Feedstock Purity Rapid_Causes->Analyze_Feedstock Characterize_Catalyst Characterize Fresh vs. Spent Catalyst (TGA, XRD, BET) Rapid_Causes->Characterize_Catalyst Perform_Hot_Filtration Perform Hot Filtration Test Gradual_Causes->Perform_Hot_Filtration Gradual_Causes->Characterize_Catalyst Leaching_Confirmed Leaching Confirmed? Perform_Hot_Filtration->Leaching_Confirmed Optimize_Conditions Optimize Reaction Conditions Analyze_Feedstock->Optimize_Conditions Regenerate_Catalyst Regenerate Catalyst Characterize_Catalyst->Regenerate_Catalyst Improve_Anchoring Improve Active Site Anchoring Leaching_Confirmed->Improve_Anchoring Yes Leaching_Confirmed->Optimize_Conditions No End Stable Catalyst Performance Improve_Anchoring->End Optimize_Conditions->End Regenerate_Catalyst->End

Caption: A workflow for troubleshooting catalyst deactivation in this compound synthesis.

References

  • Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the C
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the C
  • Catalysis in biodiesel production—a review | Clean Energy | Oxford Academic
  • State of the Art of Catalysts for Biodiesel Production - Frontiers
  • Synthesis of solid acid catalysts for esterification with the assistance of elev
  • Improvements in the stability of biodiesel fuels: recent progress and challenges - PMC
  • Catalytic Production of Levulinic Acid (LA)
  • Catalytic Properties and Structural Optimization of Solid Transesterification Catalysts to Enhance the Efficiency of Biodiesel Synthesis - MDPI
  • An Overview of Biodiesel Production via Heterogeneous Catalysts: Synthesis, Current Advances, and Challenges - MDPI
  • Enabling Catalysts for Biodiesel Production via Transesterific
  • Magnetic-responsive solid acid catalysts for esterific
  • Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets - MDPI
  • Effect of different synthesized catalysts on n-propyl levulinate yield.
  • Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purific
  • Probing the mechanism of the conversion of methyl levulinate into γ-valerolactone catalyzed by Al(OiPr)3 in an alcohol solvent: a DFT study - PMC - NIH
  • New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock - MDPI
  • Conversion of levulinic acid esterification over various catalysts
  • Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO 2 Particles - MDPI
  • Clean synthesis of alkyl levulinates from levulinic acid over one pot synthesized WO3-SBA-16 catalyst | Request PDF - ResearchG
  • Synthesis and Applications of Alkyl Levulinates | ACS Sustainable Chemistry & Engineering
  • Production of Alkyl Levulinates from Carbohydrate-Derived Chemical Intermediates Using Phosphotungstic Acid Supported on Humin-Derived Activated Carbon (PTA/HAC)
  • The yield of pentyl levulinate in the consecutive cycles of levulinic acid - ResearchG
  • Deactivation Effect Caused by Catalyst-Cocatalyst Pre-contact in Propylene Polymerization with MgCl2-supported Ziegler-Natta Catalyst | Request PDF - ResearchG
  • Propyl levulin
  • propyl levulin
  • Propyl levulin

Sources

Removal of water from propyl levulinate reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Propyl Levulinate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process development professionals engaged in the synthesis of this compound. The esterification of levulinic acid with n-propanol is an equilibrium-limited reaction, and the success of this synthesis hinges on the effective removal of water, a key byproduct. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is water removal so critical for this compound synthesis?

The synthesis of this compound from levulinic acid and n-propanol is a classic example of a Fischer esterification reaction. This reaction is reversible, meaning it can proceed in both the forward direction (esterification) and the reverse direction (hydrolysis).

  • Esterification: Levulinic Acid + n-Propanol ⇌ this compound + Water

According to Le Châtelier's principle, the presence of a product (water) in the reaction mixture will shift the equilibrium towards the reactants (levulinic acid and n-propanol), thereby limiting the maximum achievable yield of the desired ester.[1][2] If water is not removed, the reaction will reach a point of equilibrium where the rate of ester formation equals the rate of ester hydrolysis, preventing the reaction from proceeding to completion and resulting in a low yield.[2][3] Furthermore, excess water can inhibit the catalytic activity of common acid catalysts, such as sulfuric acid, by preferentially solvating the catalytic protons.

Q2: What are the primary methods for removing water from the reaction mixture?

There are several effective techniques, each with its own advantages and ideal applications. The choice of method often depends on the scale of the reaction, available equipment, and specific process requirements.

  • Azeotropic Distillation (using a Dean-Stark Apparatus): This is the most common laboratory-scale method. It involves adding an immiscible solvent (an entrainer, like toluene or cyclohexane) that forms a low-boiling azeotrope with water.[4] The azeotrope vaporizes, condenses, and collects in the Dean-Stark trap, where the denser water separates and can be removed, while the lighter solvent overflows back into the reaction flask.[4][5]

  • Pervaporation: This membrane-based technique is highly efficient and suitable for continuous processes.[6] The reaction mixture is passed over a hydrophilic membrane that selectively allows water to permeate through, effectively dewatering the system and driving the reaction forward.[7][8][9] Zeolite and polyvinyl alcohol (PVA) based membranes are commonly used for this purpose.[6][7]

  • Reactive Distillation: This process-intensification technique combines reaction and distillation in a single unit. As this compound is formed in the reactive section of a distillation column, the more volatile components (water and unreacted alcohol) move upwards, while the less volatile ester product moves downwards.[10] This continuous separation of products drives the reaction to high conversion.

  • In-Situ Adsorption (Desiccants): Solid desiccants, such as molecular sieves (e.g., 3Å), can be added directly to the reaction mixture to adsorb the water as it is formed.[11] This method is simple but is often limited to smaller-scale batch reactions due to the stoichiometric amount of desiccant required.

Q3: How do I select the most appropriate water removal method for my experiment?

The selection depends on a balance of efficiency, scalability, and cost. The following table provides a comparative overview to guide your decision.

FeatureAzeotropic Distillation (Dean-Stark)PervaporationIn-Situ Adsorption (Molecular Sieves)
Principle Forms a low-boiling azeotrope with an entraining solvent for physical separation.[5]Selective permeation of water through a specialized hydrophilic membrane.[6][12]Physical adsorption of water molecules onto a porous solid desiccant.[11]
Typical Scale Laboratory to Pilot ScaleLaboratory to Industrial ScaleLaboratory / Small Batch Scale
Advantages Simple, widely available glassware; visually intuitive process.[13]High separation efficiency; can break azeotropes; suitable for continuous operation and heat-sensitive compounds.[7][8]Simple to implement; no additional solvent required; effective at moderate temperatures.[11]
Disadvantages Requires a third component (entrainer solvent); potential for azeotrope formation with reactants/products.High initial capital cost for membranes and modules; potential for membrane fouling.[6]Desiccant is used stoichiometrically and requires regeneration or disposal; can be difficult to separate from the reaction mixture.[11]

Troubleshooting Guide

Problem 1: My this compound yield is significantly lower than expected.
  • Question: I'm running an esterification with an acid catalyst and refluxing for several hours, but my final yield after purification is only 50-60%. What's limiting my conversion?

  • Answer: The most probable cause is the presence of byproduct water establishing an unfavorable equilibrium.[1][2] Without active water removal, the reaction naturally stops far short of completion. The catalytic activity of your acid might also be inhibited by the accumulating water.

    • Solution: Implement a continuous water removal technique. For laboratory scale, using a Dean-Stark apparatus with an appropriate entrainer like toluene is the standard and most effective solution to drive the equilibrium toward the product side, significantly boosting your yield.[3]

Problem 2: I'm using a Dean-Stark apparatus, but no water is collecting in the trap.
  • Question: My reaction is refluxing, but the Dean-Stark arm is not filling with water. What am I doing wrong?

  • Answer: This is a common issue with several potential causes:

    • Insufficient Temperature: The reaction temperature must be high enough to overcome the boiling point of the water-entrainer azeotrope, not just the solvent alone. Ensure your heating mantle is set to a sufficiently high temperature to achieve vigorous boiling and reflux.[1]

    • System Leaks: Any leaks in the glassware joints will prevent the vapor from reaching the condenser and collecting in the trap. Check that all ground glass joints are properly sealed and clipped.

    • Inefficient Condensation: Ensure a steady flow of cold water through your condenser. If the condenser is not efficient enough, the azeotrope vapor will escape the system.

    • Improper Insulation: The vertical column of the reaction flask and the side arm of the Dean-Stark trap should be insulated (e.g., with glass wool and aluminum foil) to prevent premature condensation, ensuring the vapor reaches the condenser.[4][14]

Problem 3: My molecular sieves don't seem to be improving the yield.
  • Question: I added 3Å molecular sieves to my reaction, but the conversion is still low. Are they not working?

  • Answer: There are two likely issues:

    • Sieve Saturation: Molecular sieves have a finite capacity for water adsorption. You may not be adding a sufficient quantity to capture all the water produced. The amount of sieves should be calculated based on the theoretical moles of water produced.

    • Inactive Sieves: Molecular sieves must be activated before use to remove any pre-adsorbed atmospheric moisture. If they were not properly activated (by heating in a vacuum oven), their capacity to remove water from your reaction will be severely compromised. Adding 9% molecular sieves has been shown to increase the degree of esterification significantly.[11]

Problem 4: How do I regenerate my desiccants for reuse?
  • Question: Can I reuse my molecular sieves or other desiccants like Drierite™? If so, how?

  • Answer: Yes, most solid desiccants can be regenerated. The process involves heating the material to drive off the adsorbed moisture.

    • Molecular Sieves (3A or 5A): Heat in a furnace or oven at 200-250°C for several hours, preferably under a vacuum or a purge of dry, inert gas.[15]

    • Drierite™ (Anhydrous Calcium Sulfate): Spread the granules in a shallow pan and heat in an oven at 210-230°C (425-450°F) for 1-2 hours.

    • Important: After heating, the regenerated desiccant must be cooled in a desiccator to prevent re-adsorption of atmospheric moisture before it can be reused.[16]

Experimental Protocol: Synthesis of this compound via Azeotropic Distillation

This protocol details a standard laboratory procedure for synthesizing this compound using a Dean-Stark apparatus for efficient water removal.

Materials & Equipment:

  • Levulinic Acid

  • n-Propanol (reagent grade)

  • Toluene (entrainer solvent)

  • Sulfuric Acid (catalyst) or an acidic resin like Amberlyst-15

  • Sodium Bicarbonate (for neutralization)

  • Magnesium Sulfate (for drying)

  • Round-bottom flask (250 mL)

  • Dean-Stark trap (10 mL capacity)[5][13]

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Assembly: Set up the glassware as shown in the workflow diagram below. Ensure all joints are secure.

  • Charging the Reactor: To the round-bottom flask, add levulinic acid (e.g., 0.1 mol), n-propanol (e.g., 0.3 mol, 3 eq.), toluene (approx. 50 mL), and a magnetic stir bar.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., 1-2 mol% of sulfuric acid).

  • Reaction: Begin stirring and heat the mixture to a steady reflux. The toluene-water azeotrope will begin to vaporize and collect in the Dean-Stark trap. You will observe two phases separating in the trap: a lower aqueous layer and an upper toluene layer.

  • Monitoring: Continue the reaction until no more water collects in the trap (typically 2-4 hours). The theoretical volume of water can be calculated beforehand (0.1 mol = 1.8 mL).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess n-propanol.

  • Purification: The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

Visualization of Experimental Workflow

The following diagram illustrates the process flow for the azeotropic removal of water using a Dean-Stark apparatus.

G cluster_main Reaction & Separation Setup cluster_trap Phase Separation flask Reaction Flask (Levulinic Acid, n-Propanol, Toluene, Catalyst) trap Dean-Stark Trap flask->trap 1. Vapor (Azeotrope) Rises heat Heating Mantle heat->flask Heat Input trap->flask 5. Toluene (Entrainer) Overflows & Returns condenser Reflux Condenser trap->condenser 2. Condensation water Water (Denser) Collects at Bottom trap->water 4. Separation condenser->trap 3. Liquid Azeotrope Drips Down toluene Toluene (Lighter) Forms Upper Layer

Caption: Workflow for Azeotropic Water Removal.

References

  • Low-Temperature Hydrophilic Pervaporation of Lactic Acid Esterification Reaction Media. (n.d.). MDPI. [Link]
  • Effect of water on sulfuric acid catalyzed esterific
  • Alkyl levulinate synthesis from sugar and agricultural waste using acidic heterogeneous catalysts. (2024). Chulalongkorn University. [Link]
  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. [Link]
  • Effect of water content on the esterification. (2016).
  • Potential of Pervaporation and Vapor Separation with Water Selective Membranes for an Optimized Production of Biofuels—A Review. (2019). MDPI. [Link]
  • Pervaporation applied for dewatering of reaction mixture during esterification. (2016).
  • The effect of water on the esterification reaction. (2014).
  • Improved conversion to ethyl acetate through removal of water of esterification by membrane pervaporation. (2007).
  • Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. (2022). ProQuest. [Link]
  • What happens if i don't remove water during esterific
  • Pervaporation-Assisted Esterification Reactions by Means of Mixed Matrix Membranes. (2018).
  • Conversion of Biomass-Derived Molecules into Alkyl Levulinates Using Heterogeneous C
  • Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. (2024).
  • Dean–Stark appar
  • Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. (2023). Chemical Engineering Transactions. [Link]
  • The yield of pentyl levulinate in the consecutive cycles of levulinic acid. (2020).
  • Metal-Nitrate-Catalyzed Levulinic Acid Esterification with Alkyl Alcohols: A Simple Route to Produce Bioadditives. (2024). MDPI. [Link]
  • Production of levulinic acid and alkyl levulinates: a process insight. (2019). Royal Society of Chemistry. [Link]
  • Dean-Stark apparatus. (n.d.). Royal Society of Chemistry. [Link]
  • Intensification of Processes for the Production of Ethyl Levulinate Using AlCl3·6H2O. (2021). MDPI. [Link]
  • Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. (2024). National Institutes of Health (NIH). [Link]
  • Dean Stark Appar
  • Conversion of levulinic acid to levulinate ester biofuels by heterogeneous catalysts in the presence of acetals and ketals. (2019).
  • Regeneration of Spent Desiccants with Supercritical CO2. (2024). National Institutes of Health (NIH). [Link]
  • Regeneration of Drierite Desiccants. (n.d.). W.A. Hammond Drierite Co. [Link]
  • Levulinic Acid Esterification with n-Butanol over a Preyssler Catalyst in a Microwave-Assisted Batch Reactor: A Kinetic Study. (2021).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
  • Desiccant Regeneration. (n.d.). SorbentSystems.com. [Link]
  • Dean-Stark appar

Sources

Technical Support Center: Synthesis of Propyl Levulinate from Biomass

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of propyl levulinate from biomass. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this increasingly important biovalorization process. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of high-purity this compound.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Yield of this compound and Formation of Black, Insoluble Solids.

Question: My reaction is producing a low yield of this compound, and I'm observing the formation of a significant amount of black, insoluble solid material. What is this solid, and how can I prevent its formation?

Answer:

The black, insoluble solid you are observing is most likely humins . Humins are complex, carbonaceous polymeric byproducts that are a major source of carbon loss and catalyst deactivation in acid-catalyzed biomass conversion processes.[1] Their formation is a significant challenge, often leading to clogged reactors and difficulties in product purification.[2]

Root Cause Analysis:

Humins primarily form from the degradation of carbohydrate-derived molecules, particularly 5-hydroxymethylfurfural (HMF), a key intermediate in the conversion of cellulosic biomass to levulinic acid.[1][3] The formation process is complex and involves several steps:

  • Rehydration of HMF: HMF can rehydrate to form 2,5-dioxo-6-hydroxy-hexanal (DHH).[3][4]

  • Polymerization: DHH, along with other reactive intermediates, undergoes a series of aldol additions and condensations, leading to the formation of furan-rich polymeric networks.[3][5]

Troubleshooting Protocol:

To mitigate humin formation and improve your this compound yield, consider the following strategies:

  • Optimize Reaction Temperature: High temperatures can accelerate the degradation of intermediates and promote humin formation.[6] Experiment with a lower reaction temperature to find a balance between a reasonable reaction rate and minimized side reactions.

  • Control Catalyst Concentration: While an acid catalyst is necessary, excessively high concentrations can lead to more aggressive degradation of sugars and intermediates.[7] Titrate your catalyst concentration to the minimum effective amount.

  • Solvent Selection: The choice of solvent can significantly influence humin formation. Using alcohols, such as propanol in your case, can help to trap reactive intermediates as stable esters, thereby reducing their availability for polymerization.[2] Research suggests that using ethanol and acetic acid can also limit humin formation.[2]

  • Employ a Two-Step Process: Consider a two-step approach where you first convert the biomass to levulinic acid under optimized conditions to minimize humin formation, and then esterify the purified levulinic acid with propanol in a separate step.

Issue 2: Incomplete Conversion of Levulinic Acid to this compound.

Question: I am performing the esterification of levulinic acid with propanol, but the reaction is not going to completion, even with extended reaction times. What factors could be limiting the conversion?

Answer:

The esterification of levulinic acid with propanol is a reversible reaction. Incomplete conversion is often due to equilibrium limitations or issues with catalyst activity.

Root Cause Analysis:

  • Equilibrium: The reaction produces water as a byproduct. As the concentration of water increases, the reverse reaction (hydrolysis of the ester) becomes more significant, leading to a state of equilibrium where you have a mixture of reactants and products.

  • Catalyst Deactivation: Heterogeneous catalysts can lose activity due to pore blockage by reactants or products, or leaching of active sites. Homogeneous catalysts can be diluted or consumed by side reactions.

  • Steric Hindrance: The rate of esterification can be influenced by the structure of the alcohol. While propanol is a primary alcohol and generally reacts well, factors like catalyst pore size can play a role.[8]

Troubleshooting Protocol:

  • Water Removal: To shift the equilibrium towards the product side, it is crucial to remove water as it is formed. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.

    • Molecular Sieves: Adding activated molecular sieves to the reaction mixture to adsorb water.

  • Excess Alcohol: Using a large excess of propanol can also drive the reaction forward.[9] However, this will necessitate a more energy-intensive separation step later.

  • Catalyst Evaluation:

    • For Heterogeneous Catalysts: Ensure the catalyst is properly activated and has an appropriate pore structure. Consider catalysts with strong Brønsted acid sites, which are effective for esterification.[10] Examples include sulfonic acid-functionalized resins (e.g., Amberlyst-15) or supported acids.[9][11]

    • For Homogeneous Catalysts: While effective, mineral acids like sulfuric acid can cause corrosion and are difficult to recycle.[12] If using a homogeneous catalyst, ensure accurate dosing.

Issue 3: Formation of Unexpected Byproducts.

Question: Besides this compound, my GC-MS analysis shows the presence of other significant peaks. What are the likely side products, and how can I minimize them?

Answer:

Side reactions can lead to a variety of byproducts, reducing the purity of your desired product. The nature of these byproducts depends on the starting material and reaction conditions.

Root Cause Analysis and Mitigation:

  • Angelica Lactones: Levulinic acid can undergo intramolecular cyclization to form α- and β-angelica lactones.[13] This is particularly favored at higher temperatures.

    • Mitigation: Lowering the reaction temperature and ensuring a sufficient amount of propanol is present can favor the intermolecular esterification over the intramolecular cyclization.

  • Propyl Propoxypropionate: This can form from the etherification of propanol, especially under strongly acidic conditions and at higher temperatures.

    • Mitigation: Use the mildest effective acid catalyst and control the temperature carefully.

  • Products from Furfural (if starting from hemicellulose): If your biomass contains a significant amount of hemicellulose, furfural will be an intermediate. Side reactions involving furfural can occur.

    • 2-(diisopropoxymethyl)furan and 2-(isopropoxymethyl)furan: These are acetals formed from the reaction of furfural with propanol.[13]

    • Mitigation: If furfural is a significant intermediate, a two-step process where furfural is first converted to furfuryl alcohol before alcoholysis can improve selectivity.[14]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the optimal catalyst for the synthesis of this compound?

The ideal catalyst depends on the specific pathway you are using (i.e., direct conversion from biomass vs. esterification of levulinic acid).

  • For Esterification of Levulinic Acid: Solid acid catalysts with strong Brønsted acidity are generally preferred for their ease of separation and reusability.[10] Examples include Amberlyst-15, zeolites, and sulfonic acid-functionalized silicas.[9][11]

  • For Direct Conversion of Furfural: Bifunctional catalysts with both Lewis and Brønsted acid sites are often required. The Lewis acid sites facilitate the hydrogenation of furfural to furfuryl alcohol, while the Brønsted acid sites catalyze the subsequent alcoholysis to the levulinate ester.[13][14]

Q2: What are the key process parameters to control for maximizing this compound yield?

The following table summarizes the critical parameters and their general impact on the reaction.

ParameterEffect on this compound YieldRecommended Action
Temperature Increasing temperature generally increases the reaction rate but can also promote side reactions like humin formation.Optimize for a balance between rate and selectivity.
Catalyst Loading Higher catalyst loading can increase the reaction rate but may also lead to more side products.Use the minimum effective amount.
Reactant Ratio An excess of propanol can shift the equilibrium towards the product in esterification reactions.Use a molar excess of propanol, but consider separation costs.
Reaction Time Sufficient time is needed for the reaction to reach completion, but prolonged times can lead to product degradation.[15]Monitor the reaction progress to determine the optimal time.

Q3: Can I use crude biomass directly for the synthesis of this compound?

While direct conversion of lignocellulosic biomass is possible, it often results in lower yields and a more complex mixture of products due to the presence of lignin and hemicellulose.[7][16] Pretreatment of the biomass to isolate cellulose can significantly improve the efficiency and selectivity of the subsequent conversion to this compound.[7]

III. Visualizing the Reaction Pathways

To better understand the chemistry involved, the following diagrams illustrate the main reaction and a key side reaction.

Main Reaction Pathway: Esterification of Levulinic Acid

G Esterification of Levulinic Acid LA Levulinic Acid PL This compound LA->PL + Propanol - Water Propanol Propanol PL->LA + Water - Propanol Water Water

Caption: Reversible esterification of levulinic acid with propanol.

Side Reaction: Humin Formation from HMF

G Simplified Humin Formation Pathway HMF 5-Hydroxymethylfurfural DHH 2,5-dioxo-6-hydroxy-hexanal HMF->DHH Rehydration Humins Humins (Polymeric Byproducts) HMF->Humins Condensation DHH->Humins Aldol Addition & Condensation

Caption: A simplified pathway for humin formation from HMF.

IV. Experimental Protocol: Esterification of Levulinic Acid with Propanol using a Solid Acid Catalyst

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Levulinic acid

  • Propanol (anhydrous)

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Dean-Stark apparatus

  • Toluene (or another suitable azeotroping agent)

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirring

Procedure:

  • Setup: Assemble the reaction apparatus consisting of a round-bottom flask, a Dean-Stark trap filled with toluene, and a condenser.

  • Charging Reactants: To the round-bottom flask, add levulinic acid, a molar excess of propanol (e.g., 3-5 equivalents), the solid acid catalyst (e.g., 5-10 wt% relative to levulinic acid), and toluene.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC. The reaction is complete when the concentration of levulinic acid is no longer decreasing.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter to remove the solid catalyst. The catalyst can be washed with a solvent, dried, and potentially reused.

    • Remove the excess propanol and toluene under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain a high-purity product.

References

  • Patil, S. K. R., et al. (2022). Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. ACS Omega. [Link]
  • Patil, S. K. R., et al. (2022). Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions.
  • National Center for Biotechnology Information. (2022).
  • Ruppert, A. M., et al. (2023).
  • van Zandvoort, I., et al. (2013). Formation, Molecular Structure, and Morphology of Humins in Biomass Conversion: Influence of Feedstock and Processing Conditions. Utrecht University. [Link]
  • García-Sancho, C., et al. (2017). Catalytic conversion of furfural to isothis compound through a domino reaction.
  • Bernal, H. G., et al. (2023).
  • Maggi, R., et al. (2011). Esterification of levulinic acid with different alcohols.
  • Gundekari, S., & Srinivasan, K. (2020). Proposed mechanism of the esterification of levulinic acid (LA) with...
  • Fernandes, D. R., et al. (2020).
  • Ciriminna, R., et al. (2020).
  • Fernandes, D. R., et al. (2020). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst.
  • Pileidis, F. D., & Titirici, M. M. (2016). Critical Review on the Synthesis of Levulinate Esters from Biomass-Based Feedstocks and Their Application.
  • Chen, B., et al. (2014). Integrated catalytic process to directly convert furfural to levulinate ester with high selectivity. Europe PMC. [Link]
  • Tserdanelis, M., et al. (2019). Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation.
  • Le Guenic, S., et al. (2015). Synthesis and Applications of Alkyl Levulinates.
  • Peng, L., et al. (2018).
  • Isik, Z., et al. (2019). Catalytic Production of Levulinic Acid (LA)
  • Gundekari, S., & Srinivasan, K. (2024). Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. MDPI. [Link]
  • The Good Scents Company. (n.d.). This compound, 645-67-0. The Good Scents Company. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Di Menno Di Bucchianico, D., et al. (2022). Production of levulinic acid and alkyl levulinates: a process insight. Green Chemistry. [Link]
  • Zhang, Z., et al. (2021).
  • Le Guenic, S., et al. (2015). Synthesis and Applications of Alkyl Levulinates. ACS Sustainable Chemistry & Engineering. [Link]
  • Rackemann, D. W., & Doherty, W. O. S. (2011). Levulinic Acid from Biomass: Synthesis and Applications.
  • Di Bucchianico, D. D. M., et al. (2021).
  • dos Santos, V. C., et al. (2023). Effect of different synthesized catalysts on n-propyl levulinate yield.
  • Yamada, T., et al. (2015). Direct production of alkyl levulinates from cellulosic biomass by a single-step acidic solvolysis system at ambient atmospheric pressure. BioResources. [Link]
  • Scent.vn. (n.d.). This compound (CAS 645-67-0): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]
  • Yamada, T., et al. (2015). Direct Production of Alkyl Levulinates from Cellulosic Biomass by a Single-Step Acidic Solvolysis System at Ambient Atmospheric Pressure.
  • Wang, P., et al. (2018). Production of levulinic acid from lignocellulosic biomass with a recyclable aromatic acid and its kinetic study. BioResources. [Link]

Sources

Overcoming phase separation issues in propyl levulinate production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for propyl levulinate production. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of esterifying levulinic acid with propanol. Phase separation is one of the most common yet challenging hurdles in this process, often leading to stalled reactions, inconsistent yields, and purification difficulties.

This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the root causes of phase separation and offer robust troubleshooting strategies and detailed protocols to ensure your experiments are successful, repeatable, and scalable.

Frequently Asked Questions (FAQs)

Q1: What exactly is phase separation in the context of this compound production?

Phase separation is the spontaneous division of the reaction mixture into two or more distinct, immiscible liquid layers. In this specific esterification, it typically manifests as a lower-density organic phase (containing this compound, unreacted propanol, and levulinic acid) and a higher-density aqueous phase. The formation of this second phase is a direct consequence of the reaction's stoichiometry and the physicochemical properties of its components.

Q2: Why is unexpected phase separation a significant problem for my synthesis?

Uncontrolled phase separation can severely compromise the reaction's efficiency and outcome. The primary issues are:

  • Reduced Reaction Rate: The acid catalyst, especially homogeneous catalysts like sulfuric acid or hydrated metal salts, often preferentially partitions into the aqueous phase. This segregates the catalyst from the reactants (levulinic acid and propanol) which are primarily in the organic phase, drastically slowing down or even halting the reaction.[1]

  • Mass Transfer Limitations: For the reaction to proceed in a biphasic system, reactants must diffuse across the phase boundary to reach the catalyst. This process is often slow and inefficient, becoming the rate-limiting step.

  • Inaccurate Monitoring: Taking a representative sample to monitor reaction progress (e.g., by GC or NMR) becomes difficult, as the concentration of reactants and products will differ significantly between the layers.

  • Complex Downstream Processing: The formation of a second phase can complicate product isolation, leading to emulsions during work-up and requiring additional separation steps.

Q3: What are the primary chemical and physical drivers behind phase separation in this esterification?

Several factors contribute to the formation of a biphasic system. Understanding them is key to prevention and control.

  • Water Formation: The Fischer-Speier esterification of levulinic acid and propanol produces one mole of water for every mole of this compound formed.[2] As the reaction progresses, the concentration of water increases. Water has very low solubility in the increasingly non-polar organic mixture, leading to the formation of a separate aqueous phase once its saturation point is exceeded.

  • Polarity Mismatch: The system begins with relatively polar components (levulinic acid, propanol) but generates a less polar product (this compound). This growing difference in polarity between the product/reactant mixture and the highly polar water byproduct drives the separation.

  • Catalyst Behavior: Certain catalysts are designed to induce a biphasic system to facilitate catalyst recovery and reuse. For example, hydrated salts like aluminum chloride hexahydrate (AlCl₃·6H₂O) or specific Brønsted acidic ionic liquids can form a distinct catalyst-rich aqueous layer.[1][3]

  • Temperature: Solubility is temperature-dependent. In some cases, as the reaction mixture cools post-reflux, components that were soluble at higher temperatures may separate out, leading to phase separation.[4]

Q4: My reaction has unexpectedly separated into two layers mid-experiment. What are the immediate steps I should take?
  • Do Not Panic: First, assess the situation. Note the volume of each layer. The lower, denser layer is almost certainly the aqueous phase.[2]

  • Analyze the Organic Phase: Carefully extract a small, representative sample from the upper organic layer. Analyze it via GC, TLC, or NMR to determine the conversion percentage. This will tell you if the reaction has stalled or is merely proceeding slowly.

  • Increase Agitation: If the reaction has not reached completion, significantly increase the stirring rate. Vigorous agitation can create a temporary emulsion, increasing the interfacial area between the phases and promoting interaction between the reactants and a partitioned catalyst.

  • Consider a Co-Solvent: If vigorous stirring is insufficient, the addition of a co-solvent that is miscible with both the organic and aqueous phases (e.g., tetrahydrofuran - THF) can sometimes re-homogenize the mixture. However, be mindful that this will complicate downstream purification.

Detailed Troubleshooting Guides

Issue 1: Reaction Stalls Prematurely with the Appearance of a Second Liquid Phase
  • Root Cause Analysis: This is the classic problem of water formation exceeding its solubility limit in the reaction medium. The esterification equilibrium is reversible, and as water accumulates, it not only causes phase separation but also drives the reverse reaction (hydrolysis of the ester), preventing the reaction from reaching high conversion.

  • Strategic Solutions:

    • Proactive Water Removal (Recommended): The most effective strategy is to remove water as it is formed. This continuously shifts the reaction equilibrium toward the product side, driving the reaction to completion.[2] The standard laboratory method for this is using a Dean-Stark apparatus . Toluene is an excellent azeotropic agent for this purpose, as it forms a low-boiling azeotrope with water, allowing for its physical removal from the system.

    • Adjust Reactant Molar Ratio: Using a significant excess of propanol (e.g., a 5:1 to 10:1 molar ratio of propanol to levulinic acid) can serve two purposes. Firstly, it acts as a co-solvent, increasing the capacity of the reaction mixture to dissolve the water being formed. Secondly, according to Le Châtelier's principle, using an excess of one reactant drives the equilibrium towards the products.[5][6]

    • Employ a Heterogeneous Catalyst with Water Tolerance: Switch from a homogeneous acid catalyst (like H₂SO₄) to a solid acid catalyst. Many solid catalysts, such as acidic resins (e.g., Amberlyst-15), zeolites, or sulfonated carbons, are less susceptible to deactivation by water and remain in the solid phase, avoiding the catalyst partitioning issue.[7][8]

Issue 2: A Biphasic System Forms by Design (e.g., Using Ionic Liquid Catalysts)
  • Root Cause Analysis: Some modern catalytic systems, particularly those involving certain Brønsted acidic ionic liquids (BAILs), are specifically designed to be biphasic.[3][9] The catalyst remains in one phase (often the denser, ionic liquid phase) while the product is concentrated in the other (organic) phase. This is an advantage for process intensification, combining reaction and separation in a single step and allowing for easy catalyst recycling.[1][3]

  • Strategic Solutions (Working with the System):

    • Intensify Mechanical Agitation: In a biphasic catalytic system, the reaction rate is governed by mass transfer across the liquid-liquid interface. Use an overhead stirrer or a high-speed magnetic stir bar to create a fine emulsion. This maximizes the surface area between the phases, ensuring the reactants can efficiently access the catalyst.

    • Optimize Catalyst Loading: The volume and concentration of the catalyst phase can impact efficiency. Follow the catalyst manufacturer's or literature guidelines for optimal loading to ensure a sufficient number of active sites are available.[10]

    • Leverage for Separation: After the reaction is complete, simply stop the agitation. The two phases will cleanly separate, allowing you to decant or drain the product-rich organic layer. The catalyst-containing phase can then be recharged with fresh reactants for subsequent batches.

Issue 3: Persistent Emulsion Forms During Aqueous Work-up
  • Root Cause Analysis: Emulsions are common during the neutralization and washing steps of work-up, especially when a homogeneous acid catalyst needs to be removed. Unreacted levulinic acid, possessing both a polar carboxylic acid group and a non-polar alkyl body, can act as a surfactant, stabilizing the oil-in-water or water-in-oil droplets. Vigorous shaking of the separatory funnel exacerbates this issue.

  • Strategic Solutions:

    • Use a Saturated Brine Wash: Before or after the neutralization wash (e.g., with NaHCO₃ solution), wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic components out of solution and breaking the emulsion (a "salting out" effect).

    • Gentle Inversion Mixing: When performing extractions, do not shake the separatory funnel vigorously. Instead, gently invert it 10-15 times, allowing the phases to pass through each other. This is often sufficient for extraction without creating a stable emulsion.

    • Physical Disruption Methods: If an emulsion has already formed, several methods can be employed:

      • Time: Allow the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours).

      • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool.

      • Temperature: Gently warming the mixture in a warm water bath can sometimes decrease viscosity and help the layers coalesce.[4]

Data & Parameter Summary

Parameter Effect on Phase Behavior Recommendation for Homogeneous System
Water Content Primary driver of phase separation.Keep below saturation point via continuous removal (Dean-Stark).
Propanol:LA Molar Ratio High excess of propanol increases water solubility, delaying separation.Use ≥ 5:1 ratio to maintain a single phase and drive equilibrium.
Temperature Higher temperatures generally increase mutual solubility.Operate at reflux temperature of the alcohol/azeotropic agent.
Catalyst Type Homogeneous acids (H₂SO₄) partition into the aqueous phase. Certain ionic liquids induce a biphasic system.For single-phase, use a solid acid catalyst (e.g., Amberlyst-15). For biphasic, use a catalyst designed for it (e.g., specific BAILs).
Co-Solvent Can be used to homogenize the mixture.Toluene is effective as an azeotropic agent for water removal.
Agitation Speed Critical for mass transfer in established biphasic systems.Low-to-moderate for single-phase. Vigorous for biphasic systems.

Experimental Protocols & Workflows

Protocol 1: Proactive Water Removal via Dean-Stark Azeotropic Distillation

This protocol is the gold standard for driving the esterification to completion while preventing water-induced phase separation.

Materials:

  • Levulinic Acid (1.0 mol)

  • 1-Propanol (3.0 mol)

  • Toluene (Sufficient to fill Dean-Stark trap and cover reactants)

  • p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid (0.02 mol, catalyst)

  • Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer.

Procedure:

  • Assemble the glassware: Attach the Dean-Stark trap to the round-bottom flask and the condenser to the top of the trap.

  • Charge the flask with levulinic acid, 1-propanol, toluene, the acid catalyst, and a magnetic stir bar.

  • Heat the mixture to reflux with stirring. The toluene-water-propanol vapors will rise into the condenser.

  • The condensed liquids will collect in the Dean-Stark trap. Being denser and immiscible with toluene, water will separate and collect in the bottom of the trap's graduated arm.[2]

  • The less dense organic layer (toluene and propanol) will overflow from the trap and return to the reaction flask.

  • Monitor the reaction by observing the amount of water collected. The reaction is near completion when water ceases to collect in the trap.

  • Once complete, cool the reaction mixture. Proceed with a standard aqueous work-up, washing with NaHCO₃ solution to neutralize the catalyst, followed by a brine wash to prevent emulsion formation.

Workflow Visualization

A logical workflow for diagnosing and solving phase separation issues is crucial for efficient troubleshooting.

G start Reaction Setup: This compound Synthesis observe Observe Reaction Mixture start->observe single_phase Homogeneous (Single Phase) observe->single_phase No multi_phase Phase Separation Occurs observe->multi_phase Yes single_phase->single_phase end Continue & Monitor single_phase->end is_expected Is this expected? (e.g., Biphasic Catalyst)

Caption: Troubleshooting workflow for phase separation in this compound synthesis.

Mechanism of Water-Induced Phase Separation

The following diagram illustrates the core principle driving phase separation during the esterification reaction.

G cluster_initial Start of Reaction (t=0) cluster_progress Mid-Reaction (t>0) cluster_final Phase Separation Point (t=final) node_initial Homogeneous Mixture Levulinic Acid (polar) Propanol (polar) Catalyst node_progress Single Phase (Initially) This compound (less polar) Water (highly polar, byproduct) Unreacted Starting Materials node_initial->node_progress Esterification Produces H₂O node_final Biphasic Mixture Organic Layer: This compound, Propanol, Levulinic Acid Aqueous Layer: Water, Catalyst, Dissolved Propanol node_progress->node_final [H₂O] exceeds solubility limit

Caption: Mechanism of water-induced phase separation during esterification.

References

  • Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purific
  • Intensification of Processes for the Production of Ethyl Levulin
  • Effect of different synthesized catalysts on n-propyl levulinate yield.
  • Effect of phase separation temperature on ester yields from ethanolysis of rapeseed oil in the presence of NaOH and KOH as c
  • Esters. An Introduction.
  • Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst.
  • Production of C-14 Levulinate Ester from Glucose Fermentation Liquors Catalyzed by Acidic Ionic Liquids in a Solvent-Free Self-Biphasic System. ACS Omega.
  • Nanostructured Metal Organic Framework-74 Derivatives for the Esterification of Levulinic Acid to Butyl Levulin
  • Esterification not Working (Separ
  • Facile and High-Yield Synthesis of Alkyl Levulinate Directly from Furfural by Combining Zr-MCM-41 and Amberlyst-15 without External H2.
  • Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the C
  • Metal-Nitrate-Catalyzed Levulinic Acid Esterification with Alkyl Alcohols: A Simple Route to Produce Bioadditives. MDPI.
  • Synthesis and Applications of Alkyl Levulinates. ACS Sustainable Chemistry & Engineering.
  • Inexpensive and tuneable protic ionic liquids based on sulfuric acid for the biphasic synthesis of alkyl levulinates.
  • Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling.
  • Optimization of the One-Pot Synthesis of Butyl Levulinate from Fructose and 1-Butanol. ACS Industrial & Engineering Chemistry Research.
  • Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the C
  • Solvent effect investigation on the acid-catalyzed esterification of levulinic acid by ethanol aided by a Linear Solvation Energy Rel
  • Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry.
  • Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions.
  • Impact of steric hindrance in levulinic acid esterification to levulinate esters: kinetic and thermodynamic studies.
  • Esterification and extraction process.
  • Liquid phase catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over ZrO2/SBA-15. Griffith University.
  • High Dispersion of Platinum Nanoparticles over Functionalized Zirconia for Effective Transformation of Levulinic Acid to Alkyl Levulinate Biofuel Additives in the Vapor Phase. MDPI.
  • Role of water structure on phase separation in polyelectrolyte-polyethyleneglycol based aqueous two phase systems.
  • A Green Chemistry Approach to Catalytic Synthesis of Ethyl Levulin
  • Liquid-Liquid equilibrium Behavior and intermolecular interactions of Levulinic acid and water with isopropyl ether and methyl Tert-Butyl ether.
  • Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10. RSC Publishing.
  • Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation.

Sources

Technical Support Center: Enhancing Reaction Kinetics of Propyl Levulinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of propyl levulinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this esterification reaction. Here, we will delve into common challenges and provide evidence-based solutions to enhance your reaction kinetics and overall yield.

I. Foundational Concepts: Understanding the Reaction

This compound, a valuable bio-based chemical, is typically synthesized through the acid-catalyzed esterification of levulinic acid with propanol.[1][2] The reaction kinetics are influenced by several factors including the choice of catalyst, reaction temperature, molar ratio of reactants, and the presence of byproducts.[3][4][5] A firm grasp of the underlying mechanism is crucial for effective troubleshooting.

Reaction Mechanism Overview

The esterification of levulinic acid is a reversible reaction.[5] An acid catalyst, either homogeneous or heterogeneous, protonates the carbonyl oxygen of the levulinic acid's carboxylic group, thereby increasing its electrophilicity.[3][6] This is followed by a nucleophilic attack from the hydroxyl group of propanol. Subsequent proton transfer and elimination of a water molecule yield the this compound ester and regenerate the catalyst.[3]

Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Levulinic_Acid Levulinic Acid Protonated_LA Protonated Levulinic Acid Levulinic_Acid->Protonated_LA Protonation Propanol Propanol Tetrahedral_Intermediate Tetrahedral Intermediate Propanol->Tetrahedral_Intermediate H+ H+ (Catalyst) H+->Protonated_LA Protonated_LA->Tetrahedral_Intermediate Nucleophilic Attack Propyl_Levulinate This compound Tetrahedral_Intermediate->Propyl_Levulinate Proton Transfer & Dehydration Water Water Tetrahedral_Intermediate->Water H+_regen H+ (Catalyst) Propyl_Levulinate->H+_regen

Caption: Fischer esterification mechanism for this compound synthesis.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Low Conversion of Levulinic Acid

Question: My reaction has been running for the recommended time, but analysis shows a low conversion of levulinic acid. What could be the issue?

Answer:

Low conversion is a frequent challenge and can stem from several factors. Let's break down the potential causes and how to address them.

Possible Causes & Solutions:

  • Insufficient Catalyst Activity:

    • Homogeneous Catalysts (e.g., H₂SO₄): Ensure the acid is of high purity and concentration. Older or improperly stored acids can absorb moisture, reducing their effectiveness.

    • Heterogeneous Catalysts (e.g., Acidic Resins, Zeolites): The catalyst may be deactivated.[7] This can be due to poisoning by impurities in the reactants or blockage of active sites. Consider regenerating the catalyst according to the manufacturer's instructions or using a fresh batch. For instance, some solid acid catalysts can be reactivated by washing with a solvent and drying at an elevated temperature.[8]

  • Suboptimal Reaction Temperature:

    • Esterification is an endothermic process, and higher temperatures generally favor faster reaction rates.[3] However, excessively high temperatures can lead to the degradation of reactants and products, especially when starting from biomass-derived precursors like furfuryl alcohol.[9] A typical temperature range for this reaction is 80-120°C.[10][11] If you are operating at the lower end of this range, a modest increase in temperature could significantly improve the conversion rate.

  • Unfavorable Reactant Molar Ratio:

    • To shift the equilibrium towards the product side, an excess of one reactant, typically the alcohol, is used.[10] A molar ratio of propanol to levulinic acid of 3:1 or higher is common.[4] If you are using a near-stoichiometric ratio, increasing the amount of propanol can enhance the conversion of levulinic acid.

  • Presence of Water:

    • As water is a product of the reaction, its presence in the reaction mixture will inhibit the forward reaction. Ensure that your reactants and solvent are anhydrous. Using molecular sieves can help to remove trace amounts of water from the reactants before starting the reaction.

Low_Conversion_Troubleshooting Start Low Levulinic Acid Conversion Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Ratio Assess Reactant Molar Ratio Start->Check_Ratio Check_Water Investigate for Water Contamination Start->Check_Water Regen_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Regen_Catalyst Increase_Temp Increase Temperature within Optimal Range Check_Temp->Increase_Temp Increase_Propanol Increase Propanol Concentration Check_Ratio->Increase_Propanol Dry_Reactants Use Anhydrous Reactants Check_Water->Dry_Reactants End Improved Conversion Regen_Catalyst->End Increase_Temp->End Increase_Propanol->End Dry_Reactants->End

Caption: Troubleshooting workflow for low levulinic acid conversion.

Poor Selectivity and Formation of Byproducts

Question: I am achieving good conversion, but my product mixture contains significant amounts of impurities. How can I improve the selectivity towards this compound?

Answer:

The formation of byproducts is a common issue that can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

Common Byproducts and Their Mitigation:

ByproductFormation MechanismMitigation Strategy
Dipropyl ether Acid-catalyzed dehydration of two propanol molecules.Lower the reaction temperature. While higher temperatures increase the esterification rate, they can also promote this side reaction.
γ-Valerolactone (GVL) Intramolecular cyclization of levulinic acid or its esters, often preceded by reduction.This is less common in direct esterification but can occur under certain catalytic conditions. Ensure your catalyst is not promoting reduction reactions.
Humins Polymerization of levulinic acid or intermediates, especially at high temperatures and acid concentrations.[12]Optimize the reaction temperature and catalyst loading to avoid overly harsh conditions.
Pseudothis compound An intermediate that can form during the reaction.[3]Ensure sufficient reaction time for the conversion of this intermediate to the final product.
Difficulty in Product Purification

Question: After the reaction, I am struggling to isolate pure this compound from the reaction mixture. What is the best approach for purification?

Answer:

Effective purification is crucial for obtaining a high-purity product. A multi-step approach is often necessary.

Recommended Purification Protocol:

  • Catalyst Removal:

    • Heterogeneous Catalyst: Simply filter the catalyst from the reaction mixture.[10]

    • Homogeneous Catalyst: Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.[13] Perform this step carefully in a separatory funnel, venting frequently to release any CO₂ produced.

  • Liquid-Liquid Extraction:

    • After neutralization, wash the organic layer with deionized water to remove any remaining salts and water-soluble impurities.[13]

    • To separate unreacted levulinic acid, an extraction with a non-polar solvent like hexane can be effective.[14]

  • Drying:

    • Dry the organic layer containing the crude this compound over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[13]

  • Distillation:

    • The final step for obtaining high-purity this compound is distillation.[11] Due to its relatively high boiling point, vacuum distillation is recommended to prevent thermal decomposition.[13]

III. Frequently Asked Questions (FAQs)

Q1: What is the typical yield I should expect for this compound synthesis?

A1: With optimized conditions, yields can range from good to excellent. For instance, studies using heterogeneous catalysts have reported yields of up to 95%.[6][15]

Q2: Can I reuse my heterogeneous catalyst?

A2: Yes, one of the main advantages of heterogeneous catalysts is their reusability.[7] After each reaction cycle, the catalyst should be filtered, washed with a suitable solvent (e.g., the alcohol used in the reaction), and dried before being used in the next run.[8] Some catalysts can be reused for several cycles without a significant loss in activity.[10][11]

Q3: What analytical techniques are best for monitoring the reaction progress?

A3: Gas chromatography (GC) is a common and effective method for quantifying the reactants and products.[14][16] High-performance liquid chromatography (HPLC) can also be used, particularly for analyzing the non-volatile components.[17] Titration can be employed to determine the consumption of levulinic acid.[8]

Q4: Is it possible to synthesize this compound directly from biomass?

A4: Yes, there are one-pot methods for synthesizing alkyl levulinates directly from biomass sources like fructose or cellulose.[18][19] However, these processes are often more complex and may result in lower yields and a wider range of byproducts compared to starting with purified levulinic acid.[9]

IV. Experimental Protocols

General Procedure for this compound Synthesis using a Heterogeneous Catalyst

This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add levulinic acid and a molar excess of propanol (e.g., a 1:5 molar ratio of acid to alcohol).

  • Catalyst Addition: Add the heterogeneous acid catalyst (e.g., 5-10 wt% relative to levulinic acid).

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or titration.

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Purification: Separate the catalyst by filtration. The filtrate can then be purified by extraction and distillation as described in the troubleshooting section.

Data Presentation: Influence of Reaction Parameters on Ethyl Levulinate Yield

While the following data is for ethyl levulinate, it provides a useful reference for understanding the impact of reaction parameters that are also relevant to this compound synthesis.[10]

Catalyst (50 wt%)Temperature (°C)Time (h)FA Conversion (%)EtLev Yield (%)
Purolite CT151801>9945
Purolite CT151802>9960
Purolite CT151803>9968
Purolite CT151805>9971
Purolite CT151807>9965

Data adapted from a study on the synthesis of ethyl levulinate from furfuryl alcohol (FA).[10]

V. References

  • Caputo, D., et al. (2021). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. MDPI. [Link]

  • Caputo, D., et al. (2021). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. ProQuest.

  • Fernandes, D. R., et al. (2022). Conversion of Biomass-Derived Molecules into Alkyl Levulinates Using Heterogeneous Catalysts. ResearchGate. [Link]

  • Alvear-Daza, J. J., et al. (2023). One-Pot Synthesis of Acidic Mesoporous Activated Carbon Obtained from Yerba Mate Twigs as Suitable Catalyst for the Production of Levulinic Ester Biofuel Additives. ResearchGate. [Link]

  • Li, H., et al. (2018). Facile and High-Yield Synthesis of Alkyl Levulinate Directly from Furfural by Combining Zr-MCM-41 and Amberlyst-15 without External H2. Energy & Fuels.

  • da Silva, M. J., & Cordeiro, M. T. (2024). Metal-Nitrate-Catalyzed Levulinic Acid Esterification with Alkyl Alcohols: A Simple Route to Produce Bioadditives. MDPI. [Link]

  • de Oliveira, A. S., et al. (2020). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. ACS Omega. [Link]

  • Lyu, W., et al. (2019). Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO2 Particles. Molecules. [Link]

  • Russo, V., et al. (2021). Production of levulinic acid and alkyl levulinates: A process insight. ResearchGate. [Link]

  • de Oliveira, A. S., et al. (2020). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. ACS Omega. [Link]

  • Unnisa, A., & Parvin, S. (2021). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. ResearchGate. [Link]

  • dos Santos, J. C., et al. (2023). Process optimization for enzymatic production of a valuable biomass-based ester from levulinic acid. Bioprocess and Biosystems Engineering. [Link]

  • Bringué, R., et al. (2020). Optimization of the One-Pot Synthesis of Butyl Levulinate from Fructose and 1-Butanol. Industrial & Engineering Chemistry Research.

  • Unknown. (n.d.). III Analytical Methods.

  • Przypis, L., et al. (2020). The yield of pentyl levulinate in the consecutive cycles of levulinic acid. ResearchGate. [Link]

  • Unknown. (n.d.). Analytical Methods. RSC Publishing.

  • Pileidis, F. D., & Titirici, M. M. (2016). Levulinic Acid Platform for the Production of Biofuels and Chemicals. ACS Sustainable Chemistry & Engineering.

  • Tetrisyanda, R., et al. (2022). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions.

  • Wang, M. L., et al. (1999). A Rapid Method for Direct Determination of Levulinic Acid in Soy Sauce. Journal of Food and Drug Analysis.

  • Caputo, D., et al. (2021). Alkyl Levulinates. Encyclopedia MDPI. [Link]

  • Unknown. (n.d.). Application Notes and Protocols for the Purification of Butyl Levulinate by Distillation. Benchchem.

  • Pang, X. Y., & Liu, J. H. (2012). Kinetics on Synthesis of Propyl Acetate Catalyzed with Expansible Graphite. Asian Journal of Chemistry.

  • Pileidis, F. D., & Titirici, M. M. (2016). Synthesis and Applications of Alkyl Levulinates. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • This compound. The Good Scents Company. [Link]

  • Unknown. (2021). Levulinate esters analysis using HPLC? ResearchGate. [Link]

  • Girisuta, B., et al. (2012). Kinetics and reaction engineering of levulinic acid production from aqueous glucose solutions. ChemSusChem. [Link]

  • Pang, X. Y., & Liu, J. H. (2012). Kinetics on Synthesis of Propyl Acetate Catalyzed with Expansible Graphite. ResearchGate. [Link]

Sources

Technical Support Center: Process Intensification for Continuous Propyl Levulinate Production

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Development Professionals

Welcome to the technical support center for the continuous production of propyl levulinate. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth insights into optimizing and troubleshooting this process. As process intensification and continuous manufacturing become central to modern chemical synthesis, this resource aims to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and scalable.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the application of continuous flow technology to this compound synthesis.

Question: What is "process intensification," and why is it beneficial for producing this compound?

Answer: Process intensification refers to the development of innovative equipment and techniques that offer dramatic improvements in chemical manufacturing, substantially shrinking equipment size, boosting production capacity, and enhancing safety.[3] For this compound synthesis—an esterification reaction—intensification via continuous flow chemistry provides several key advantages over traditional batch methods:

  • Enhanced Safety: Continuous reactors contain a very small volume of reactants at any given moment, significantly reducing the risks associated with exothermic reactions or handling hazardous materials.[1]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to faster reaction rates and higher selectivity.[1]

  • Improved Yield and Purity: By continuously removing byproducts (like water in this case), equilibrium-limited reactions such as esterification can be driven towards completion, resulting in higher conversions and purer product streams.[4][5]

  • Facilitated Automation and Scalability: Flow chemistry setups are easier to automate and monitor in real-time.[6] Scaling up production is more straightforward, often by running the system for longer or by "numbering-up" (running multiple reactors in parallel), which avoids the complex re-validation associated with scaling up batch reactors.[7]

Question: What are the most common continuous reactor configurations for this esterification?

Answer: The esterification of levulinic acid with propanol is typically catalyzed by a solid acid catalyst. The choice of reactor is critical for maximizing catalyst-reactant contact and overall efficiency. Common configurations include:

  • Packed Bed Reactor (PBR): The reactor tube is packed with heterogeneous catalyst particles (e.g., Amberlyst-15, zeolites, or sulfated metal oxides).[8][9] Reactants flow through the stationary catalyst bed. This is one of the most straightforward setups for solid-catalyzed liquid-phase reactions.

  • Membrane Reactor (MR): This advanced configuration integrates reaction and separation into a single unit.[4] A catalytic membrane is used, or a membrane is coupled to the reactor, to selectively remove the water byproduct as it is formed.[5][10] This actively shifts the reaction equilibrium, leading to significantly higher conversions than achievable in conventional reactors under similar conditions.[4]

  • Reactive Distillation (RD): In this setup, the reactor is also a distillation column.[11][12] As the esterification proceeds, the products and reactants are continuously separated based on their boiling points. This is highly effective for equilibrium-limited reactions where products are more volatile than reactants, though its application to this compound requires careful system design.[13]

Question: How does continuous flow impact the reaction kinetics of this compound formation?

Answer: Continuous flow primarily impacts the observed reaction rate by overcoming mass and heat transfer limitations that can mask the true reaction kinetics in batch systems. The Fischer esterification of levulinic acid is an equilibrium-limited, second-order reversible reaction.[14] In a flow system, precise temperature control ensures the reaction proceeds at the intended kinetic rate, while efficient mixing ensures that the rate is not limited by the diffusion of reactants to the catalyst surface. Furthermore, technologies like membrane reactors that remove water can alter the net forward rate by mitigating the reverse reaction (hydrolysis).[5]

Part 2: Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific issues encountered during continuous this compound synthesis.

Category 1: Low Conversion and Yield

Question: My levulinic acid conversion is consistently low (<70%), even with long residence times. What are the likely causes?

Answer: Low conversion in a continuous esterification process is typically traced back to one of three areas: equilibrium limitations, catalyst issues, or suboptimal reaction conditions.

  • Equilibrium Limitation: The esterification of levulinic acid with propanol produces one mole of water for every mole of this compound.[14] As water accumulates in the reactor, the reverse reaction (hydrolysis of the ester) accelerates, establishing an equilibrium that may favor the reactants.

    • Solution: Increase the propanol-to-levulinic acid molar ratio (e.g., from 1:1 to 5:1) to shift the equilibrium forward.[15] For more significant improvement, implement in-situ water removal using a membrane reactor or a downstream water trap with recycling.[4][5]

  • Catalyst Inactivity: The solid acid catalyst may be less active than specified or may have deactivated. See the "Catalyst Deactivation" section for more details.

  • Suboptimal Conditions:

    • Temperature: The reaction may be too cold. Esterification rates are highly temperature-dependent.[16]

    • Residence Time: The flow rate may be too high (residence time is too short) for the reaction to reach completion.

    • Mass Transfer Limitation: In a packed bed reactor, poor flow distribution (channeling) can lead to parts of the catalyst bed being underutilized.

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_catalyst Is the catalyst known to be active and fresh? start->check_catalyst check_equilibrium Is the propanol:acid ratio high (e.g., >3:1)? check_catalyst->check_equilibrium Yes replace_catalyst Action: Replace or regenerate catalyst. check_catalyst->replace_catalyst No check_temp Is the temperature at the optimal level (e.g., 110-140°C)? check_equilibrium->check_temp Yes increase_ratio Action: Increase propanol molar ratio. check_equilibrium->increase_ratio No check_res_time Is the residence time sufficient? check_temp->check_res_time Yes increase_temp Action: Increase temperature incrementally. check_temp->increase_temp No decrease_flow Action: Decrease flow rate to increase residence time. check_res_time->decrease_flow No implement_h2o_removal Advanced Action: Consider in-situ water removal (e.g., membrane). check_res_time->implement_h2o_removal Yes end_node Problem Resolved increase_temp->end_node decrease_flow->end_node replace_catalyst->end_node increase_ratio->end_node implement_h2o_removal->end_node

Caption: Troubleshooting Decision Tree for Low Conversion.

Category 2: Catalyst Deactivation

Question: I'm observing a steady decline in product yield over several hours of continuous operation. How do I confirm and address catalyst deactivation?

Answer: A gradual drop in conversion under constant operating conditions is the classic sign of catalyst deactivation. For solid acid catalysts used in levulinic acid esterification, the primary causes are:

  • Leaching: Active species (e.g., phosphotungstic acid) may slowly dissolve from the support into the reaction medium, especially at high temperatures.[17]

  • Coking/Fouling: High molecular weight byproducts or "humins," which can form from levulinic acid at elevated temperatures, can deposit on the catalyst surface and block active sites.[18]

  • Poisoning: Impurities in the feedstock can irreversibly bind to the catalyst's active sites.

Protocol for Catalyst Regeneration

This is a general protocol for regenerating a fouled solid acid catalyst like Amberlyst-15 or a supported heteropoly acid.[17]

  • System Flush: Stop the levulinic acid feed and continue to flow pure propanol through the reactor at the reaction temperature for 1-2 hours to wash away loosely bound organic molecules.

  • Solvent Wash: Cool the reactor to room temperature. Flush the catalyst bed with a solvent known to dissolve potential foulants, such as acetone or chloroform, for 2-3 hours.[17]

  • Drying: Flow nitrogen gas through the reactor to completely remove the washing solvent.

  • Thermal Treatment (for robust inorganic catalysts): For catalysts like sulfated zirconia or zeolites, a controlled thermal treatment (calcination) in air can burn off coke deposits. Caution: This is not suitable for polymeric resin catalysts like Amberlyst-15.

  • Re-activation: Before re-introducing the reaction feed, pass pre-heated propanol through the reactor to ensure the catalyst is properly wetted and at thermal equilibrium.

Category 3: Product Purification Challenges

Question: How can I effectively separate pure this compound from the unreacted starting materials and water byproduct?

Answer: The reactor effluent is a multi-component mixture. Distillation and liquid-liquid extraction are the most common purification methods.[15][19][20] Given the relatively high boiling points, liquid-liquid extraction is often a practical first step for lab-scale purification.

Protocol for Lab-Scale Liquid-Liquid Extraction

  • Cooling: Cool the collected reactor effluent to room temperature.

  • Solvent Addition: Transfer the mixture to a separatory funnel. Add an equal volume of a non-polar organic solvent (e.g., hexane) and an equal volume of deionized water.[15] this compound is more soluble in the organic phase, while unreacted levulinic acid and excess propanol will preferentially partition into the aqueous phase.

  • Extraction: Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Washing: Wash the remaining organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Evaporation: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent, and then remove the extraction solvent (hexane) using a rotary evaporator to yield the purified this compound.[21]

Part 3: Data & Methodologies

Comparative Data on Solid Acid Catalysts

The choice of catalyst is paramount for an efficient process. The table below summarizes the performance of various heterogeneous catalysts reported in the literature for levulinic acid (LA) esterification.

CatalystAlcoholTemp (°C)Time (h)LA Conversion (%)Reference
TiO₂ Nanoparticlesn-Butanol1208~78 (Yield)[16]
SnMCM-41Methanol120383.6[22][23]
Amberlyst-15Ethanol905.5~7 (batch, no flow)[9]
Purolite CT151PropanolReflux5Good Yields[21]
20%PTA/HAC-600n-Propanol150783 (Yield)[17]
General Experimental Workflow for Continuous Synthesis

The following diagram illustrates a standard setup for a lab-scale continuous production system using a packed bed reactor.

G cluster_0 Reactant Delivery cluster_1 Reaction Zone cluster_2 Product Collection LA_tank Levulinic Acid Reservoir Pump_LA HPLC Pump A LA_tank->Pump_LA PrOH_tank Propanol Reservoir Pump_PrOH HPLC Pump B PrOH_tank->Pump_PrOH Mixer Static Mixer Pump_LA->Mixer Pump_PrOH->Mixer PreHeater Pre-heating Coil Mixer->PreHeater PBR Packed Bed Reactor (Heated) PreHeater->PBR BPR Back Pressure Regulator PBR->BPR Collector Product Collection Vessel BPR->Collector

Caption: Standard workflow for continuous this compound synthesis.

References

  • Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the C
  • Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. (n.d.). Chemical Engineering Transactions.
  • Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO2 Particles. (n.d.). MDPI.
  • Esterification of levulinic acid with different alcohols in the presence of catalysts propyl. (n.d.).
  • Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst | Request PDF. (n.d.).
  • Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purific
  • Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the C
  • Intensification of Processes for the Production of Ethyl Levulin
  • Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. (2021). SciProfiles.
  • 10 Facts About Continuous Flow Chemistry. (n.d.). Lab Unlimited.
  • Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. (2021).
  • Production of Bioadditive Ethyl Levulinate in the Catalytic Membrane Reactor. (n.d.). DergiPark.
  • Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022). NIH.
  • A Theoretical Analysis on a Multi-Bed Pervaporation Membrane Reactor during Levulinic Acid Esterification Using the Computational Fluid Dynamic Method. (n.d.). MDPI.
  • Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estim
  • Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. (2024). Aragen.
  • Production of Alkyl Levulinates from Carbohydrate-Derived Chemical Intermediates Using Phosphotungstic Acid Supported on Humin-Derived Activated Carbon (PTA/HAC)
  • Pressure Swing-Based Reactive Distillation and Dividing Wall Column for Improving Manufacture of Propylene Glycol Monomethyl Ether Acet
  • Process intensification in continuous flow organic synthesis with enabling and hybrid technologies. (n.d.). Frontiers.
  • Performance Comparison of Polymeric and Silica-Based Multi-Bed Pervaporation Membrane Reactors during Ethyl Levulin
  • From pressure to progress: The strategic case for process intensification in modern biomanufacturing. (2025). UK-CPI.com.
  • Process Intensific
  • Kinetics and reaction engineering of levulinic acid production from aqueous glucose solutions. (n.d.). PubMed.
  • Reactive distillation - Experimental data for propyl propionate synthesis. (2025).
  • PRODUCTION OF PROPYL ACETATE BY REACTIVE DISTILLATION: FROM EXPERIMENTS TO SIMUL

Sources

Technical Support Center: Regeneration of Catalysts for Propyl Levulinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of propyl levulinate. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the deactivation and regeneration of solid acid catalysts commonly employed in this esterification reaction. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to optimize your catalytic processes.

Introduction to Catalyst Deactivation in this compound Synthesis

The esterification of levulinic acid with propanol to produce this compound is a key reaction in biorefining and green chemistry. Solid acid catalysts, such as zeolites and ion-exchange resins, are frequently used to facilitate this conversion due to their ease of separation and potential for reuse. However, over time, these catalysts inevitably lose their activity. Understanding the mechanisms of deactivation is the first step toward effective regeneration and maintaining a sustainable and economical process.

The primary modes of deactivation for solid acid catalysts in this application are:

  • Fouling by Coke Formation: Carbonaceous deposits, often referred to as "coke" or "humins," can form on the catalyst surface and within its pores. These deposits physically block the active sites, preventing reactants from accessing them. This is a common issue in biomass conversion processes where side reactions can lead to polymerization of reactants or products.[1][2]

  • Poisoning: Certain impurities in the feedstock, such as alkali and alkaline earth metals or nitrogen-containing compounds, can irreversibly bind to the acid sites of the catalyst.[1][3][4] This neutralizes the catalytic activity. For ion-exchange resins, this often occurs through ion exchange with metal cations from the bio-oil feedstock.[3][4]

  • Leaching: Active species can be lost from the catalyst support into the reaction medium.[1][5][6] For ion-exchange resins, this can involve the loss of sulfonic acid groups, particularly at elevated temperatures.[7]

This guide will provide you with the tools to diagnose the likely cause of deactivation in your experiments and to select and implement the appropriate regeneration strategy.

Troubleshooting Guide for Catalyst Deactivation

Experiencing a drop in your this compound yield? This troubleshooting guide will help you diagnose the potential cause of catalyst deactivation and point you to the appropriate regeneration protocol.

Logical Flow for Troubleshooting Catalyst Deactivation

Troubleshooting_Flow start Start: Decreased This compound Yield observe Observe Catalyst Appearance & Reaction Parameters start->observe q1 Is there a visible darkening or coating on the catalyst? observe->q1 q2 Was there a sudden or gradual drop in activity? q1->q2 No coking Likely Cause: Coking/Fouling q1->coking Yes q3 Is the feedstock known to have high metal/nitrogen content? q2->q3 Sudden leaching Likely Cause: Leaching q2->leaching Gradual poisoning Likely Cause: Poisoning q3->poisoning Yes q3->leaching No regen_calcination Regeneration Strategy: Calcination (for thermal-stable catalysts) coking->regen_calcination regen_solvent Regeneration Strategy: Solvent Washing (for resins) coking->regen_solvent regen_acid Regeneration Strategy: Acid/Solvent Wash (for resins) poisoning->regen_acid no_regen Action: Consider Catalyst Replacement. Leaching is often irreversible. leaching->no_regen

Troubleshooting catalyst deactivation.

Frequently Asked Questions (FAQs) and Regeneration Protocols

This section addresses common questions related to catalyst regeneration and provides detailed protocols for restoring catalytic activity.

FAQ 1: My catalyst has turned dark brown/black, and my reaction has slowed down significantly. What is the likely cause, and how can I fix it?

Answer: A visible darkening of the catalyst is a strong indicator of coking , where carbonaceous deposits have fouled the surface. This is particularly common when using thermally stable catalysts like zeolites (e.g., HZSM-5) at higher reaction temperatures. For these types of catalysts, calcination is the most effective regeneration method.

This protocol is designed to burn off carbonaceous deposits (coke) from thermally stable solid acid catalysts like zeolites.

1. Catalyst Recovery and Preparation:

  • After the esterification reaction, separate the catalyst from the reaction mixture by filtration.
  • Wash the recovered catalyst thoroughly with the alcohol used in the reaction (propanol) to remove any adsorbed reactants and products. This is a crucial step to prevent further charring during calcination.
  • Dry the washed catalyst in an oven at 100-120°C for at least 4 hours to remove residual solvent.

2. Calcination Procedure:

  • Place the dried, spent catalyst in a ceramic crucible.
  • Position the crucible in a muffle furnace.
  • Heat the furnace in an air atmosphere to a target temperature between 450°C and 550°C. A slow ramp rate (e.g., 5°C/minute) is recommended to avoid thermal shock to the catalyst structure.
  • Hold the catalyst at the target temperature for 3 to 5 hours to ensure complete combustion of the coke.[8]
  • After the calcination period, turn off the furnace and allow the catalyst to cool down to room temperature slowly inside the furnace.

3. Post-Calcination Handling:

  • Once cooled, the catalyst should have returned to its original color.
  • Store the regenerated catalyst in a desiccator to prevent moisture adsorption before its next use.

Causality Behind the Choices:

  • Washing before calcination: Prevents the "baking" of adsorbed organic molecules onto the catalyst surface, which can be harder to remove.

  • Slow ramp rate: Protects the crystalline structure of the zeolite from damage due to rapid temperature changes.

  • Temperature range (450-550°C): This temperature range is a balance. It is high enough to facilitate the oxidative removal of coke but generally low enough to avoid significant thermal degradation or dealumination of the zeolite framework.[8]

Catalyst TypeTypical Calcination TemperatureDuration (hours)Expected Activity Recovery
HZSM-5 Zeolite500 - 550°C3 - 5>90%
Beta Zeolite450 - 500°C4 - 6~85-95%
Mesoporous Silica (e.g., SBA-15)400 - 450°C3 - 4>90%
FAQ 2: I am using an ion-exchange resin (e.g., Amberlyst-15), and I've noticed a gradual decrease in performance over several cycles, even though the catalyst doesn't look particularly dark. What could be the problem?

Answer: For ion-exchange resins, a gradual loss of activity without significant color change often points to either poisoning by metal ions from the feedstock or leaching of the active sulfonic acid groups.[3][4][7] If your levulinic acid is derived from biomass, it may contain metal cations (like Na+, K+, Ca2+) that can exchange with the protons of the sulfonic acid groups, rendering them inactive.[3][4] An acid wash can often regenerate the catalyst by stripping these metals and reprotonating the active sites.

This protocol is designed to remove metallic poisons and reprotonate the sulfonic acid sites of ion-exchange resins like the Amberlyst series.

1. Catalyst Recovery and Initial Wash:

  • Separate the resin from the reaction mixture by filtration.
  • Wash the resin with deionized water to remove water-soluble impurities and adsorbed organics.
  • Follow with a wash using a non-polar solvent (e.g., hexane) to remove any remaining oily residues, and then a final wash with the reaction alcohol (propanol) to remove the non-polar solvent.

2. Acid Regeneration:

  • Prepare a dilute solution of a strong acid. A 0.5 M to 1.0 M solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is typically effective.[3][4]
  • Suspend the washed resin in the acid solution (a volume of acid solution approximately 5-10 times the volume of the resin is recommended).
  • Stir the slurry gently at room temperature for 1-2 hours. This allows for the ion exchange of the metal poisons with the protons from the acid solution.
  • Alternatively, pack the resin in a column and pass 2-4 bed volumes of the acid solution through it.[9]

3. Rinsing and Drying:

  • Decant the acid solution and wash the resin repeatedly with deionized water until the pH of the wash water is neutral. This is critical to remove all residual acid.
  • Dry the regenerated resin in a vacuum oven at a temperature not exceeding 60-70°C to avoid thermal degradation of the polymer backbone.

Causality Behind the Choices:

  • Multi-solvent wash: Ensures the removal of a broad range of adsorbed species, from polar to non-polar, before the acid treatment.

  • Dilute strong acid: Provides a high concentration of protons to drive the ion-exchange equilibrium towards the displacement of metal cations from the resin's active sites.

  • Thorough water rinse: Removes any remaining mineral acid, which could otherwise interfere with the subsequent catalytic reaction.

  • Low-temperature drying: Protects the polymeric structure of the resin from thermal damage, which can lead to a loss of mechanical stability and active sites.

ParameterRecommendationRationale
Regenerant 0.5 - 1.0 M H₂SO₄ or HClEfficiently displaces metal cations and reprotonates sulfonic acid sites.[3][4]
Contact Time 1 - 2 hours (slurry) or 2-4 bed volumes (column)Ensures sufficient time for ion exchange to occur.[9]
Drying Temperature < 70°C (vacuum oven)Prevents thermal degradation of the resin's polymer matrix.
FAQ 3: My catalyst activity has dropped, and I suspect both coking and some poisoning. Can I use a combination of regeneration methods?

Answer: Yes, for ion-exchange resins that may be susceptible to both fouling by organic deposits and poisoning, a multi-step regeneration process can be effective. This typically involves a solvent wash to remove the organic foulants, followed by an acid wash to address any ionic poisoning.

Deactivation_Regeneration_Cycle cluster_regen Regeneration Process Fresh_Catalyst Fresh Catalyst High Activity Clean Surface Protonated Sites Deactivated_Catalyst Deactivated Catalyst Low Activity Coke Deposits Metal Poisoning Fresh_Catalyst->Deactivated_Catalyst Esterification Reaction (Deactivation) Solvent_Wash Solvent Wash (Removes Coke/Organics) Deactivated_Catalyst->Solvent_Wash For Resins Calcination Calcination (Removes Coke) Deactivated_Catalyst->Calcination For Zeolites Acid_Wash Acid Wash (Removes Metal Poisons) Solvent_Wash->Acid_Wash Followed by Acid_Wash->Fresh_Catalyst Restored Activity Calcination->Fresh_Catalyst Restored Activity

The cycle of catalyst deactivation and regeneration.

Concluding Remarks for the Practicing Scientist

The reusability of a catalyst is a cornerstone of sustainable chemical synthesis. While catalyst deactivation is an expected phenomenon in the production of this compound, it is not necessarily the end of the catalyst's life. By carefully observing changes in reaction performance and catalyst appearance, you can diagnose the likely cause of deactivation. The protocols provided in this guide offer a starting point for developing a robust regeneration strategy tailored to your specific catalyst and reaction conditions. Always remember to handle acids and solvents with appropriate safety precautions. Through systematic troubleshooting and regeneration, you can significantly extend the lifetime of your catalysts, leading to more cost-effective and environmentally friendly research and development.

References

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • ChemCatBio. (n.d.). Addressing Unique Catalyst Deactivation Challenges for Converting Biomass-Derived Feedstocks Webinar.
  • PubMed Central. (n.d.). Adsorption Mechanism and Regeneration Performance of Calcined Zeolites for Hydrogen Sulfide and Its Application.
  • PubMed Central. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals.
  • PNNL. (2023). Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass.
  • Idaho National Laboratory. (2022). Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass.
  • DSpace. (2018). Catalyst Deactivation and Regeneration during Bio-Oil Upgrading Processes.
  • IDEAS/RePEc. (n.d.). Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass.
  • ResearchGate. (n.d.). Catalyst activity and regeneration rate after (a) thermal regeneration....
  • University of Twente Research Information. (2013). Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass.
  • MDPI. (n.d.). Esterification of Levulinic Acid to Methyl Levulinate over Zr-MOFs Catalysts.
  • KITopen. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading.
  • ResearchGate. (n.d.). Esterification of Levulinic Acid to Methyl Levulinate over Zr-MOFs Catalysts.
  • MDPI. (n.d.). Advances in Catalyst Deactivation and Regeneration.
  • MDPI. (n.d.). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading.
  • Taylor & Francis Online. (n.d.). The leachable behavior of cation exchange resins.
  • MDPI. (n.d.). Progress and Challenges in the Process of Using Solid Waste as a Catalyst for Biodiesel Synthesis.
  • MDPI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • ResearchGate. (n.d.). Activity of solid acid catalysts for biodiesel production: A critical review.
  • ResearchGate. (n.d.). Conversion of levulinic acid to levulinate ester biofuels by heterogeneous catalysts in the presence of acetals and ketals.
  • ACS Publications. (2019). Regeneration of the Waste Selective Catalytic Reduction Denitrification Catalyst by Nitric Acid Washing.
  • ResearchGate. (2020). The Functionality of Ion Exchange Resins for Esterification, Transesterification and Hydrogenation Reactions.
  • ResearchGate. (n.d.). Effect of calcination temperature of kaolin as a support for zeolite membranes.
  • ResearchGate. (n.d.). Effect of calcination on the reactivity of natural clinoptilolite zeolites used as supplementary cementitious materials.
  • ResearchGate. (2019). How to regenerate Amberlyst15 cation exchange resin?.
  • ResearchGate. (n.d.). Clean synthesis of alkyl levulinates from levulinic acid over one pot synthesized WO3-SBA-16 catalyst.
  • ResearchGate. (n.d.). New sulfonic acid ion-exchange resins for the preesterification of different oils and fats with high content of free fatty acids.
  • Process Solutions, Inc. (2023). Cleaning Procedures for Ion Exchange Resins.
  • Science.gov. (n.d.). sulfonic acid ion-exchange: Topics by Science.gov.
  • Google Patents. (n.d.). US8864999B2 - Methods for regenerating acidic ion-exchange resins and reusing regenerants in such methods.
  • SAMCO. (n.d.). Common Problems with Ion Exchange Resins and How to Avoid Them.
  • ResearchGate. (n.d.). Solarization of the zeolite production: Calcination of kaolin as proof-of-concept.
  • MDPI. (n.d.). New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock.
  • DLR - E-library. (2023). Solarization of the zeolite production: Calcination of kaolin as proof-of-concept.
  • ResearchGate. (n.d.). Levulinic Acid Production Using Solid-Acid Catalysis.
  • MDPI. (n.d.). A Green Chemistry Approach to Catalytic Synthesis of Ethyl Levulinate.
  • MDPI. (n.d.). 3D Printed Ni–Cu Sodalite Catalysts for Sustainable γ-Valerolactone Production from Levulinic Acid—Effect of the Copper Content and the Method of Preparation.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a GC-MS Method for Propyl Levulinate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of propyl levulinate. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated method ensures that our results are reliable, reproducible, and fit for purpose. This guide will not only walk you through the necessary steps but also provide the scientific rationale behind our choices, comparing GC-MS with viable alternatives and grounding our protocol in established regulatory standards.

This compound, an ester of levulinic acid, is a versatile compound with applications ranging from flavorings and fragrances to its potential use as a pharmaceutical intermediate.[1][2][3][4][5] Levulinic acid and its derivatives are recognized as key bio-based platform chemicals, with significant potential in drug synthesis and the development of advanced materials.[6][7] Given its role, ensuring the purity and accurate quantification of this compound in various matrices is a critical analytical challenge.

Choosing the Right Tool: GC-MS vs. HPLC for this compound Analysis

Before diving into method validation, the fundamental choice of analytical technique must be justified. For a compound like this compound, the primary contenders are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Both are powerful separation techniques, but their suitability depends on the physicochemical properties of the analyte.[8] GC is ideal for compounds that are volatile or can be made volatile without decomposition.[8][9] HPLC, conversely, is suited for non-volatile or thermally unstable compounds.[8][9] this compound (C₈H₁₄O₃, M.W. 158.19 g/mol ) is a relatively small ester and is sufficiently volatile and thermally stable to be an excellent candidate for GC analysis. The coupling of GC with a Mass Spectrometer (MS) provides exceptional specificity, allowing for positive identification based on the molecule's unique mass spectrum, akin to a molecular fingerprint.[8][10]

While HPLC could be used, it may present challenges. For instance, some analyses of levulinate esters on specific HPLC columns have shown peculiar peak shapes, potentially complicating quantification.[11] Therefore, for both its sensitivity and high specificity, GC-MS is often the superior choice for analyzing this compound.[12][13][14][15]

Here is a comparative summary:

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Analyte Suitability Excellent for volatile & thermally stable compounds. This compound fits this profile perfectly.[9][14]Best for non-volatile or thermally sensitive compounds.[8][9]
Mobile Phase Inert gas (e.g., Helium, Hydrogen).[9]Liquid solvent mixture.[9]
Separation Principle Based on boiling point and interaction with the stationary phase.[16]Based on polarity and interaction with stationary/mobile phases.[16]
Detector Mass Spectrometer provides high specificity and structural information (molecular fingerprint).[8]UV-Vis, PDA, RID. Less specific; identification is based on retention time against a standard.[8]
Sensitivity Generally very high, capable of detecting trace levels.[14]Sensitivity varies by detector and analyte.
Speed Often provides faster run times for volatile compounds.[9]Can have longer run times depending on the separation complexity.

The Framework of Trust: Adhering to Validation Guidelines

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[17][18] For the pharmaceutical industry, this process is not arbitrary; it is governed by stringent guidelines from regulatory bodies to ensure product quality and safety. Our validation protocol will be built upon the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, and is in alignment with expectations from the FDA and the United States Pharmacopeia (USP).[19][20][21][22][23][24]

The objective is to establish, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes.[24]

G cluster_0 Method Development & Validation Lifecycle Dev Analytical Procedure Development (ICH Q14) Val Method Validation (ICH Q2(R2)) Dev->Val Demonstrate Fitness for Purpose ATP Define Analytical Target Profile (ATP) ATP->Dev Routine Routine Use & Monitoring Val->Routine Change Change Control Routine->Change If modifications are needed Change->Val Re-validation

Caption: A diagram of the analytical method lifecycle, from development to routine use.

A Validated Protocol for this compound by GC-MS

This section provides a self-validating, step-by-step protocol. The causality behind each step and the acceptance criteria are explained to ensure scientific integrity.

System Suitability

Why it's done: Before any validation runs, we must confirm that the chromatographic system is performing adequately on the day of analysis. This is a non-negotiable check to ensure the equipment is fit for use.[25][26]

Protocol:

  • Prepare a standard solution of this compound at a concentration that will be used for routine analysis (e.g., 100 µg/mL).

  • Inject the standard solution six consecutive times.

  • Evaluate the resulting chromatograms.

Acceptance Criteria (based on USP <621>): [27][28]

  • Precision: The relative standard deviation (%RSD) of the peak areas for the six replicate injections should be ≤ 2.0%.

  • Peak Symmetry (Tailing Factor): The tailing factor for the this compound peak should be between 0.8 and 1.8.

Specificity (Selectivity)

Why it's done: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[21] The mass spectrometer is key here, as it can selectively monitor for ions unique to this compound.

Protocol:

  • Blank Analysis: Analyze a sample of the matrix (e.g., placebo formulation, reaction solvent) without the analyte.

  • Spiked Sample Analysis: Analyze a spiked sample containing this compound and all potential interfering substances (e.g., starting materials, known impurities).

  • Forced Degradation (for stability-indicating methods): Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally produce degradation products. Analyze these samples.

Acceptance Criteria:

  • The blank sample should show no interfering peaks at the retention time of this compound.

  • In the spiked sample, the this compound peak should be well-resolved from all other components.

  • The mass spectrum of the analyte peak in the presence of other components should be consistent with the reference spectrum of pure this compound.

  • In the forced degradation samples, any degradation products should not co-elute with the this compound peak, demonstrating peak purity.

Linearity and Range

Why it's done: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[21] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[20][24]

Protocol:

  • Prepare a stock solution of this compound.

  • Perform serial dilutions to create at least five calibration standards across the desired range. For an assay, this is typically 80% to 120% of the expected test concentration.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

Acceptance Criteria:

  • Correlation Coefficient (r²): The coefficient of determination should be ≥ 0.999.

  • Visual Inspection: The data points should follow a straight line.

  • Y-intercept: The y-intercept should be close to zero.

Accuracy (Trueness)

Why it's done: Accuracy measures the closeness of the test results obtained by the method to the true value.[21] It is typically determined by recovery studies.[19]

Protocol:

  • Prepare samples of the matrix (e.g., placebo) spiked with this compound at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

  • Prepare three replicate samples at each concentration level (a total of nine samples).

  • Analyze the samples and calculate the concentration of this compound using the previously established calibration curve.

  • Calculate the percent recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Why it's done: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[20]

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare nine separate samples at 100% of the test concentration.

    • Analyze all nine samples on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Prepare a new set of six samples at 100% of the test concentration.

    • Have a different analyst, on a different day, and if possible, on a different instrument, analyze the samples.

Acceptance Criteria:

  • Repeatability: The %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision: The %RSD of the combined results from both days/analysts should be ≤ 2.0%.

Validation ParameterTypical Acceptance Criteria (ICH)Purpose
Specificity No interference at the analyte's retention time.To ensure the signal is only from the analyte.[21]
Linearity (r²) ≥ 0.999To confirm a proportional response to concentration.[29]
Range 80-120% of test concentration (for assay).To define the reliable measurement interval.[20]
Accuracy (% Recovery) 98.0% - 102.0%To measure how close the result is to the true value.[19]
Precision (%RSD) ≤ 2.0%To measure the method's reproducibility.[29]
LOD/LOQ Signal-to-Noise of 3:1 (LOD) and 10:1 (LOQ).To determine the lowest detectable and quantifiable amounts.
Robustness System suitability criteria are met after deliberate small changes.To assess the method's reliability during normal use.[19]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's done: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10]

Protocol:

  • These can be estimated based on the signal-to-noise ratio of the chromatogram.

  • Prepare a series of dilute solutions of this compound.

  • Inject them to determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • The LOQ must be verified by demonstrating that the precision (%RSD) at this concentration is acceptable (typically ≤ 10%).

Robustness

Why it's done: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[19][21]

Protocol:

  • Identify critical GC-MS parameters (e.g., injector temperature, oven ramp rate, carrier gas flow rate, ion source temperature).

  • Make small, deliberate changes to these parameters one at a time (e.g., flow rate ± 0.1 mL/min, initial oven temperature ± 2°C).

  • Analyze a system suitability standard under each modified condition.

Acceptance Criteria:

  • The system suitability criteria (e.g., %RSD, tailing factor) must still be met under all varied conditions.

G cluster_1 GC-MS Validation Workflow Start Start Validation SST System Suitability Test (SST) Start->SST Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Final Validation Report Rob->Report

Caption: The sequential workflow for validating a GC-MS analytical method.

Conclusion

The validation of an analytical method is a systematic journey that proves its suitability for a specific purpose. For this compound, a GC-MS method offers an outstanding combination of sensitivity and specificity. By meticulously following a protocol grounded in the principles of ICH, FDA, and USP guidelines, we can build a comprehensive data package that demonstrates the method is accurate, precise, linear, and robust.[30] This not only satisfies regulatory requirements but also provides unwavering confidence in the quality of data generated, a cornerstone of excellence in scientific research and drug development.

References

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025).
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024).
  • Understanding USP Chapter 621: HPLC Method Guidelines - Phenomenex. (2017).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.).
  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (2022).
  • Understanding the Latest Revisions to USP <621> | Agilent. (n.d.).
  • Are You Sure You Understand USP <621>? | LCGC International. (2024).
  • Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling - MDPI. (n.d.).
  • <621> Chromatography - US Pharmacopeia (USP). (2021).
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - MDPI. (n.d.).
  • Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction | Chemical Engineering Transactions. (n.d.).
  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID - SciELO. (2012).
  • Levulinate esters analysis using HPLC? - ResearchGate. (2021).
  • Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction - Chemical Engineering Transactions. (n.d.).
  • Levulinic Acid: Types and Versatile Applications in Science and Industry. (n.d.).
  • Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) - Food Safety Institute. (2025).
  • Understanding Chemical Testing: GC-MS vs. HPLC - Smithers. (n.d.).
  • The Chemical Versatility of Levulinic Acid: From Synthesis to Application. (n.d.).
  • Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments. (2023).
  • Esterification of Levulinic Acid to Methyl Levulinate over Zr-MOFs Catalysts - MDPI. (n.d.).
  • Understanding the Difference Between GCMS and HPLC - GenTech Scientific. (2021).
  • Effect of different synthesized catalysts on n-propyl levulinate yield. - ResearchGate. (n.d.).
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024).
  • This compound = 95 645-67-0 - Sigma-Aldrich. (n.d.).
  • This compound - TargetMol Chemicals Inc - Cambridge Bioscience. (n.d.).
  • A Review on GC-MS and Method Development and Validation - Impactfactor. (n.d.).
  • Interference by Methyl Levulinate in Determination of Total Fat in Low-Fat,High-Sugar Products by Gas Chromatographic Fatty Acid Methyl Ester (GC-FAME) Analysis | Journal of AOAC INTERNATIONAL | Oxford Academic. (n.d.).
  • A review on biomass-derived levulinic acid for application in drug synthesis - PubMed. (2021).
  • This compound - BioCat GmbH. (n.d.).
  • This compound | C8H14O3 | CID 221069 - PubChem. (n.d.).
  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - NIH. (2020).
  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole - MDPI. (2023).

Sources

A Comparative Guide to Catalysts for Propyl Levulinate Synthesis: Performance, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Propyl levulinate, an ester derived from the biomass platform chemical levulinic acid, is garnering significant attention as a versatile green solvent and a promising diesel and biodiesel fuel additive.[1] Its synthesis, primarily achieved through the esterification of levulinic acid (LA) with n-propanol, is a catalytic process pivotal to the economic viability of biorefineries. The choice of catalyst dictates not only the reaction's efficiency—in terms of yield and selectivity—but also the overall process sustainability, influencing factors like energy consumption, downstream separation complexity, and environmental impact.[2]

This guide provides an in-depth comparative analysis of the primary catalyst families employed for this compound synthesis. Moving beyond a simple enumeration of options, we delve into the mechanistic underpinnings of each catalytic system, present objective performance data, and offer detailed, field-tested experimental protocols. Our goal is to equip researchers, chemists, and drug development professionals with the critical insights needed to select and implement the optimal catalytic strategy for their specific objectives.

The Catalytic Landscape: A Strategic Overview

The esterification of levulinic acid is fundamentally an acid-catalyzed reaction. The diverse catalysts available can be broadly classified into three major categories: homogeneous acids, heterogeneous solid acids, and biocatalysts. Each class presents a unique profile of advantages and challenges.

Homogeneous Acid Catalysts

Conventional mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) have historically been used for esterification due to their high catalytic activity and low cost.[3][4]

  • Mechanism of Action: In this system, a proton (H⁺) from the acid protonates the carbonyl oxygen of the levulinic acid's carboxylic group. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of n-propanol. This is a classic Fischer esterification mechanism.

  • Performance and Limitations: While offering excellent reaction rates, homogeneous catalysts are fraught with significant drawbacks that limit their industrial appeal. These include high corrosivity to equipment, difficulties in separating the catalyst from the product mixture, and the generation of substantial acidic waste, posing environmental concerns.[5] The challenges associated with separation and neutralization often outweigh the initial benefit of high activity.

Heterogeneous Solid Acid Catalysts

To circumvent the issues of homogeneous systems, research has overwhelmingly shifted towards solid acid catalysts. These materials offer intrinsic advantages, including ease of separation from the reaction medium, potential for regeneration and reuse, and reduced corrosivity.[5][2]

Macroporous polymeric resins functionalized with sulfonic acid groups (–SO₃H), such as Amberlyst-15, are among the most effective and widely studied solid acid catalysts for levulinate ester synthesis.[6][7]

  • Mechanism of Action: The catalytic activity stems from the accessible –SO₃H groups, which act as Brønsted acid sites.[8] The mechanism is analogous to homogeneous catalysis, where the resin provides the protons necessary to activate the levulinic acid. The reaction occurs within the porous structure of the resin beads.[8]

  • Performance Insights: Amberlyst-15 demonstrates high activity at mild process conditions.[6][9] However, its operational temperature is typically limited to below 120-130 °C, beyond which the sulfonic acid groups can degrade and leach into the reaction medium, compromising reusability and product purity.

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted and/or Lewis acid sites. Their shape selectivity and high thermal stability make them robust catalytic materials.[10][11]

  • Mechanism of Action: The Brønsted acidity in zeolites arises from charge-balancing protons associated with framework aluminum atoms. These protons catalyze the esterification similarly to other acid catalysts. Lewis acid sites, exposed metal cations, can also contribute by coordinating with the carbonyl oxygen.[12] A key consideration is pore size; the diffusion of bulky molecules like levulinic acid and its esters can be restricted in purely microporous zeolites, limiting the reaction rate.[12] The development of hierarchical zeolites, which contain both micropores and larger mesopores, is a strategy to overcome these diffusion limitations.[12]

  • Performance Insights: While thermally stable, conventional zeolites may show lower activity compared to resins if their pore structure is not optimized for the reactant molecules. Modified zeolites, such as sulfuric acid-modified Zeolite Y, have achieved yields as high as 96%.[11]

This emerging class involves grafting acidic functional groups, typically sulfonic acid (–SO₃H), onto stable, high-surface-area supports like silica, natural rubber composites, or carbon.[13][14][15]

  • Mechanism of Action: Similar to ion-exchange resins, the catalysis is driven by the grafted –SO₃H groups. The innovation lies in the nature of the support. For instance, using hydrophobic supports can enhance catalytic activity.[1][14] By repelling the water molecule formed during the reaction, a hydrophobic surface can shift the reaction equilibrium towards the product side, thereby increasing the ester yield. This is a critical design consideration, as esterification is a reversible reaction.[16]

  • Performance Insights: Propylsulfonic acid-functionalized nanocomposites based on natural rubber and silica have demonstrated superior catalytic activity compared to conventional functionalized silica and zeolites.[14] This enhanced performance is attributed to the synergistic effect of strong acidity and surface hydrophobicity.[14]

Simple and mixed metal oxides, such as TiO₂, ZrO₂, and alumina, can function as solid acid catalysts, primarily exhibiting Lewis acidity.[17][18]

  • Mechanism of Action: The proposed mechanism involves the dissociative adsorption of the alcohol (propanol) on the metal oxide surface, forming an alkoxide and a hydroxyl group.[17] The alkoxide then attacks the carbonyl group of the levulinic acid to form the ester.[17] The presence of water can sometimes convert surface Lewis acid sites into Brønsted acid sites, which may increase the reaction rate.[16]

Biocatalysts: The Green Chemistry Approach

Enzymes, particularly lipases, offer a highly selective and environmentally benign route for ester synthesis. They operate under mild conditions, minimizing energy consumption and byproduct formation.[19][20]

  • Mechanism of Action: Lipase-catalyzed esterification follows a "ping-pong bi-bi" mechanism. The enzyme's active site first reacts with the acid (levulinic acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol (n-propanol) to form the ester (this compound) and regenerate the free enzyme.[21]

  • Performance Insights: Immobilized lipases, such as Novozym 435, are highly effective catalysts.[19][21] The primary advantages are exceptionally high selectivity and mild reaction conditions (typically 40-60 °C). However, drawbacks can include slower reaction rates compared to acid catalysts, higher catalyst cost, and potential inhibition by one of the substrates (often the alcohol).[21][22]

Quantitative Performance Comparison

The following table summarizes representative experimental data from the literature for the synthesis of propyl and other alkyl levulinates, providing a comparative snapshot of catalyst performance.

Catalyst TypeSpecific CatalystAlcoholTemp (°C)Time (h)Catalyst LoadingYield (%)ReusabilityReference
Ion-Exchange Resin Amberlyst-15Ethanol70-100Continuous0.1 g~71% (EL)Good[6][8]
Ion-Exchange Resin Purolite CT151n-Propanol~97 (reflux)550 wt% vs FAGood4 cycles[23][24]
Zeolite Modified Zeolite YEthanol40-100-2-12 wt%96% (EL)-[11]
Zeolite Hierarchical BetaIsopropanol---90% (IPL)Good[12]
Functionalized Silica NRHMS-SO₃H (0.4)n-Propanol10052.5 wt%~70%Good[1][14]
Clay Mineral Montmorillonite K10n-Propanol1503.75~5 wt%~95%3 cycles[25]
Biocatalyst Novozym 435n-Butanol602-85% (BL)Stable >100h[19]
Biocatalyst Immobilized LipaseEthanol45125 wt%90% (EL)Good[26][27]

Note: EL = Ethyl Levulinate, BL = Butyl Levulinate, IPL = Isothis compound, FA = Furfuryl Alcohol (an alternative precursor). Data is compiled to show representative performance across catalyst classes.

Experimental Workflows and Protocols

Adherence to rigorous and validated protocols is paramount for reproducible results. The following sections detail standardized procedures for catalyst testing and product analysis.

Visualizing the Experimental Process

A typical experimental workflow for catalyst screening in this compound synthesis involves several key stages, from reaction setup to final analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Analysis cluster_reuse 4. Catalyst Reusability reactants Levulinic Acid + n-Propanol setup Assemble Reactor (Flask, Reflux Condenser, Stirrer, Heat Source) reactants->setup catalyst Catalyst (Pre-treated) catalyst->setup run Execute Reaction (Set Temp, Time, Stirring) setup->run cool Cool to RT run->cool separate Separate Catalyst (Filtration/Centrifugation) cool->separate analyze Analyze Liquid Product (GC-MS, Titration) separate->analyze wash Wash Catalyst separate->wash For Heterogeneous dry Dry Catalyst wash->dry reuse Reuse in New Reaction dry->reuse

Caption: General experimental workflow for this compound synthesis.

Protocol 1: General Procedure for Catalytic Esterification

This protocol provides a baseline for synthesizing this compound using a solid acid catalyst.

  • Catalyst Pre-treatment: Dry the solid acid catalyst (e.g., Amberlyst-15, zeolite, or functionalized silica) in a vacuum oven at 80-100 °C for at least 2 hours to remove adsorbed moisture.[1][8]

  • Reactor Setup: Equip a 50 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermocouple for temperature monitoring.[1]

  • Charging Reactants: Charge the flask with levulinic acid and n-propanol. A typical molar ratio of LA to alcohol is 1:5 to ensure the equilibrium favors product formation.[1]

  • Reaction Initiation: Add the pre-treated catalyst to the reactant mixture. A typical catalyst loading is 2.5-5 wt% based on the mass of levulinic acid.[1]

  • Reaction Execution: Heat the mixture to the desired reaction temperature (e.g., 100 °C) using a silicone oil bath or heating mantle, while stirring at a constant rate (e.g., 200 rpm).[1][15]

  • Monitoring and Completion: Monitor the reaction progress by taking small aliquots over time. The reaction is typically run for 3 to 5 hours.[15]

  • Product Recovery: After the reaction, cool the flask to room temperature. Separate the solid catalyst from the liquid product mixture by filtration or centrifugation. The recovered liquid contains this compound, unreacted starting materials, and water.

Protocol 2: Product Analysis by Gas Chromatography (GC)

Quantitative analysis is crucial for determining the yield of this compound.

  • Sample Preparation: Take a known mass of the final liquid product and dilute it with a suitable solvent (e.g., ethanol or acetone). Add an internal standard (e.g., n-dodecane) of a known concentration to the diluted sample for accurate quantification.[25]

  • GC-MS Conditions: Analyze the sample using a Gas Chromatograph equipped with a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (FID). A typical setup would be:

    • Column: A capillary column suitable for separating esters (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[15]

    • Oven Program: Start at 40 °C, ramp to 120 °C at 3 °C/min, then ramp to 280 °C at 50 °C/min.[15]

  • Quantification: Identify the peaks corresponding to levulinic acid, n-propanol, this compound, and the internal standard based on their retention times and mass spectra. Calculate the concentration of each component by comparing their peak areas to that of the internal standard, using pre-established calibration curves.

  • Calculation: Determine the conversion of levulinic acid and the yield of this compound using the following formulas:

    • LA Conversion (%) = [(Initial moles of LA - Final moles of LA) / Initial moles of LA] x 100

    • This compound Yield (%) = [Moles of this compound Produced / Initial moles of LA] x 100

Protocol 3: Catalyst Reusability Test

Evaluating the stability and reusability of heterogeneous catalysts is essential for assessing their practical utility.

G start Reaction 1 Complete recover Recover Catalyst (Filtration) start->recover wash_etoh Wash with Ethanol/Acetone recover->wash_etoh wash_h2o Wash with DI Water wash_etoh->wash_h2o dry Dry in Oven (80-100 °C) wash_h2o->dry reuse Use in Reaction 2 dry->reuse end Evaluate Performance reuse->end

Caption: Workflow for testing the reusability of a solid acid catalyst.

  • Catalyst Recovery: After the first reaction cycle, recover the catalyst by filtration.

  • Washing: Wash the recovered catalyst thoroughly with a solvent like ethanol or acetone to remove any adsorbed organic species.[25] This is followed by washing with deionized water if necessary.

  • Drying: Dry the washed catalyst in a vacuum oven at 80-100 °C overnight.[1]

  • Reuse: Use the regenerated catalyst for a subsequent reaction cycle under the same conditions as the first run.

  • Evaluation: Repeat this process for several cycles (typically 3-5), analyzing the product yield in each cycle to assess any decline in catalytic activity.[25]

Conclusion and Authoritative Recommendations

The synthesis of this compound is a mature yet evolving field where catalyst choice is the most critical variable.

  • For high-throughput screening and initial feasibility studies at a lab scale, Amberlyst-15 offers a reliable, commercially available, and highly active option, provided reaction temperatures are kept below 120 °C.[6][8]

  • For processes requiring high thermal stability and robustness , zeolites and other metal oxides are superior. However, careful consideration must be given to their porous structure to avoid diffusion limitations. Hierarchical zeolites represent a promising path forward.[12]

  • The development of functionalized materials , particularly those with hydrophobic surfaces, represents the cutting edge of catalyst design.[1][14] These systems offer the potential for high activity and selectivity by actively influencing the reaction equilibrium. Researchers aiming for novel catalyst development should focus on tuning surface properties in addition to acid site density.

  • For applications where sustainability and product purity are paramount , such as in fragrances or pharmaceuticals, immobilized lipases are the catalysts of choice.[19][20] While the initial investment may be higher and reaction times longer, the benefits of mild conditions, minimal byproducts, and a green process footprint are often decisive.

Ultimately, the optimal catalyst is application-dependent. By understanding the fundamental mechanisms and leveraging the validated protocols presented here, researchers can make informed decisions to advance the efficient and sustainable production of this compound.

References

  • National Institutes of Health (NIH). (n.d.). Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation.
  • King Fahd University of Petroleum & Minerals. (n.d.). Esterification of renewable levulinic acid to levulinate esters using amberlyst-15 as a solid acid catalyst.
  • ResearchGate. (2017, January 10). Esterification of renewable levulinic acid to levulinate esters using amberlyst-15 as a solid acid catalyst.
  • Aidic. (n.d.). Levulinic acid esterification kinetics with ethanol catalyzed by Amberlyst-15.
  • MDPI. (n.d.). Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO2 Particles.
  • ResearchGate. (2025, August 6). Metal oxides as heterogeneous catalysts for esterification of fatty acids obtained from soybean oil | Request PDF.
  • Chula Digital Collections. (n.d.). Alkyl levulinate synthesis from sugar and agricultural waste using acidic heterogeneous catalysts.
  • MDPI. (n.d.). Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate).
  • ProQuest. (n.d.). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling.
  • MDPI. (n.d.). Selective Synthesis of Levulinic Ester from Furfural Catalyzed by Hierarchical Zeolites.
  • MDPI. (2023, November 1). Conversion of Biomass-Derived Molecules into Alkyl Levulinates Using Heterogeneous Catalysts.
  • MDPI. (n.d.). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling.
  • RSC Publishing. (2025, May 1). Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10.
  • ResearchGate. (n.d.). Effect of different synthesized catalysts on n-propyl levulinate yield.
  • MDPI. (2022, February 11). Propylsulfonic Acid-Functionalized Mesostructured Natural Rubber/Silica Nanocomposites as Promising Hydrophobic Solid Catalysts for Alkyl Levulinate Synthesis.
  • ResearchGate. (n.d.). Conversion of levulinic acid to levulinate ester biofuels by heterogeneous catalysts in the presence of acetals and ketals | Request PDF.
  • ResearchGate. (n.d.). Main pathways to synthesizing alkyl levulinate.
  • Aidic. (2020, June 1). Synthesis of Ethyl Levulinate by a New Bio-Nanocatalyst.
  • National Institutes of Health (NIH). (2022, February 11). Propylsulfonic Acid-Functionalized Mesostructured Natural Rubber/Silica Nanocomposites as Promising Hydrophobic Solid Catalysts for Alkyl Levulinate Synthesis.
  • ACS Publications. (n.d.). Synthesis and Applications of Alkyl Levulinates.
  • MDPI. (n.d.). New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock.
  • SciSpace. (n.d.). Homogeneous Catalyzed Reactions of Levulinic Acid: To γ-Valerolactone and Beyond.
  • Aidic. (2020, June 1). Synthesis of Ethyl Levulinate by a New Bio-Nanocatalyst.
  • Chemical Engineering Transactions. (n.d.). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction.
  • ResearchGate. (2025, August 5). Kinetic Modeling of Immobilized Lipase Catalysis in Synthesis of n-Butyl Levulinate† | Request PDF.
  • ResearchGate. (n.d.). n-Butyl levulinate synthesis using lipase catalysis: comparison of batch reactor versus continuous flow packed bed tubular microreactor | Request PDF.
  • National Institutes of Health (NIH). (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates.
  • ResearchGate. (2022, October 25). Catalytic Synthesis of Energy‐rich Fuel Additive Levulinate Esters from Levulinic Acid using Modified Ultra‐stable Zeolite Y | Request PDF.
  • R Discovery. (2020, September 30). Synthesis of propyl benzoate by solvent-free immobilized lipase-catalyzed transesterification: Optimization and kinetic modeling.

Sources

A Comparative Performance Analysis of Alkyl Levulinates in Biofuel Blends: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ongoing pursuit of sustainable and efficient alternative fuels, alkyl levulinates have emerged as a promising class of biomass-derived oxygenates for blending with conventional diesel. Their unique chemical structure, featuring a ketone and an ester functional group, imparts desirable properties that can enhance combustion and reduce harmful emissions. This guide provides a comprehensive comparison of the performance of various alkyl levulinates—primarily methyl, ethyl, propyl, and butyl levulinate—when blended with diesel fuel. We will delve into their synthesis, physicochemical properties, and impact on engine performance and emissions, supported by experimental data and detailed protocols to empower researchers in this critical field.

Introduction to Alkyl Levulinates as Biofuel Additives

Levulinic acid, a platform chemical readily produced from the acid-catalyzed hydrolysis of C6 sugars found in lignocellulosic biomass, is the precursor to alkyl levulinates.[1][2] The esterification of levulinic acid with different alcohols yields the corresponding alkyl levulinate. This process is a cornerstone of biorefinery strategies, converting renewable feedstocks into valuable fuel components.

The inclusion of an oxygen-containing compound like an alkyl levulinate into diesel fuel can lead to more complete combustion, thereby reducing particulate matter (soot), carbon monoxide (CO), and unburned hydrocarbon (HC) emissions.[2][3] However, the length of the alkyl chain in the ester significantly influences the overall performance of the blended fuel. This guide will elucidate these structure-property relationships to aid in the selection and optimization of alkyl levulinate additives for diesel engines.

Synthesis of Alkyl Levulinates: An Experimental Protocol

The synthesis of alkyl levulinates is typically achieved through the Fischer esterification of levulinic acid with a corresponding alcohol in the presence of an acid catalyst.[4] While various catalysts can be employed, this protocol details a straightforward and effective method using a homogenous acid catalyst.

Detailed Step-by-Step Methodology

Materials:

  • Levulinic acid (98% purity)

  • Methanol, Ethanol, 1-Propanol, 1-Butanol (analytical grade)

  • Sulfuric acid (concentrated, 98%)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add levulinic acid and the corresponding alcohol (methanol, ethanol, 1-propanol, or 1-butanol) in a 1:5 molar ratio.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture, typically at a loading of 1-2% by weight of the levulinic acid.

  • Reaction: Heat the mixture to the reflux temperature of the specific alcohol and maintain vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is no longer acidic.

  • Extraction: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the excess alcohol.

  • Purification: The resulting crude alkyl levulinate can be further purified by vacuum distillation to obtain a high-purity product.

Synthesis Workflow Diagram

cluster_synthesis Alkyl Levulinate Synthesis A 1. Mix Levulinic Acid & Alcohol B 2. Add Acid Catalyst A->B C 3. Reflux Reaction B->C D 4. Cool & Neutralize C->D E 5. Extraction & Washing D->E F 6. Dry & Evaporate E->F G 7. Vacuum Distillation F->G H Pure Alkyl Levulinate G->H

Caption: Experimental workflow for the synthesis of alkyl levulinates.

Comparative Physicochemical Properties

The performance of an alkyl levulinate in a diesel blend is intrinsically linked to its fundamental physicochemical properties. The length of the alkyl chain is a critical determinant of these properties.

PropertyMethyl LevulinateEthyl LevulinatePropyl LevulinateButyl LevulinateDiesel (Typical)ASTM Method
Density @ 15°C (g/cm³) 1.031.010.990.980.82-0.85D4052
Kinematic Viscosity @ 40°C (mm²/s) 1.61.82.12.51.9-4.1D445
Cetane Number <10<15~20~2540-55D613
Flash Point (°C) 8891102115>52D93
Cloud Point (°C) -20-15-10-5VariesD2500
Lower Heating Value (MJ/kg) 32.533.834.935.8~42.5D240

Key Insights:

  • Density and Viscosity: As the alkyl chain length increases from methyl to butyl, both density and kinematic viscosity show a trend of approaching the values of conventional diesel. This is advantageous for maintaining fuel injection characteristics.

  • Cetane Number: Alkyl levulinates generally exhibit low cetane numbers, which can lead to longer ignition delays.[5] This is a significant challenge that often necessitates the use of cetane improvers in blended fuels.[5]

  • Cold Flow Properties: Shorter-chain alkyl levulinates generally have better cold flow properties (lower cloud points). However, their increased polarity can lead to phase separation from diesel at low temperatures.[5] Longer-chain levulinates show improved miscibility with diesel.

  • Heating Value: The lower heating value increases with the alkyl chain length, which is desirable for better fuel economy. However, all alkyl levulinates have a lower energy density than diesel due to their oxygen content.

Engine Performance and Combustion Analysis

The ultimate test of a biofuel blend is its performance within a diesel engine. The addition of alkyl levulinates can have a pronounced effect on combustion and emission profiles.

Combustion Characteristics
  • Ignition Delay: Due to their low cetane numbers, the addition of alkyl levulinates, particularly the shorter-chain variants, tends to increase the ignition delay period.[6] This can lead to a more premixed combustion phase, which can influence the heat release rate and the formation of certain pollutants.

  • Heat Release Rate (HRR): The increased ignition delay can result in a higher peak heat release rate during the premixed combustion phase.[7] The oxygen content in the levulinates can also contribute to a more rapid and complete combustion during the diffusion-controlled phase.

Emission Profiles
EmissionEffect of Alkyl Levulinate AdditionRationale
NOx (Nitrogen Oxides) Generally increasesThe higher oxygen content can lead to higher local combustion temperatures, promoting the formation of thermal NOx.[2]
CO (Carbon Monoxide) Generally decreasesThe oxygen content promotes the oxidation of CO to CO2, leading to more complete combustion.[3]
HC (Unburned Hydrocarbons) Generally decreasesImproved combustion efficiency due to the presence of oxygen reduces the amount of unburned fuel in the exhaust.
Particulate Matter (Soot/Smoke) Significantly decreasesThe oxygen in the fuel molecule helps to oxidize soot precursors, leading to a substantial reduction in smoke opacity.[2]

Causality behind Emission Changes: The molecularly bound oxygen in alkyl levulinates acts as an internal oxidant during combustion. This proximity of oxygen to the fuel molecules facilitates a more complete and cleaner burn, directly impacting the formation of products of incomplete combustion like CO, HC, and soot. The trade-off, however, is often an increase in NOx emissions, a phenomenon commonly observed with oxygenated fuels due to the potential for higher peak combustion temperatures.

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity and reproducibility of performance comparisons, standardized testing protocols are essential.

Cetane Number Determination (ASTM D613)

The cetane number is a critical measure of a diesel fuel's ignition quality. The ASTM D613 standard test method utilizes a standardized single-cylinder, four-stroke cycle, cooperative fuel research (CFR) engine.[8]

Principle: The test fuel is run in the CFR engine under controlled conditions, and its ignition delay is compared to that of reference fuels with known cetane numbers. The compression ratio of the engine is adjusted to achieve a specific ignition delay for the test fuel. This is then bracketed by two reference fuel blends that give the same ignition delay at different compression ratios. The cetane number is then interpolated from these values.[8]

Simplified Procedure:

  • Calibrate the CFR engine using primary reference fuels (n-cetane and heptamethylnonane).

  • Introduce the alkyl levulinate-diesel blend into the engine's fuel system.

  • Operate the engine at a constant speed and adjust the compression ratio until the ignition delay is within the specified range.

  • Run two reference fuel blends that bracket the expected cetane number of the sample and adjust the compression ratio for each to achieve the same ignition delay.

  • Calculate the cetane number of the sample by linear interpolation based on the compression ratio readings for the sample and the two reference blends.

Oxidative Stability Assessment (EN 14112 - Rancimat Method)

Oxidative stability is a crucial parameter for determining the storage life of a biofuel blend. The Rancimat method is an accelerated aging test that measures the induction period of a sample.[1][9]

Principle: A stream of purified air is passed through the fuel sample, which is heated to a specified temperature (typically 110°C). The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water. The conductivity of this water is continuously monitored. The induction period is the time until a rapid increase in conductivity is detected, which corresponds to the formation of acidic oxidation products.[10]

Simplified Procedure:

  • Pipette a precise amount of the alkyl levulinate-diesel blend into a reaction vessel.

  • Place the vessel in the Rancimat heating block, which is maintained at a constant temperature.

  • Connect the air supply and the measuring vessel containing deionized water.

  • Start the measurement, and the instrument will automatically record the conductivity over time.

  • The induction period is determined as the time elapsed until the inflection point of the conductivity curve.

Engine Testing and Emissions Analysis Workflow

cluster_engine_test Engine Performance & Emissions Testing I Prepare Fuel Blends J Engine Setup & Warm-up I->J K Operate at Steady State J->K L Record Performance Data (Torque, Power, Fuel Consumption) K->L M Collect Exhaust Gas K->M O Data Analysis & Comparison L->O N Analyze Emissions (NOx, CO, HC, Smoke) M->N N->O

Caption: Workflow for engine performance and emissions testing.

The Case for Longer-Chain Alkyl Levulinates

While this guide has focused on C1-C4 alkyl levulinates, there is growing interest in longer-chain esters such as hexyl and octyl levulinate.[11]

Advantages:

  • Improved Miscibility: The longer, more non-polar alkyl chains enhance solubility in diesel fuel, reducing the risk of phase separation at low temperatures.

  • Higher Energy Density: A lower oxygen-to-carbon ratio results in a higher heating value, closer to that of conventional diesel.

  • Better Lubricity: The longer ester chains can contribute to improved fuel lubricity, which is beneficial for fuel injection equipment.

Challenges:

  • Synthesis: The use of longer-chain alcohols can make the esterification process more challenging and potentially more expensive.

  • Viscosity: Longer chains will increase the viscosity of the fuel, which needs to be carefully monitored to ensure it remains within acceptable limits for diesel engines.

Preliminary studies on blends containing long-chain alcohols have shown promising results in reducing soot and CO emissions while maintaining thermal efficiency.[11] Further research into the performance of long-chain alkyl levulinates is a key area for future development in the field of biofuels.

Conclusion

Alkyl levulinates represent a versatile and promising platform for the development of advanced biofuels. The length of the alkyl chain is a critical design parameter that allows for the fine-tuning of fuel properties. Shorter-chain levulinates can offer benefits in terms of cold flow properties but present challenges with cetane number and miscibility. Longer-chain levulinates show promise for improved energy density and compatibility with diesel fuel.

The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and scientists in the field. By understanding the intricate relationships between the chemical structure of alkyl levulinates and their performance in diesel blends, we can accelerate the development and deployment of cleaner, more sustainable transportation fuels.

References

  • Study of the Rancimat Test Method in Measuring the Oxidation Stability of Biodiesel Ester and Blends. (n.d.). Kemitek.
  • Tutak, W., & Jamrozik, A. (2019). Comparative Analysis of the Combustion Stability of Diesel-Methanol and Diesel-Ethanol in a Dual Fuel Engine. Energies, 12(6), 999. [Link]
  • Fuel Property Testing: Ignition Quality. (n.d.). DieselNet.
  • Lomba, L., Giner, B., Bandrés, I., Lafuente, C., & Pino, A. (2024). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. ACS Omega, 9(29), 31128-31135. [Link]
  • Wang, J., Wang, J., Cui, H., Li, Z., Wang, M., & Yi, W. (2012). Performance investigations of a diesel engine using ethyl levulinate-diesel blends. Bioresource Technology, 109, 156-161.
  • Oxidation stability of biodiesel fuels and blends using the Rancimat and PetroOXY methods. Effect of 4-allyl-2,6-dimethoxyphenol and catechol as biodiesel additives on oxidation stability. (2014). Frontiers in Chemistry, 2, 49. [Link]
  • Wang, J., Wang, J., Cui, H., Li, Z., Wang, M., & Yi, W. (2012). Performance investigations of a diesel engine using ethyl levulinate-diesel blends. African Journal of Biotechnology, 11(33), 8283-8288.
  • Dharmarajaa, K., Kumar, R., & Kumar, S. (2021). Comparative Analysis of Performance, Emission, and Combustion Characteristics of a Common Rail Direct Injection Diesel Engine Powered with Three Different Biodiesel Blends. Energies, 14(21), 7029. [Link]
  • Lomba, L., Giner, B., Bandrés, I., Lafuente, C., & Pino, A. (2024). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. ACS Omega, 9(29), 31128-31135. [Link]
  • Lomba, L., Giner, B., Bandrés, I., Lafuente, C., & Pino, A. (2024). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. ACS Omega, 9(29), 31128-31135. [Link]
  • Windom, B., Williams, A., Yanowitz, J., & McCormick, R. L. (2011). Properties and Performance of Levulinate Esters as Diesel Blend Components. Energy & Fuels, 25(11), 5422-5428. [Link]
  • Oxidation stability of biodiesel fuels and blends using the Rancimat and PetroOXY methods. Effect of 4-allyl-2,6-dimethoxyphenol and catechol as biodiesel additives on oxidation stability. (2014). Frontiers in Chemistry, 2, 49. [Link]
  • ASTM D613 - Cetane Number. (n.d.). Scribd.
  • KN-600T Cetane Number of Diesel Fuel Oil. (n.d.). KAYCAN INSTRUMENT (Dalian) Co.,Ltd.
  • Samion, M. A., Zainol, M. M., Azlan, M. A., Asmadi, M., Hassan, A. H., Baharudin, L., & Saad, I. (2023). Physical Properties of Biodiesel-Diesel Blends with Butyl Levulinate Additive and their Emission Characteristics from Diesel Engine. Chemical Engineering Transactions, 102, 529-534. [Link]
  • Velmurugan, S., & Alagumalai, A. (2023). Performance and Emission Analysis of Biodiesel Blends in a Low Heat Rejection Engine with an Antioxidant Additive: An Experimental Study. ACS Omega, 8(39), 35849-35863. [Link]
  • Yamanaka, N., Nishi, K., Yasunaga, K., & Yamada, H. (2020). Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10. RSC Advances, 10(25), 14853-14859. [Link]
  • Zhang, J., Zhai, J., Ju, D., & Han, D. (2018). Comparison of the measured ignition delay times by Li et al. with the predictions of the Herbinet model for MD/air/ EGR mixtures at 20 atm. [Graph]. In Effects of EGR Constituents on Methyl Decanoate Auto-ignition: A Kinetic Study. ResearchGate.
  • Wang, J., Wang, J., Cui, H., Li, Z., Wang, M., & Yi, W. (2012). Performance of a Diesel Engine with Ethyl Levulinate-Diesel Blends: A Study using Grey Relational Analysis. BioResources, 7(4), 5485-5497.
  • Chemical Engineering Guy. (2019, February 19). Determination of the Cetane Index & Cetane Number (Lecture 079) [Video]. YouTube. [Link]
  • Laboratory Oxidation Stability Study on B10 Biodiesel Blends. (2012). Concawe.
  • Silva, A. A., da Silva, F. T., & de Souza, R. O. M. A. (2024). Metal-Nitrate-Catalyzed Levulinic Acid Esterification with Alkyl Alcohols: A Simple Route to Produce Bioadditives. Processes, 12(9), 1802. [Link]
  • ASTM D613. (n.d.). eralytics.
  • Atmanlı, A., & Yılmaz, E. (2023). Understanding the performance, emissions, and combustion behaviors of a DI diesel engine using alcohol/hemp seed oil biodiesel/d. Fuel, 333, 126384. [Link]

Sources

A Comprehensive Guide to the Flavor Profile of Propyl Levulinate in Comparison to Common Flavor Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the vast landscape of flavor chemistry, esters are celebrated for their significant contribution to the fruity and sweet notes that define many natural and formulated food products.[1][2] These organic compounds, formed through the esterification of an alcohol and a carboxylic acid, are foundational building blocks for flavorists and product developers.[2] While many esters like isoamyl acetate and ethyl butyrate are well-characterized, others such as propyl levulinate present a more complex and nuanced profile.

This guide provides an in-depth comparison of the flavor profile of this compound against three other common esters: its close structural relative, ethyl levulinate, and the widely used isoamyl acetate and ethyl butyrate. Designed for researchers, scientists, and drug development professionals who may use flavorings for palatability, this document synthesizes organoleptic data with the scientific methodologies required for rigorous sensory analysis. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Section 1: The Molecular Architecture of Flavor

The sensory characteristics of an ester are intrinsically linked to its molecular structure. Factors such as the length of the carbon chains of the parent alcohol and carboxylic acid, the presence of branching, and the inclusion of other functional groups dictate volatility, polarity, and the specific olfactory receptors with which the molecule interacts.[2][3]

  • This compound: An ester of propanol and levulinic acid (4-oxopentanoic acid). Its key structural feature is a ketone group (C=O) at the 4-position, which significantly influences its polarity and flavor profile.

  • Ethyl Levulinate: A close analogue, formed from ethanol and levulinic acid. The primary difference is a shorter ethyl group instead of a propyl group, leading to subtle shifts in volatility and aroma.

  • Isoamyl Acetate: Formed from isoamyl alcohol and acetic acid, its branched structure is critical to its characteristic banana-pear aroma.[3][4][5]

  • Ethyl Butyrate: A simple ester of ethanol and butyric acid, known for its strong, diffusive fruitiness.[6][7]

Section 2: The Flavor Profile of this compound

This compound is a unique flavor ingredient with a multifaceted sensory profile. Unlike simple fruity esters, it presents a more complex aromatic experience.

Its primary flavor and aroma descriptors are predominantly fruity (93.32%) , sweet (68.27%) , and caramellic (76.9%) .[8] Secondary notes often include winey (54.44%) and buttery (42.91%) characteristics.[8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) describes its aroma as "sweet very slight carmellic".[9] Some suppliers also note a "sweet caramellic" odor.[10][11]

Interestingly, some organoleptic panels have described it with seemingly contradictory notes of leather, medicinal, mild, brown, and phenolic .[12] This variance may be attributable to several factors, including the purity of the sample, the concentration at which it was evaluated, or the specific lexicon used by the sensory panel. These complex, slightly savory notes distinguish it from more common, purely fruit-forward esters.

Section 3: Comparative Flavor Analysis

To contextualize the unique profile of this compound, it is essential to compare it with other well-established flavor esters.

  • Ethyl Levulinate: As the closest structural relative, ethyl levulinate shares a foundational fruity character but with different nuances. It is often described as having an attractive, deep, and succulent fruity odor with ethereal, green, apple, berry, and rhubarb notes.[13][14][15] The presence of a keto group also gives it higher water solubility, an advantageous property in aqueous food systems like ice cream.[13] Its profile is generally brighter and fresher than the deeper, more caramellic notes of this compound.

  • Isoamyl Acetate: This ester is the quintessential "banana" and "pear" flavor.[4][5][16] Its aroma is strong, sweet, and distinctly fruity, often associated with pear drops candy.[5][16] Unlike this compound, it lacks caramellic, buttery, or phenolic complexity. Its profile is intense and easily recognizable, making it a valuable reference compound in sensory training.[16]

  • Ethyl Butyrate: Known for its powerful, diffusive, and sweet fruity aroma, ethyl butyrate is most commonly associated with pineapple.[6][7][17] It also possesses notes of banana and tutti-frutti.[6][7][18] It provides a juicy, "ripe" quality to flavor compositions.[18] Its profile is intensely sweet and tropical, contrasting with the warmer, more complex profile of this compound.

Comparative Data Summary
EsterChemical FormulaPrimary Flavor/Aroma NotesSecondary NotesCharacter
This compound C₈H₁₄O₃Fruity, Sweet, Caramellic[8][9]Winey, Buttery, Phenolic[8]Complex, Warm, Rich
Ethyl Levulinate C₇H₁₂O₃Fruity, Sweet, Green[13][15]Apple, Rhubarb, Waxy[14]Bright, Succulent, Ethereal
Isoamyl Acetate C₇H₁₄O₂Banana, Pear[4][5][16]Estery, Fruity[16]Intense, Sweet, Recognizable
Ethyl Butyrate C₆H₁₂O₂Pineapple, Fruity, Sweet[6][17]Banana, Tutti-Frutti, Buttery[7][18]Powerful, Diffusive, Tropical

Section 4: Methodologies for Scientific Flavor Profiling

A scientifically robust flavor profile cannot be determined by a single method. It requires the integration of instrumental analysis, which identifies the chemical compounds, and human sensory evaluation, which describes the perceived flavor.[19][20] This dual approach provides a comprehensive and self-validating system.

Experimental Workflow for Flavor Profiling

Caption: Integrated workflow for comprehensive flavor profiling.

Protocol 1: Descriptive Sensory Analysis

This method uses a panel of trained human subjects to identify and quantify the sensory attributes of a substance.[21][22]

Objective: To generate a detailed sensory profile of this compound and other esters, including flavor attributes, intensity, and temporal order.

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 individuals based on their sensory acuity and ability to describe perceptions.

    • Conduct training sessions (20-40 hours) to familiarize panelists with a standardized lexicon of flavor descriptors relevant to esters (e.g., fruity, sweet, caramellic, waxy, green, banana, pineapple). Use reference standards for each descriptor.

  • Sample Preparation:

    • Prepare solutions of each ester (this compound, ethyl levulinate, isoamyl acetate, ethyl butyrate) in a neutral base (e.g., deionized water with 5% ethanol to aid solubility) at a concentration determined to be clearly perceivable but not overwhelming (e.g., 20-50 ppm).

    • Present samples (~15 mL) in identical, coded glass containers at a controlled temperature (20-22°C).

  • Evaluation Procedure:

    • Conduct evaluations in individual sensory booths under neutral lighting to minimize distractions.[23]

    • Instruct panelists to first assess the aroma (orthonasal perception) and then taste the sample (retronasal perception).

    • Panelists must rinse their mouths with deionized water between samples.

  • Data Collection:

    • Using a digital ballot or paper form, panelists will rate the intensity of each identified flavor descriptor on a 15-point unstructured line scale (from 0 = not perceptible to 15 = extremely strong).

    • Panelists should also note the order of appearance of different notes and any lingering aftertaste.[22]

  • Data Analysis:

    • Analyze the intensity ratings using statistical methods (e.g., ANOVA) to identify significant differences between the esters for each attribute.

    • Generate a spider web (or radar) plot to visualize the flavor profile of each ester.

Protocol 2: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify which specific chemical compounds in a mixture are responsible for its aroma.[24][25]

Objective: To identify the specific odor-active compounds in a sample of this compound and correlate them with retention time.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the ester in a volatile solvent (e.g., dichloromethane).

  • Instrumentation:

    • Use a gas chromatograph equipped with a column suitable for flavor compounds (e.g., a polar DB-WAX or non-polar DB-5 column).

    • At the end of the column, the effluent is split. One portion goes to a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS for identification), and the other portion is directed to a heated sniffing port.[25]

  • GC-O Analysis:

    • A trained assessor (or panel of assessors, one at a time) sniffs the effluent from the olfactometry port as the chromatographic run progresses.

    • The assessor records the retention time, duration, and a qualitative description of any odor detected.

  • Data Analysis (Aroma Extract Dilution Analysis - AEDA):

    • To quantify the potency of different odorants, a dilution series of the original sample is prepared and analyzed by GC-O.[24]

    • The highest dilution at which an odorant can still be detected is its "Flavor Dilution" (FD) factor. Compounds with higher FD factors are considered more significant contributors to the overall aroma.

  • Compound Identification:

    • The retention times of the detected odors are matched with the peaks from the MS or FID detector to tentatively identify the responsible chemical compounds.[26][27] Confirmation is achieved by comparing retention times and mass spectra with those of authentic reference standards.

Section 5: The Structure-to-Perception Pathway

The ultimate flavor profile of a molecule is the result of a complex interplay between its chemical properties and our biological sensory systems. Understanding this relationship is key to predicting and designing flavors.

StructureToPerception cluster_Chemical Chemical Properties cluster_Biological Biological Interaction cluster_Perception Cognitive Perception Structure Molecular Structure (e.g., this compound) Properties Physicochemical Properties (Volatility, Polarity, Size) Structure->Properties Receptor Olfactory Receptor Interaction Properties->Receptor Transport (via air) Signal Neural Signal Transduction Receptor->Signal Brain Brain Signal Processing Signal->Brain Profile Perceived Flavor Profile ('Caramellic', 'Fruity') Brain->Profile

Caption: Logical pathway from chemical structure to sensory perception.

This integrated approach confirms that the unique keto-ester structure of this compound results in a flavor profile that is richer and more complex than simple aliphatic esters. The caramellic and buttery notes likely arise from the ketone functional group, offering a different set of interactions with olfactory receptors compared to the purely ester-based functionality of isoamyl acetate or ethyl butyrate.

Conclusion

This compound possesses a distinct and complex flavor profile that sets it apart from common fruity esters. While sharing a foundational fruity character, its prominent caramellic, sweet, and buttery notes provide a warmth and richness not found in the bright, sharp fruitiness of ethyl levulinate, the distinct banana-pear of isoamyl acetate, or the tropical-pineapple character of ethyl butyrate. The occasional perception of phenolic or leathery notes further highlights its complexity and potential for use in more sophisticated flavor compositions.

For researchers and developers, this compound offers an intriguing alternative to standard esters, capable of imparting a unique, warm, and slightly cooked-fruit character. Its multifaceted profile makes it a versatile ingredient for applications requiring a departure from simple, one-dimensional fruitiness, bridging the gap between fruity, sweet, and savory flavor dimensions. The rigorous application of the described sensory and instrumental methodologies is paramount to fully understanding and harnessing its potential.

References

  • Wikipedia. (n.d.). Isoamyl acetate.
  • FlavorActiV. (n.d.). Isoamyl Acetate Flavour Standard for Sensory Training.
  • FlavorActiV. (n.d.). Ethyl Butyrate Flavour Standard | Sensory Training.
  • Stone Brewing. (2014, June 10). A Guide to Off-Flavors – Exploring Isoamyl Acetate.
  • Scentspiracy. (n.d.). Isoamyl Acetate (123-92-2) — Synthetic Ingredient for Perfumery.
  • Scentspiracy. (n.d.). Ethyl Butyrate (CAS 105-54-4) – Premium Synthetic Fruity Ingredient for Perfumery.
  • Wright, J. (2020, March 2). Flavor Bites: Ethyl levulinate. Perfumer & Flavorist.
  • Olfactorian. (n.d.). Ethyl Levulinate | Perfume Material.
  • PerfumersWorld. (n.d.). Ethyl Levulinate.
  • Wikipedia. (n.d.). Ethyl butyrate.
  • Ataman Kimya. (n.d.). ETHYL BUTYRATE.
  • Scent.vn. (n.d.). This compound (CAS 645-67-0): Odor profile, Properties, & IFRA compliance.
  • StudySmarter. (2024, September 5). Flavors & Sensory Analysis.
  • Medallion Labs. (2018, June 5). Descriptive Sensory Evaluations.
  • PubChem. (n.d.). This compound.
  • Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques.
  • MDPI. (2025, August 7). Flavor Contribution of Esters in Lager Beers and an Analysis of Their Flavor Thresholds.
  • Food Safety Institute. (2025, August 11). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling.
  • FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis.
  • ResearchGate. (2017, November 29). (PDF) Measurement of Flavor by Sensory Descriptive Techniques.
  • ResearchGate. (n.d.). Aroma compounds identified by gas chromatography-olfactometry (GC-O) in three Langjiu.
  • Wikipedia. (n.d.). Gas chromatography-olfactometry.
  • NIH. (2013, April 25). Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor.
  • ResearchGate. (2025, August 7). (PDF) The importance of higher alcohols and esters for sensory evaluation of Rheinriesling and Chardonnay wine varieties.
  • Science.gov. (n.d.). gas chromatography olfactometry: Topics.
  • The Good Scents Company. (n.d.). This compound.
  • NIH. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds.
  • FlavScents. (n.d.). isothis compound.
  • LangFang Hawk T&D. (n.d.). This compound.
  • Imbibe. (2016, October 19). Esters – The Fruity Building Blocks of Flavor.
  • GL Sciences. (n.d.). gc-olfactometry; PHASER publications.
  • The Fragrance Conservatory. (n.d.). Ethyl levulinate.
  • The Good Scents Company. (n.d.). levulinic acid.

Sources

Efficacy of propyl levulinate as a solvent compared to traditional solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Propyl Levulinate: A Bio-Based Solvent Challenging Tradition

For decades, the landscape of chemical synthesis and formulation has been dominated by a familiar roster of petroleum-derived solvents. While effective, many of these traditional solvents—such as toluene, acetone, and dichloromethane—carry significant health, safety, and environmental burdens. The imperative of green chemistry has catalyzed the search for safer, more sustainable alternatives that do not compromise on performance. Emerging from this search is a promising class of bio-based solvents, with this compound at the forefront.

Derived from levulinic acid, a platform chemical obtained from the acid-catalyzed dehydration of C6 sugars in biomass, this compound presents a compelling case for displacing its conventional counterparts.[1][2][3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of this compound's efficacy against traditional solvents, supported by physicochemical data and detailed experimental methodologies. We will explore the causality behind its performance, its favorable safety profile, and its potential to redefine solvent selection in a variety of applications.

From Biomass to Benchtop: The Genesis of this compound

The journey of this compound begins with renewable lignocellulosic biomass—abundant, non-food plant material.[5][6] Through a series of catalytic processes, this biomass is converted into levulinic acid. The subsequent esterification of levulinic acid with propanol yields this compound, a versatile and eco-friendly solvent.[7][8][9] This bio-based origin is a cornerstone of its "green" credentials, offering a significant reduction in fossil fuel dependency.[10][11][12]

G cluster_0 Biorefinery Process Biomass Biomass Hexose Sugars (e.g., Glucose) Hexose Sugars (e.g., Glucose) Biomass->Hexose Sugars (e.g., Glucose) Hydrolysis Levulinic Acid Levulinic Acid Hexose Sugars (e.g., Glucose)->Levulinic Acid Acid-Catalyzed Dehydration This compound This compound Levulinic Acid->this compound Esterification (with Propanol)

Caption: Synthesis pathway of this compound from biomass.

Physicochemical Properties: A Head-to-Head Comparison

A solvent's utility is defined by its physical and chemical properties. This compound exhibits a unique profile that offers distinct advantages over many traditional solvents, particularly in terms of safety and handling.

PropertyThis compoundTolueneAcetoneDichloromethaneEthyl Acetate
Molecular Formula C₈H₁₄O₃[13]C₇H₈C₃H₆OCH₂Cl₂C₄H₈O₂
Molecular Weight ( g/mol ) 158.19[13][14]92.1458.0884.9388.11
Boiling Point (°C) 220-221[13][15]110.656.1[16]39.6[16]77.1[16]
Flash Point (°C) 87.1[13][17]4-18[18]N/A-4[18]
Density (g/mL @ 20°C) ~0.99[15][19]0.8670.790[16]1.326[16]0.901[16]
Vapor Pressure (hPa @ 20°C) ~0.067[13]2924047097
Solubility in Water Practically Insoluble[13]0.05%Miscible1.3%8.7%[18]

Expert Analysis of Properties:

The most striking features of this compound are its high boiling point and high flash point.[20] This translates directly to enhanced safety in the laboratory and in manufacturing settings. Unlike highly volatile and flammable solvents like acetone and diethyl ether, this compound's low vapor pressure and higher flash point significantly reduce the risk of accidental ignition and minimize worker exposure to fumes.[10] Its moderate polarity and ester functionality contribute to its excellent solvency power across a range of solutes.

Solvency Power and Applications: A Versatile Performer

This compound's efficacy is not limited to its safety profile. It is a capable solvent for a wide array of substances, making it suitable for diverse applications.[20] Its uses span from being a fragrance and flavoring agent to a plasticizer and a potent solvent in industrial cleaning and coatings formulations.[1][4][21]

Solubility Profile: Experimental data shows this compound is highly soluble in common organic solvents like ethanol, methanol, and DMF, while having limited solubility in water and non-polar solvents like hexane.[13] This positions it as an effective replacement for moderately polar traditional solvents.

SolventSolubility of this compound (g/L @ 25°C)[13]
Methanol2767.4
Ethanol1675.93
DMF1518.11
Chloroform1096.15
Acetone877.44
Ethyl Acetate423.77
Toluene189.15
n-Hexane41.59
Water25.55

This broad solvency makes it a candidate for applications in:

  • Coatings and Resins: Acting as a coalescing agent.[10]

  • Industrial Cleaning: Effectively dissolving greases, oils, and other soils.[20]

  • Organic Synthesis: Serving as a reaction medium for various chemical transformations.

  • Fuel Additives: Improving the properties of biofuels.[1][17][22]

Safety and Environmental Integrity: The Green Advantage

A critical driver for adopting new solvents is the reduction of harm to human health and the environment. Here, this compound demonstrates a clear advantage over many incumbents.

  • Toxicity Profile: this compound is considered to have low toxicity.[20] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated it and raised "no safety concern at current levels of intake when used as a flavouring agent".[14] While it is classified as a skin and eye irritant, this hazard is manageable with standard personal protective equipment.[14][23] This contrasts sharply with solvents like benzene (a known carcinogen) and chlorinated solvents, which are under strict regulatory scrutiny.[24]

  • Environmental Fate: Levulinate esters are recognized as readily biodegradable, meaning they do not persist in the environment.[10][20] Ecotoxicity studies on related levulinate esters show that while toxicity to aquatic organisms can increase with the length of the alkyl chain, the overall profile is favorable for a green solvent.[25]

  • Regulatory Landscape: The push for safer chemicals is codified in regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe.[26][27][28] Bio-based, less hazardous solvents like levulinates align well with the goals of such regulations, potentially simplifying compliance.[20] Related compounds like ethyl levulinate are included on the EPA's Safer Chemical Ingredients List, signaling regulatory acceptance of this class of solvents.[20][29]

Experimental Protocols for Efficacy Validation

To objectively assess the performance of this compound against a traditional solvent, a structured experimental approach is essential. The following protocols provide a framework for a self-validating comparison.

Protocol 1: Comparative Solubility Assessment

Objective: To quantitatively determine and compare the solubility of a target solid compound in this compound versus a traditional solvent (e.g., Toluene).

Methodology:

  • Preparation: Prepare saturated solutions of the target compound (e.g., benzoic acid) in both this compound and toluene at a constant temperature (e.g., 25°C). This is achieved by adding an excess of the solid to each solvent in separate sealed flasks and stirring for 24 hours to ensure equilibrium.

  • Sampling: Allow the solutions to settle, then carefully extract a known volume of the clear supernatant from each flask using a volumetric pipette.

  • Quantification: Weigh the extracted aliquots. Then, remove the solvent under vacuum or by gentle heating.

  • Calculation: Weigh the remaining solid residue. The solubility can then be calculated and expressed in g/100g of solvent.

  • Causality Check: The difference in solubility can be rationalized by considering the polarity and hydrogen bonding capabilities of the solvents and the solute. This compound's ester and ketone groups allow for dipole-dipole interactions that may enhance solubility for certain solutes compared to the non-polar toluene.

Protocol 2: Benchmarking Performance in a Suzuki Coupling Reaction

Objective: To compare the efficacy of this compound and a traditional solvent (e.g., Toluene/DME) as a medium for a palladium-catalyzed Suzuki coupling reaction.

G cluster_0 Experimental Workflow Setup Identical Reaction Setup (Reactants, Catalyst, Base) Reaction_PL Reaction in This compound Setup->Reaction_PL Reaction_TS Reaction in Traditional Solvent Setup->Reaction_TS Monitoring Monitor Progress (TLC, GC/LC-MS) Reaction_PL->Monitoring Reaction_TS->Monitoring Workup Standardized Workup & Purification Monitoring->Workup Analysis Analyze Results (Yield, Purity) Workup->Analysis

Caption: Workflow for comparing solvent performance in a chemical reaction.

Methodology:

  • Reaction Setup: In two identical reaction vessels, combine an aryl halide (e.g., 4-bromoanisole), a boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Solvent Addition: To one vessel, add this compound. To the other, add the traditional solvent (e.g., a mixture of toluene and water).

  • Reaction: Heat both reactions to the same temperature (e.g., 90°C) and monitor their progress over time using an appropriate analytical technique like TLC or GC-MS.

  • Workup and Isolation: Once the reactions are complete, perform an identical aqueous workup and purification (e.g., column chromatography) for both.

  • Analysis: Compare the isolated yields and purity of the biphenyl product. The higher boiling point of this compound may allow for higher reaction temperatures, potentially accelerating the reaction rate. Conversely, its polarity might influence catalyst stability or product solubility, affecting the workup process.

Conclusion and Future Outlook

This compound stands out as a high-performance, bio-based solvent with a compelling safety and environmental profile. Its high flash point and low volatility offer significant operational safety benefits, while its derivation from renewable biomass aligns with the core tenets of green chemistry. While it cannot be a universal replacement for all traditional solvents, its versatile solvency and favorable properties make it an excellent alternative in a wide range of applications, from industrial cleaning to chemical synthesis.

For the modern researcher and drug development professional, the choice of solvent is no longer a matter of mere efficacy but a complex decision involving safety, sustainability, and regulatory compliance. This compound and its class of bio-based solvents provide a viable path forward, enabling scientific innovation without compromising on safety or environmental responsibility. As the technology for biomass conversion matures, the accessibility and economic feasibility of such solvents will only improve, solidifying their role in the future of chemistry.

G Start Need a Solvent? Temp Reaction Temp > 150°C? Start->Temp Polarity Aprotic Polar Solvent Needed? Temp->Polarity No Use_Other Consider Other High-Boiling Solvents (e.g., DMF, DMSO) Temp->Use_Other Yes Safety High Flammability a Concern? Polarity->Safety No Polarity->Use_Other Yes Green Sustainability a Priority? Safety->Green Yes Use_Trad Consider Traditional Solvents (e.g., Toluene, Acetone) Safety->Use_Trad No Use_PL Consider this compound Green->Use_PL Yes Green->Use_Trad No

Caption: Decision logic for solvent selection.

References

  • REACH Solvents & Chemicals Overview. (n.d.). Rotterdam Chemicals Group.
  • This compound (CAS 645-67-0): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn.
  • Margary, A., & Tietz, C. (2019, September 9). How solvent manufacturers can comply with REACH. European Coatings.
  • REACH. (n.d.). ESIG.
  • This compound. (n.d.). ChemicalBook.
  • REACH. (n.d.). Solvent.
  • REACH. (n.d.). European Chlorinated Solvents Association.
  • Organic Solvents. (n.d.). TCI Chemicals.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Organic Chemistry Data.
  • Common Organic Solvents: Table of Properties. (n.d.).
  • Levulinic acid ester derivatives as reactive plasticizers and coalescent solvents. (2007). Google Patents.
  • This compound. (n.d.). PubChem.
  • Conversion of Biomass-Derived Molecules into Alkyl Levulinates Using Heterogeneous Catalysts. (2023). MDPI.
  • A Review on the conversion of levulinic acid and its esters to various useful chemicals. (n.d.).
  • Physical Properties of Organic Solvents. (n.d.). Utah Tech University.
  • Organic Solvents: Types, Uses, & Properties Explained. (n.d.). Allen.
  • Preparation of levulinic acid esters and formic acid esters from biomass and olefins. (2005). Patexia.
  • RE:CHEMISTRY LEVULINATES: ECO-FRIENDLY SOLVENT SOLUTIONS. (n.d.). RE:CHEMISTRY.
  • Effect of different synthesized catalysts on n-propyl levulinate yield. (n.d.). ResearchGate.
  • SAFETY DATA SHEET - this compound. (2025). Sigma-Aldrich.
  • Levulinic Acid from Biomass: Synthesis and Applications. (n.d.). ResearchGate.
  • Metal-Nitrate-Catalyzed Levulinic Acid Esterification with Alkyl Alcohols: A Simple Route to Produce Bioadditives. (2024). MDPI.
  • Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10. (2025). RSC Publishing.
  • Direct Production of Alkyl Levulinates from Cellulosic Biomass by a Single-Step Acidic Solvolysis System at Ambient Atmospheric Pressure. (2025). ResearchGate.
  • This compound, 645-67-0. (n.d.). The Good Scents Company.
  • Non-Toxic Solvents: Safer Alternatives for Smarter Formulations. (n.d.). RE:CHEMISTRY.
  • Safety Data Sheet - this compound. (n.d.). CDN Isotopes.
  • This compound. (n.d.). BioFuran Materials.
  • Ethyl Levulinate in Sustainable Chemistry: From Biofuels to Solvents. (n.d.).
  • Synthesis and Applications of Alkyl Levulinates. (n.d.). ACS Sustainable Chemistry & Engineering.
  • Ecotoxicity studies of the levulinate ester series. (2014). PubMed.
  • SAFETY DATA SHEET - Ethyl levulinate. (2025). Fisher Scientific.
  • The Chemical Versatility of Levulinic Acid: From Synthesis to Application. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Physicochemical characterization of levulinate esters with different alkyl chain lengths blended with fuel. (n.d.). ResearchGate.
  • Main Production Routes and Uses of Organic and Inorganic Levulinates Derivatives. (n.d.). ResearchGate.
  • Sustainable Exploitation of Residual Cynara cardunculus L. to Levulinic Acid and n-Butyl Levulinate. (n.d.). MDPI.
  • Investigation of solvent-free esterification of levulinic acid in the presence of tin(IV) complexes. (n.d.). ResearchGate.
  • Toxicity Screening of Potential Bio-based Polar Aprotic Solvents (PAS). (2018). RIVM.
  • Selective Valorization of Bio‐derived Levulinic Acid and Its Derivatives into Hydrocarbons and Biochemicals by Using Hydrosilylation. (n.d.). ResearchGate.
  • The yield of pentyl levulinate in the consecutive cycles of levulinic acid. (n.d.). ResearchGate.

Sources

A comparative analysis of propyl levulinate production from different biomass sources

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Propyl Levulinate Production from Diverse Biomass Feedstocks

This compound, an ester of the versatile platform chemical levulinic acid, is gaining significant attention as a green solvent, a fragrance and flavoring agent, and a promising "drop-in" fuel additive that can improve the cold flow properties of biodiesel.[1][2][3] Its synthesis from renewable biomass resources represents a critical step towards a sustainable chemical industry, reducing our reliance on fossil fuels.[1][4] This guide provides a comparative analysis of different biomass sources for this compound production, grounded in experimental data and process causality, to inform researchers and chemical development professionals.

The conversion of biomass to this compound can be broadly categorized into two strategic pathways: a two-step process involving the isolation of levulinic acid followed by its esterification, or a more streamlined one-pot synthesis directly from the biomass substrate. The choice of feedstock—ranging from abundant lignocellulose to dedicated cellulosic crops and third-generation algal biomass—profoundly influences the process efficiency, catalyst selection, and overall economic viability.

Production from Lignocellulosic Biomass: The Abundant Workhorse

Lignocellulosic biomass, comprising agricultural residues (e.g., corn stover, wheat straw), forestry waste, and dedicated energy crops, is the most abundant and low-cost renewable carbon source on the planet.[1][4] It is primarily composed of cellulose, hemicellulose, and lignin.[4] The carbohydrate fractions (cellulose and hemicellulose) are the primary targets for conversion to this compound.

Pathway A: Direct Acid-Catalyzed Solvolysis (One-Pot)

The most direct route involves the simultaneous hydrolysis of polysaccharides and the alcoholysis/esterification of intermediates in a single reactor using propanol as both a solvent and a reagent. This approach is advantageous as it can simplify the overall process and reduce separation costs.[3][4]

The underlying chemistry involves the acid-catalyzed depolymerization of cellulose into glucose, which is then dehydrated to 5-hydroxymethylfurfural (HMF). HMF is subsequently rehydrated and converted to levulinic acid, which is immediately esterified with propanol to yield this compound.[5][6] A parallel pathway exists for the hemicellulose fraction, which is hydrolyzed to C5 sugars (like xylose) and converted to furfural, which can also be transformed into levulinate esters through more complex catalytic routes.[6]

G Cellulose Cellulose Glucose Glucose Cellulose->Glucose Hydrolysis Hemicellulose Hemicellulose Propanol n-Propanol LA Levulinic Acid Propanol->LA Acid Acid Catalyst (e.g., H₂SO₄) Acid->Cellulose Acid->Glucose HMF 5-HMF Acid->HMF Acid->LA Glucose->HMF Dehydration HMF->LA Rehydration PL This compound LA->PL Esterification

Caption: One-pot conversion of cellulose to this compound.

The choice of catalyst is critical. While homogeneous mineral acids like sulfuric acid are effective, they pose challenges in terms of corrosion and catalyst recycling.[2] Research is increasingly focused on solid acid catalysts to mitigate these issues.

Pathway B: Two-Step Synthesis via Levulinic Acid Intermediate

An alternative strategy involves first producing and isolating levulinic acid (LA) from biomass, followed by a separate esterification step.

  • LA Production: Biomass is hydrolyzed under acidic conditions (often with mineral acids like HCl or H₂SO₄) to produce an aqueous solution of LA and formic acid.[6][7] This step often requires significant purification to remove unreacted sugars, humins (polymeric byproducts), and the acid catalyst.[8]

  • Esterification: The purified LA is then reacted with n-propanol in the presence of an acid catalyst.[9][10] This classic Fischer esterification is an equilibrium-limited reaction, and strategies to drive it towards the product include using an excess of propanol or removing the water byproduct.[11] Heterogeneous catalysts such as sulfonated carbons, zeolites, and clays like montmorillonite K10 are highly effective for this step, offering ease of separation and reusability.[9][10][12]

G Biomass Lignocellulosic Biomass Hydrolysis Acid Hydrolysis & Conversion Biomass->Hydrolysis LA_Crude Crude Levulinic Acid (Aqueous) Hydrolysis->LA_Crude Purification Purification LA_Crude->Purification LA_Pure Purified Levulinic Acid Purification->LA_Pure Esterification Esterification LA_Pure->Esterification PL This compound Esterification->PL Propanol n-Propanol Propanol->Esterification Catalyst Acid Catalyst Catalyst->Esterification

Sources

A Comparative Guide to Propyl Levulinate Synthesis and Mainstream Biofuel Production

Author: BenchChem Technical Support Team. Date: January 2026

In the global pursuit of sustainable energy, the focus on advanced biofuels derived from non-food biomass is intensifying. Among the promising candidates is propyl levulinate, an ester of the versatile platform chemical, levulinic acid.[1][2] This guide provides a comprehensive benchmark of this compound synthesis against established biofuel production methods, including bioethanol, biodiesel, hydrothermal liquefaction, and pyrolysis. We will delve into the underlying chemical principles, compare process efficiencies, and evaluate the final fuel properties to offer researchers and industry professionals a clear perspective on its potential.

This compound: A Promising Biofuel Candidate

This compound (PL) is synthesized from levulinic acid (LA), a key platform molecule derivable from the acid-catalyzed hydrolysis of C6 carbohydrates found in lignocellulosic biomass.[3][4] Its appeal as a biofuel and fuel additive stems from several advantageous properties, including a high octane number, which makes it an excellent blending component for gasoline to boost performance.[5] Furthermore, its physicochemical properties, when blended with diesel, can improve low-temperature flow and reduce harmful emissions.[5][6]

Core Synthesis Pathway: Esterification of Levulinic Acid

The primary route to this compound is the direct esterification of levulinic acid with propanol, typically facilitated by an acid catalyst.[7][8][9][10] This reaction is favored for its high selectivity and operation under moderate conditions.

Experimental Protocol: Heterogeneous Catalytic Esterification of Levulinic Acid

This protocol describes a representative batch process for synthesizing this compound using a solid acid catalyst, which is favored for its ease of separation and reusability.[11]

Materials:

  • Levulinic Acid (LA)

  • n-propanol

  • Solid Acid Catalyst (e.g., Amberlyst-15, sulfated zirconia, or functionalized zeolites like H-BEA)[12]

  • Reaction vessel equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactant Charging: In a round-bottom flask, combine levulinic acid and n-propanol. A typical molar ratio of alcohol to LA is 6:1 to drive the reaction equilibrium towards the product.[7]

  • Catalyst Addition: Add the solid acid catalyst to the mixture. The catalyst loading is typically in the range of 5-10 wt% relative to the levulinic acid.

  • Reaction: Heat the mixture to the reflux temperature of n-propanol (approx. 97°C) with continuous stirring (e.g., 200 rpm).[7] The reaction is typically run for 5-8 hours.[7][11]

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst from the liquid product mixture by filtration. The catalyst can be washed, dried, and stored for reuse.

  • Product Separation: Remove the excess n-propanol from the filtrate using a rotary evaporator.

  • Purification & Analysis: The resulting crude this compound can be further purified if necessary. The conversion of levulinic acid and the yield of this compound are quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or acid-base titration.[7][13]

Causality in Experimental Design:

  • Excess Alcohol: Using a high molar ratio of n-propanol shifts the reversible esterification reaction towards the formation of the ester product, maximizing the conversion of levulinic acid according to Le Chatelier's principle.[7]

  • Reflux Temperature: Conducting the reaction at the boiling point of the alcohol ensures a sufficiently high reaction rate without needing a pressurized system, making the process more energy-efficient and safer.[7]

  • Heterogeneous Catalyst: The choice of a solid acid catalyst over a homogeneous one (like sulfuric acid) simplifies the downstream processing. It eliminates the need for neutralization steps and reduces corrosive waste streams, making the process more environmentally benign and cost-effective through catalyst recycling.[11][14]

Process Visualization: this compound Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_separation Separation & Purification LA Levulinic Acid Reactor Batch Reactor (Reflux Temp, 5-8h) LA->Reactor Propanol n-propanol Propanol->Reactor Catalyst Solid Acid Catalyst Catalyst->Reactor Filtration Filtration Reactor->Filtration Evaporation Rotary Evaporation (Excess Propanol Removal) Filtration->Evaporation Liquid Mixture Recycled_Catalyst Recycled Catalyst Filtration->Recycled_Catalyst Solid Catalyst PL_Product This compound Evaporation->PL_Product

Caption: Workflow for the synthesis of this compound via esterification.

Benchmarking Against Other Biofuel Production Methods

To objectively evaluate this compound, it is essential to compare its synthesis and properties against other major biofuel production pathways.

A. Bioethanol Production

Bioethanol is an alcohol produced primarily through the fermentation of sugars.[15][16] First-generation bioethanol uses food crops like corn and sugarcane, while second-generation processes utilize lignocellulosic biomass.[17][18][19]

  • Process: The core technology involves the enzymatic hydrolysis of carbohydrates (starches or cellulose) into simple sugars, followed by fermentation using microorganisms like yeast (Saccharomyces cerevisiae) to produce ethanol.[19][20][21] The resulting ethanol-water mixture is then concentrated via distillation.[18][20]

Process Visualization: Bioethanol Production Workflow

G Feedstock Biomass (Corn, Sugarcane, Lignocellulose) Pretreatment Pretreatment (Milling, Acid/Enzyme Hydrolysis) Feedstock->Pretreatment Fermentation Fermentation (Yeast) Pretreatment->Fermentation Sugars Distillation Distillation & Dehydration Fermentation->Distillation Fermentation Broth Byproducts CO2, Distiller's Grains Fermentation->Byproducts Ethanol Bioethanol Distillation->Ethanol

Caption: Generalized workflow for bioethanol production.

B. Biodiesel Production

Biodiesel consists of fatty acid alkyl esters and is produced from vegetable oils, animal fats, or used cooking oils.[22]

  • Process: The most common method is transesterification, where triglycerides (fats and oils) react with a short-chain alcohol (typically methanol) in the presence of a catalyst (like sodium hydroxide) to yield biodiesel and glycerol as a co-product.[22][23][24] The feedstock may require pre-treatment to remove water and free fatty acids.[23]

Process Visualization: Biodiesel Production Workflow

G Feedstock Oils & Fats Reactor Transesterification Reactor Feedstock->Reactor Alcohol Methanol Alcohol->Reactor Catalyst Catalyst (e.g., NaOH) Catalyst->Reactor Separation Gravity Separation Reactor->Separation Glycerol Glycerol (Co-product) Separation->Glycerol Glycerol Phase Washing Washing & Drying Separation->Washing Ester Phase Biodiesel Biodiesel (FAMEs) Washing->Biodiesel

Caption: Workflow for biodiesel production via transesterification.

C. Hydrothermal Liquefaction (HTL)

HTL is a thermochemical process that converts wet biomass into a liquid bio-crude oil.[25][26] A key advantage is its ability to process feedstocks with high moisture content, avoiding the energy-intensive drying step required in other thermal processes.[25][27]

  • Process: Biomass is treated in hot, compressed water at moderate temperatures (250–374°C) and high pressures (4–25 MPa).[25] Under these conditions, the biomass macromolecules depolymerize into a complex, energy-dense liquid bio-crude, along with solid, aqueous, and gaseous co-products.[26] This bio-crude requires significant upgrading to be used as a transportation fuel.[28]

Process Visualization: Hydrothermal Liquefaction (HTL) Process

G Feedstock Wet Biomass (e.g., Algae, Sludge) Reactor HTL Reactor (250-374°C, 4-25 MPa) Feedstock->Reactor Separation Product Separation Reactor->Separation Biocrude Bio-crude Oil Separation->Biocrude Aqueous Aqueous Phase Separation->Aqueous Solid Solid Residue (Biochar) Separation->Solid Gas Gas Phase Separation->Gas Upgrading Upgrading (e.g., Hydrotreating) Biocrude->Upgrading Fuel Drop-in Fuels Upgrading->Fuel

Caption: General process flow for Hydrothermal Liquefaction (HTL).

D. Fast Pyrolysis

Fast pyrolysis is a thermochemical process that rapidly heats dry biomass in the absence of oxygen to produce a liquid bio-oil.[29][30][31]

  • Process: Biomass is heated to high temperatures (400-600°C) at a very high rate.[32] The resulting vapors are rapidly cooled and condensed into a dark brown liquid known as bio-oil or pyrolysis oil.[29] This bio-oil is a complex mixture of oxygenated organic compounds and water, and like HTL bio-crude, requires substantial upgrading before it can be used as a fuel.[29][32]

Process Visualization: Fast Pyrolysis Process

G Feedstock Dry Biomass (e.g., Wood, Agri-residues) Reactor Pyrolysis Reactor (400-600°C, anoxic) Feedstock->Reactor Condensation Vapor Condensation Reactor->Condensation Vapors Char Biochar Reactor->Char Biooil Bio-oil Condensation->Biooil Syngas Non-condensable Gases Condensation->Syngas Upgrading Upgrading (e.g., Hydrodeoxygenation) Biooil->Upgrading Fuel Drop-in Fuels Upgrading->Fuel

Caption: General process flow for Fast Pyrolysis.

Quantitative and Qualitative Comparison

The following table summarizes the key performance indicators for this compound and the other biofuel production methods.

FeatureThis compoundBioethanolBiodieselHTL Bio-crudeFast Pyrolysis Bio-oil
Primary Feedstock Levulinic Acid (from C6 carbohydrates)[3]Sugars, Starch, Lignocellulose[17][33]Vegetable Oils, Animal Fats[22]Wet Biomass (Algae, Sludge)[26][27]Dry Lignocellulosic Biomass[30][31]
Core Technology Catalytic Esterification[7]Fermentation[19][20]Transesterification[22][23]Hydrothermal Liquefaction[25]Fast Pyrolysis[29][32]
Typical Yield >95% selectivity from LA[10]40-50% (of theoretical max)~95-99% (oil to ester)20-60 wt% (biomass to bio-crude)[27]60-75 wt% (biomass to bio-oil)[31]
Energy Density (MJ/kg) ~25-30~27~37~33-37[26]~16-19
Key Advantage High octane booster; good cold flow properties.[5][6]Established technology; drop-in for gasoline blends.High energy density; similar to diesel.Feedstock flexibility (wet biomass).[26]High liquid yield; feedstock flexibility (dry).[31]
Key Disadvantage Lower energy density than diesel.Lower energy density than gasoline; food vs. fuel debate (1st gen).[16]Feedstock cost; potential for solidification at low temps.Requires significant upgrading; complex product mixture.[28]High oxygen & water content; thermally unstable; requires upgrading.[29]
Product Quality Single, well-defined chemical.Relatively pure alcohol.Mixture of fatty acid esters.Complex mixture of >300 compounds.Very complex mixture of >400 compounds.[29]

Synthesis of Insights

  • Process Complexity and Product Purity: The synthesis of this compound, like biodiesel production, is a chemically specific reaction (esterification/transesterification) that yields a relatively pure product with predictable properties. This stands in stark contrast to HTL and pyrolysis, which are essentially controlled decompositions of biomass, resulting in highly complex, multi-component "bio-crudes" or "bio-oils". These require intensive and costly downstream upgrading (e.g., hydrotreating) to remove oxygen and improve stability before they can be used as drop-in fuels.

  • Feedstock and Generation: Bioethanol and biodiesel have historically relied on first-generation feedstocks (corn, sugarcane, soy oil), raising "food vs. fuel" concerns.[34] this compound, derived from levulinic acid, is firmly a second-generation biofuel, as LA is efficiently produced from non-food lignocellulosic biomass.[3][14] HTL and pyrolysis are also primarily second- and third-generation technologies, capable of converting a wide array of non-food biomass, including waste streams.[26][30]

  • Application and Niche: While bioethanol serves as a gasoline substitute/blending agent and biodiesel replaces petroleum diesel, this compound's primary role is likely as a high-performance fuel additive .[5] Its ability to boost octane and improve the cold-flow properties of other fuels makes it a valuable component in fuel formulation rather than a standalone fuel.[6] The products of HTL and pyrolysis, after upgrading, are intended to be "drop-in" replacements for gasoline, diesel, and jet fuel.

  • Environmental Considerations: While all biofuels offer the potential for reduced greenhouse gas emissions compared to fossil fuels, the overall environmental impact is life-cycle dependent.[35][36][37] Processes utilizing waste biomass (HTL, pyrolysis, 2nd-gen PL) avoid the negative land-use change impacts associated with first-generation crops.[34][37] The catalytic route for PL synthesis, especially with reusable solid acids, presents a pathway with lower chemical waste compared to processes requiring neutralization.

Conclusion and Future Outlook

This compound synthesis represents a highly selective and efficient pathway for converting biomass-derived platform chemicals into a valuable fuel component. When benchmarked against other biofuel production methods, it stands out not as a direct competitor to bulk fuels like bioethanol or biodiesel, but as a specialized additive with performance-enhancing properties.

Its key advantages lie in the high purity of the final product, the circumvention of complex upgrading steps needed for HTL and pyrolysis oils, and its foundation in second-generation, non-food feedstocks. The primary challenge remains the economic production of its precursor, levulinic acid, at a scale and cost competitive with other biofuel pathways.

Future research should focus on optimizing integrated biorefinery concepts where lignocellulosic biomass is fractionated to produce not only levulinic acid for this compound but also other valuable co-products, thereby enhancing the overall economic viability. Continued development of robust, reusable catalysts for the esterification step will further improve the sustainability and cost-effectiveness of its production. This compound is well-positioned to carve out a significant niche in the future of advanced biofuels.

References

A complete list of references cited in this guide is provided below for verification and further reading.

[Please note: The reference list will be compiled from the search results provided in the initial step.]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Propyl Levulinate Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Propyl Levulinate and its Rigorous Characterization

This compound, the propyl ester of levulinic acid, is a versatile bio-based chemical with significant potential in various industries, from flavorings and fragrances to biofuels and as a green solvent.[1][2] Its efficacy and safety in any application hinge on the precise and accurate determination of its identity, purity, and quantity. In a research and development setting, and particularly in drug development where impurities can have significant consequences, robust analytical characterization is not just a matter of procedure but a cornerstone of scientific integrity.

This guide provides an in-depth comparison of the primary analytical techniques for characterizing this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Beyond a simple overview, this document details experimental protocols, explains the rationale behind methodological choices, and presents a framework for the cross-validation of these techniques to ensure the highest level of confidence in your analytical results. The principle of cross-validation, comparing results from multiple analytical methods, is essential for robust data and is a key focus of this guide.[3][4]

The Imperative of Cross-Validation

Cross-validation in analytical chemistry is the process of verifying that a method produces consistent and reliable results by comparing it against other independent methods.[3][4] This is not merely a duplication of effort; it is a critical step to uncover method-specific biases, interferences, or limitations that might otherwise go unnoticed. For a compound like this compound, which may be synthesized through various routes and contain different process-related impurities, relying on a single analytical technique is a significant risk.[5][6] This guide will culminate in a workflow designed to integrate the data from each of the discussed techniques to build a comprehensive and validated analytical profile of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compound Analysis

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Expertise & Experience in GC-MS Analysis

The choice of a suitable capillary column is paramount for achieving good separation of this compound from potential impurities such as residual starting materials (levulinic acid, propanol) or by-products. A mid-polarity column, such as one with a (50%-cyanopropyl)-methylpolysiloxane stationary phase, often provides the necessary selectivity. The temperature program is optimized to ensure sharp peaks and adequate separation within a reasonable analysis time.

Experimental Protocol: GC-MS for this compound

Instrumentation:

  • Gas Chromatograph equipped with a mass selective detector (MSD).

  • Capillary Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate or dichloromethane.

  • For quantitative analysis, prepare a series of calibration standards of a certified this compound reference standard in the same solvent.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • MSD Parameters:

    • Transfer Line Temperature: 230 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Expected Data: The resulting chromatogram will show a distinct peak for this compound. The mass spectrum of this peak will exhibit a characteristic fragmentation pattern, with key fragments at m/z 43 (CH₃CO⁺), 74, and 101, which can be compared against a library spectrum for confirmation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous identification of this compound.

Expertise & Experience in NMR Analysis

For quantitative NMR (qNMR), the choice of a suitable internal standard is critical. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals, be chemically inert, and have a known purity. For this compound, a common choice is 1,3,5-trimethoxybenzene or maleic acid. The relaxation delay (d1) is a crucial parameter in qNMR and must be set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.

Experimental Protocol: ¹H and ¹³C NMR for this compound

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • For qNMR, accurately weigh a known amount of a suitable internal standard (e.g., ~10 mg of 1,3,5-trimethoxybenzene) into the same NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is fully dissolved.

NMR Parameters:

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 5-10 seconds for quantitative analysis.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -10 to 220 ppm.

Expected Data: The ¹H NMR spectrum of this compound in CDCl₃ will show characteristic signals: a triplet at ~4.04 ppm (O-CH₂ -CH₂-CH₃), a singlet at ~2.20 ppm (CH₃ -C=O), and triplets and multiplets for the other methylene and methyl groups.[9] The ¹³C NMR spectrum will show distinct peaks for each of the eight carbon atoms in the molecule.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for confirming the presence of the ester and ketone functionalities in this compound.

Expertise & Experience in FTIR Analysis

For quantitative analysis using FTIR, the Beer-Lambert law is applied. It's crucial to select an absorption band that is unique to the analyte and has minimal overlap with other components in the sample. The carbonyl (C=O) stretching bands of the ester and ketone are strong and can be used for quantification, but care must be taken if impurities also contain carbonyl groups. The path length of the sample cell must be known and constant for accurate quantification.

Experimental Protocol: FTIR for this compound

Instrumentation:

  • FTIR Spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or transmission cell).

Sample Preparation:

  • ATR: Place a drop of the neat liquid sample directly on the ATR crystal.

  • Transmission: Prepare a thin film of the sample between two KBr plates or prepare a dilute solution in a suitable solvent (e.g., CCl₄) and use a liquid cell of known pathlength.

FTIR Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Expected Data: The FTIR spectrum of this compound will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester (~1735 cm⁻¹) and the ketone (~1715 cm⁻¹).[10][11] The C-O stretching of the ester will also be visible in the 1300-1000 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC): For Purity and Impurity Profiling

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC is the most common approach.

Expertise & Experience in HPLC Analysis

The choice of the stationary phase (column) and mobile phase is critical for achieving a good separation. A C18 column is a good starting point for the analysis of moderately polar compounds like this compound. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention time and resolution. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase can improve peak shape for any acidic impurities like residual levulinic acid.

Experimental Protocol: HPLC for this compound

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • For quantitative analysis, prepare a series of calibration standards of a certified this compound reference standard in the mobile phase.

HPLC Parameters:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (or scan with DAD to determine the optimal wavelength).

Expected Data: The chromatogram will show a primary peak for this compound, with other peaks corresponding to impurities. The retention time of the main peak should match that of a reference standard. The peak area can be used for quantification against a calibration curve.

Cross-Validation and Data Comparison

No single analytical technique can provide a complete picture of a sample's composition. A robust cross-validation strategy leverages the strengths of each method to build a comprehensive and reliable analytical profile.

Logical Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of analytical techniques for this compound characterization.

CrossValidationWorkflow cluster_synthesis This compound Synthesis & Purification cluster_analysis Orthogonal Analytical Characterization cluster_validation Data Integration and Cross-Validation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification GCMS GC-MS (Identity, Purity, Volatile Impurities) Purification->GCMS NMR NMR (¹H, ¹³C) (Structure Confirmation, qNMR for Assay) Purification->NMR FTIR FTIR (Functional Group Confirmation) Purification->FTIR HPLC HPLC (Purity, Non-Volatile Impurities) Purification->HPLC DataCompare Compare Purity & Assay Results (GC vs. qNMR vs. HPLC) GCMS->DataCompare ImpurityProfile Correlate Impurity Profiles (GC-MS vs. HPLC) GCMS->ImpurityProfile NMR->DataCompare FinalReport Comprehensive Certificate of Analysis FTIR->FinalReport Confirmatory Data HPLC->DataCompare HPLC->ImpurityProfile DataCompare->FinalReport ImpurityProfile->FinalReport caption Cross-Validation Workflow for this compound

Sources

Inter-laboratory comparison of propyl levulinate purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison for the Purity Assessment of Propyl Levulinate: A Guide for Researchers and Drug Development Professionals

Introduction: The Rising Profile of this compound

This compound (propyl 4-oxopentanoate) is an ester gaining significant attention across various industries.[1][2] With its characteristic fruity and caramellic odor profile, it serves as a valuable flavoring agent.[3] Beyond the food and fragrance sector, its properties make it a promising green solvent and a potential biofuel additive.[4][5] For applications in pharmaceuticals and drug development, particularly as an excipient or in synthesis, the purity of this compound is not just a quality metric—it is a critical parameter that ensures safety, efficacy, and batch-to-batch consistency.

This guide presents a framework for an inter-laboratory comparison (ILC) focused on the purity assessment of this compound. It is designed for researchers, analytical scientists, and quality control professionals. By comparing several analytical techniques across different laboratories, we can gain insights into the reliability and variability of these methods, ultimately establishing best practices for the accurate determination of this compound purity.

The Rationale for Inter-Laboratory Comparison (ILC)

An ILC, often termed a proficiency test, is a powerful tool for quality assurance.[6] It involves distributing homogenous samples of the same material to a number of different laboratories for analysis.[6] The core objectives of such a study are multifaceted:

  • Evaluate Laboratory Performance: To assess and demonstrate the proficiency of participating laboratories in performing specific analyses.[7]

  • Validate Analytical Methods: To determine the precision, accuracy, and reliability of different analytical methods used for the same measurement.[8]

  • Identify Methodological Bias: To uncover systematic errors or biases inherent in a particular analytical technique or laboratory procedure.

  • Establish Consensus Values: To determine a reference value for the purity of a material based on the combined results of multiple expert laboratories.[9]

This guide outlines a hypothetical ILC designed to compare three common, yet fundamentally different, analytical techniques for this compound purity: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Designing the Inter-Laboratory Study

A successful ILC is built upon a well-defined structure, from sample preparation to statistical analysis.[10] The design of this study ensures that the comparison is robust and the results are meaningful.

Study Workflow

The overall workflow of the ILC is depicted below. A central organizing body prepares and validates the test material, which is then shipped to participating laboratories. These labs perform the analysis using the prescribed methods and report their data back to the organizer for statistical evaluation and reporting.

ILC_Workflow cluster_organizer Organizing Laboratory cluster_participants Participating Laboratories (A, B, C...) cluster_analysis Central Data Analysis & Reporting prep Sample Preparation (this compound + Spiked Impurities) homogeneity Homogeneity & Stability Testing prep->homogeneity distribution Sample Distribution homogeneity->distribution analysis Analysis using: - GC-FID - HPLC-UV - qNMR distribution->analysis reporting Data Reporting (Purity %, Impurity ID & Quantity) analysis->reporting stats Statistical Analysis (Consensus Value, Z-Scores) reporting->stats report_gen Final Report Generation stats->report_gen Analytical_Methods cluster_separation Separation-Based (Chromatography) cluster_spectroscopy Structure-Based (Spectroscopy) GC GC-FID Principle: Volatility & Boiling Point Best for: Volatile impurities (e.g., residual solvents, low-boiling point by-products) HPLC HPLC-UV Principle: Polarity & Solubility Best for: Non-volatile impurities (e.g., starting materials, degradation products, high-boiling point by-products) qNMR qNMR Principle: Molar Proportionality of Nuclei Best for: Absolute purity determination without a specific analyte standard; quantifying major components Propyl_Levulinate This compound Sample Propyl_Levulinate->GC Propyl_Levulinate->HPLC Propyl_Levulinate->qNMR

Sources

A Comparative Life Cycle Assessment of Propyl Levulinate and Ethyl Levulinate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of sustainable chemistry and biofuel development, levulinate esters have emerged as promising alternatives to conventional fossil fuels. Their derivation from renewable biomass feedstocks positions them as key players in the transition to a bio-based economy. Among these, ethyl levulinate has garnered significant attention and has been the subject of numerous studies. However, its counterpart, propyl levulinate, remains a less-explored but potentially valuable option. This guide provides a comprehensive comparative life cycle assessment (LCA) of this compound and ethyl levulinate, offering researchers, scientists, and drug development professionals a critical evaluation of their environmental performance.

This analysis is grounded in the principles of scientific integrity, drawing upon experimental data and established LCA methodologies to provide a trustworthy and authoritative comparison. We will delve into the intricacies of their production pathways, from biomass cultivation to final product, and quantify their environmental impacts across key categories.

The Foundation of Comparison: Understanding Life Cycle Assessment (LCA)

Before delving into the specifics of each levulinate ester, it is crucial to understand the framework of Life Cycle Assessment. LCA is a standardized methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal or recycling[1]. This "cradle-to-grave" or "cradle-to-gate" approach is essential for a holistic understanding of a product's environmental footprint, preventing the shifting of environmental burdens from one life cycle stage to another. The international standards ISO 14040 and 14044 provide the framework and principles for conducting a comprehensive and transparent LCA[1].

Production Pathways: From Biomass to Levulinate Esters

Both this compound and ethyl levulinate are primarily synthesized through the esterification of levulinic acid, a platform chemical derived from the acid-catalyzed hydrolysis of C6 sugars found in lignocellulosic biomass[2][3]. The key difference in their production lies in the alcohol used for the esterification process: ethanol for ethyl levulinate and propanol for this compound.

The general production pathway can be visualized as follows:

Levulinate_Ester_Production cluster_0 Feedstock Production cluster_1 Biorefinery Biomass Biomass Hydrolysis Hydrolysis Biomass->Hydrolysis Levulinic_Acid Levulinic_Acid Hydrolysis->Levulinic_Acid Esterification Esterification Levulinic_Acid->Esterification Ethyl_Levulinate Ethyl_Levulinate Esterification->Ethyl_Levulinate Ethanol Propyl_Levulinate Propyl_Levulinate Esterification->Propyl_Levulinate Propanol Alcohol_Production Alcohol_Production Alcohol_Production->Esterification LCA_Workflow cluster_goal Goal and Scope Definition cluster_inventory Life Cycle Inventory (LCI) cluster_impact Life Cycle Impact Assessment (LCIA) cluster_interpretation Interpretation Goal Comparative LCA of Propyl vs. Ethyl Levulinate Feedstock Biomass Cultivation (e.g., Corn, Rice Straw) Goal->Feedstock Transport_1 Feedstock Transport Feedstock->Transport_1 Production Ester Production (Hydrolysis, Esterification) Transport_1->Production Transport_2 Product Distribution Production->Transport_2 Alcohol Alcohol Production (Ethanol/Propanol) Alcohol->Production GWP Global Warming Potential (GWP) Transport_2->GWP AP Acidification Potential (AP) Transport_2->AP EP Eutrophication Potential (EP) Transport_2->EP Analysis Comparative Analysis & Identification of Hotspots GWP->Analysis AP->Analysis EP->Analysis

Figure 2: General workflow for the comparative LCA of levulinate esters.
Feedstock Cultivation and Harvesting

The environmental impact of this stage is highly dependent on the type of biomass used and the agricultural practices employed. For both esters, the cultivation of feedstocks like corn or rice involves the use of fertilizers, pesticides, and energy for machinery, contributing to greenhouse gas emissions, eutrophication, and acidification.[4][5] The choice of a second-generation feedstock, such as agricultural residues (corn stover, rice straw), can significantly reduce the overall environmental burden compared to dedicated energy crops, as it avoids land-use change and competition with food production.[1]

Biorefinery: Conversion to Levulinate Esters

This stage is often the most energy-intensive part of the life cycle.[1] The hydrolysis of biomass to levulinic acid and the subsequent esterification require significant heat and electricity. The source of this energy (fossil fuels vs. renewables) is a critical determinant of the overall carbon footprint. Furthermore, the efficiency of the catalysts used in these processes plays a vital role in minimizing energy consumption and waste generation.

For ethyl levulinate, the production of bio-ethanol through fermentation also contributes to the overall environmental profile. Similarly, for this compound, the environmental impacts of bio-propanol production, whether through fermentation or chemical conversion of glycerol, must be accounted for. The production of 1,3-propanediol from corn, our proxy, has been shown to have a lower global warming potential than its petrochemical counterpart, indicating the potential for a favorable environmental profile for bio-propanol.[6]

Use and End-of-Life

As biofuels, the combustion of both propyl and ethyl levulinate releases CO₂. However, since the carbon in these molecules is of biogenic origin (sequestered from the atmosphere by the biomass), their combustion is often considered carbon-neutral in a simplified accounting. A full LCA, however, considers the entire life cycle, including the emissions from production and transportation. The cleaner combustion characteristics of levulinate esters compared to conventional diesel can lead to lower emissions of particulate matter and other harmful pollutants.

Experimental Protocols: A Framework for Your Own LCA

For researchers wishing to conduct their own comparative LCA, the following step-by-step methodology, compliant with ISO 14040 and 14044 standards, provides a robust framework.

  • Goal and Scope Definition:

    • Objective: Clearly state the purpose of the LCA (e.g., to compare the environmental performance of propyl and ethyl levulinate as potential biofuels).

    • Functional Unit: Define the unit of comparison (e.g., 1 MJ of energy produced from the combustion of the fuel).

    • System Boundaries: Define the life cycle stages to be included (e.g., "cradle-to-gate" covering up to the production of the ester, or "cradle-to-grave" including use and disposal).

  • Life Cycle Inventory (LCI):

    • Data Collection: Gather data for all inputs and outputs for each life cycle stage. This includes raw materials, energy, water, and emissions to air, water, and soil.

    • For Propyl and Ethyl Levulinate, this would include:

      • Feedstock Cultivation: Fertilizer and pesticide use, diesel for machinery, land use.

      • Transportation: Fuel consumption for transporting biomass and final product.

      • Biorefinery: Energy and chemical inputs for hydrolysis, alcohol production (ethanol and propanol), and esterification. Data can be sourced from literature, databases (like Ecoinvent), or process simulations (using software like Aspen Plus).[4]

  • Life Cycle Impact Assessment (LCIA):

    • Selection of Impact Categories: Choose relevant environmental impact categories (e.g., GWP, AP, EP, ozone depletion, human toxicity).

    • Classification and Characterization: Assign the LCI data to the selected impact categories and use characterization factors to calculate the potential environmental impacts. For example, different greenhouse gases are converted to CO₂ equivalents to calculate the GWP.

  • Interpretation:

    • Analysis of Results: Analyze the LCIA results to identify the life cycle stages and processes that contribute most significantly to the environmental impacts (hotspot analysis).

    • Sensitivity and Uncertainty Analysis: Assess how the results change with variations in key assumptions and data.

Conclusion and Future Outlook

This comparative guide highlights that both ethyl and this compound, as biomass-derived esters, offer a promising pathway towards more sustainable fuels. The available data suggests that ethyl levulinate produced from agricultural residues has a quantifiable environmental footprint, with the production stage being a significant contributor to its overall impact.[1]

For this compound, while a direct, comprehensive LCA is not yet available, a proxy-based estimation suggests its environmental performance, particularly its Global Warming Potential, could be in a similar range to ethyl levulinate, provided that the propanol precursor is also derived from a sustainable, bio-based route. The use of crude glycerol from biodiesel production as a feedstock for bio-propanol is a particularly interesting avenue for creating a circular bio-economy.[7]

Key takeaways for researchers and professionals:

  • Feedstock is Key: The choice of biomass feedstock is a critical determinant of the overall environmental impact. Utilizing agricultural residues or waste streams is preferable to dedicated energy crops.

  • Process Efficiency Matters: The energy efficiency of the biorefinery processes, including hydrolysis, alcohol production, and esterification, is a major lever for reducing the environmental footprint.

  • Data Gaps Need to Be Filled: There is a clear need for dedicated and comprehensive life cycle assessments of this compound to move beyond proxy-based comparisons and enable a more robust evaluation of its potential.

As the bio-based economy continues to grow, rigorous and transparent life cycle assessments will be indispensable tools for guiding research, development, and investment decisions. This guide provides a foundational comparison of propyl and ethyl levulinate, encouraging further investigation into these promising biofuels.

References

  • IDEAS/RePEc. (n.d.). Life cycle assessment of energy consumption and environmental emissions for cornstalk-based ethyl levulinate.
  • ResearchGate. (2025, August 9). Life cycle assessment of energy consumption and environmental emissions for cornstalk-based ethyl levulinate | Request PDF.
  • EarthShift Global. (2022, July 21). Greenhouse Gas Analysis of Biomass-based Ethyl Levulinate for Residential Heating.
  • Life cycle assessment of a biobased process for producing 1, 3 - Propanediol. (n.d.).
  • ResearchGate. (n.d.). Life-cycle performance of ethyl levulinate as a biofuel | Request PDF.
  • ResearchGate. (2025, November 7). (PDF) Life cycle inventory data for ethyl levulinate production from Colombian rice straw.
  • ResearchGate. (2025, August 6). Making Levulinic Acid and Ethyl Levulinate Economically Viable: A Worldwide Technoeconomic and Environmental Assessment of Possible Routes.
  • ACS Publications. (2022, July 12). Environmental Performance Assessment of a Novel Process Concept for Propanol Production from Widely Available and Wasted Methane Sources | Industrial & Engineering Chemistry Research.
  • ResearchGate. (2025, August 8). Esterification of levulinic acid to ethyl levulinate: optimization of process conditions using commercial levulinic acid and extension to the use of levulinic acid derived from depithed sugarcane bagasse | Request PDF.
  • ResearchGate. (2025, August 6). Conversion of Oil Palm Biomass to Ethyl Levulinate via Ionic Liquids.
  • PubMed. (2022, October 20). Life cycle inventory data for ethyl levulinate production from Colombian rice straw.
  • ACS Publications. (2025, January 29). Heteropolyacid-Assisted Efficient One-Pot Synthesis of Ethyl Levulinate from Biorenewable Feedstocks | Energy & Fuels.
  • ResearchGate. (2025, August 5). 1,3-Propanediol from Fossils versus Biomass: A Life Cycle Evaluation of Emissions and Ecological Resources | Request PDF.
  • Semantic Scholar. (2018, June 5). Kinetics and Modelling of Levulinic Acid Esterification in Batch and Continuous Reactors.
  • National Institutes of Health. (n.d.). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst - PMC.
  • ResearchGate. (2025, November 12). (PDF) Propanol production through microbial fermentation of biomass.
  • Ecoinvent. (n.d.). 1-propanol production - Europe - ecoQuery.
  • ACS Publications. (2024, July 5). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst | ACS Omega.
  • MDPI. (n.d.). Levulinic Acid Is a Key Strategic Chemical from Biomass.
  • Universiti Kebangsaan Malaysia. (n.d.). Esterification of Levulinic Acid to Levulinate Esters in the Presence of Sulfated Silica Catalyst.
  • ResearchGate. (n.d.). Environmental impact of each stage. (a) GWP, (b) AP, (c) EP, (d) POCP, (e) HTP.
  • U.S. Environmental Protection Agency. (n.d.). Biofuels and the Environment.
  • ChemistryViews. (2022, October 7). Sustainable and Selective Propanol Production.
  • ResearchGate. (n.d.). Process flow schematic for production of bio‐propanol from crude....
  • ResearchGate. (n.d.). Prospects of ethyl levulinate production from sugarcane bagasse in Brazil: a cheap biodiesel additive | Request PDF.
  • University of Manchester. (2024, January 2). Evaluating the environmental impact of crude glycerol purification derived from biodiesel production: A comparative life cycle assessment study.
  • National Institutes of Health. (2025, November 5). Propanol production through microbial fermentation of biomass - PMC.
  • U.S. Department of Energy. (2022, December 13). Life Cycle Assessment of Bioethanol Production: A Case Study from Poplar Biomass Growth in the U.S. Pacific Northwest (Journal Article) | OSTI.GOV.
  • Publications. (n.d.). The Role of Bioethanol in Global Climate Change.
  • MDPI. (2022, December 13). Life Cycle Assessment of Bioethanol Production: A Case Study from Poplar Biomass Growth in the U.S. Pacific Northwest.
  • MDPI. (n.d.). Environmental Impact Assessment of Biofuel Production: A Life Cycle Analysis of Key Indicators and Mitigation Strategies.
  • Semantic Scholar. (2011, July 1). Ethyl levulinate: a potential bio-based diluent for biodiesel which improves cold flow properties.
  • ARPI. (2023, January 1). One-pot synthesis of ethyl levulinate from wastes and its potential applications.
  • Semantic Scholar. (2025). Recent developments on ethyl levulinate as a promising bio-based transportation fuel.

Sources

The Functional Landscape of Alkyl Levulinates: Where Structure Governs Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Structure-Activity Relationship (QSAR) of Alkyl Levulinates

Prepared by a Senior Application Scientist

This guide provides a comprehensive comparison of methodologies and applications concerning the Quantitative Structure-Activity Relationship (QSAR) of alkyl levulinates. As versatile bio-based platform chemicals, alkyl levulinates are gaining significant traction as fuel additives, green solvents, and precursors for valuable chemical synthesis.[1][2][3] Understanding the relationship between their molecular structure and functional properties is paramount for designing next-generation compounds with optimized performance and minimized environmental impact. This document is intended for researchers, scientists, and professionals in drug development and chemical engineering who are engaged in the design and application of sustainable chemical technologies.

Alkyl levulinates, derived from the esterification of levulinic acid, exhibit a range of properties that are highly dependent on the nature of their alkyl ester group.[4] This inherent link between structure and function makes them ideal candidates for QSAR studies.

Performance as Fuel Additives

Short-chain (C1-C4) alkyl levulinates are notable for their potential as oxygenated fuel additives for both gasoline and biodiesel blends.[1][5] They can improve fuel properties such as lubricity, flash point stability, and cold flow properties.[2] A critical parameter for diesel fuel quality is the Cetane Number (CN) , which measures the fuel's ignition delay. The structure of the alkyl chain directly influences the CN; longer, straight chains generally lead to a higher CN.[6] QSAR models, extensively used for predicting the CN of fatty acid methyl esters (FAMEs) in biodiesel, provide a robust framework for modeling the same property in alkyl levulinates.[6][7]

Ecotoxicity Profile

As "green" alternatives, understanding the environmental footprint of alkyl levulinates is crucial. Ecotoxicity studies have demonstrated a clear structure-activity relationship. For aquatic organisms, toxicity tends to increase with the length of the alkyl chain.[8][9] For example, in tests using freshwater algae, bacteria (Vibrio fischeri), and daphnids, butyl levulinate was consistently more toxic than ethyl and methyl levulinate.[9] This trend is often linked to hydrophobicity; longer alkyl chains increase the octanol/water partition coefficient (LogKow), which can enhance membrane penetration and disruption.[10]

A Comparative Guide to Building QSAR Models for Alkyl Levulinates

A QSAR model is a mathematical equation that quantitatively links the chemical structure of a compound to its biological activity or a specific physicochemical property.[11][12] The development of a robust and predictive QSAR model is a multi-step process that requires careful selection of data, descriptors, and validation methods.

The QSAR Development Workflow

The process begins with curating a dataset of molecules with known activities and culminates in a validated statistical model capable of predicting the activity of new, untested compounds. This workflow is crucial for ensuring the model's reliability and adherence to regulatory standards like those set by the OECD.

QSAR_Workflow cluster_data Data Curation cluster_model Model Development cluster_validation Validation & Prediction Data Dataset Assembly (Alkyl Levulinates & Activities) Structure Structure Standardization & Optimization (3D) Data->Structure Descriptors Molecular Descriptor Calculation (1D, 2D, 3D) Structure->Descriptors Split Data Splitting (Training & Test Sets) Descriptors->Split Algorithm Algorithm Selection (e.g., MLR, ANN) Split->Algorithm Model Model Generation Algorithm->Model Internal Internal Validation (Cross-validation, R²) Model->Internal External External Validation (Test Set, Q²) Internal->External Applicability Applicability Domain Definition External->Applicability Prediction Prediction for New Compounds Applicability->Prediction

Caption: Generalized workflow for developing a predictive QSAR model.

Comparing Molecular Descriptors

The choice of descriptors is fundamental as they are the numerical representation of the molecule's structure.

  • Constitutional (1D) Descriptors: These are the simplest, including molecular weight, atom counts, and alkyl chain length. For alkyl levulinates, the number of carbon atoms in the ester chain is a primary descriptor influencing properties like viscosity and toxicity.[8][9]

  • Topological (2D) Descriptors: These describe atomic connectivity, such as branching indices. They can differentiate between isomers like n-butyl levulinate and sec-butyl levulinate, which can have different activities.[1]

  • Physicochemical (2D/3D) Descriptors: Hydrophobicity (LogP) and electronic parameters (e.g., dipole moment, polarizability) are critical. LogP is often a key descriptor in toxicity QSARs, as it relates to a chemical's ability to cross biological membranes.[10][12]

  • Quantum-Chemical (3D) Descriptors: Parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can describe a molecule's reactivity and are often used in modeling mechanisms involving electronic interactions.[10]

Modeling Algorithms: Linear vs. Non-linear Approaches
  • Multiple Linear Regression (MLR): This is a common starting point for QSAR. MLR generates a simple, interpretable linear equation. It is effective when the relationship between descriptors and activity is linear, as often seen in homologous series like alkyl levulinates.[7]

  • Artificial Neural Networks (ANN): ANNs are powerful for modeling complex, non-linear relationships that MLR cannot capture.[13] Studies predicting the cetane number of biodiesel have shown that ANN models can sometimes outperform MLR, especially when dealing with diverse chemical structures.[13]

Validating the Science: Experimental Protocols

The predictive power of any QSAR model is entirely dependent on the quality of the input data. Therefore, standardized, reproducible experimental protocols are essential.

Protocol: Synthesis of an Alkyl Levulinate Library via Esterification

This protocol describes the synthesis of various alkyl levulinates from levulinic acid, a common and efficient pathway.[2][14] The use of a solid acid catalyst like montmorillonite K10 is highlighted for its reusability and environmental benefits.[14]

Methodology:

  • Catalyst Activation: Place montmorillonite K10 clay (e.g., 0.5 g) in a round-bottom flask and heat at 120°C under vacuum for 2 hours to remove adsorbed water. Allow to cool under an inert atmosphere (N₂ or Ar).

  • Reactant Charging: To the flask containing the activated catalyst, add levulinic acid (e.g., 10 mmol), the corresponding alkyl alcohol (e.g., methanol, ethanol, n-butanol; 60 mmol, 6:1 molar ratio), and a magnetic stir bar.

  • Reaction Setup: Equip the flask with a reflux condenser and place it in an oil bath on a magnetic stirrer hotplate.

  • Reaction Execution: Heat the mixture to the reflux temperature of the specific alcohol and maintain vigorous stirring for 5-8 hours. Monitor the reaction progress by taking small aliquots and analyzing via GC-MS or TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to recover the solid catalyst. The catalyst can be washed with acetone, dried, and stored for reuse.

    • Remove the excess alcohol from the filtrate using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield the pure alkyl levulinate.

  • Characterization: Confirm the identity and purity of the synthesized esters using ¹H NMR, ¹³C NMR, and GC-MS.

Protocol: Acute Ecotoxicity Assessment using Aliivibrio fischeri

This protocol is based on the widely used Microtox® assay, which measures the inhibition of luminescence in the marine bacterium Aliivibrio fischeri upon exposure to a toxicant.[9]

Methodology:

  • Reagent Preparation:

    • Reconstitute freeze-dried A. fischeri bacteria in the supplied reconstitution solution.

    • Prepare a series of dilutions of the test alkyl levulinate (e.g., methyl, ethyl, butyl levulinate) in a non-toxic solvent (if necessary) and then in a 2% NaCl solution (osmotic adjustment). A typical concentration range might be 0.1 to 1000 mg/L.

  • Assay Procedure:

    • Equilibrate the bacterial suspension and chemical dilutions to 15°C.

    • In a temperature-controlled luminometer, measure the initial luminescence of the bacterial suspension.

    • Add a specific volume of each chemical dilution to separate cuvettes containing the bacterial suspension. Include a control with only the 2% NaCl solution.

    • Incubate the mixtures for a defined period (e.g., 15 and 30 minutes).

  • Data Acquisition: After incubation, measure the final luminescence of each sample.

  • Data Analysis:

    • Calculate the percent inhibition of luminescence for each concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the test concentration.

    • Determine the EC₅₀ value (the effective concentration that causes a 50% reduction in luminescence) using a suitable statistical method (e.g., Probit analysis).

Quantitative Data Comparison

Summarizing experimental data in tables allows for direct comparison and facilitates the selection of compounds and models for specific applications.

Table 1: Comparative Ecotoxicity of Alkyl Levulinates

This table presents EC₅₀ values for various organisms, clearly demonstrating the trend of increasing aquatic toxicity with longer alkyl chains.

CompoundAlkyl ChainA. fischeri (30 min) EC₅₀ [mg/L]D. magna (48h) EC₅₀ [mg/L]C. reinhardtii (72h) EC₅₀ [mg/L]Reference
Methyl LevulinateC1552.2196.1>100[9]
Ethyl LevulinateC2196.481.398.2[9]
Butyl LevulinateC330.226.515.1[9]
Table 2: Performance Comparison of Cetane Number Prediction Models for Biodiesel (FAMEs)

This table serves as an illustrative example of how QSAR models are evaluated, using data from the well-studied field of biodiesel. A similar approach would be used to validate models for alkyl levulinates.

Model TypeKey DescriptorsR² (Training)Q² (Cross-Val.)R² (Test)Reference
MLRFAME % Composition0.98Not Reported0.89
MLRChain Length, # Double Bonds0.99Not ReportedNot Reported[6]
ANNFAME % Composition0.99Not Reported0.95

Note: R² (Coefficient of determination) measures the goodness of fit. Q² (Cross-validated R²) measures the predictive power of the model.

Visualizing Structure-Activity Relationships

Diagrams can effectively illustrate the core concepts of QSAR. The following diagram shows the opposing effects that increasing the alkyl chain length has on two key properties of alkyl levulinates: ecotoxicity and cetane number.

SAR_Trends cluster_structure Molecular Structure cluster_property Predicted Activity/Property start Increase Alkyl Chain Length (C1 → C4) cetane Higher Cetane Number (Improved Ignition) start->cetane Positive Correlation toxicity Higher Aquatic Toxicity (Increased Ecotoxicity) start->toxicity Positive Correlation

Caption: Correlation between alkyl chain length and key properties.

Conclusion

The application of QSAR methodologies to alkyl levulinates provides a powerful, data-driven framework for accelerating their development as high-performance, sustainable chemicals. By quantitatively linking molecular structure to key properties such as fuel performance and ecotoxicity, researchers can intelligently design novel levulinate esters tailored for specific applications while minimizing environmental risks. The comparative analysis of descriptors and modeling techniques, grounded in robust experimental validation, underscores the importance of a systematic approach. This guide provides the foundational principles and practical protocols to empower scientists to leverage QSAR in the rational design of next-generation bio-based products.

References

  • Pileidis, F. D., & Titirici, M. M. (2016).
  • Lomba, L., Giner, B., Bandrés, I., Lafuente, C., & Pino, A. (2014).
  • Hassan, A. H., Zainol, M. M., Zainol, M. Z., Asmadi, M., & Yusof, M. Y. (2023). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions. [Link]
  • Nandiwale, K. Y., Niphadkar, P. S., Deshpande, S. S., & Bokade, V. V. (2014). Esterification of renewable levulinic acid to ethyl levulinate biodiesel catalyzed by highly active and reusable desilicated H-ZSM-5. Journal of Chemical Technology & Biotechnology. [Link]
  • Wang, X., Lin, Z., & Yin, D. (2015). QSAR studies on the toxic effects of nitroaromatic compounds (NACs): A systematic review. International journal of molecular sciences. [Link]
  • Dutta, S., De, S., Saha, B. (2017). Production of Alkyl Levulinates from Carbohydrate-Derived Chemical Intermediates Using Phosphotungstic Acid Supported on Humin-Derived Activated Carbon (PTA/HAC)
  • Jeon, H., Kim, D., & Park, Y. K. (2019). Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10. RSC Advances. [Link]
  • Gadaleta, D., Garcia de Lomana, M., Serrano-Candelas, E., Ortega-Vallbona, R., Gozalbes, R., Roncaglioni, A., & Benfenati, E. (2024). Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity.
  • Hassan, A. H., et al. (2023). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions. [Link]
  • Lomba, L., et al. (2014). Ecotoxicity studies of the levulinate ester series.
  • Bamgboye, A. I., & Hansen, A. C. (2008). Prediction of cetane number of biodiesel fuel from the fatty acid methyl ester (FAME) composition.
  • Gadaleta, D., et al. (2024). Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. National Institutes of Health (NIH). [Link]
  • Isik, M. O., & Tuter, M. (2020). Sustainable production of levulinic acid and its derivatives for fuel additives and chemicals: progress, challenges, and prospects. Green Chemistry. [Link]
  • Li, H., et al. (2019). Fast and efficient upgrading of levulinic acid into long-chain alkyl levulinate fuel additives with a tungsten salt catalyst at low temperature. Sustainable Energy & Fuels. [Link]
  • Yang, J., et al. (2017).
  • Lomba, L., et al. (2014).
  • Piloto-Rodríguez, R., et al. (2013). Prediction of the cetane number of biodiesel using artificial neural networks and multiple linear regression.
  • Hengne, A. M., et al. (2018).
  • Liu, Y., et al. (2014).
  • Santos, Filgueira, B., & Barden, T. (2007). 2D Quantitative structure-activity relationship studies on a series of cholesteryl ester transfer protein inhibitors.
  • Wang, Y., et al. (2024).
  • Saravanamurugan, S., & Riisager, A. (2012). Levulinic esters from the acid-catalysed reactions of sugars and alcohols as part of a bio-refinery. Green Chemistry. [Link]
  • Lamani, M. H., et al. (2025). Biomass derived alkyl levulinate as a potential additive for aviation turbine fuel (Jet A-1 type): Blend formulations and assessment of physicochemical properties.
  • Zhang, H., et al. (2019). Design, Herbicidal Activity, and QSAR Analysis of Cycloalka[d]quinazoline-2,4-dione−Benzoxazinones as Protoporphyrinogen IX Oxidase Inhibitors.
  • Bhatshankar, S. B., & Tapkir, A. S. (2023). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Santiago, Y., & Guirardello, R. (2020). Optimisation of the biological production of levulinic acid in a mixed microbial culture fed with synthetic grape pomace. Frontiers in Bioengineering and Biotechnology. [Link]
  • NPTEL-NOC IITM. (2018).
  • Sivaramakrishnan, K., & Ravikumar, P. (2012). Determination of cetane number of biodiesel and it's influence on physical properties.
  • Piloto-Rodríguez, R., et al. (2012). Prediction of the cetane number of biodiesel using artificial neural networks and multiple linear regression. Fuel Processing Technology. [Link]
  • Saravanan, N., et al. (2014). Predicting Cetane Number of Biodiesel Fuels from their Fatty Acid Methyl Ester Composition. Energy & Fuels. [Link]

Sources

A Comparative Guide to Homogeneous and Heterogeneous Catalysis in Propyl Levulinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the expanding landscape of biofuel and green chemistry, the efficient synthesis of levulinate esters, such as propyl levulinate, is of paramount importance. This compound, a promising biofuel additive, is primarily derived from the esterification of levulinic acid with propanol. The choice of catalyst—homogeneous or heterogeneous—is a critical determinant of reaction efficiency, product yield, and overall process sustainability. This guide provides an in-depth, data-driven comparison of these two catalytic paradigms for the synthesis of this compound, offering researchers and process chemists the insights needed to make informed decisions.

Introduction to this compound and Catalytic Esterification

This compound is gaining traction as a "green" solvent and a valuable component in biodiesel blends due to its favorable combustion properties and biodegradability. Its synthesis via the esterification of levulinic acid, a versatile platform chemical derived from lignocellulosic biomass, is a cornerstone of its sustainable production. The reaction is typically catalyzed to achieve commercially viable reaction rates and yields.

The fundamental choice lies between two distinct catalytic approaches:

  • Homogeneous Catalysis: The catalyst exists in the same phase as the reactants, typically a liquid phase. This ensures excellent contact between the catalyst and reactants, often leading to high reaction rates and yields under mild conditions.

  • Heterogeneous Catalysis: The catalyst is in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. This configuration offers significant advantages in terms of catalyst recovery, reusability, and process simplification.

This guide will dissect the nuances of each approach, supported by experimental data and established protocols, to provide a comprehensive comparison.

Homogeneous Catalysis: The High-Activity Approach

Homogeneous catalysts, such as mineral acids (e.g., sulfuric acid, hydrochloric acid) and organic acids (e.g., p-toluenesulfonic acid), are widely employed for levulinate ester synthesis due to their high catalytic activity and low cost.

The reaction proceeds via a classic Fischer-Speier esterification mechanism. The acid catalyst protonates the carbonyl oxygen of levulinic acid, enhancing its electrophilicity. This is followed by a nucleophilic attack from the hydroxyl group of propanol, leading to the formation of a tetrahedral intermediate. Subsequent dehydration and deprotonation yield the this compound ester and water.

G cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Dehydration & Deprotonation LA Levulinic Acid H_plus H+ LA->H_plus + PLA Protonated Levulinic Acid H_plus->PLA Propanol Propanol PLA->Propanol + TI Tetrahedral Intermediate Propanol->TI PL This compound TI->PL Water H2O PL->Water + H_plus_regen H+ Water->H_plus_regen +

Caption: Mechanism of homogeneous acid-catalyzed esterification of levulinic acid.

Materials:

  • Levulinic acid (98%)

  • n-Propanol (99.5%)

  • Sulfuric acid (98%)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • A mixture of levulinic acid and n-propanol (1:5 molar ratio) is charged into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Concentrated sulfuric acid (2 wt% of levulinic acid) is slowly added to the mixture.

  • The reaction mixture is heated to 90°C and refluxed for 4 hours with constant stirring.

  • After cooling, the excess propanol is removed using a rotary evaporator.

  • The resulting mixture is neutralized with a saturated sodium bicarbonate solution and washed with distilled water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

  • The final product, this compound, is analyzed by GC to determine the yield.

CatalystTemperature (°C)Time (h)Levulinic Acid Conversion (%)This compound Yield (%)
H₂SO₄90498.595.2
HCl90497.894.5
p-TSA100596.293.1

Data synthesized from various literature sources for illustrative purposes.

Advantages:

  • High Catalytic Activity: Leads to high conversion and yield in shorter reaction times.

  • Mild Reaction Conditions: Often effective at lower temperatures compared to heterogeneous catalysts.

  • Low Cost: Mineral acids are readily available and inexpensive.

Disadvantages:

  • Catalyst Separation: Difficult and costly to separate the catalyst from the reaction mixture.

  • Corrosion: Mineral acids are highly corrosive, requiring specialized and expensive equipment.

  • Environmental Concerns: Generates acidic waste streams that require neutralization, leading to salt formation and disposal issues.

  • Non-reusable: The catalyst is consumed or neutralized during the workup process.

Heterogeneous Catalysis: The Sustainable Alternative

Heterogeneous catalysts, such as solid acid resins (e.g., Amberlyst-15), zeolites, and metal oxides, offer a more environmentally benign and process-friendly approach to this compound synthesis.

The mechanism is analogous to the homogeneous pathway, with the key difference being that the protonation of levulinic acid occurs on the acidic sites of the solid catalyst surface. The reaction proceeds through the adsorption of reactants onto the catalyst surface, surface reaction, and subsequent desorption of the products.

G cluster_0 Adsorption & Protonation cluster_1 Surface Reaction cluster_2 Desorption Catalyst Solid Acid Catalyst (e.g., Amberlyst-15) Adsorbed_Reactants Adsorbed Reactants (Protonated LA) Catalyst->Adsorbed_Reactants LA Levulinic Acid LA->Catalyst Propanol Propanol Propanol->Catalyst Surface_Intermediate Surface-Bound Tetrahedral Intermediate Adsorbed_Reactants->Surface_Intermediate PL This compound Surface_Intermediate->PL Water H2O Surface_Intermediate->Water Catalyst_Regen Solid Acid Catalyst (Regenerated) PL->Catalyst_Regen Water->Catalyst_Regen

Economic Viability of Propyl Levulinate Production: A Comparative Guide for Researchers and Developers

Author: BenchChem Technical Support Team. Date: January 2026

Propyl levulinate, a versatile bio-based chemical, is gaining significant traction as a promising fuel additive and a green solvent.[1] Its synthesis from renewable resources positions it as a key player in the transition towards a more sustainable chemical industry. For researchers, scientists, and drug development professionals exploring its applications, understanding the economic feasibility of its production is paramount. This guide provides an in-depth, objective comparison of the primary production routes for this compound, supported by experimental data, to inform strategic decisions in process development and commercialization.

Introduction to this compound and its Market Significance

This compound (CH₃C(O)CH₂CH₂COOCH₂CH₂CH₃) is an ester of levulinic acid, a platform chemical derivable from the acid-catalyzed hydrolysis of C6 sugars.[2] The global market for levulinic acid is projected to grow, driven by increasing demand for its derivatives in various sectors, including pharmaceuticals, agrochemicals, and biofuels.[2] This growth trend positively influences the economic outlook for this compound. Current market prices for this compound vary, with some suppliers quoting prices around $26.80 per kilogram for bulk quantities.[3] The economic viability of its production is critically dependent on the cost of raw materials, the efficiency of the chosen synthesis route, and the costs associated with product purification.

Core Production Routes: A Head-to-Head Comparison

The two primary routes for synthesizing this compound are the direct esterification of levulinic acid with propanol and the transesterification of another alkyl levulinate, typically methyl or ethyl levulinate, with propanol. A third, less direct route, involves the alcoholysis of biomass-derived precursors like furfuryl alcohol.[2][4]

Direct Esterification of Levulinic Acid

This is the most straightforward and commonly investigated route. The reaction involves the direct reaction of levulinic acid with propanol in the presence of an acid catalyst to produce this compound and water.

Experimental Protocol: A typical lab-scale procedure for the direct esterification of levulinic acid with propanol involves the following steps:

  • Combine levulinic acid and a molar excess of propanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. A common molar ratio is 1:6 (levulinic acid to propanol).[1]

  • Add the chosen acid catalyst. For heterogeneous catalysts, a typical loading is 1-5% by weight of levulinic acid.

  • Heat the mixture to the reflux temperature of propanol (approximately 97°C) and maintain for a specified reaction time (e.g., 3-8 hours).[1][5]

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or titration of the remaining acid.

  • Upon completion, cool the mixture and separate the catalyst (if heterogeneous) by filtration.

  • Purify the product by removing excess propanol and water, typically through distillation or liquid-liquid extraction.[6]

Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Separation & Purification LA Levulinic Acid Reactor Heated Reactor (Reflux) LA->Reactor Propanol Propanol Propanol->Reactor Catalyst Acid Catalyst Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Mixture Filtration->Catalyst Catalyst Recovery Purification Distillation / Extraction Filtration->Purification Crude Product Product This compound Purification->Product

The choice of catalyst is a critical factor influencing the economic feasibility of this route. While homogeneous catalysts like sulfuric acid are effective, they pose challenges in terms of separation, corrosion, and waste generation.[7] Consequently, research has largely focused on heterogeneous catalysts for their ease of separation and potential for reuse.

Catalyst TypeExampleTypical Yield (%)AdvantagesDisadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)>90High activity, low costDifficult to separate, corrosive, environmental concerns
Heterogeneous Acid Mesoporous Stannosilicates~85-90[5]High surface area, tunable acidity, reusableHigher initial cost, potential for deactivation
Metal Nitrates (e.g., Fe(NO₃)₃)>90[1]Low cost, commercially available, high activityPotential for metal leaching
Sulfonated Carbons73-83[6]Derived from biomass, good activityMechanical stability can be an issue
Montmorillonite K10High (for ethyl levulinate)[8]Inexpensive, environmentally friendlyLower activity compared to stronger acids
Transesterification of Alkyl Levulinates

This route involves the reaction of an existing alkyl levulinate, such as methyl levulinate, with propanol to produce this compound and the corresponding alcohol (methanol). This process is also catalyzed by an acid or a base.

Experimental Protocol:

  • Combine methyl levulinate and a molar excess of propanol in a reaction vessel.

  • Add a suitable catalyst (e.g., a dimeric iron(III) complex).[9]

  • Heat the mixture to the desired reaction temperature.

  • The reaction is an equilibrium process; therefore, removal of the lower-boiling alcohol (methanol) can drive the reaction towards the product side.

  • Monitor the formation of this compound using GC.

  • Purify the final product, typically by distillation to separate this compound from unreacted starting materials and the catalyst.

Transesterification_Pathway ML Methyl Levulinate PL This compound ML->PL Transesterification Propanol Propanol Propanol->PL Methanol Methanol PL->Methanol Catalyst Catalyst Catalyst->PL

The economic viability of this route is heavily dependent on the relative cost of the starting alkyl levulinate compared to levulinic acid. While this route can be efficient, the additional step of first producing the starting ester can add to the overall cost.[9] However, if a facility already produces large quantities of methyl or ethyl levulinate, transesterification can be an attractive option for product diversification.

Economic Feasibility Analysis

A comprehensive economic analysis must consider capital expenditure (CAPEX) and operating expenditure (OPEX).

Raw Material Costs: The cost of raw materials is a major contributor to the overall production cost.

  • Levulinic Acid: Prices can range from approximately $400 to $700 per metric tonne, depending on purity and source.

  • n-Propanol: The market price fluctuates, with recent prices in the US around $1346/MT.

  • Catalysts: The cost of heterogeneous catalysts can vary significantly, from relatively inexpensive metal salts to more complex synthesized materials. A step-based method for estimating pre-commercial catalyst prices can be a useful tool for researchers.[10][11]

Process Costs:

  • Energy Consumption: Esterification is an endothermic reaction, requiring energy input for heating.[12] The energy required for distillation to purify the final product and potentially recover the solvent is a significant operating cost.[13]

  • Separation and Purification: The downstream processing to achieve high-purity this compound is a critical cost factor. Techniques like distillation and liquid-liquid extraction are common.[6][14] The cost of separation can account for a substantial portion of the total production cost in biorefineries.[15]

  • Solvent Recovery: In processes that use a solvent, its recovery and reuse are crucial for economic viability.[10]

  • Byproduct Management: The primary byproduct in direct esterification is water. In transesterification, it is the alcohol from the starting ester. The economic impact of byproducts is generally low for these specific routes, but their efficient removal is necessary.

Comparative Analysis of Production Routes:

ParameterDirect EsterificationTransesterification
Raw Materials Levulinic Acid, PropanolAlkyl Levulinate, Propanol
Number of Steps Fewer (potentially one-pot from biomass-derivatives)More (if starting from levulinic acid)
Catalyst Wide variety of acid catalystsAcid or base catalysts
Byproducts WaterAlcohol (e.g., methanol)
Purification Separation from water and excess propanolSeparation from another alcohol and excess propanol
Economic Driver Low-cost levulinic acid and efficient catalystLow-cost starting ester and efficient product separation

Conclusion and Future Outlook

The direct esterification of levulinic acid with propanol using a robust, reusable heterogeneous catalyst currently appears to be the most economically promising route for the production of this compound. The key to its commercial success lies in the development of low-cost, highly active, and stable catalysts that can be efficiently recycled. While transesterification can be a viable alternative, its economic feasibility is more situational, depending on the existing infrastructure and the market price of the starting alkyl levulinate.

Future research should focus on:

  • Catalyst Development: Designing catalysts with improved longevity and resistance to deactivation to reduce operational costs.

  • Process Intensification: Exploring reactive distillation or membrane reactor technologies to combine reaction and separation, thereby reducing capital and energy costs.[16]

  • Integrated Biorefineries: Integrating this compound production into existing biorefineries to leverage shared infrastructure and raw material streams, which has been shown to improve the economics of similar products like ethyl levulinate.[17]

By focusing on these areas, the production of this compound can be made more economically competitive, paving the way for its wider adoption as a sustainable chemical and fuel component.

References

  • Process design and techno-economic analysis of ethyl levulinate production from carbon dioxide and 1,4-butanediol as an alternative biofuel and fuel additive. (URL not available)
  • Hassan, A.H., Zainol, M.M., Samion, M.A., Asmadi, M., Daud, A.R.M., Saad, I., Azman, N.A.N.M.N. (2023). Catalytic Esterification of Levulinic Acid to Alkyl Levulinates: Liquid Product Analysis and Separation Study via Extraction. Chemical Engineering Transactions, 99, 85-90.
  • Al-Sabagh, A.M., El-Gendy, N.S., El-Kader, A.H.A., Mahmoud, M.S. (2021). Production of levulinic acid and alkyl levulinates: A process insight. Green Chemistry, 23(18), 7062-7094.
  • Leal Silva, J.F., et al. (2018). Making Levulinic Acid and Ethyl Levulinate Economically Viable: A Worldwide Technoeconomic and Environmental Assessment of Possible Routes. Energy Technology, 6(4), 613-639.
  • Ramli, N.A.S., et al. (2019).
  • da Silva, A.G.M., et al. (2024).
  • Kapilakarn, K., & Peugtong, A. (2007). A Comparison of Costs of Biodiesel Production from Transesterication. PSU-UNS International Conference on Engineering and Environment.
  • Baddour, F.G., et al. (2018). Estimating Precommercial Heterogeneous Catalyst Price: A Simple Step-Based Method. Organic Process Research & Development, 22(10), 1470-1478.
  • Snowden-Swan, L.J., et al. (2016). Estimating Precommercial Heterogeneous Catalyst Price: A Simple Step-Based Method. OSTI.GOV.
  • Albadran, F., et al. (2019). Process Modeling and Simulation of Levulinate Esters Production Using Aspen Hysys. Journal of Engineering, 25(6), 1-14.
  • Sendzikiene, E., et al. (2024). Life cycle assessment and biodegradability of biodiesel produced using different alcohols and heterogeneous catalysts. Energy Sources, Part A: Recovery, Utilization, and Environmental Effects, 46(1), 1-17.
  • Kumar, A., & Singh, R. (2020). Optimization of Energy Consumption in Acetic Acid and N-Butanol Esterification Reaction with Simultaneous Water Removal Using Novel Microcontroller Based Automated Reactor. Chemical Engineering Research Bulletin, 21(1), 46-57.
  • Albadran, F., et al. (2019). Process Modeling and Simulation of Levulinate Esters Production Using Aspen Hysys.
  • An experimental comparison of transesterification process with different alcohols using acid c
  • Dutta, S., et al. (2023). Production of Alkyl Levulinates from Carbohydrate-Derived Chemical Intermediates Using Phosphotungstic Acid Supported on Humin-Derived Activated Carbon (PTA/HAC)
  • Components of cost and life cycle analysis a, Illustr
  • Biodiesel separation and purific
  • Kumar, A., & Singh, R. (2020). Optimization of Energy Consumption in Acetic Acid and N-Butanol Esterification Reaction with Simultaneous Water Removal Using Novel Microcontroller Based Automated Reactor.
  • Melchiorre, M., et al. (2020). Solvent-free transesterification of methyl levulinate and esterification of levulinic acid catalyzed by a homogeneous iron(III) dimer complex. Catalysis Science & Technology, 10(6), 1852-1863.
  • Levulinic Acid Production from Furfural: Process Development and Techno-Economics. (URL not available)
  • Taddeo, F., et al. (2021). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling.
  • Experimental and Modeling Study of a Semi-Continuous Slurry Reactor–Pervaporator System for Isoamyl Acetate Production Using a Commercial Pervapor
  • Nakajima, K., et al. (2021). Synthesis of alkyl levulinates via the esterification of levulinic acid and transesterification of methyl levulinate with alkyl alcohols over montmorillonite K10. RSC Advances, 11(32), 19856-19865.
  • Heterogeneous Acid Catalysts for Biodiesel Production: Effect of Physicochemical Properties on Their Activity and Reusability. (URL not available)
  • da Silva, A.G.M., et al. (2024). Metal-Nitrate-Catalyzed Levulinic Acid Esterification with Alkyl Alcohols: A Simple Route to Produce Bioadditives. Molecules, 29(17), 3991.
  • Separation and purification of bio-diesel : A review. (URL not available)
  • Separation and Purification Technologies in Biorefineries. (URL not available)
  • Technical-Economic Analysis of Processes for the Production of Levulinic acid. (URL not available)
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Snowden-Swan, L.J., et al. (2016). Life cycle greenhouse gas emissions analysis of catalysts for hydrotreating of fast pyrolysis bio-oil. Biomass and Bioenergy, 91, 298-308.
  • Evaluation of Solvent Recovery Options for Economic Feasibility through a Superstructure-Based Optimiz
  • Separation and Purification Technologies in Biorefineries. (URL not available)
  • Pilot plant for polypropylene production in a fluidized bed reactor (UNIPOL process)[8]. (URL not available)
  • Cobb, K. (2012). Energy Consumption: Acid Esterification vs. Glycerolysis. Biodiesel Magazine.
  • Identification by Life Cycle Assessment of the critical stage in the catalytic synthesis of nopol using heterogeneous c
  • Techno-Economic Analysis of Interesterification for Biodiesel Production. (URL not available)
  • Enumula, S.S., et al. (2017). Clean synthesis of alkyl levulinates from levulinic acid over one pot synthesized WO3-SBA-16 catalyst.
  • Techno-Economic Analysis of Interesterification for Biodiesel Production. (URL not available)
  • Li, H., et al. (2016). Production of methyl levulinate from cellulose: Selectivity and mechanism study. Green Chemistry, 18(24), 6533-6541.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Propyl Levulinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step framework for the safe disposal of propyl levulinate, moving beyond simple instructions to explain the causality behind each procedural choice. Our goal is to empower you with the knowledge to create a self-validating system of chemical handling that ensures safety and compliance.

Hazard Identification and Risk Assessment

Before any disposal procedure can be established, a thorough understanding of the substance's intrinsic hazards is paramount. This compound (CAS No. 645-67-0) is a carboxylic acid ester and ketone used in laboratory synthesis. While not among the most highly hazardous chemicals, its properties demand respectful and careful handling.

The primary risks associated with this compound are its combustibility and its capacity to cause irritation.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a combustible liquid that causes skin and serious eye irritation.[1] This dictates the necessity for specific personal protective equipment (PPE) and the avoidance of ignition sources during handling and disposal.[2][3]

Table 1: this compound Hazard Profile

Hazard Category GHS Classification Key Precautionary Statements
Physical Hazard Combustible liquid (H227) P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3]
Health Hazard Skin Irritation, Category 2 (H315) P280: Wear protective gloves/protective clothing/eye protection/face protection.

| | Serious Eye Irritation, Category 2 (H319) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

The Regulatory Landscape: EPA and OSHA Compliance

The disposal of chemical waste in the United States is governed by two primary federal agencies: the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA: Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[4][5] As the generator of the waste, you are legally responsible for determining if your spent this compound is a hazardous waste and ensuring its proper management.[5] A solvent waste may be classified as hazardous if it is specifically "listed" by the EPA or if it exhibits a hazardous "characteristic" such as ignitability, corrosivity, reactivity, or toxicity.[4][6]

  • OSHA: OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), are designed to protect workers who handle hazardous substances.[7][8] This includes requirements for written safety and health plans, employee training, and the use of appropriate PPE.[9]

Adherence to these federal regulations, in addition to state and local rules, is mandatory. This guide is built upon these principles to ensure compliant disposal.

Core Disposal Principles: A Foundation for Safety

Before addressing specific protocols, it is essential to internalize the foundational principles of chemical waste management. These practices prevent accidents and ensure regulatory compliance.

  • Segregation is Non-Negotiable: Never mix this compound waste with other chemical waste streams unless explicitly directed to do so by your institution's Environmental Health & Safety (EHS) department. Incompatible chemicals can react violently, producing heat, gas, or toxic byproducts. This compound waste should be collected in a designated container for non-halogenated organic solvents.

  • Container Integrity: Use only chemically compatible, non-leaking containers for waste accumulation. The container must be kept tightly closed except when adding waste.[4][10]

  • Clear and Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents.[4] In this case, the label should read "Hazardous Waste: this compound" and list any other solvents or solutes present in the mixture.

  • Leave it to the Professionals: The ultimate disposal of chemical waste must be handled by a licensed and permitted hazardous waste contractor.[11] Your responsibility is to collect, label, and store the waste safely until it is collected.

Standard Operating Procedures for this compound Disposal

These step-by-step protocols provide clear instructions for managing this compound waste from generation to pickup.

Part A: Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including disposal, the following minimum PPE is required:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.

Part B: Spill Management Protocol

In the event of an accidental release, a swift and correct response is critical to mitigate hazards.

For Small Spills (<100 mL):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Control Ignition Sources: Extinguish any nearby open flames and turn off hot plates or other ignition sources.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood if possible.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, perlite, cat litter, or dry sand.[11]

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable container.

  • Decontaminate: Clean the spill area with soap and water.

  • Label and Dispose: Seal the container, label it as "Hazardous Waste: this compound and Absorbent Material," and manage it for collection by a licensed waste contractor.[2]

For Large Spills (>100 mL):

  • Evacuate: Evacuate the immediate area.

  • Alert: Alert your supervisor and contact your institution's EHS or emergency response team immediately.

  • Secure the Area: If safe to do so, close doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

Part C: Routine Waste Accumulation and Disposal Protocol

This protocol covers the collection of this compound waste generated during routine laboratory operations (e.g., reaction residues, used solvents).

  • Select a Waste Container: Obtain a clean, empty, and chemically compatible container with a secure screw-top cap. The container should be designated for "Non-Halogenated Organic Waste" or a similar stream as defined by your EHS department.

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill in the generator information and list the contents: "this compound." If it is in a solution, list all components and their approximate percentages.

  • Accumulate Waste: Add this compound waste to the container as it is generated. Keep the container securely capped at all times, only opening it to add more waste.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the operator. The SAA must be a secondary containment bin to capture any potential leaks.

  • Request Pickup: Once the container is full, or if you will no longer be generating this waste stream, submit a request for pickup to your institution's EHS department. Do not pour waste down the drain.[4]

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing this compound waste, from the moment it is generated to its final, compliant disposal.

G cluster_0 This compound Waste Management Workflow start Waste Generated (this compound) assessment Assess Nature of Waste start->assessment spill Accidental Spill assessment->spill Spill routine Routine Process Waste assessment->routine Routine contain Contain & Absorb (Use Spill Kit) spill->contain collect Collect in Designated Waste Container routine->collect package Securely Seal & Label Container 'Hazardous Waste' contain->package collect->package store Store in Secondary Containment (Satellite Accumulation Area) package->store pickup Arrange for Pickup by Licensed Waste Contractor store->pickup

Caption: Workflow for this compound Disposal

By following this structured guide, you can ensure that your handling and disposal of this compound align with the highest standards of laboratory safety, personal responsibility, and environmental compliance.

References

  • EPA Issues Long-Awaited Rule Clarifying How to Manage Solvent-Contaminated Industrial Wipes. (2013). Husch Blackwell. [Link]
  • OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021). SolvChem. [Link]
  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]
  • Ester Disposal. (n.d.). Chemtalk - #1 Science Forum For Lab Technicians. [Link]
  • LAB – PREPARATION OF ESTERS. (n.d.). Secondary Science 4 All. [Link]
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management. [Link]
  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). C&EN, YouTube. [Link]
  • Frequent Questions About Implementing the Regulations for Solvent-Contaminated Wipes. (2025). U.S. Environmental Protection Agency. [Link]
  • Experiment 731: Esters. (2024). Chemistry LibreTexts. [Link]
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. [Link]
  • Hazardous Waste - Overview. (n.d.).
  • Hazardous Waste - Standards. (n.d.).
  • SAFETY DATA SHEET - Ethyl Levulinate n
  • Ester Lab Student Handout. (n.d.). Ms. Kropac's Website. [Link]
  • This compound. (n.d.).
  • Ester Synthesis Lab (Student Handout). (n.d.). Scarsdale Public Schools. [Link]
  • Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals. (2019). Fennemore. [Link]
  • Identification and Listing of Hazardous Waste. (2023).

Sources

Navigating the Safe Handling of Propyl Levulinate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researchers, scientists, and drug development professionals working with novel compounds, ensuring a robust safety protocol is as crucial as the integrity of their experimental results. Propyl levulinate, an ester with growing applications, requires careful handling to mitigate its inherent risks. This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling this compound, ensuring both personal safety and the preservation of a secure laboratory environment.

Understanding the Risks: Hazard Profile of this compound

This compound (CAS No. 645-67-0) is recognized primarily as a skin and eye irritant.[1][2][3] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as causing skin irritation (H315) and serious eye irritation (H319).[1][2][3] Additionally, it is a combustible liquid, presenting a fire hazard under certain conditions.[4][5] Direct contact can lead to redness, discomfort, and potential chemical burns to the skin and eyes. Inhalation of vapors or aerosols may also pose a risk, necessitating proper respiratory protection in poorly ventilated areas or during procedures that generate mists.

Hazard ClassificationGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Flammable Liquids (Category 4)H227: Combustible liquid[5]

A Multi-Layered Defense: Selecting the Appropriate PPE

A comprehensive PPE strategy for this compound involves protection for the hands, eyes, face, and respiratory system. The selection of each component is critical and should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Hand Protection: The Critical Barrier

Given that skin irritation is a primary hazard, selecting the correct gloves is of paramount importance. This compound is an ester, a class of chemicals that can be challenging for some common glove materials.

Glove Material Selection:

  • Recommended for Extended Contact: Butyl rubber gloves are generally recommended for handling esters and ketones due to their high resistance to permeation by these chemical classes.[6]

  • Suitable for Splash Protection: Nitrile gloves may provide adequate protection against incidental splashes, but they are not recommended for prolonged or immersive contact with esters.[7] If nitrile gloves are used, a double-gloving technique is advisable, and gloves should be changed immediately upon any sign of contact with this compound.

  • Not Recommended: Latex gloves generally offer poor resistance to organic solvents, including esters, and should be avoided.

It is crucial to consult the glove manufacturer's specific chemical resistance guides for the most accurate information. Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.

Glove MaterialRecommendation for this compoundRationale
Butyl Rubber Recommended for extended use Excellent resistance to esters and ketones.[6]
Nitrile Suitable for splash protection only Poor to fair resistance to esters; immediate change required upon contact.[7]
Neoprene Fair resistance to some estersMay be a secondary option, but Butyl rubber is preferred.
Latex Not Recommended Generally poor resistance to organic solvents.
Eye and Face Protection: Shielding from Splashes and Vapors

To prevent serious eye irritation, appropriate eye and face protection is mandatory.

  • Safety Glasses with Side Shields: For handling small quantities where the risk of splashing is minimal, safety glasses with side shields offer a baseline of protection.

  • Chemical Splash Goggles: When there is a moderate to high risk of splashing, chemical splash goggles that form a seal around the eyes are required. This is the recommended standard for most laboratory work with this compound.

  • Face Shield: In situations with a significant risk of splashing, such as when transferring large volumes or during vigorous mixing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

Respiratory Protection: Guarding Against Inhalation

Respiratory protection is necessary when engineering controls, such as a fume hood, are not available or are insufficient to maintain exposure levels below acceptable limits, or when aerosols or vapors may be generated.

  • Respirator Type: A NIOSH-approved air-purifying respirator fitted with an organic vapor (OV) cartridge is the appropriate choice for protection against this compound vapors.[8][9][10]

  • Cartridge Color Code: Organic vapor cartridges are universally color-coded black .[9][10]

  • Fit Testing: A proper fit is essential for a respirator to be effective. All users of tight-fitting respirators must be fit-tested annually by a qualified professional. A user seal check should be performed each time the respirator is donned.

Procedural Integrity: Donning and Doffing of PPE

The order and manner in which PPE is put on (donning) and taken off (doffing) are critical to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (Outer if double-gloved) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 End End: Hand Washing Doff5->End Start Start: Clean Area Start->Don1

Caption: Workflow for Donning and Doffing PPE.

Step-by-Step Donning Procedure:
  • Lab Coat: Put on a clean, appropriately sized laboratory coat and fasten it completely.

  • Respirator: If required, perform hand hygiene and then put on your fit-tested respirator. Adjust the straps for a snug fit and perform a user seal check.

  • Eye and Face Protection: Put on chemical splash goggles and, if necessary, a face shield. Adjust for a secure and comfortable fit.

  • Gloves: Select the appropriate gloves and pull them on, ensuring the cuffs of the gloves extend over the sleeves of the lab coat.

Step-by-Step Doffing Procedure:

The principle of doffing is to touch potentially contaminated surfaces with gloved hands and clean surfaces with ungloved hands.

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of the gloves in the designated waste container.

  • Lab Coat: Unfasten the lab coat. Peel it away from your body, turning the sleeves inside out as you remove your arms. Fold the coat so the contaminated exterior is on the inside and place it in the designated laundry or disposal container.

  • Goggles/Face Shield: Remove eye and face protection from the back of your head to avoid touching the potentially contaminated front surfaces. Place in a designated area for decontamination or disposal.

  • Respirator: Remove your respirator from behind, without touching the front of the mask.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Spill Management and Waste Disposal

In the event of a spill, evacuate the area if necessary and follow your institution's established spill cleanup procedures. Wear the full PPE ensemble as described above during cleanup. Use an inert absorbent material to contain the spill, and then collect the material into a properly labeled, sealed container for hazardous waste disposal.

Disposal Plan:

All disposable PPE used when handling this compound, as well as any contaminated materials from spills, must be considered hazardous waste.

  • PPE Disposal: Used gloves, disposable lab coats, and other contaminated single-use items should be placed in a designated, labeled hazardous waste container.

  • Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1][11] Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's environmental health and safety department.

By adhering to these rigorous PPE protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research. This proactive approach to laboratory safety is the foundation of trustworthy and authoritative scientific practice.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
  • Advanced Biotech. (2025). Safety Data Sheet: Ethyl Levulinate natural.
  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical-Compatibility Reference.
  • Scent.vn. (n.d.). This compound (CAS 645-67-0): Odor profile, Properties, & IFRA compliance.
  • The Good Scents Company. (n.d.). This compound.
  • NIOSH. (n.d.). Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • SA Health. (n.d.). Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment.
  • Lakeland Industries. (n.d.). How to Enhance Donning and Doffing of Chemical Safety Clothing.
  • PK Safety. (2024). Understanding Respirators With Organic Vapor Cartridges.
  • OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • Scribd. (n.d.). Niosh Approved Respirator Cartridges.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propyl levulinate
Reactant of Route 2
Reactant of Route 2
Propyl levulinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.